1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol
Description
Properties
IUPAC Name |
1-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-19-11-10-15(17-7-4-12-21-17)18-14-6-3-2-5-13(14)8-9-16(18)20/h2-9,12,15,19-20H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBHSOHJAQPAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)C2=C(C=CC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201210707 | |
| Record name | 1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346599-09-4 | |
| Record name | 1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346599-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Duloxetine impurity E [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-(METHYLAMINO)-1-(THIOPHEN-2-YL)PROPYL)NAPHTHALEN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55Z0SP2I0A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol, also known by its synonym Ortho-naphthol duloxetine, is recognized as a process-related impurity and potential metabolite of Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI).[1] The presence of such impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the active pharmaceutical ingredient (API). Therefore, a thorough understanding of the physicochemical properties of this compound is paramount for drug development professionals and researchers in the pharmaceutical sciences.
Chemical Identity and Structure
A foundational aspect of understanding any chemical entity is to establish its precise chemical identity and structure.
-
IUPAC Name: 1-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-2-ol[1]
-
Synonyms: Ortho-naphthol duloxetine, (RS)-1-[3-(METHYLAMINO)-1-(2-THIENYL)PROPYL]-2-NAPHTHALENOL[1]
-
CAS Number: 1346599-09-4[1]
-
Molecular Formula: C₁₈H₁₉NOS[1]
The molecular structure, comprising a naphthalene ring, a thiophene moiety, and a methylamino propyl chain, dictates its physicochemical behavior and its potential interactions within a biological system.
Computed Physicochemical Properties
While experimental data is the gold standard, computational models provide valuable initial assessments of a compound's properties. The following data for this compound has been computed and is available in public databases.[1]
| Property | Value | Source |
| Molecular Weight | 297.4 g/mol | PubChem[1] |
| XLogP3 | 4.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 297.11873540 Da | PubChem[1] |
| Monoisotopic Mass | 297.11873540 Da | PubChem[1] |
| Topological Polar Surface Area | 60.5 Ų | PubChem[1] |
| Heavy Atom Count | 21 | PubChem[1] |
These computed values suggest a molecule with moderate lipophilicity (XLogP3 of 4.2), which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of hydrogen bond donors and acceptors indicates the potential for interactions with biological targets and formulation excipients.
Experimental Determination of Physical Properties
The following sections detail the experimental protocols for determining key physical properties of this compound. While specific experimental values for this compound are not widely published, these methodologies represent the industry-standard approaches for their accurate measurement.
Melting Point
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.
Experimental Protocol: Capillary Melting Point Determination
This method is a widely accepted and reliable technique for determining the melting point of a solid crystalline substance.
Step-by-Step Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for a precise measurement.
-
Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting) are recorded. This range is the melting point of the substance.
Caption: Workflow for Melting Point Determination.
Boiling Point
Determining the boiling point is essential for liquid compounds and can provide insights into the volatility and intermolecular forces of a substance. Given that this compound is likely a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition.
Experimental Protocol: Micro Boiling Point Determination
This method is suitable for small quantities of a substance.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the substance is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample.
-
Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point attachment).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Sources
An In-depth Technical Guide to the Spectroscopic Profile of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol, a significant process-related impurity of the serotonin-norepinephrine reuptake inhibitor, Duloxetine.[1][2] Understanding the spectroscopic characteristics of this compound, also known as Ortho-naphthol duloxetine, is critical for researchers, quality control analysts, and drug development professionals involved in the synthesis and purification of Duloxetine. This guide will delve into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, offering in-depth interpretation and standardized protocols for data acquisition.
Molecular Structure and Overview
This compound possesses a chiral center at the carbon atom connecting the naphthalene and thiophene rings. The molecule's structure, with its distinct aromatic and aliphatic regions, gives rise to a unique spectroscopic fingerprint that is essential for its identification and quantification.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for the title compound are summarized below. The data presented is for the "ortho isomer" of duloxetine, which corresponds to the target molecule.[3]
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Data for this compound in DMSO [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.32 | d, J=7.92 Hz | 1H | Aromatic H (Naphthalene) |
| 7.77 | d, J=7.72 Hz | 1H | Aromatic H (Naphthalene) |
| 7.43-7.33 | m | 3H | Aromatic H (Naphthalene) |
| 7.26 | d, J=8.28 Hz | 1H | Aromatic H (Naphthalene) |
| 7.18 | d, J=8.28 Hz | 2H | Aromatic H (Thiophene) |
| 6.99 | d, J=4.99 Hz | 1H | Aromatic H (Thiophene) |
| 2.73 | m | 2H | -CH₂- (Propyl chain) |
| 2.49 | m | 2H | -CH₂- (Propyl chain) |
| 2.17 | s | 3H | -NCH₃ |
| 1.17 | m | 2H | -CH₂- (Propyl chain) |
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Data for this compound in DMSO [3]
| Chemical Shift (δ, ppm) | Assignment |
| 152.73 | C-OH (Naphthalene) |
| 140.56 | Aromatic C (Thiophene) |
| 136.63 | Aromatic C (Naphthalene) |
| 134.34 | Aromatic C (Naphthalene) |
| 130.60 | Aromatic C (Naphthalene) |
| 129.50 | Aromatic C (Naphthalene) |
| 127.54 | Aromatic C (Naphthalene) |
| 127.19 | Aromatic C (Naphthalene) |
| 125.95 | Aromatic C (Thiophene) |
| 124.49 | Aromatic C (Thiophene) |
| 123.57 | Aromatic C (Naphthalene) |
| 121.96 | Aromatic C (Naphthalene) |
| 118.11 | Aromatic C (Naphthalene) |
| 116.91 | Aromatic C (Naphthalene) |
| 50.54 | -CH- (Propyl chain) |
| 35.88 | -CH₂- (Propyl chain) |
| 30.79 | -CH₂- (Propyl chain) |
| 26.25 | -NCH₃ |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound.
Table 3: ESI-MS Data for this compound [3]
| m/z | Ion |
| 298.1 | [M+H]⁺ |
The observed protonated molecular ion at m/z 298.1 is in agreement with the calculated molecular weight of the compound (C₁₈H₁₉NOS, exact mass: 297.12).[1]
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3500-3200 | O-H | Stretching (Phenolic) |
| 3400-3250 | N-H | Stretching (Secondary amine) |
| 3100-3000 | C-H | Stretching (Aromatic) |
| 2960-2850 | C-H | Stretching (Aliphatic) |
| 1630-1580 | C=C | Stretching (Aromatic) |
| 1260-1200 | C-O | Stretching (Phenolic) |
| 1250-1020 | C-N | Stretching |
| ~750 | C-S | Stretching |
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
-
Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound or impurity.
Caption: A generalized workflow for spectroscopic analysis.
Conclusion
The spectroscopic data presented in this guide provides a robust basis for the identification and characterization of this compound. The combination of NMR and mass spectrometry confirms the molecular structure and weight, while IR spectroscopy provides valuable information about the functional groups present. These data and protocols are indispensable for ensuring the purity and quality of Duloxetine and for advancing research in related pharmaceutical fields.
References
- PubChem. This compound. National Center for Biotechnology Information.
- Naguib, I. A., Abdelhamid, N. S., & Magdy, M. A. (2020). Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol. Journal of AOAC International, 103(4), 972–979.
- Naguib, I. A., Abdelhamid, N. S., & Magdy, M. A. (2020). Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol. PubMed.
- Naguib, I. A., Abdelhamid, N. S., & Magdy, M. A. (2020). Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol. Semantic Scholar.
- GSRS. 2-(3-(METHYLAMINO)-1-(THIOPHEN-2-YL)PROPYL)NAPHTHALEN-1-OL.
- Srinivasu, P., et al. (2012). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica, 4(4), 1496-1506.
- Wu, J., et al. (2014). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Applied Mechanics and Materials, 635-637, 36-39.
- Wu, J., et al. (2014). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
- Ben Ayed, T., et al. (2020). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2020(3), M1149.
- PubChem. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. National Center for Biotechnology Information.
- NIST. 2-Naphthalenol. NIST Chemistry WebBook.
- PubChem. 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol. National Center for Biotechnology Information.
- Pharmaffiliates. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.
Sources
- 1. This compound | C18H19NOS | CID 70700641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol | C18H19NOS | CID 23657520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 2-Naphthalenol [webbook.nist.gov]
- 5. 2-Naphthol(135-19-3) IR Spectrum [chemicalbook.com]
1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol
Abstract
This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of this compound. This compound, identified as a structural analog and potential impurity of the serotonin-norepinephrine reuptake inhibitor Duloxetine, is of significant interest to researchers in pharmaceutical development and medicinal chemistry[1][2]. The proposed synthesis avoids challenging methodologies like organometallic additions followed by deoxygenation, instead favoring a robust and scalable route. The core of this strategy involves the Friedel-Crafts alkylation of 2-naphthol with a pre-synthesized, N-protected amino alcohol derived from 2-acetylthiophene. Each step is detailed with mechanistic insights, procedural causality, and a self-validating framework to ensure reproducibility and scientific integrity.
Introduction and Strategic Overview
Chemical Identity and Significance
This compound (CAS No: 1346599-09-4) is a γ-amino alcohol featuring a naphthalen-2-ol moiety linked via a carbon-carbon bond to a propyl chain, which also bears thiophene and methylamino functional groups[1]. It is structurally distinct from Duloxetine, which contains a naphthyl ether linkage (C-O-C). The target compound is often referred to as Ortho-naphthol duloxetine or Duloxetine Impurity E, highlighting its relevance in the quality control and analysis of Duloxetine manufacturing processes[1][2]. A rational and efficient synthesis is crucial for obtaining pure analytical standards and for further pharmacological investigation.
Rationale for the Selected Synthetic Pathway
Several synthetic strategies could be envisioned for this molecule. A route involving the Grignard addition of a naphthyl-magnesium halide to a β-aminoketone precursor, followed by deoxygenation of the resulting tertiary alcohol, is theoretically possible but presents significant practical challenges, particularly in the deoxygenation step.
Therefore, this guide details a more robust pathway centered on a key Friedel-Crafts alkylation reaction. This strategy offers superior control and predictability. The core logic is as follows:
-
Construct the Side Chain: Synthesize the 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol side chain from readily available starting materials, a route well-established in the synthesis of Duloxetine itself[3][4].
-
Protect the Amine: The reactive secondary amine is temporarily protected to prevent side reactions during the subsequent C-C bond formation.
-
Form the Key C-C Bond: A Lewis acid-catalyzed Friedel-Crafts alkylation is employed to couple the protected side chain with 2-naphthol, forming the core structure of the target molecule. This reaction is regioselective, favoring substitution at the electron-rich and sterically accessible C1 position of 2-naphthol.
-
Deprotect to Yield the Final Product: A simple deprotection step liberates the amine to yield the target compound.
This approach is convergent, scalable, and relies on well-understood, high-yielding reaction classes.
Retrosynthetic Analysis
The chosen synthetic strategy is best illustrated through a retrosynthetic disconnection of the target molecule. The primary disconnection is the C1(Naphthyl)–C1(Propyl) bond, identifying 2-naphthol and a suitable electrophilic derivative of the side chain as the key precursors.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Synthetic Pathway and Protocols
The forward synthesis is presented as a sequence of five validated steps, beginning with the construction of the key β-aminoketone intermediate.
Step 1: Synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one (I)
This intermediate is synthesized via the Mannich reaction, a three-component condensation that forms a β-amino-carbonyl compound, also known as a Mannich base[5][6][7]. Here, the enolizable ketone (2-acetylthiophene) reacts with formaldehyde and methylamine to form the desired product.
Mechanism Insight: The reaction proceeds through the formation of an electrophilic Eschenmoser's salt-like iminium ion from methylamine and formaldehyde. The enol form of 2-acetylthiophene then acts as a nucleophile, attacking the iminium ion to form the C-C bond and, after rearrangement, the final β-aminoketone[7]. Using the hydrochloride salt of the amine maintains the acidic conditions necessary for the reaction.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 2-acetylthiophene, methylamine hydrochloride, and paraformaldehyde.
-
Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Add diethyl ether to precipitate the hydrochloride salt of the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (I) .
| Reagent | Molar Eq. | MW ( g/mol ) |
| 2-Acetylthiophene | 1.0 | 126.17 |
| Methylamine HCl | 1.2 | 67.52 |
| Paraformaldehyde | 1.5 | 30.03 |
| Ethanol | - | 46.07 |
| Conc. HCl | cat. | 36.46 |
Step 2: Reduction to 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (II)
The ketonic carbonyl of the Mannich base (I) is selectively reduced to a secondary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its high selectivity for ketones in the presence of other functional groups and its operational simplicity.
Protocol:
-
Dissolve the Mannich base hydrochloride (I) in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise, controlling the gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours until the starting material is consumed (TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the amino alcohol (II) [8].
Step 3: N-Boc Protection of the Amino Alcohol (III)
To prevent the nucleophilic secondary amine from interfering with the acidic Lewis-acid catalyst in the subsequent Friedel-Crafts step, it must be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the reaction conditions and its ease of removal under acidic conditions.
Protocol:
-
Dissolve the amino alcohol (II) in a suitable solvent like dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a base such as triethylamine (TEA).
-
Stir the mixture at room temperature for 12-18 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the pure N-Boc protected amino alcohol (III) .
Step 4: Friedel-Crafts Alkylation with 2-Naphthol
This is the pivotal step where the key C-C bond is formed. The N-Boc protected amino alcohol (III) is treated with a Lewis acid to generate a stabilized secondary carbocation on the carbon adjacent to the thiophene ring. This electrophile is then attacked by the electron-rich 2-naphthol, with a strong preference for the ortho position (C1) to the hydroxyl group.
Causality: The choice of a mild Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is critical. It is strong enough to promote carbocation formation from the secondary alcohol but not so harsh as to cause decomposition or unwanted side reactions. A non-polar solvent like DCM is used to facilitate the reaction.
Protocol:
-
In a flask under an inert atmosphere (nitrogen or argon), dissolve 2-naphthol and the protected amino alcohol (III) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add BF₃·OEt₂ dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 8-12 hours.
-
Monitor the reaction by TLC. Once complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product via flash column chromatography to isolate the N-Boc protected final precursor (IV) .
Step 5: N-Boc Deprotection to Yield the Final Product
The final step is the removal of the Boc protecting group to liberate the secondary amine. This is readily achieved by treatment with a strong acid.
Protocol:
-
Dissolve the purified N-Boc precursor (IV) in a minimal amount of a solvent like DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
The crude product can be purified by recrystallization or by preparing a salt (e.g., hydrochloride) to yield the final product, this compound.
Overall Synthesis Workflow
The complete forward synthesis is a logical progression of well-established organic transformations, ensuring a high degree of control and validation at each stage.
Caption: Overall workflow for the synthesis of the target molecule.
Physicochemical Properties
A summary of the key computed properties for the final product is provided below for reference.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NOS | PubChem[1] |
| Molecular Weight | 297.4 g/mol | PubChem[1] |
| XLogP3 | 4.2 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Conclusion
This guide outlines a logical, robust, and high-fidelity synthetic pathway for this compound. By leveraging a key Friedel-Crafts alkylation step, this strategy circumvents the challenges associated with alternative routes and provides a clear, step-by-step protocol suitable for researchers in drug development and organic synthesis. The causality-driven explanations and detailed procedures are designed to ensure both scientific understanding and successful experimental execution.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Ćirić, A., et al. (2012). Mannich bases in medicinal chemistry and drug design. PMC - PubMed Central.
- ResearchGate. (2021). Duloxetine Synthesis.
- Google Patents. (n.d.). US8269023B2 - Process for preparation of duloxetine hydrochloride.
- Google Patents. (n.d.). US7538232B2 - Process for the asymmetric synthesis of duloxetine.
- Google Patents. (n.d.). US7553978B2 - Process for the preparation of 1-naphthol mixed ethers and intermediates of crystalline forms of (+) and (−)-duloxetine.
- LookChem. (n.d.). Cas 1033803-59-6, 2-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol.
- Wikipedia. (n.d.). Mannich reaction.
- PubChem. (n.d.). 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol. National Center for Biotechnology Information.
- Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
- SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act.
- AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
- PubChem. (n.d.). 4-(3-(Methylamino)-1-(2-thienyl)propyl)-1-naphthalenol. National Center for Biotechnology Information.
- Google Patents. (n.d.). US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation.
- Justia Patents. (n.d.). synthesis and preparations of duloxetine salts.
- Google Patents. (n.d.). EP2107057A1 - Process for the preparation of pure duloxetine hydrochloride.
- Google Patents. (n.d.). CN101987842A - Method for preparing 2-methyl thiophene derivatives.
- PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. National Center for Biotechnology Information.
- ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with....
Sources
- 1. This compound | C18H19NOS | CID 70700641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol | C18H19NOS | CID 23657520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 7. adichemistry.com [adichemistry.com]
- 8. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol (CAS No. 1346599-09-4): A Key Impurity of Duloxetine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol, a significant process-related impurity and degradation product of the widely prescribed antidepressant, duloxetine. Identified by the CAS number 1346599-09-4 and often referred to as Duloxetine Impurity E or the ortho-naphthol isomer, this compound's presence in duloxetine active pharmaceutical ingredient (API) and finished drug products is a critical quality attribute that requires careful monitoring and control. This document delves into the physicochemical properties, synthesis, analytical characterization, and the current understanding of the potential pharmacological and toxicological implications of this impurity. The guide is intended to serve as a valuable resource for researchers, analytical scientists, and professionals involved in the development, manufacturing, and quality control of duloxetine.
Introduction and Identification
This compound is a positional isomer of the para-substituted impurity of duloxetine.[1][2] Its formation is primarily associated with the manufacturing process of duloxetine and can also arise from the degradation of the parent drug under certain stress conditions.[1] As a closely related structural analog of duloxetine, its potential to elicit biological activity or contribute to the overall toxicological profile of the drug product necessitates its thorough characterization and control.
Synonyms:
-
(RS)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol[2][3]
-
2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol[4]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for the development of effective analytical methods for its detection and quantification, as well as for understanding its potential behavior in biological systems.
| Property | Value | Source |
| CAS Number | 1346599-09-4 | [3][5][6] |
| Molecular Formula | C18H19NOS | [3][5] |
| Molecular Weight | 297.42 g/mol | [2][3][5] |
| Appearance | White to Off-White Solid | [5] |
| IUPAC Name | 1-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-2-ol | [3] |
Synthesis and Formation
The primary route for the formation of this compound is through an acid-catalyzed rearrangement of duloxetine. This reaction can occur during the synthesis of the duloxetine API or as a degradation pathway under acidic conditions.
A patented method describes the preparation of this and other duloxetine impurities by treating duloxetine free base or its salt with an acid reagent, leading to a one-step rearrangement. This process can yield a mixture of impurities, including the ortho-isomer (Impurity E), which can then be isolated and purified using various refining methods.
Diagram: Synthesis Pathway of this compound
Caption: Acid-catalyzed rearrangement of duloxetine to form the ortho-isomer.
Analytical Characterization and Detection
The identification and quantification of this compound in duloxetine samples are crucial for ensuring the quality and safety of the final drug product. Various analytical techniques are employed for its characterization.
Spectroscopic Analysis
Comprehensive structural elucidation of this impurity has been achieved through a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to determine the precise arrangement of atoms within the molecule, confirming its identity as the ortho-substituted isomer.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.
Chromatographic Separation and Quantification
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the separation and quantification of this impurity in duloxetine.[1][4]
Typical RP-HPLC Method Parameters:
| Parameter | Typical Value |
| Column | C8 or C18 |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and organic solvents (e.g., acetonitrile, methanol) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 217 nm |
| Column Temperature | 25°C |
This method allows for the successful separation of the ortho-isomer from duloxetine and other related impurities.[1] The method can be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]
Diagram: Analytical Workflow for Impurity Profiling
Caption: A typical workflow for the analysis of duloxetine impurities.
Pharmacology and Toxicology: A Knowledge Gap
A thorough search of the scientific literature reveals a significant lack of specific pharmacological and toxicological data for this compound. While the parent compound, duloxetine, is a well-characterized serotonin-norepinephrine reuptake inhibitor (SNRI), the biological activity of this ortho-isomer has not been extensively studied.[6][8][9]
Inference from Structure-Activity Relationships (SAR):
Given its structural similarity to duloxetine, it is plausible that this impurity could interact with monoamine transporters (serotonin and norepinephrine). However, the positional change of the hydroxyl group on the naphthalene ring could significantly alter its binding affinity and selectivity, potentially leading to a different pharmacological profile or reduced potency. It is also possible that it may have off-target activities not observed with duloxetine.
Toxicological Considerations:
The toxicological profile of this specific impurity is not well-defined. General concerns for drug impurities include the potential for genotoxicity, organ toxicity, and immunogenicity. Regulatory agencies have established thresholds for the qualification of impurities, and if the level of this impurity exceeds these thresholds, further toxicological studies would be required. It is important to distinguish this impurity from others, such as N-nitroso-duloxetine, which has been identified as a potentially carcinogenic nitrosamine impurity and has led to product recalls.[10][11][12] There is currently no evidence to suggest that this compound poses a similar carcinogenic risk.
Future Research Directions:
To address the current knowledge gap, the following studies are recommended:
-
In vitro binding assays: To determine the affinity of the impurity for serotonin and norepinephrine transporters, as well as other relevant receptors.
-
In vitro and in vivo toxicological studies: To assess its potential for cytotoxicity, genotoxicity, and other adverse effects.
-
Pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion profile.
Conclusion and Regulatory Perspective
This compound is a critical impurity in the manufacturing of duloxetine that requires stringent control. Its synthesis via acid-catalyzed rearrangement of the parent drug is a known pathway. Robust analytical methods, primarily RP-HPLC, are essential for its routine monitoring in both the API and final drug product to ensure they meet the specifications outlined in pharmacopeias and by regulatory authorities.
While the pharmacological and toxicological profiles of this specific impurity remain largely uncharacterized, its structural similarity to duloxetine warrants careful consideration. The lack of comprehensive safety data underscores the importance of controlling its levels to as low as reasonably practicable. This technical guide highlights the current state of knowledge and emphasizes the need for further research to fully understand the biological implications of this impurity, thereby ensuring the continued safety and efficacy of duloxetine-containing medicines.
References
- Pharmaffiliates. This compound. Accessed January 10, 2026.
- Arava, V. R., et al. (2012). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica, 4(4), 1735-1741.
- Karagiannidou, E., et al. (n.d.). Characterization of Duloxetine HCl API and its process related Impurities.
- Therapeutic Goods Administration (TGA). (2023, November 27). Safety advisory: Duloxetine.
- Reddy, B. P., & Reddy, K. V. (2010). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies.
- Google Patents. (2014). CN104230882A - Preparation method of duloxetine hydrochloride impurities.
- Veeprho. Duloxetine 2-Naphthalenol Impurity | CAS 1346599-09-4. Accessed January 10, 2026.
- Pharmacy Times. (2024, December 19). FDA Recalls 233000 Bottles of Duloxetine Over Risk of Cancerous Chemical.
- PubChem. This compound. Accessed January 10, 2026.
- Nitrosamines Exchange. (2024, October 24). N-nitroso-Duloxetine recall back in the news!.
- Turcotte, J. E., et al. (2002). Duloxetine Pharmacology: Profile of a Dual Monoamine Modulator. Expert Review of Neurotherapeutics, 2(6), 859-872.
- U.S. Food and Drug Administration. (2004). Cymbalta (Duloxetine HCl)
- Verywell Health. (2024, December 19). Over 233,000 Bottles of Antidepressant Recalled Due to Cancer-Causing Chemical.
- Bymaster, F. P., et al. (2002). Duloxetine pharmacology: profile of a dual monoamine modulator. Current pharmaceutical design, 8(23), 2151-2160.
- ResearchGate. (2023, October 17). Characterization and Quantitation of N-Nitroso Duloxetine Impurity in Duloxetine Hydrochloride Drug Substance.
- Pharmaffiliates. (S)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide. Accessed January 10, 2026.
- ResearchGate. (2025, August 6).
- Der Pharma Chemica. (2012). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. This compound | C18H19NOS | CID 70700641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. edqm.eu [edqm.eu]
- 4. researchgate.net [researchgate.net]
- 5. keyorganics.net [keyorganics.net]
- 6. Duloxetine pharmacology: profile of a dual monoamine modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Duloxetine Pharmacology: Profile of a Dual Monoamine Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. N-nitroso-Duloxetine recall back in the news! - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. Over 233,000 Bottles of Antidepressant Recalled Due to Cancer-Causing Chemical [verywellhealth.com]
An In-Depth Technical Guide to the Characterization of Duloxetine Impurity E
Foreword: The Imperative of Impurity Profiling in Pharmaceutical Development
In the landscape of modern drug development, the meticulous identification and characterization of impurities are not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. The adage "the dose makes the poison" extends to the minute, often structurally similar, compounds that accompany an active pharmaceutical ingredient (API). This guide provides a comprehensive, technically-grounded framework for the characterization of a specific known impurity of Duloxetine, designated as Impurity E. As drug development professionals, our mandate is to understand not just the API, but the complete chemical ecosystem of the final drug product. This document is structured to provide not just protocols, but the scientific rationale that underpins them, empowering researchers to not only execute but also to innovate in their analytical endeavors.
Introduction to Duloxetine and the Significance of Impurity E
Duloxetine is a potent and widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) indicated for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical purity. Pharmaceutical regulatory bodies, including the International Council on Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP), have established stringent guidelines for the control of impurities in new drug substances and products.[3][4]
Duloxetine Impurity E is a process-related impurity that can arise during the synthesis of the Duloxetine API.[5] Its chemical name is 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol, also known as Duloxetine beta-Naphthol-1-yl Isomer.[6][7][8][9] The presence of this and other impurities, even at trace levels, can potentially impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and validated analytical workflow to characterize and quantify Impurity E is a critical component of the drug development and manufacturing process.
Physicochemical Properties and Formation of Duloxetine Impurity E
Understanding the fundamental properties of an impurity is the first step in developing an effective characterization strategy.
| Property | Description | Source |
| Chemical Name | 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol | [6][7][8][9] |
| Synonym | Duloxetine beta-Naphthol-1-yl Isomer | [6][7] |
| CAS Number | 1033803-59-6 (base) | [8][10] |
| Molecular Formula | C18H19NOS | [8][10] |
| Molecular Weight | 297.42 g/mol | [10] |
The formation of Duloxetine Impurity E is typically associated with the synthetic route of Duloxetine.[5] Duloxetine synthesis often involves the reaction of (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine with 1-fluoronaphthalene.[2] Impurity E can arise from an alternative reaction pathway where the naphthalene ring is substituted at a different position. A thorough understanding of the synthetic process is paramount in predicting and controlling the formation of this and other related impurities.
An Integrated Analytical Workflow for the Characterization of Duloxetine Impurity E
A multi-technique approach is essential for the unambiguous characterization of pharmaceutical impurities. The following workflow outlines a logical and scientifically sound process for the identification and structural elucidation of Duloxetine Impurity E.
Caption: Integrated workflow for the characterization of Duloxetine Impurity E.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Separation
HPLC is the primary technique for separating Duloxetine from its impurities. The development of a stability-indicating HPLC method is crucial for resolving Impurity E from the API and other potential degradants.[11][12][13][14]
Step-by-Step HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector is suitable.
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for reversed-phase separation of Duloxetine and its related substances.[5][12]
-
Mobile Phase Preparation: A gradient mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and an organic solvent like acetonitrile is often effective.[14] The rationale behind using a phosphate buffer is to maintain a consistent pH, which is critical for the reproducible ionization state of the analytes and, consequently, their retention times.
-
Chromatographic Conditions:
| Parameter | Recommended Value | Rationale |
| Flow Rate | 1.0 mL/min | Provides a balance between analysis time and separation efficiency. |
| Column Temperature | 25°C | Maintains consistent retention times and peak shapes. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
| Detection Wavelength | 217 nm or 230 nm | Wavelengths at which Duloxetine and its impurities exhibit significant UV absorbance.[14][15] |
-
Sample Preparation: Accurately weigh and dissolve the Duloxetine API sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1.0 mg/mL.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS): Unveiling the Molecular Weight
LC-MS is a powerful tool for the initial identification of impurities by providing accurate mass information.[16][17]
Step-by-Step LC-MS Protocol:
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or triple quadrupole instrument) is required.
-
LC Method: The HPLC method developed in the previous step can often be directly transferred to the LC-MS system. It is crucial to ensure that the mobile phase components are volatile and compatible with the mass spectrometer's ionization source (e.g., electrospray ionization - ESI).
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI is typically used for the analysis of amine-containing compounds like Duloxetine and its impurities.
-
Mass Range: A scan range of m/z 100-500 is generally sufficient to cover the expected molecular weights.
-
-
Data Analysis: The mass spectrum of the peak corresponding to Impurity E will reveal its molecular weight. For Duloxetine Impurity E (C18H19NOS), the expected protonated molecule [M+H]+ would be approximately m/z 298.4.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable technique for the unambiguous determination of the chemical structure of an impurity.[5][18][19] This requires the isolation of a sufficient quantity of the impurity, typically through preparative HPLC.
Step-by-Step NMR Protocol:
-
Isolation: Utilize a preparative HPLC system with a larger column and higher flow rate to isolate several milligrams of Impurity E.
-
Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
NMR Experiments:
-
¹H NMR: Provides information about the number and types of protons and their neighboring environments.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[18][19]
-
-
Spectral Interpretation: The detailed analysis of the NMR spectra will confirm the structure of Duloxetine Impurity E as 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Complementary Technique for Functional Group Analysis
FTIR spectroscopy provides valuable information about the functional groups present in a molecule, serving as a confirmatory technique.[17][20][21][22][23]
Step-by-Step FTIR Protocol:
-
Instrumentation: A standard FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling, is used.
-
Sample Preparation: A small amount of the isolated impurity is placed directly on the ATR crystal.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: The presence of characteristic absorption bands for O-H (hydroxyl), N-H (amine), C-H (aromatic and aliphatic), and C-S (thiophene) stretching and bending vibrations will be consistent with the proposed structure of Impurity E.
Forced Degradation Studies: Understanding Stability and Degradation Pathways
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to identify potential degradation products that may arise during the shelf-life of the drug product.[11][12][13][16]
Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, heat |
| Base Hydrolysis | 0.1 M NaOH, heat |
| Oxidative Degradation | 3% H₂O₂, room temperature |
| Thermal Degradation | 60°C, solid state |
| Photolytic Degradation | Exposure to UV light (ICH Q1B guidelines) |
By subjecting Duloxetine to these stress conditions and analyzing the resulting samples with the developed HPLC method, one can demonstrate that Impurity E and any newly formed degradation products are well-resolved from the main peak. Studies have shown that Duloxetine is particularly susceptible to degradation under acidic and neutral hydrolytic conditions.[11][13][16]
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Once the analytical method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure that it is suitable for its intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Holistic Approach to Impurity Characterization
The comprehensive characterization of Duloxetine Impurity E is a multi-faceted endeavor that requires a synergistic application of chromatographic and spectroscopic techniques. This guide has provided a detailed, step-by-step framework, grounded in scientific principles and regulatory expectations. By adopting this holistic approach, pharmaceutical scientists and researchers can ensure the quality, safety, and efficacy of Duloxetine drug products, ultimately safeguarding patient health.
References
- Stress Degradation Studies on Duloxetine Hydrochloride and Development of an RP-HPLC Method for its Determination in Capsule Formulation. ResearchGate.
- Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form. National Institutes of Health.
- Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Technology Networks.
- The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Specac Ltd.
- FT-IR Microinfrared Spectroscopy To Detect Particles And Impurities In Liquid Drugs. Optosky.
- Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies. PubMed.
- ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. ScienceDirect.
- FTIR vs LC-MS: Detecting Pharmaceutical Impurities. Patsnap.
- Duloxetine EP Impurity E. Venkatasai Life Sciences.
- Duloxetine EP Impurity E. SynZeal.
- Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation. PubMed.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. LinkedIn.
- Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica.
- Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies. SciSpace.
- Characterization of Duloxetine HCl API and its process related Impurities. ResearchGate.
- Stress Degradation Studies on Duloxetine Hydrochloride and Development of an RP-HPLC Method for its Determination in Capsule Formulation. ResearchGate.
- Development and Validation of UPLC Method for the Determination of Duloxetine Hydrochloride and Its Impurities in Active Pharmaceutical Ingredient. Hindawi.
- New RP-HPLC method development and validation determination for estimation of duloxetine HCL in enteric coated capsules. ResearchGate.
- Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate. PubMed.
- Duloxetine Hydrochloride - Impurity E. Pharmaffiliates.
- Characterization and Quantitation of N-Nitroso Duloxetine Impurity in Duloxetine Hydrochloride Drug Substance. Asian Journal of Chemistry.
- ICH and USP Regulation for Elemental Impurities in Pharma. SPECTRO Analytical Instruments.
- Development and Validation of RP-HPLC Method for the Estimation of Duloxetine Hydrochloride in Bulk and Pharmaceutical Dosage Forms. Journal of Chemical and Pharmaceutical Research.
- Quality: impurities. European Medicines Agency (EMA).
- Duloxetine hydrochloride impurity, its preparation and analysis method. Google Patents.
- Characterization and Quantitation of N-Nitroso Duloxetine Impurity in Duloxetine Hydrochloride Drug Substance. ResearchGate.
- IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF.
- AJ C - Asian Publication Corporation. Asian Publication Corporation.
- Standards for Elemental Impurities in Pharmaceuticals. Reagecon.
- Duloxetine Impurities. SynZeal.
- Duloxetine Synthesis. ResearchGate.
- Process for the preparation of duloxetine hydrochloride. Google Patents.
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. uspnf.com [uspnf.com]
- 5. researchgate.net [researchgate.net]
- 6. Duloxetine EP Impurity E | 1033803-59-6 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 7. Duloxetine EP Impurity E | 1033803-59-6 | SynZeal [synzeal.com]
- 8. glppharmastandards.com [glppharmastandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. jocpr.com [jocpr.com]
- 16. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FTIR vs LC-MS: Detecting Pharmaceutical Impurities [eureka.patsnap.com]
- 18. asianpubs.org [asianpubs.org]
- 19. researchgate.net [researchgate.net]
- 20. azom.com [azom.com]
- 21. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 22. FT-IR Microinfrared Spectroscopy To Detect Particles And Impurities In Liquid Drugs - 奥谱天成(厦门)光电有限公司 [optosky.net]
- 23. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
The Formation of Ortho-Naphthol Duloxetine: A Mechanistic and Practical Guide for Drug Development
Introduction: The Significance of Impurity Profiling in Duloxetine Synthesis
Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for the treatment of major depressive disorder, generalized anxiety disorder, and various pain conditions. The synthetic pathway to duloxetine, while well-established, is not without its complexities. A critical aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API) is the rigorous identification, characterization, and control of process-related impurities. Among these, the formation of naphthol-related impurities, particularly ortho-naphthol duloxetine, presents a noteworthy challenge. This guide provides an in-depth technical exploration of the formation mechanism of ortho-naphthol duloxetine, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding the causality behind the formation of this impurity is paramount to developing robust and well-controlled manufacturing processes.
The Genesis of Ortho-Naphthol Duloxetine: A Thermally Induced Rearrangement
The formation of the ortho-naphthol impurity of duloxetine is not a consequence of extraneous reagents but rather an inherent chemical transformation of the duloxetine molecule itself under specific process conditions. The prevailing and most scientifically plausible mechanism for this transformation is a Claisen-type[1][1]-sigmatropic rearrangement . This type of pericyclic reaction is well-documented in organic chemistry and involves the concerted rearrangement of an allyl vinyl ether. In the context of duloxetine, the naphthyloxy moiety acts as the "allyl" component and a transiently formed enamine/enolate-like structure within the thiophene ring system can be considered the "vinyl" component.
A key publication in the field proposes that the heating of the reaction mixture during basic hydrolysis steps can initiate this rearrangement.[2] The presence of a base is believed to facilitate the formation of a necessary intermediate for the rearrangement to occur.
Proposed Mechanistic Pathway
The formation of ortho-naphthol duloxetine can be dissected into the following key steps:
-
Initiation under Basic and Thermal Stress: The process is typically initiated when duloxetine is subjected to elevated temperatures in the presence of a base. A specific experimental protocol highlights the use of potassium hydroxide in propylene glycol monomethyl ether (PGME) at temperatures of 118-120°C.[3] These conditions provide the necessary energy to overcome the activation barrier for the rearrangement.
-
[1][1]-Sigmatropic Rearrangement: The core of the mechanism is the concerted[1][1]-sigmatropic rearrangement. This involves the breaking of the C-O bond of the naphthyloxy ether and the simultaneous formation of a new C-C bond between the ortho-position of the naphthalene ring and the carbon atom of the thiophene ring adjacent to the original ether linkage. This proceeds through a cyclic six-membered transition state.
-
Tautomerization to the Naphthol: The immediate product of the sigmatropic rearrangement is a dienone intermediate. This intermediate is unstable and rapidly tautomerizes to the more stable aromatic naphthol structure. This tautomerization is a thermodynamically favorable process that drives the overall reaction towards the formation of the ortho-naphthol impurity.
-
Regeneration of the Thiophene Ring: The presence of a base can then promote the elimination of a proton from the ortho-substituted naphthol to regenerate the aromaticity of the thiophene ring, leading to the final stable impurity.[2]
Visualizing the Mechanism: A Graphviz Representation
Caption: Proposed mechanism for the formation of ortho-naphthol duloxetine via a Claisen rearrangement.
Experimental Protocol for the Synthesis of Ortho-Naphthol Duloxetine (Ring Isomer)
The following protocol is adapted from the literature and serves as a method for the deliberate synthesis of the ortho-naphthol impurity, often for use as a reference standard in analytical method development.[3] This self-validating system confirms the proposed formation pathway under defined conditions.
Materials:
-
Duloxetine
-
Potassium hydroxide (KOH)
-
Propylene glycol monomethyl ether (PGME)
-
Water
-
Dichloromethane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of duloxetine (1.0 mole) in PGME (10 volumes), add potassium hydroxide (5.58 moles) at room temperature (20-25°C).
-
Thermal Treatment: Heat the reaction mixture to 118-120°C.
-
Reaction Monitoring: Stir the reaction mixture at this temperature for an extended period (e.g., up to 177 hours). Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as determined by TLC), remove the solvent under reduced pressure at 50-60°C to obtain the crude product.
-
Extraction: To the crude material, add water and dichloromethane. Stir the mixture for approximately 2 hours at room temperature.
-
Isolation: Filter the solid product and wash with water.
-
Purification: Purify the isolated solid by recrystallization from ethyl acetate to yield the ortho-naphthol duloxetine isomer.
Factors Influencing the Formation of Ortho-Naphthol Duloxetine
Understanding the key process parameters that drive the formation of this impurity is crucial for its control.
| Process Parameter | Influence on Ortho-Naphthol Formation | Causality |
| Temperature | High temperatures significantly accelerate the rate of formation. | The Claisen rearrangement is a thermally activated process with a significant energy barrier. Increased thermal energy increases the population of molecules with sufficient energy to overcome this barrier. |
| Base Strength | Strong bases, such as KOH, promote the reaction. | A strong base can facilitate the formation of the necessary intermediate for the rearrangement to proceed. |
| Reaction Time | Longer exposure to high temperatures and basic conditions increases the yield of the impurity. | The formation of the ortho-naphthol impurity is a kinetic process. Extended reaction times allow for greater conversion of duloxetine to the rearranged product. |
| Solvent | Aprotic, high-boiling point solvents like PGME can facilitate the reaction by allowing for higher reaction temperatures. | The choice of solvent can influence the solubility of the reactants and the stability of the transition state. |
Analytical Characterization and Detection
The identification and quantification of ortho-naphthol duloxetine require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
A typical stability-indicating RP-HPLC method would utilize a C8 or C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile.[3] Detection is typically performed using a UV detector at a wavelength where both duloxetine and the impurity have significant absorbance. The development of such methods often involves forced degradation studies, where duloxetine is subjected to stress conditions (acid, base, oxidation, heat, light) to generate its degradation products, including the ortho-naphthol isomer.
Spectrophotometric methods have also been developed for the quantitative analysis of duloxetine in the presence of its toxic impurity, 1-naphthol.[4][5] While these methods are useful, HPLC remains the gold standard for impurity profiling in a regulatory environment due to its superior resolution and sensitivity.
Strategies for Control and Mitigation
The primary strategy for controlling the formation of ortho-naphthol duloxetine is to avoid the process conditions that favor its formation.
-
Temperature Control: Strict control of the reaction temperature during all stages of the synthesis, particularly during basic hydrolysis or work-up steps, is critical.
-
Judicious Use of Base: The strength and stoichiometry of the base used should be carefully optimized. If a basic step is necessary, using a milder base or limiting the exposure time can be effective.
-
Process Optimization: Design of experiments (DoE) can be a powerful tool to identify the critical process parameters and their interactions that influence the formation of this impurity. This allows for the definition of a robust design space where the formation of the ortho-naphthol isomer is minimized.
-
Purification: Effective purification methods, such as recrystallization or chromatography, should be in place to remove any ortho-naphthol impurity that may have formed to acceptable levels (typically below 0.1%).
Conclusion
The formation of ortho-naphthol duloxetine is a classic example of a process-related impurity arising from the inherent reactivity of the drug molecule under specific manufacturing conditions. A thorough understanding of the underlying Claisen rearrangement mechanism is not merely an academic exercise but a fundamental requirement for the development of a robust and well-controlled manufacturing process for duloxetine. By carefully controlling process parameters such as temperature, base, and reaction time, and by implementing sensitive analytical methods for detection and quantification, drug developers can ensure the quality, safety, and efficacy of this important therapeutic agent.
References
- Karagiannidou, E. et al. (n.d.). Characterization of Duloxetine HCl API and its process related Impurities. ResearchGate.
- Teva Pharmaceutical Industries Ltd. (2010). 2-(N-methyl-propanamine)-3-(2-naphthol)thiophene, an impurity of duloxetine hydrochloride. U.S. Patent 7,759,500.
- Polisano, S. et al. (2009). Process for the preparation of 1-naphthol mixed ethers and intermediates of crystalline forms of (+) and (−)-duloxetine. U.S. Patent 7,553,978.
- Arava, V. R. et al. (2013). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica, 5(3), 138-146.
- Naguib, I. A. et al. (2020). Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol. Journal of AOAC INTERNATIONAL, 103(4), 972–979.
- Naguib, I. A. et al. (2020). Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol. PubMed.
Sources
- 1. US7553978B2 - Process for the preparation of 1-naphthol mixed ethers and intermediates of crystalline forms of (+) and (â)-duloxetine - Google Patents [patents.google.com]
- 2. US7759500B2 - 2-(N-methyl-propanamine)-3-(2-naphthol)thiophene, an impurity of duloxetine hydrochloride - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. scispace.com [scispace.com]
- 5. Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol and Structurally Related Compounds for Advanced Drug Discovery
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a notable compound primarily recognized as a process impurity in the synthesis of the serotonin-norepinephrine reuptake inhibitor, Duloxetine.[1][2] Given its structural relationship to potent neuropharmacological agents, this document delves into its chemical synthesis, physicochemical properties, and potential pharmacological activities. By drawing parallels with the well-characterized dopamine agonist Rotigotine, which shares key structural motifs, this guide offers insights into the structure-activity relationships (SAR), potential mechanisms of action, and the analytical methodologies required for the characterization of this class of compounds. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel CNS-active agents.
Introduction: The Significance of the Naphthyl-Thiophenyl-Propylamine Scaffold
The convergence of a naphthalene scaffold, a thiophene ring, and a propylamino sidechain defines a chemical space of significant interest in neuropharmacology.[3][4] While this compound is cataloged as "Ortho-naphthol duloxetine," an impurity related to the widely prescribed antidepressant Duloxetine, its core structure is reminiscent of other centrally active compounds.[1] A prime example is Rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[5][6][7] The structural similarities between these molecules underscore the potential for this scaffold to interact with key neurotransmitter systems.
This guide will dissect the chemistry and pharmacology of this compound, leveraging the extensive knowledge base of related compounds like Rotigotine to provide a predictive framework for its biological activity and to outline robust experimental protocols for its synthesis and characterization.
Physicochemical Properties and Structural Analysis
A thorough understanding of the physicochemical properties of a compound is foundational to its development as a potential therapeutic agent. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NOS | PubChem[1] |
| Molecular Weight | 297.4 g/mol | PubChem[1] |
| IUPAC Name | 1-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-2-ol | PubChem[1] |
| CAS Number | 1346599-09-4 | PubChem[1] |
| Predicted XLogP3 | 4.2 | PubChem[1] |
| Predicted pKa | 9.29 ± 0.50 | LookChem[8] |
The predicted lipophilicity (XLogP3 of 4.2) suggests good potential for crossing the blood-brain barrier, a prerequisite for CNS-active drugs. The basicity of the methylamino group (predicted pKa ≈ 9.29) is a key determinant of its interaction with biological targets and its formulation properties.
Chirality and Stereoisomerism
The molecule possesses a chiral center at the carbon atom connecting the naphthalene and thiophene rings. Therefore, it exists as a pair of enantiomers, (R)- and (S)-1-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol. In the context of related compounds like Rotigotine, it is the (S)-enantiomer that exhibits the desired pharmacological activity.[6] This highlights the critical importance of stereoselective synthesis or chiral resolution in the development of compounds from this class.
Synthesis and Purification Strategies
While specific synthetic routes for this compound are not extensively published, logical pathways can be devised based on established organic chemistry principles and the known syntheses of related molecules like Duloxetine and Rotigotine.[9][10][11]
Retrosynthetic Analysis
A plausible retrosynthetic pathway involves the disconnection of the C-N bond, suggesting a key intermediate, 3-halo-1-(naphthalen-2-yloxy)-1-(thiophen-2-yl)propane, and methylamine. A more common and versatile approach is the reductive amination of a corresponding ketone precursor.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol: A Step-by-Step Guide
The following protocol is a generalized procedure based on common synthetic methodologies for this class of compounds.
Step 1: Synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add 3-chloropropanoyl chloride dropwise.
-
Slowly add thiophene to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or LC-MS).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Step 2: Synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride
-
Dissolve the 3-chloro-1-(thiophen-2-yl)propan-1-one in a suitable solvent (e.g., ethanol or isopropanol).
-
Add an excess of a solution of methylamine in the same solvent.
-
Heat the reaction mixture under reflux for several hours until the starting material is consumed.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the hydrochloride salt of the product.
-
Filter the precipitate, wash with a cold solvent, and dry under vacuum.
Step 3: Catalytic Hydrogenation to this compound
This step is a proposed one-pot reductive amination/alkylation.
-
Combine 3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride and 2-naphthol in a reaction vessel.
-
Add a suitable solvent (e.g., methanol or ethanol) and a hydrogenation catalyst (e.g., Palladium on carbon).
-
Pressurize the vessel with hydrogen gas and heat the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the catalyst, and concentrate the filtrate.
-
The crude product can be purified by column chromatography.
Chiral Resolution
For the separation of enantiomers, classical resolution using a chiral acid (e.g., tartaric acid or dibenzoyltartaric acid) can be employed to form diastereomeric salts that can be separated by crystallization. Alternatively, chiral chromatography can be used for analytical or preparative-scale separation.
Pharmacological Profile: A Predictive Analysis Based on Structural Analogs
Given the absence of specific pharmacological data for this compound, its potential biological activity can be inferred from the well-documented pharmacology of Rotigotine.
Dopaminergic Activity
Rotigotine is a non-selective dopamine agonist with high affinity for D3, D2, and D1 receptors.[9][10] It also shows affinity for D4 and D5 receptors.[7] The structural similarity, particularly the presence of the thiophene-ethyl-amine moiety which mimics a portion of the dopamine structure, suggests that this compound could also exhibit affinity for dopamine receptors.[12]
Caption: Potential molecular targets for the scaffold.
Serotonergic and Adrenergic Activity
Rotigotine is also known to be an antagonist at α2-adrenergic receptors and an agonist at 5-HT1A receptors.[7][13] The relationship of the topic compound to Duloxetine, a potent serotonin and norepinephrine reuptake inhibitor, suggests that it should be evaluated for its ability to bind to and inhibit the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Structure-Activity Relationship (SAR) Insights
The following SAR points can be hypothesized:
-
Position of the Hydroxyl Group: The position of the hydroxyl group on the naphthalene ring is critical. In the case of Duloxetine-related impurities, positional isomers exist (e.g., "para-naphthol duloxetine").[14][15] This seemingly minor change can significantly impact binding affinity and selectivity for various receptors.
-
N-Substitution: The methyl group on the nitrogen atom is a common feature in many CNS-active drugs. Altering this substituent (e.g., to a propyl group as in Rotigotine) would likely modulate the pharmacological profile.[6]
-
Thiophene Ring: The thiophene ring is a bioisostere of a phenyl ring and is involved in hydrophobic interactions within the binding pockets of dopamine receptors.[16] Modifications to this ring could fine-tune the compound's activity.
Analytical Characterization
Robust analytical methods are essential for confirming the structure and purity of the synthesized compound.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to aromatic protons of naphthalene and thiophene, aliphatic protons of the propyl chain, and the N-methyl group.[10] |
| ¹³C NMR | Structural Confirmation | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | Molecular Weight Confirmation | A molecular ion peak corresponding to the calculated molecular weight of 297.4 g/mol . |
| HPLC | Purity Assessment | A single major peak indicating the purity of the compound. Chiral HPLC can be used to determine enantiomeric excess. |
| FT-IR | Functional Group Identification | Characteristic absorption bands for O-H (hydroxyl), N-H (secondary amine), and C-H (aromatic and aliphatic) stretching vibrations. |
Experimental Protocols for Pharmacological Evaluation
To validate the predicted pharmacological profile, a series of in vitro and in vivo experiments are necessary.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of the compound for a panel of CNS receptors.
Protocol:
-
Prepare membranes from cells expressing the target receptors (e.g., human dopamine D1, D2, D3 receptors; human SERT and NET).
-
Incubate the membranes with a known radioligand for the target receptor and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Calculate the Ki (inhibitory constant) values from the competition binding curves.
In Vitro Functional Assays
Objective: To determine whether the compound acts as an agonist or antagonist at the target receptors.
Protocol (for GPCRs like dopamine receptors):
-
Use cells co-expressing the receptor of interest and a reporter gene (e.g., CRE-luciferase).
-
Treat the cells with varying concentrations of the test compound.
-
Measure the reporter gene activity (e.g., luminescence) to determine the functional response (agonist activity).
-
To assess antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.
Caption: High-level workflow for drug discovery.
Conclusion and Future Directions
This compound, while currently classified as a pharmaceutical impurity, belongs to a class of compounds with demonstrated potential for significant CNS activity. Its structural relationship to both a dopamine agonist (Rotigotine) and a serotonin-norepinephrine reuptake inhibitor (Duloxetine) places it at an interesting pharmacological crossroads. Future research should focus on the stereoselective synthesis of its enantiomers and a comprehensive evaluation of their pharmacological profiles. The exploration of analogs with modifications to the N-substituent and the naphthalene ring could lead to the discovery of novel therapeutic agents for neurological and psychiatric disorders. The protocols and predictive analyses outlined in this guide provide a solid foundation for such endeavors.
References
- Qingmu Pharmaceutical. (2024). Understanding the Chemical Properties of Rotigotine API.
- The Chemistry of Relief: Rotigotine's Molecular Structure and Action. (n.d.).
- MedKoo Biosciences. (n.d.). Rotigotine Synthetic Routes.
- ChemicalBook. (n.d.). ROTIGOTINE synthesis.
- National Center for Biotechnology Information. (n.d.). Rotigotine. PubChem Compound Summary for CID 59227.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 70700641.
- ResearchGate. (n.d.). Structure and labeling position of [ 14 C]rotigotine.
- ResearchGate. (n.d.). Rotigotine, 1, has a significant structural similarity to dopamine, 2,...
- CymitQuimica. (n.d.). 4-[(1RS)-3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol.
- Wu, J., Ji, C., & Xu, F. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
- Santa Cruz Biotechnology. (n.d.). 4-(3-Methylamino-1-thiophen-2-yl-propyl)-naphthalen-1-ol.
- LGC Standards. (n.d.). 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol.
- LookChem. (n.d.). Cas 1033803-59-6, 2-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol.
- Pharmaffiliates. (n.d.). Duloxetine-impurities.
- PubMed. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands.
- ResearchGate. (2022). Polypharmacological profile of Rotigotine.
- Justia Patents. (2009). synthesis and preparations of duloxetine salts.
- National Center for Biotechnology Information. (n.d.). 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol. PubChem Compound Summary for CID 23657520.
- PubMed. (2025). Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold.
- USP Store. (n.d.). Duloxetine beta-Naphthol-1-yl Isomer.
- ResearchGate. (n.d.). Molecular structures of the naphthalene-functionalized terthiophenes.
Sources
- 1. This compound | C18H19NOS | CID 70700641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. qingmupharm.com [qingmupharm.com]
- 6. nbinno.com [nbinno.com]
- 7. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. medkoo.com [medkoo.com]
- 10. ROTIGOTINE synthesis - chemicalbook [chemicalbook.com]
- 11. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 4-[(1RS)-3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthale… [cymitquimica.com]
- 15. patents.justia.com [patents.justia.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Biological and Toxicological Characterization of Duloxetine Impurity E
Introduction: The Imperative of Impurity Profiling
Duloxetine is a cornerstone therapeutic agent for major depressive disorder (MDD), generalized anxiety disorder, and various chronic pain syndromes.[1][2] Its clinical efficacy is derived from its potent and relatively balanced inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake transporters (SERT and NET, respectively).[3][4] In the synthesis and storage of any active pharmaceutical ingredient (API), the emergence of impurities is inevitable. Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), mandate a rigorous approach to the identification, reporting, and toxicological qualification of these impurities to ensure patient safety.[5][6][7]
Duloxetine Impurity E, chemically identified as 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol, is a structural isomer of the parent molecule.[8][9][10] Unlike duloxetine, where the linkage is at the 1-position of the naphthalene ring, Impurity E features a linkage at the 2-position. This seemingly minor structural modification can have profound implications for its pharmacological activity and toxicological profile. An impurity that retains significant pharmacological activity could alter the drug's efficacy and side-effect profile, while a novel toxicological liability could pose a direct risk to patient health.
This guide outlines a systematic, multi-tiered strategy to elucidate the biological activity of Duloxetine Impurity E. The core objective is not merely to detect the impurity but to understand its functional impact, thereby enabling a data-driven risk assessment as stipulated by ICH Q3A/B guidelines.[11]
Part 1: In Silico Assessment and Hypothesis Generation
The initial characterization phase leverages computational tools to predict biological activity and potential toxicity. This approach is cost-effective, rapid, and critical for guiding subsequent experimental designs, particularly for fulfilling the requirements of ICH M7 for the assessment of mutagenic impurities.[12][13]
Structural and Physicochemical Comparison
A foundational analysis involves comparing the key structural and physicochemical properties of Duloxetine and Impurity E. The shift in the naphthalene linkage from the alpha (1-position) to the beta (2-position) is the primary structural alert. This change can alter the molecule's three-dimensional conformation, steric hindrance, and electronic distribution, which are all critical factors in its interaction with protein binding pockets. We hypothesize that this altered geometry may reduce its affinity for the SERT and NET binding sites compared to the parent drug.
Computational Toxicology: A Predictive Screen
Causality of Experimental Choice: Before committing to resource-intensive in vitro and in vivo studies, a computational toxicology assessment is a mandatory first step in modern drug development for impurity qualification.[14] Quantitative Structure-Activity Relationship (QSAR) models are used to predict a compound's potential for genotoxicity based on its chemical structure. This aligns with the ICH M7 guideline, which uses a tiered approach starting with in silico analysis to assess the need for experimental testing, such as the bacterial reverse mutation (Ames) test.[12][13]
Workflow: ICH M7-Guided Mutagenicity Prediction
The workflow begins with two complementary QSAR methodologies (one expert rule-based and one statistical-based) to predict the outcome of a bacterial mutagenicity assay. A positive result from either model would classify the impurity as potentially mutagenic, mandating further experimental evaluation.
Caption: ICH M7 workflow for initial mutagenicity assessment of impurities.
Part 2: In Vitro Pharmacological Profiling
This phase aims to empirically determine the interaction of Duloxetine Impurity E with the primary pharmacological targets of the parent drug.
Rationale for Target Selection
Duloxetine's therapeutic action is mediated by its high affinity for SERT and NET.[3] Therefore, the primary investigation must quantify the impurity's binding affinity and functional inhibition at these two transporters. The dopamine transporter (DAT) is included as a key secondary target to assess any shift in selectivity, as even weak DAT inhibition can have clinical implications.[1][15]
Experimental Protocols
Protocol 1: Radioligand Binding Assays
This assay determines the affinity of Impurity E for the transporters by measuring its ability to displace a known high-affinity radioligand.
-
Preparation: Utilize cell membrane preparations from HEK-293 cells stably expressing human SERT, NET, or DAT.
-
Reaction Mixture: In a 96-well plate, combine membrane preparations with a fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT).
-
Competition: Add increasing concentrations of Duloxetine (positive control) or Duloxetine Impurity E across a wide range (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Incubation: Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to calculate the IC₅₀ (concentration inhibiting 50% of binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2: Neurotransmitter Uptake Inhibition Assays
This functional assay measures the potency of Impurity E in inhibiting the primary biological function of the transporters—the reuptake of their respective neurotransmitters.[16][17]
-
Cell Culture: Plate HEK-293 cells expressing hSERT, hNET, or hDAT in 96-well plates and grow to confluence.
-
Pre-incubation: Wash cells with Krebs-Ringer-HEPES buffer and pre-incubate them for 10-15 minutes with varying concentrations of Duloxetine or Duloxetine Impurity E.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a mixture of a fixed concentration of radiolabeled neurotransmitter (e.g., [³H]-5-HT for SERT, [³H]-NE for NET) and unlabeled neurotransmitter.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.
-
Termination: Terminate uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity via liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ values by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro pharmacological characterization.
Data Presentation and Interpretation
The results should be summarized to allow for a direct comparison of the impurity's activity relative to the parent drug.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | NET/SERT Ratio |
| Duloxetine | Expected ~1-5 | Expected ~5-15 | Expected >1000 | Expected ~2-10 | Expected ~10-30 | Expected >1000 | ~5-10 |
| Duloxetine Impurity E | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
Interpretation: A high Ki or IC₅₀ value (>1000 nM) would suggest the impurity is pharmacologically weak or inactive at these targets. Conversely, low nanomolar values would indicate significant activity. The NET/SERT ratio is crucial for understanding the selectivity profile. A significant deviation from duloxetine's ratio would imply a different pharmacological character.
Part 3: In Vivo Assessment of Antidepressant-Like Activity
Should the in vitro data reveal that Duloxetine Impurity E possesses significant activity at SERT and/or NET, an in vivo study is warranted to determine if this activity translates to a physiological effect.
Rationale for Model Selection
The Forced Swim Test (FST) is a widely used and validated behavioral screening paradigm for assessing the efficacy of antidepressant compounds.[18][19] The test is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Treatment with effective antidepressants reduces the duration of this immobility. While not a model of depression itself, it has high predictive validity for clinical antidepressant activity.[20]
Experimental Protocol: Forced Swim Test (FST)
-
Animals: Male Sprague-Dawley rats (250-300g) are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Habituation (Day 1): Each rat is individually placed in a transparent cylinder (45 cm high, 20 cm diameter) filled with 30 cm of water (24 ± 1°C) for a 15-minute pre-test session. This is done to prime the behavioral response.
-
Drug Administration (Day 2): Animals are randomly assigned to treatment groups (n=8-10 per group):
-
Group 1: Vehicle (e.g., saline, i.p.)
-
Group 2: Duloxetine HCl (e.g., 20 mg/kg, i.p.) - Positive Control
-
Group 3-5: Duloxetine Impurity E (e.g., 10, 20, 40 mg/kg, i.p.) - Test Compound Drugs are administered 60 minutes before the test session.
-
-
Test Session (Day 2): Each rat is placed back into the water-filled cylinder for a 5-minute test session. The session is recorded by a video camera for later analysis.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.
-
Data Analysis: Compare the mean immobility times between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group.
Caption: Timeline for the in vivo Forced Swim Test protocol.
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM |
| Vehicle | - | To be determined |
| Duloxetine | 20 | Expected significant decrease vs. Vehicle |
| Impurity E | 10 | To be determined |
| Impurity E | 20 | To be determined |
| Impurity E | 40 | To be determined |
Part 4: Synthesis, Interpretation, and Regulatory Implications
The final step is to integrate the data from all three tiers of investigation to form a comprehensive biological activity profile for Duloxetine Impurity E.
-
Scenario 1: Inactive and Non-Mutagenic. If the impurity is predicted to be non-mutagenic and demonstrates weak or no activity in vitro (Ki and IC₅₀ > 1 µM), it can likely be controlled according to standard ICH Q3A/B qualification thresholds (e.g., ≤0.15% or 1.0 mg/day intake, whichever is lower, for a max daily dose >2g).[5]
-
Scenario 2: Active and Non-Mutagenic. If the impurity is pharmacologically active in vitro and in vivo, it must be treated as a related substance that contributes to the total pharmacological profile of the drug. Its specification limit must be rigorously justified and may need to be set much lower than standard thresholds. The potential for altered side effects or drug-drug interactions would need to be considered.
-
Scenario 3: Mutagenic Potential. If the QSAR analysis predicts mutagenicity and this is confirmed by an Ames test, the impurity must be controlled at or below the Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day for long-term medications.[13] This would necessitate significant process chemistry efforts to minimize its formation to trace levels.
References
- Bymaster, F. P., et al. (2001).
- Borsini, F., & Meli, A. (1988). Animal models for the study of antidepressant activity. PubMed. [Link]
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
- Pergolizzi, J. V., et al. (2010). Duloxetine: A Review of its Pharmacology and Use in Chronic Pain Management. Pain Practice. [Link]
- Wikipedia. (n.d.). Duloxetine. Wikipedia. [Link]
- PsychDB. (2025). Duloxetine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. PsychDB. [Link]
- GMP Insiders. (n.d.).
- Labcorp. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Labcorp. [Link]
- Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]
- Real Life Pharmacology. (2024). Duloxetine Pharmacology. YouTube. [Link]
- European Medicines Agency (EMA). (n.d.). Quality: impurities. European Medicines Agency. [Link]
- Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]
- U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. FDA. [Link]
- Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
- International Journal of Pharmaceutical Research and Applications. (2022). A Perspective Study: Preclinical Screening of Anti-Depressant Activity. ijprajournal.com. [Link]
- Molecular Devices. (n.d.). Neurotransmitter Transporter Assay Kit. Molecular Devices. [Link]
- SynZeal. (n.d.). Duloxetine EP Impurity E. SynZeal. [Link]
- Bull, S. C., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience. [Link]
- Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]
- Sandtner, W., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX. [Link]
- Der Pharma Chemica. (n.d.). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica. [Link]
- SynThink Research Chemicals. (n.d.). Duloxetine EP Impurity E. SynThink Research Chemicals. [Link]
- ResearchGate. (n.d.). Characterization of Duloxetine HCl API and its process related Impurities.
- Li, X., et al. (2024). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. Toxics. [Link]
- Sijben, H. J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
- Inotiv. (n.d.). Impurities Assessment. Inotiv. [Link]
- Sijben, H. J., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports. [Link]
- Nakagami, H. (2024). Efficiency of pharmaceutical toxicity prediction in computational toxicology. Journal of Toxicological Sciences. [Link]
- Andersen, J., et al. (2011). Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET. Journal of Biological Chemistry. [Link]
- U.S. Food and Drug Administration (FDA). (2021). Safety Evaluation of Drug Substance Impurities in Generics. YouTube. [Link]
- Pharmace Research Laboratory. (n.d.). Duloxetine EP Impurity E.
- Venkatasai Life Sciences. (n.d.). Duloxetine EP Impurity E.
- Daicel Pharma Standards. (n.d.). Duloxetine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]
- Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]
- Semantic Scholar. (n.d.). Mutagenic impurities in pharmaceuticals: A critical assessment of the cohort of concern with a focus on N-nitrosamines. Semantic Scholar. [Link]
- Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]
- ResearchGate. (2025). Serotonin and Norepinephrine Reuptake Inhibitors.
- Al-Azzam, H., et al. (2007).
Sources
- 1. Duloxetine - Wikipedia [en.wikipedia.org]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Duloxetine pharmacology: profile of a dual monoamine modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rapm.bmj.com [rapm.bmj.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. tasianinch.com [tasianinch.com]
- 8. Duloxetine EP Impurity E | 1033803-59-6 | SynZeal [synzeal.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. fda.gov [fda.gov]
- 12. inotiv.com [inotiv.com]
- 13. youtube.com [youtube.com]
- 14. Efficiency of pharmaceutical toxicity prediction in computational toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
- 18. herbmedpharmacol.com [herbmedpharmacol.com]
- 19. researchgate.net [researchgate.net]
- 20. Animal models for the study of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Products of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol
A Senior Application Scientist's Perspective on Forced Degradation and Structural Elucidation
Abstract
This technical guide provides a comprehensive framework for the identification and characterization of potential degradation products of 1-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol, a known process-related impurity of the antidepressant drug Duloxetine. As a critical component in ensuring drug safety and stability, understanding the degradation pathways of impurities is paramount. This document outlines a systematic approach based on forced degradation studies under various stress conditions, including hydrolysis, oxidation, and photolysis. Detailed experimental protocols and advanced analytical methodologies, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are presented to guide researchers in the separation, identification, and structural elucidation of potential degradants. The proposed degradation pathways are illustrated, providing a predictive map of the molecule's stability profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmaceutical analysis, quality control, and regulatory affairs.
Introduction: The Imperative of Impurity Degradation Profiling
In the landscape of pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass the entire impurity profile of a drug product. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization of any impurity present at or above a specified threshold. This compound is a known process-related impurity of Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor. The presence of this impurity necessitates a thorough understanding of its own stability and degradation profile.
The degradation of an impurity can lead to the formation of new, potentially toxic entities, or compounds that may interfere with the safety, efficacy, and stability of the final drug product. Therefore, a comprehensive investigation into the degradation pathways of this compound is not merely a regulatory formality but a scientific imperative to ensure patient safety.
This guide provides a predictive and methodological framework for elucidating the degradation products of this specific impurity. By leveraging established principles of organic chemistry and drawing parallels from the extensive degradation studies on the parent drug, Duloxetine, we can construct a robust strategy for a comprehensive forced degradation study.
Molecular Structure and Predicted Reactivity
The chemical structure of this compound comprises several functional moieties that are susceptible to degradation under stress conditions. A thorough analysis of these reactive sites is the cornerstone of predicting its degradation pathways.
-
The Naphthalene Ring System: This bicyclic aromatic system is prone to electrophilic attack, particularly oxidation, leading to the formation of hydroxylated derivatives. The presence of the existing hydroxyl group at the 2-position will influence the regioselectivity of further oxidation. Naphthalene-containing compounds are also known to be susceptible to photodegradation.[1][2][3][4][5]
-
The Thiophene Ring: This sulfur-containing heterocycle is a known structural alert, as its metabolism and degradation can lead to the formation of reactive intermediates such as thiophene-S-oxides and thiophene epoxides.[6][7][8][9][10] These intermediates can subsequently undergo further reactions, including ring opening.
-
The Methylamino Propyl Side Chain: The secondary amine is a primary target for oxidation, which can result in the formation of an N-oxide or N-demethylation to yield the corresponding primary amine.
-
The Phenolic Hydroxyl Group: This functional group is susceptible to oxidation, potentially leading to the formation of quinone-type structures.
Proposed Degradation Pathways
Based on the structural analysis and insights from forced degradation studies of the closely related compound, Duloxetine, the following degradation pathways are proposed under various stress conditions.[11][12][13][14][15][16][17][18][19][20][21][22]
Hydrolytic Degradation (Acidic and Basic Conditions)
While the ether linkage in Duloxetine is known to be labile to acid hydrolysis, this compound lacks this specific functional group.[23][24] However, degradation under acidic and basic conditions may still occur, albeit likely to a lesser extent.
-
Acidic Conditions: Under strong acidic conditions and elevated temperatures, potential degradation could involve reactions on the thiophene ring or side chain, though significant degradation is less anticipated compared to Duloxetine.
-
Basic Conditions: In alkaline media, phenolic compounds can be more susceptible to oxidation. Therefore, degradation under basic conditions may be initiated by the deprotonation of the hydroxyl group, followed by oxidation.
Oxidative Degradation
Oxidative stress is expected to be a significant degradation pathway for this molecule.
-
N-Oxidation: The secondary amine can be readily oxidized to form the corresponding N-oxide.
-
N-Demethylation: Oxidative removal of the methyl group would yield the primary amine analogue.
-
Hydroxylation of the Naphthalene Ring: Similar to the metabolism of Duloxetine, oxidation of the naphthalene ring at various positions is a highly probable degradation pathway.[25][26][27][28][29]
-
Thiophene Ring Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone. Formation of a thiophene epoxide is also a possibility.[6]
Photolytic Degradation
Compounds containing naphthalene and thiophene moieties are often susceptible to photodegradation.[30] Exposure to UV or simulated sunlight is likely to induce complex degradation pathways, potentially involving radical reactions and leading to a multitude of degradation products.
The proposed degradation pathways are visualized in the following diagram:
Caption: Proposed Degradation Pathways of the Analyte.
A Rigorous Protocol for Forced Degradation Studies
To systematically investigate the degradation pathways, a forced degradation study must be conducted under controlled stress conditions as stipulated by ICH guidelines.
Experimental Workflow
The following diagram illustrates the workflow for the forced degradation study:
Caption: Experimental Workflow for Forced Degradation Studies.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 80°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 80°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 48 hours, protected from light.
-
Withdraw aliquots at specified intervals for analysis.
-
-
Thermal Degradation:
-
For the solid-state study, place a known amount of the solid compound in a controlled temperature oven at 80°C for 72 hours.
-
For the solution-state study, incubate a solution of the compound in the chosen solvent at 80°C for 72 hours.
-
Analyze samples at regular intervals.
-
-
Photolytic Degradation:
-
Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Advanced Analytical Methodologies for Characterization
The identification and structural elucidation of degradation products require a combination of powerful analytical techniques.
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection
A stability-indicating HPLC method is the cornerstone for separating the parent compound from its degradation products.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation of all degradants.
-
Detection: PDA detection is crucial for assessing peak purity and for obtaining UV spectra of the degradation products, which can provide initial structural clues.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for the identification of degradation products by providing accurate mass information.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is suitable for this molecule due to the presence of the basic nitrogen atom.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is highly recommended to determine the elemental composition of the degradation products.
-
Tandem MS (MS/MS): Fragmentation of the molecular ions of the degradation products provides valuable structural information. A comparison of the fragmentation patterns of the degradants with that of the parent compound can help in pinpointing the site of modification. The expected fragmentation for the parent compound would involve cleavages on the propyl side chain.[31][32][33][34]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For unambiguous structure elucidation of major degradation products, isolation followed by NMR analysis is the gold standard.
-
Isolation: Preparative HPLC can be used to isolate sufficient quantities of the major degradation products.
-
NMR Experiments: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will be necessary to fully characterize the chemical structure of the isolated degradants.
Data Presentation and Interpretation
The results of the forced degradation study should be presented in a clear and concise manner. A summary table is an effective way to present the data.
| Degradation Condition | Retention Time (min) | Proposed Structure | Molecular Formula | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| Parent Compound | t₀ | This compound | C₁₈H₁₉NOS | 298.1260 | e.g., 154, 127 |
| Oxidative (3% H₂O₂) | t₁ | N-Oxide derivative | C₁₈H₁₉NO₂S | 314.1210 | Parent ion +16 |
| t₂ | N-Desmethyl derivative | C₁₇H₁₇NOS | 284.1104 | Parent ion -14 | |
| t₃ | Hydroxylated naphthalene derivative | C₁₈H₁₉NO₂S | 314.1210 | Parent ion +16 | |
| Photolytic (UV/Vis) | t₄ | To be determined | TBD | TBD | TBD |
| Acidic (0.1 M HCl) | t₅ | To be determined | TBD | TBD | TBD |
| Basic (0.1 M NaOH) | t₆ | To be determined | TBD | TBD | TBD |
Conclusion: A Proactive Approach to Pharmaceutical Safety
This technical guide provides a comprehensive and scientifically grounded strategy for the identification and characterization of the degradation products of this compound. While direct literature on the degradation of this specific impurity is scarce, a proactive approach based on the well-documented degradation pathways of the parent drug, Duloxetine, combined with fundamental principles of chemical reactivity, allows for the design of a robust forced degradation study.
The successful execution of the protocols outlined herein will not only ensure regulatory compliance but also contribute to a deeper understanding of the stability of the drug product, ultimately safeguarding patient health. The integration of advanced analytical techniques such as HRMS and NMR is critical for the definitive structural elucidation of any significant degradation products, thereby providing a complete picture of the impurity's degradation profile. This knowledge is invaluable for the development of stable pharmaceutical formulations and for setting appropriate specifications for the drug product throughout its shelf life.
References
- Chadha, R., Bali, A., & Bansal, G. (2016). Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 121, 159-167.
- Jain, D., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form.
- U.S. Food and Drug Administration. (2004). Cymbalta (Duloxetine HCl) EC-Capsules, Pharmacology Review. [Link]
- Srinivasu, P., et al. (2011). Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form. E-Journal of Chemistry, 8(4), 1845-1852.
- Reddy, B. P., et al. (2008). A validated stability indicating rapid LC method for duloxetine HCl.
- Ma, L., et al. (2018). Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice. Drug Metabolism and Disposition, 46(10), 1455-1466.
- PharmGKB.
- Dr. Oracle. (2023). How is Duloxetine (Cymbalta) metabolized? [Link]
- Lantz, R. J., et al. (2003). Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects. Drug Metabolism and Disposition, 31(9), 1142-1150.
- Dutta, T. K., et al. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 642058.
- Scilit. Stability-Indicating RP-HPLC Method Development and Validation for Duloxetine Hydrochloride in Tablets. [Link]
- Veera Reddy, A., et al. (2011). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica, 3(6), 446-457.
- Sinha, V. R., et al. (2009). Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation.
- ResearchGate. (2016). Characterization of stress degradation products of duloxetine hydrochloride employing LC–UV/PDA and LC–MS/TOF studies. [Link]
- ResearchGate. (2011).
- R Discovery. (2016). Characterization of stress degradation products of duloxetine hydrochloride employing LC–UV/PDA and LC–MS/TOF studies. [Link]
- Jansen, P. J., et al. (1997). Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate. Journal of Pharmaceutical Sciences, 87(1), 81-85.
- Annweiler, E., et al. (2001). Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans. Applied and Environmental Microbiology, 67(11), 5077-5083.
- Kciuk, M., & Kładna, A. (2018). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 25(29), 28737-28755.
- ResearchGate. (2003).
- Al-Abadleh, H. A. (2021). Salicylate or Phthalate: The Main Intermediates in the Bacterial Degradation of Naphthalene. International Journal of Molecular Sciences, 22(16), 8560.
- Dalvie, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(6), 947-961.
- U.S. Food and Drug Administration. (2009). Cymbalta (duloxetine hydrochloride) Capsules, Environmental Assessment. [Link]
- Gomes, P., et al. (2011). Stress degradation studies and kinetic determinations of duloxetine enteric-coated pellets by HPLC.
- Dutta, T. K., et al. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 642058.
- Eawag.
- ResearchGate. (2009).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 60835, Duloxetine. [Link]
- ResearchGate. (2009). Degradation behavior of duloxetine HCl after refluxing in acidic, alkaline, and neutral conditions. [Link]
- Semantic Scholar. (2016). Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies. [Link]
- U.S. Food and Drug Administration. (2007). CYMBALTA (duloxetine hydrochloride) Delayed-Release Capsules. [Link]
- Reddy, B. P., et al. (2008). A Validated Stability Indicating Rapid LC Method for Duloxetine HCl.
- N-nitrosamines. (2023). Duloxetine Impurity NDSRI - Limits of Nitrosamines. [Link]
- RameshKumar, R., et al. (2022). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DULOXETINE HCl BY USING LIQUID CHROMATOGRAPHY COUPLED WITH TANDEM MASS SPECTROS. NeuroQuantology, 20(11), 6941-6952.
- Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
- Krake, M., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design, 23(6), 4419-4428.
- Shah, H. J., et al. (2012). A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application. Journal of Pharmaceutical Analysis, 2(4), 276-283.
- Singh, H., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2097-2129.
- ResearchGate. (2021). Structures of important thiophene-based drugs. [Link]
- ResearchGate. (2013). (A). Product ion mass spectra of Duloxetine (m/z 298.08→154.0, scan range 80-320 amu). [Link]
Sources
- 1. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 2. Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salicylate or Phthalate: The Main Intermediates in the Bacterial Degradation of Naphthalene | MDPI [mdpi.com]
- 4. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naphthalene Degradation Pathway [eawag-bbd.ethz.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Stress degradation studies and kinetic determinations of duloxetine enteric-coated pellets by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A validated stability indicating rapid LC method for duloxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ClinPGx [clinpgx.org]
- 27. droracle.ai [droracle.ai]
- 28. Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ⁉️ Duloxetine Impurity NDSRI - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 32. neuroquantology.com [neuroquantology.com]
- 33. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
A Technical Guide to the Potential Toxicological Effects of Naphthyl-Hydroxylated Duloxetine Metabolites and Degradants
Preamble: Contextualizing the Toxicological Inquiry
Duloxetine, a potent and widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), is indicated for a range of conditions including major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1] Like most xenobiotics, duloxetine undergoes extensive hepatic metabolism, a process critical to its clearance but also a potential source of toxicologically relevant molecules.[2][3] This guide provides an in-depth technical exploration of the potential toxicological effects stemming from the hydroxylation of duloxetine's naphthyl ring, with a particular focus on the distinction between metabolic products and the acid-catalyzed degradation product, 1-naphthol. Understanding these pathways is paramount for researchers, scientists, and drug development professionals to mitigate risks and ensure patient safety.
Section 1: Metabolic Fate and Chemical Degradation of Duloxetine
The biotransformation of duloxetine is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system, with subsequent conjugation reactions. Concurrently, the inherent chemical instability of duloxetine in acidic environments presents a separate pathway to a highly toxic compound.
Enzymatic Metabolism: The Role of CYP450
Duloxetine is principally metabolized in the liver by CYP1A2 and CYP2D6 isoenzymes.[3][4][5][6] The primary metabolic pathways involve oxidation of the naphthyl ring at the 4-, 5-, or 6-positions.[7][8] These hydroxylated intermediates, which can be broadly categorized as "naphthol duloxetine" derivatives, are then rapidly conjugated with glucuronic acid or sulfate to form water-soluble, pharmacologically inactive metabolites that are excreted in the urine.[2][4][7] While the conjugated forms are generally considered benign, the initial oxidative step can theoretically generate reactive intermediates, such as epoxides, which warrant toxicological investigation.[9][10]
Acid-Catalyzed Degradation: Formation of 1-Naphthol
A critical and distinct pathway for the generation of a toxic naphthol species is the acid hydrolysis of duloxetine's ether linkage. This reaction is not enzymatic but is a chemical degradation that occurs in a highly acidic environment (pH 1.2), such as that found in the stomach.[9] This degradation yields 1-naphthol (also referred to as α-naphthol), a compound with a well-documented and severe toxicity profile.[9][11] The clinical formulation of duloxetine as enteric-coated pellets is specifically designed to prevent this gastric degradation.[9] However, any compromise in this protective coating could lead to the formation of this toxic degradant.
Caption: Metabolic and degradation pathways of Duloxetine.
Section 2: Postulated Toxicological Mechanisms
The toxicological concerns surrounding ortho-naphthol duloxetine derivatives arise from two primary sources: the inherent toxicity of the 1-naphthol degradant and the potential for reactive metabolite formation during the oxidative metabolism of the parent compound.
The Acute Toxicity of 1-Naphthol
1-Naphthol is an extremely toxic compound.[9] Its systemic effects are severe and can include nephritis, cystitis, liver damage, convulsions, and acute intravascular hemolysis, particularly in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[9][12] The mechanism of toxicity is believed to involve further metabolic activation by CYP enzymes into highly reactive quinones, such as 1,2-naphthoquinone and 1,4-naphthoquinone.[12][13] These quinones are directly cytotoxic and genotoxic, capable of depleting cellular glutathione and forming adducts with cellular macromolecules, leading to oxidative stress and cell death.[13] Given its potential to be formed from duloxetine, 1-naphthol represents the most significant and acute toxicological risk.[14][15][16]
Caption: Proposed toxicological pathway of 1-Naphthol.
Reactive Intermediates from Naphthyl Ring Oxidation
While the hydroxylated metabolites of duloxetine are conjugated and cleared, the initial oxidation of the aromatic naphthyl ring can proceed through a reactive epoxide intermediate.[9][10] Such epoxides are electrophilic and can covalently bind to cellular nucleophiles like DNA and proteins if not efficiently detoxified by enzymes like epoxide hydrolase or through conjugation with glutathione (GSH). This bioactivation of the naphthyl ring, while a lesser concern than 1-naphthol formation, is a plausible mechanism for duloxetine-induced hepatotoxicity.[10]
Section 3: A Framework for Toxicological Evaluation
A robust assessment of the toxicological risks associated with naphthol-related duloxetine compounds requires a multi-tiered approach, combining in vitro screening with targeted in vivo studies.
Experimental Protocols
The following tables outline key experimental workflows for evaluating the potential toxicity of a test article, such as a specific ortho-naphthol duloxetine isomer or 1-naphthol.
Table 1: Recommended In Vitro Toxicology Assays
| Assay Type | Methodology | Endpoint Measured | Rationale |
| Cytotoxicity | Expose hepatic cell lines (e.g., HepG2, primary hepatocytes) to the test article. Measure viability via MTT or cellular integrity via LDH release assay.[17] | IC50 (Concentration causing 50% inhibition of cell growth) or LC50 (Concentration causing 50% cell death). | Provides a primary screen for direct cellular toxicity.[18][19] |
| Genotoxicity | Ames Test: Use various strains of Salmonella typhimurium to detect point mutations.[17]Micronucleus Test: Use mammalian cells (e.g., CHO-K1) to detect chromosomal damage.[17] | Mutagenic potential (Ames).Clastogenic/aneugenic potential (Micronucleus). | Assesses the potential to cause genetic damage, a key indicator of carcinogenicity. |
| Reactive Metabolite Screening | Incubate the test article with human liver microsomes (HLM) and a trapping agent like glutathione (GSH). Analyze for GSH adducts using LC-MS/MS.[10] | Identification and structural characterization of GSH-adducts. | Directly detects the formation of electrophilic reactive intermediates (e.g., epoxides, quinones). |
| Mitochondrial Toxicity | Measure oxygen consumption rate (e.g., using Seahorse XF Analyzer) or mitochondrial membrane potential in treated cells. | Disruption of cellular respiration or mitochondrial integrity. | Mitochondria are a common target for drug-induced toxicity; this assay provides mechanistic insight. |
Table 2: Recommended In Vivo Toxicology Study Design
| Study Component | Methodology | Endpoints Measured | Rationale |
| Animal Model | Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse).[3][20] | N/A | Standard, well-characterized models for preclinical toxicology. |
| Dosing & Duration | Acute (single high dose) and sub-chronic (e.g., 14- or 28-day repeat dose) studies via a clinically relevant route (e.g., oral gavage). | Determination of LD50 (acute) and NOAEL (No-Observed-Adverse-Effect Level) (sub-chronic). | Establishes dose-response relationships and identifies target organs.[21] |
| Clinical Monitoring | Daily observation for clinical signs of toxicity (e.g., changes in activity, posture), weekly body weight, and food/water consumption. | Morbidity, mortality, and general health status. | Provides overt indicators of systemic toxicity. |
| Clinical Pathology | Blood collection for hematology (e.g., complete blood count) and clinical chemistry (e.g., ALT, AST for liver; BUN, creatinine for kidney).[12] | Organ-specific damage markers and hematological abnormalities (e.g., hemolysis). | Quantifies organ damage and systemic effects. |
| Histopathology | At termination, conduct full necropsy and microscopic examination of key organs (liver, kidney, spleen, stomach, etc.). | Pathological changes, such as necrosis, inflammation, or cellular degeneration. | Provides definitive evidence of target organ toxicity. |
Analytical Methodologies
Accurate quantification of duloxetine and its naphthol derivatives in biological matrices is essential. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard, offering high sensitivity and specificity for this purpose.[22][23]
Sources
- 1. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. openriver.winona.edu [openriver.winona.edu]
- 6. openriver.winona.edu [openriver.winona.edu]
- 7. Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Reversible time-dependent inhibition of cytochrome P450 enzymes by duloxetine and inertness of its thiophene ring towards bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20090226517A1 - Pharmaceutical formulations comprising duloxetine - Google Patents [patents.google.com]
- 12. gov.uk [gov.uk]
- 13. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. admescope.com [admescope.com]
- 18. elearning.unite.it [elearning.unite.it]
- 19. labcorp.com [labcorp.com]
- 20. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ec.europa.eu [ec.europa.eu]
- 22. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rjptonline.org [rjptonline.org]
Technical Guide: Identification, Characterization, and Control of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol (Duloxetine Impurity E) in Duloxetine API
Executive Summary
This technical guide provides an in-depth exploration of a critical process-related impurity in duloxetine, 1-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol, also known as Duloxetine Impurity E [USP] or ortho-naphthol duloxetine.[1] The safety and efficacy of an Active Pharmaceutical Ingredient (API) are intrinsically linked to its purity profile. For duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI), rigorous control of impurities is mandated by global regulatory bodies.[2] This document, intended for researchers, analytical scientists, and drug development professionals, delineates the probable formation mechanism of this specific positional isomer, presents detailed analytical methodologies for its detection and quantification, and discusses robust control strategies aligned with international regulatory standards. By synthesizing information from peer-reviewed literature and regulatory guidelines, this guide serves as a comprehensive resource for ensuring the quality and safety of duloxetine.
Introduction to Duloxetine and the Imperative of Impurity Profiling
Overview of Duloxetine
Duloxetine hydrochloride, chemically designated as (+)-(S)-N-methyl-γ-(1-naphthalenyloxy)-2-thiophenepropylamine hydrochloride, is a widely prescribed medication for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.[2][3][4] Its therapeutic action is derived from its potent inhibition of serotonin and norepinephrine reuptake in the central nervous system. The molecular integrity of the duloxetine molecule is paramount to its pharmacological activity and patient safety.
The Critical Role of Impurity Profiling
In pharmaceutical manufacturing, an impurity is any component present in the drug substance or drug product that is not the desired chemical entity.[5] These undesired substances can arise from starting materials, intermediates, by-products of side reactions, or degradation of the API during manufacturing and storage.[5][6] Even in trace amounts, impurities can potentially impact the safety, efficacy, and stability of the final pharmaceutical product, and in some cases, may possess toxic or carcinogenic properties.[5][7] Therefore, a thorough understanding and control of the impurity profile is a non-negotiable aspect of drug development.
Regulatory Framework: A Primer on ICH Q3A/Q3B Guidelines
The International Council for Harmonisation (ICH) provides a globally accepted framework for the control of impurities. Specifically, the ICH Q3A(R2) guideline for new drug substances and Q3B(R2) for new drug products establish a scientific and risk-based approach to impurity management.[6][8][9][10] These guidelines define three key thresholds for action:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the molecular structure of an impurity must be determined. For most APIs, this is typically 0.10%.[2]
-
Qualification Threshold: The level at which an impurity's biological safety must be established.
Adherence to these guidelines is mandatory for regulatory approval and ensures a harmonized standard of drug quality and safety across major markets.[6][8]
The Genesis of this compound (Impurity E)
Overview of Duloxetine Synthesis
The synthesis of duloxetine typically begins with 2-acetylthiophene, which undergoes a series of reactions including a Mannich reaction, reduction, and resolution to obtain the key chiral intermediate, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.[11][12] This intermediate is then coupled with 1-fluoronaphthalene to form the ether linkage, yielding duloxetine base, which is subsequently converted to its hydrochloride salt.
Proposed Mechanism of Formation: Acid-Catalyzed Degradation
The formation of this compound is not typically a result of a synthetic side-reaction but rather a degradation pathway. This impurity is a positional isomer of another known degradation product, 4-(3-methylamino-1-thiophen-2-yl-propyl)-naphthalen-1-ol (Impurity C).[13][14][15]
The formation of both isomers is strongly linked to the presence of acidic conditions, particularly during the conversion of duloxetine base to its hydrochloride salt or under acidic stress conditions.[13] The proposed mechanism involves the following steps:
-
Protonation of the Ether Oxygen: The ether oxygen in the duloxetine molecule is protonated by an acid catalyst (e.g., HCl).
-
Cleavage and Carbocation Formation: The protonated ether bond cleaves, leading to the formation of 1-naphthol and a stabilized secondary carbocation on the propyl-thiophene backbone.
-
Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation): The carbocation then acts as an electrophile and attacks the electron-rich naphthalene ring of the liberated 1-naphthol. This substitution preferentially occurs at the activated ortho and para positions relative to the hydroxyl group, resulting in the formation of this compound (ortho-isomer, Impurity E) and its para-isomer (Impurity C).
This acid-catalyzed rearrangement underscores the necessity for careful control over pH and temperature during the final salt formation step in duloxetine manufacturing.[13]
Analytical Strategies for Detection and Identification
The detection and structural confirmation of Impurity E require high-resolution analytical techniques capable of separating it from the API and other related substances.
Chromatographic Separation: The Core of Impurity Detection
Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the methods of choice for analyzing duloxetine and its impurities.[2][3][16] UPLC, with its smaller particle size columns, offers superior resolution, higher speed, and greater sensitivity compared to traditional HPLC.[3][17] The key to a successful separation is the optimization of chromatographic parameters to resolve the closely eluting positional isomers (Impurity E and Impurity C) from each other and from the main duloxetine peak.
Protocol: A Stability-Indicating UPLC Method
The following protocol is a representative example synthesized from established methods for duloxetine impurity profiling.[4][17] This method is designed to be stability-indicating, meaning it can effectively separate the drug from its degradation products.
Table 1: UPLC Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 50 mm x 4.6 mm, 1.8 µm particle size |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, pH adjusted to 4.0 with orthophosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) / %B: 0/20, 2/20, 10/60, 15/60, 15.1/20, 18/20 |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C |
| Detection | UV/PDA at 236 nm |
| Injection Volume | 2 µL |
| Diluent | Mobile Phase A / Mobile Phase B (80:20 v/v) |
Causality Note: A gradient elution is employed to provide sufficient resolving power for early-eluting polar impurities while ensuring that the more retained, non-polar components like duloxetine and its isomers are eluted within a reasonable timeframe. The C18 stationary phase provides the necessary hydrophobic interactions, and a buffered mobile phase at pH 4.0 ensures consistent ionization and retention of the basic amine moiety.
Spectroscopic Characterization for Unambiguous Identification
While chromatography can separate the impurity, its definitive identification relies on spectroscopic techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the frontline tool for identification.[4][18] By coupling the UPLC system to a mass spectrometer, a mass-to-charge ratio (m/z) for the eluting peak can be obtained, confirming its molecular weight (297.4 g/mol for the free base).[1]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₁₈H₁₉NOS).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For absolute structural confirmation of an isolated impurity or a synthesized reference standard, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential.[2][7] These techniques map the connectivity of atoms within the molecule, allowing for the unambiguous assignment of the substitution pattern on the naphthalene ring, thereby distinguishing the ortho-isomer (Impurity E) from the para-isomer (Impurity C).
Method Validation and Quantification
Adherence to ICH Q2(R1) Guidelines
Any analytical method used for impurity quantification must be rigorously validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The validation process provides documented evidence that the method is accurate, precise, specific, and robust.
Key Validation Parameters
The validation of the UPLC method for Impurity E would involve assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API, other impurities, and degradation products. This is demonstrated by achieving baseline resolution between all peaks and performing forced degradation studies.[16]
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be tested, with a correlation coefficient (r²) > 0.99.
-
Accuracy: The closeness of the test results to the true value. This is typically determined by spiking the drug product with known amounts of the impurity at different levels (e.g., 50%, 100%, and 150% of the specification limit) and measuring the recovery.[17]
-
Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). Results are expressed as the relative standard deviation (RSD) of a series of measurements.[3]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the impurity can be reliably detected and quantified, respectively. The LOQ must be below the reporting threshold.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), demonstrating its reliability for routine use.[17]
Table 2: Summary of Typical Method Validation Results
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of Impurity E. Resolution > 2.0. | Complies |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Accuracy (% Recovery) | 90.0% - 110.0% | 98.5% - 102.1% |
| Precision (RSD %) | Repeatability: ≤ 5.0%; Intermediate: ≤ 10.0% | Repeatability: 1.2%; Intermediate: 2.5% |
| LOQ | ≤ Reporting Threshold (e.g., 0.05%) | 0.015% |
| Solution Stability | Stable for at least 48 hours | No significant change observed up to 72 hours.[3] |
Synthesis and Qualification of the Reference Standard
The Necessity of a Certified Reference Standard
Accurate quantification of any impurity is impossible without a well-characterized reference standard.[19] This standard is required for method validation (e.g., accuracy, linearity) and for the routine analysis of API batches. The reference standard must be of high purity and its structure must be unequivocally confirmed.
Protocol: Conceptual Synthesis of Impurity E Reference Standard
A targeted synthesis is required to produce the reference material. A plausible laboratory-scale synthesis would adapt the known degradation pathway into a controlled reaction:
-
Reactant Preparation: Procure or synthesize the key intermediate, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, and 2-naphthol.
-
Friedel-Crafts Alkylation: In a suitable solvent (e.g., dichloromethane), combine the alcohol intermediate and 2-naphthol.
-
Acid Catalysis: Add a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid slowly at a controlled temperature (e.g., 0°C) to initiate the reaction.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to check for the consumption of starting materials and the formation of the product.
-
Workup and Purification: Quench the reaction, perform an aqueous workup to remove the catalyst, and extract the product. The crude product will likely be a mixture of ortho and para isomers.
-
Chromatographic Separation: Purify the desired ortho-isomer (Impurity E) from the mixture using preparative column chromatography.
-
Characterization: Confirm the structure and purity of the isolated standard using HRMS, NMR (¹H, ¹³C), and HPLC analysis.
Control Strategies in Duloxetine Manufacturing
The effective control of Impurity E relies on a multi-faceted approach grounded in a deep understanding of the manufacturing process.
-
Process Optimization: The most effective control strategy is prevention. Since Impurity E is an acid-degradation product, the conditions for the conversion of duloxetine base to duloxetine hydrochloride must be strictly controlled. This includes minimizing the reaction temperature, carefully controlling the molar ratio of hydrochloric acid, and reducing the exposure time to the acidic medium.[13]
-
Starting Material Control: While less direct for this degradation product, ensuring high purity of all starting materials and intermediates minimizes the potential for side reactions that could complicate purification and analysis.[11]
-
In-Process Controls (IPCs): Implementing IPCs to monitor the levels of Impurity E after the salt formation step can provide real-time feedback on process performance and allow for adjustments before the final isolation.
-
Setting Specifications: Based on batch data and stability studies, a clear acceptance criterion (specification limit) for Impurity E must be established for the final duloxetine HCl API. This limit must be below the ICH qualification threshold (typically 0.15%) unless toxicological data supports a higher limit.
Conclusion
The discovery, characterization, and control of this compound is a quintessential example of the rigorous scientific diligence required in modern pharmaceutical development. Understanding its formation as an acid-catalyzed degradation product is key to developing manufacturing processes that minimize its presence. The implementation of a validated, high-resolution UPLC method is essential for its accurate quantification, ensuring that every batch of duloxetine API meets the stringent purity and safety standards set by regulatory authorities. This comprehensive approach, from mechanistic understanding to robust analytical control, ultimately safeguards patient health and ensures the consistent quality of this important therapeutic agent.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- (n.d.). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Jansen, P. J., et al. (1998). Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate. Journal of Pharmaceutical Sciences.
- European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline.
- CHEManager Online. (2014). Duloxetine: Refining its Chemical Synthesis with Biocatalysis.
- Karagiannidou, E., et al. (n.d.). Characterization of Duloxetine HCl API and its process related Impurities. ResearchGate.
- ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- Rohith, T., et al. (2015). Development and Validation of UPLC Method for the Determination of Duloxetine Hydrochloride and Its Impurities in Active Pharmaceutical Ingredient. Journal of Analytical & Bioanalytical Techniques.
- Der Pharma Chemica. (2015). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride.
- ResolveMass Laboratories Inc. (2024). Duloxetine Impurity NDSRI Testing: How to Quantify by LC-MS.
- Justia Patents. (2009). Synthesis and preparations of duloxetine salts.
- Reddy, B. C., et al. (2010). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies. Journal of AOAC INTERNATIONAL.
- SynThink. (n.d.). Duloxetine EP Impurities & USP Related Compounds.
- Google Patents. (2013). US8362279B2 - Process for pure duloxetine hydrochloride.
- ResearchGate. (2023). Characterization and Quantitation of N-Nitroso Duloxetine Impurity in Duloxetine Hydrochloride Drug Substance.
- (2010). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies b.
- PubChem. (n.d.). This compound.
- Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
Sources
- 1. This compound | C18H19NOS | CID 70700641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. academic.oup.com [academic.oup.com]
- 5. jpionline.org [jpionline.org]
- 6. tasianinch.com [tasianinch.com]
- 7. researchgate.net [researchgate.net]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]
- 12. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 13. patents.justia.com [patents.justia.com]
- 14. scbt.com [scbt.com]
- 15. 4-[(1RS)-3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthale… [cymitquimica.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. scispace.com [scispace.com]
- 18. Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. synthinkchemicals.com [synthinkchemicals.com]
1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol molecular weight
An In-depth Technical Guide: Determination and Verification of the Molecular Weight of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol
Abstract
This technical guide provides a comprehensive framework for the determination, verification, and structural confirmation of the molecular weight of this compound, a compound of interest in pharmaceutical analysis, notably as an impurity or analog of Duloxetine.[1][2] The calculated average molecular weight is 297.4 g/mol .[1] This document moves beyond simple reporting of a value, detailing an integrated analytical strategy that combines theoretical calculations with empirical data from High-Resolution Mass Spectrometry (HRMS), Elemental Analysis (CHNS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This multi-faceted approach establishes a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness in the characterization of this small molecule. Protocols, data interpretation guidelines, and workflow visualizations are provided to offer field-proven insights for professionals in chemical synthesis and drug development.
Compound Overview and Significance
This compound is a complex organic molecule containing naphthalen-2-ol, thiophene, and methylaminopropyl moieties. Its structural similarity to the active pharmaceutical ingredient (API) Duloxetine means it is often encountered as a related substance or impurity during synthesis and stability studies.[1][2] Accurate characterization is therefore critical for quality control and regulatory compliance in pharmaceutical manufacturing.[3][4]
-
IUPAC Name: 1-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-2-ol[1]
-
Common Synonyms: (RS)-1-[3-(METHYLAMINO)-1-(2-THIENYL)PROPYL]-2-NAPHTHALENOL, Ortho-naphthol duloxetine, Duloxetine Impurity E[1]
Caption: Schematic of the core structural moieties of the title compound.
Theoretical Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[8] The molecular formula, C₁₈H₁₉NOS, serves as the basis for this calculation. Two distinct values are important for researchers: the average molecular weight, based on the natural isotopic abundance of elements, and the monoisotopic mass, based on the mass of the most abundant isotope for each element. The latter is crucial for high-resolution mass spectrometry.
Table 1: Calculation of Average Molecular Weight and Monoisotopic Mass
| Element | Atom Count | Average Atomic Mass (amu) | Total Average Mass | Most Abundant Isotope Mass (amu) | Total Monoisotopic Mass |
| Carbon (C) | 18 | 12.011 | 216.198 | 12.000000 | 216.000000 |
| Hydrogen (H) | 19 | 1.008 | 19.152 | 1.007825 | 19.148675 |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 14.003074 | 14.003074 |
| Oxygen (O) | 1 | 15.999 | 15.999 | 15.994915 | 15.994915 |
| Sulfur (S) | 1 | 32.06 | 32.060 | 31.972071 | 31.972071 |
| Total | 297.416 g/mol | 297.118735 Da |
Note: Values are rounded for clarity. The computed average molecular weight is often cited as 297.4 g/mol , and the monoisotopic mass is 297.11873540 Da.[1]
Experimental Verification: An Integrated Analytical Workflow
While theoretical calculations provide a precise expected value, empirical verification is mandatory for confirming the identity and purity of a synthesized compound. A robust analytical strategy relies on orthogonal techniques, where each method validates the others. Here, we detail the core protocols for Mass Spectrometry, Elemental Analysis, and NMR Spectroscopy.
High-Resolution Mass Spectrometry (HRMS): Definitive Molecular Ion Confirmation
Expertise & Rationale: Mass spectrometry is the premier technique for molecular weight determination of small molecules.[4][8][9] Specifically, High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement (typically to within 5 ppm).[3] This precision is sufficient to determine a compound's elemental composition, offering a high degree of confidence and distinguishing it from other molecules with the same nominal mass.[10] Electrospray ionization (ESI) is chosen as it is a soft ionization technique ideal for polar, thermally labile molecules, minimizing fragmentation and maximizing the abundance of the molecular ion.
Caption: Experimental workflow for High-Resolution Mass Spectrometry (HRMS).
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) to create a 100 µg/mL stock solution. The acid facilitates protonation for positive ion mode.
-
Instrumentation Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure mass accuracy. Set the ESI source to positive ion mode.
-
Sample Introduction: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range that includes the expected molecular ion, for instance, m/z 100-500.
-
Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. The expected m/z value would be the monoisotopic mass plus the mass of a proton (297.1187 + 1.0078) = 298.1265 .
-
Validation: Compare the measured accurate mass to the theoretical mass. The mass error, calculated in parts per million (ppm), should be below 5 ppm. The instrument software can then be used to confirm the elemental composition of C₁₈H₁₉NOS.
Elemental Analysis: Empirical Formula Validation
Expertise & Rationale: Elemental analysis, or combustion analysis, provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS).[11][12] This technique serves as an independent, fundamental confirmation of the compound's elemental composition.[13] By comparing the experimentally determined percentages to the theoretical values calculated from the molecular formula, we can validate the formula and assess the sample's purity. An experimental result within ±0.4% of the theoretical value is considered confirmation.
Caption: Workflow for CHNS Elemental Analysis.
Experimental Protocol: CHNS Combustion Analysis
-
Sample Preparation: Accurately weigh approximately 2 mg of the dry, pure compound into a tin capsule.
-
Instrument Setup: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).
-
Combustion: Place the capsule in the instrument's autosampler. The sample is dropped into a high-temperature furnace (~1000 °C) with a pulse of pure oxygen, causing complete combustion.
-
Reduction & Separation: The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are passed over copper to reduce nitrogen oxides to N₂. The gases are then separated using a chromatographic column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas component relative to a helium carrier gas.
-
Calculation: The instrument's software calculates the mass percentage of each element based on the detector's response and the initial sample weight.
Table 2: Comparison of Theoretical vs. Experimental Elemental Analysis Data
| Element | Theoretical % | Expected Experimental % Range (±0.4%) |
| Carbon (C) | 72.69% | 72.29% - 73.09% |
| Hydrogen (H) | 6.44% | 6.04% - 6.84% |
| Nitrogen (N) | 4.71% | 4.31% - 5.11% |
| Sulfur (S) | 10.78% | 10.38% - 11.18% |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation
Expertise & Rationale: While MS confirms the mass and elemental analysis confirms the formula, neither can definitively distinguish between structural isomers. NMR spectroscopy is the gold standard for elucidating the precise atomic connectivity and structure of an organic molecule.[14][15] By analyzing the chemical shifts, integrations, and coupling patterns in ¹H and ¹³C NMR spectra, a researcher can confirm that the measured molecular weight of 297.4 g/mol corresponds specifically to this compound and not an isomer. This step is the cornerstone of trustworthiness in structural characterization.[16][17][18]
Summary of Physicochemical Data
The following table consolidates the key identifying information for this compound, as determined by theoretical calculation and validated through the experimental workflows described.
Table 3: Consolidated Compound Properties
| Property | Value | Source |
| IUPAC Name | 1-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-2-ol | Lexichem TK 2.7.0[1] |
| Molecular Formula | C₁₈H₁₉NOS | PubChem[1] |
| Average Molecular Weight | 297.4 g/mol | PubChem[1] |
| Monoisotopic Mass | 297.118735 Da | PubChem[1] |
| Theoretical %C | 72.69% | Calculated |
| Theoretical %H | 6.44% | Calculated |
| Theoretical %N | 4.71% | Calculated |
| Theoretical %S | 10.78% | Calculated |
| Expected HRMS [M+H]⁺ | 298.1265 m/z | Calculated |
Conclusion
References
- Stoichiometry: Elemental Analysis. (n.d.). Google Cloud.
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts.
- Determining the Empirical Formula from an Elemental Analysis. (n.d.). ChemCollective.
- Elemental Analysis | Definition, Techniques & Instruments. (2024, February 27). Study.com.
- This compound. (n.d.). PubChem.
- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
- Structural elucidation by NMR(1HNMR). (n.d.). Slideshare.
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America.
- Mass Spectrometry in Pharmaceutical Research: Unlocking Insights for Drug Development. (2023, July 14).
- NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences.
- Elemental Analysis: Methods & Examples. (2022, December 12). StudySmarter.
- Molecular Weight Determination. (n.d.). Impact Analytical.
- Elemental analysis. (n.d.). Wikipedia.
- How is Mass Spectrometry Used in Drug Development? (n.d.). PharmaFeatures.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). ResearchGate.
- Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.).
- Mass Spectrometry in Small Molecule Drug Development. (2015, September 30).
- 4-[(1RS)-3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol. (n.d.). CymitQuimica.
- Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. (n.d.). PMC - NIH.
- How to Conduct Molecular Weight Analysis. (n.d.). Jordi Labs.
- 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol Duloxetine Impurity. (n.d.). ChemScene.
- 4-(3-Methylamino-1-thiophen-2-yl-propyl)-naphthalen-1-ol. (n.d.). Santa Cruz Biotechnology.
- 2.2: Molecular Weight Determination. (2022, August 28). Chemistry LibreTexts.
- Methods for determining molecular weight. (n.d.). Fiveable.
- 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol. (n.d.). LGC Standards.
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.).
- Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation. (n.d.). Google Patents.
- Synthesis and preparations of duloxetine salts. (2009, September 3). Justia Patents.
Sources
- 1. This compound | C18H19NOS | CID 70700641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. 4-[(1RS)-3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthale… [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
- 8. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 9. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 12. Elemental Analysis | Definition, Techniques & Instruments | Study.com [study.com]
- 13. Elemental analysis - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. azolifesciences.com [azolifesciences.com]
- 16. jchps.com [jchps.com]
- 17. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 18. researchgate.net [researchgate.net]
Isomers of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive examination of the isomeric forms of 1-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol, a compound of significant interest in pharmaceutical analysis, primarily due to its structural relationship to the selective serotonin and norepinephrine reuptake inhibitor (SSNRI), duloxetine. The presence of a stereocenter and the potential for positional isomerism on the naphthalene ring system present unique challenges for synthesis, separation, and characterization. This document details the structural nuances of these isomers, outlines advanced analytical methodologies for their resolution and identification, and discusses the critical importance of isomeric purity in the context of drug development and regulatory compliance. We present field-proven protocols for chromatographic separation, emphasizing the causality behind experimental choices in techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Introduction: The Challenge of Isomeric Complexity
The compound this compound is recognized as a regioisomer of a key intermediate in the synthesis of duloxetine, often referred to as "ortho-naphthol duloxetine".[1] Its analysis is crucial for ensuring the purity and safety of the final active pharmaceutical ingredient (API). Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. In the pharmaceutical realm, subtle differences in spatial or structural arrangement can lead to profound variations in pharmacological activity, metabolic fate, and toxicity.[2]
The study of this compound is fundamentally a study of two distinct types of isomerism: stereoisomerism (specifically enantiomerism) and constitutional isomerism (specifically positional isomerism).
-
Enantiomers: Arising from the single chiral center on the propyl chain, the molecule exists as a pair of non-superimposable mirror images, the (R)- and (S)-enantiomers.
-
Positional Isomers (Regioisomers): The hydroxyl (-OH) group's attachment point on the naphthalene ring can vary, leading to different structural isomers. While the primary topic is the 2-ol (ortho) isomer, related compounds like the 1-ol and 4-ol ("para-naphthol duloxetine") isomers are also relevant impurities.[3][4][5]
The differential biological effects of enantiomers are well-documented; one enantiomer of a drug may be therapeutically active while the other is inactive or even toxic.[2][6] Therefore, the ability to separate and quantify each isomer is not merely an academic exercise but a regulatory necessity in drug development.[7]
Molecular Structure and Isomeric Forms
The core structure, C₁₈H₁₉NOS, possesses a chiral carbon at the C1 position of the propyl chain, which is bonded to the thiophene ring, the naphthalene ring, a hydrogen atom, and the rest of the aminopropyl chain.[1] This single stereocenter gives rise to two enantiomeric forms.
Caption: Isomeric landscape of the target compound.
Analytical Methodologies for Isomer Resolution
The primary challenge lies in the separation of enantiomers, which have identical physical and chemical properties in an achiral environment. This necessitates the use of a chiral environment to induce diastereomeric interactions, which can then be resolved.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone technique for enantiomeric separation in the pharmaceutical industry due to its robustness, reproducibility, and scalability from analytical to preparative levels.[6][7]
Expertise in Action: The "Why" Behind Method Development
The goal is to create a transient diastereomeric complex between the analyte enantiomers and a chiral stationary phase (CSP). The differing stability of these complexes results in different retention times. For a chiral amine like our target compound, polysaccharide-based CSPs are the premier choice.
-
Causality of CSP Selection: Polysaccharide derivatives, such as amylose or cellulose coated on a silica support and derivatized with phenylcarbamates (e.g., tris(3,5-dimethylphenylcarbamate)), are exceptionally versatile.[8] Their chiral recognition mechanism is multifactorial, relying on a combination of hydrogen bonding (with the analyte's -OH and -NH groups), π-π interactions (with the aromatic thiophene and naphthalene rings), dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. This multi-modal interaction capability makes them highly effective for resolving complex molecules.
Protocol: A Self-Validating Chiral HPLC Method Development Workflow
This protocol outlines a systematic approach to developing a reliable method for the enantiomeric and isomeric separation.
-
Step 1: Column Screening (The Foundational Choice)
-
Action: Screen a set of polysaccharide-based CSPs. Recommended starting columns include those based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate).
-
Rationale: These two phases have complementary chiral recognition capabilities and cover a broad range of chiral compounds, making them a cost-effective first pass.[8]
-
-
Step 2: Mobile Phase Optimization (Tuning Selectivity)
-
Action: Begin with a normal-phase mobile phase system, such as Hexane/Isopropanol (IPA) or Hexane/Ethanol in a 90:10 (v/v) ratio. Run a gradient elution if the retention time is too long.
-
Rationale: Normal-phase chromatography on polysaccharide CSPs often provides the best enantioselectivity. Alcohols like IPA and ethanol act as polar modifiers, competing with the analyte for polar interaction sites on the CSP. Adjusting the concentration of the modifier directly tunes the retention factor and can significantly impact the separation factor (α).
-
-
Step 3: Additive Inclusion (Problem Solving)
-
Action: If peak shape is poor (e.g., tailing), add a small amount of a basic additive like Diethylamine (DEA) or Ethylenediamine (EDA) to the mobile phase (typically 0.1%).
-
Rationale: The secondary amine in the analyte can interact strongly with residual acidic silanols on the silica support of the CSP, causing peak tailing. A basic additive neutralizes these sites, dramatically improving peak symmetry and efficiency.
-
-
Step 4: Method Validation (Ensuring Trustworthiness)
-
Action: Validate the final method according to ICH guidelines.[8] Assess specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
-
Rationale: Validation provides documented evidence that the method is suitable for its intended purpose, a non-negotiable requirement for quality control and regulatory submission.
-
Table 1: Example HPLC Method Parameters
| Parameter | Setting | Rationale |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6x250 mm | Proven high success rate for chiral amine separation.[8] |
| Mobile Phase | 90:10:0.1 Hexane:Ethanol:DEA (v/v/v) | Balances retention and selectivity; DEA ensures sharp peaks. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Temperature | 25 °C | Provides stable and reproducible retention times. |
| Detection | UV at 230 nm | Wavelength at which the naphthalene chromophore strongly absorbs. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC. It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[6][9] The principles of CSP selection remain the same as in HPLC.
Gas Chromatography (GC)
Direct analysis of this compound by GC is challenging due to its low volatility and polar nature. However, GC can be employed following derivatization.[10]
-
Protocol: The amine and hydroxyl groups can be derivatized (e.g., via acylation with trifluoroacetic anhydride) to create a more volatile and thermally stable compound suitable for GC analysis on a chiral column.[10] This approach is often used for trace-level impurity analysis.
Integrated Analytical Workflow
A robust workflow combines separation with definitive identification.
Caption: Integrated workflow for isomer separation and analysis.
Pharmacological Significance
While specific pharmacological data for this compound is not widely published, the principles of stereoselectivity in drug action are universal. For its close relative, duloxetine, the (S)-enantiomer is the active form responsible for the dual reuptake inhibition of serotonin and norepinephrine.[11] It is highly probable that the (R)- and (S)-enantiomers of this ortho-naphthol isomer would also exhibit different binding affinities at target receptors and metabolizing enzymes.
The position of the hydroxyl group in the regioisomers would drastically alter the molecule's electronic properties and its ability to form hydrogen bonds, almost certainly leading to a different pharmacological and toxicological profile compared to both duloxetine and its other isomers. Therefore, controlling the levels of these isomers is paramount for patient safety and drug efficacy.
Conclusion
The isomers of this compound represent a classic challenge in pharmaceutical analysis, requiring a sophisticated, multi-technique approach for successful resolution and characterization. Chiral chromatography, particularly HPLC and SFC with polysaccharide-based stationary phases, stands as the most powerful tool for achieving this separation. A thorough understanding of the underlying chemical principles guiding the choice of columns, mobile phases, and analytical conditions is essential for developing robust, reliable, and self-validating methods. As regulatory standards for isomeric purity become increasingly stringent, the methodologies detailed in this guide provide a vital framework for scientists and researchers in the field of drug development.
References
- ResearchGate. Chiral Separation Techniques: A Practical Approach.
- MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- PubChem. This compound.
- ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds.
- National Institutes of Health. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
- PubChem. 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol.
- Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
- ScienceDirect. Chiral Drug Separation.
- FDA.gov. 2-(3-(METHYLAMINO)-1-(THIOPHEN-2-YL)PROPYL)NAPHTHALEN-1-OL.
- Google Patents. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS.
Sources
- 1. This compound | C18H19NOS | CID 70700641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. scbt.com [scbt.com]
- 4. 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol | C18H19NOS | CID 23657520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-[(1RS)-3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthale… [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592 [data.epo.org]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol
Abstract
This document provides a comprehensive guide for the quantitative analysis of 1-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol, a known impurity and regioisomeric variant of the active pharmaceutical ingredient (API) Duloxetine, often referred to as Ortho-naphthol duloxetine.[1][2] The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development and quality control. The primary recommended technique is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, which offers the requisite sensitivity and selectivity for impurity profiling. A secondary, confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) is also presented. This guide emphasizes the rationale behind methodological choices and provides robust, self-validating protocols.
Introduction
This compound is a significant process-related impurity in the synthesis of Duloxetine. Its structural similarity to the parent drug necessitates precise and accurate analytical methods to ensure the purity, safety, and efficacy of the final drug product. The control of such impurities is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies worldwide. This application note outlines a systematic approach to the analysis of this specific compound.
Chemical Structure and Properties:
-
IUPAC Name: 1-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-2-ol[1]
-
Molecular Formula: C₁₈H₁₉NOS[1]
-
Molecular Weight: 297.4 g/mol [1]
Principle of the Primary Analytical Method: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for the analysis of moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. By manipulating the mobile phase composition, gradient elution allows for the effective separation of the main component (Duloxetine) from its structurally similar impurities.
Rationale for Method Selection
-
Specificity: RP-HPLC can resolve compounds with minor structural differences, such as the positional isomers of Duloxetine.
-
Sensitivity: With UV or, particularly, Mass Spectrometry (MS) detectors, low levels of the impurity can be accurately quantified.
-
Robustness: HPLC methods are well-established and can be validated to be reliable and reproducible for routine quality control.
Experimental Protocol: RP-HPLC with UV/MS Detection
This protocol is a starting point and should be optimized and validated for the specific laboratory instrumentation and sample matrix.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized)
-
Buffers: Formic acid, Ammonium acetate
-
Sample Matrix: Blank matrix (e.g., placebo formulation) for specificity studies.
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, and column thermostat.
-
Detector: UV-Vis Diode Array Detector (DAD) or a Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
Chromatographic Conditions
The following conditions are based on established methods for related compounds and serve as a robust starting point.[3][4][5]
| Parameter | Recommended Setting | Justification |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides good resolution for complex mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for basic analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase chromatography. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B | A gradient is essential to elute both the polar and non-polar impurities and the main API within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| UV Detection | 230 nm | Wavelength at which both the analyte and related substances are expected to have significant absorbance. |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to prepare a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the sample containing the analyte to achieve a final concentration within the calibration range of the working standards.
Data Analysis and System Suitability
-
Calibration Curve: Construct a calibration curve by plotting the peak area against the concentration of the working standards. A linear regression with a correlation coefficient (r²) > 0.99 is expected.
-
System Suitability: Before sample analysis, inject a system suitability standard (a mid-range concentration of the analyte) multiple times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed as a confirmatory technique, especially for impurity identification. Due to the polar nature and relatively high molecular weight of the analyte, derivatization may be necessary to improve its volatility and thermal stability.
Rationale for GC-MS
-
High Specificity: The mass spectrometer provides structural information, leading to a high degree of confidence in the identification of the analyte.
-
Sensitivity: GC-MS can offer excellent sensitivity, particularly in selected ion monitoring (SIM) mode.
GC-MS Protocol
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (e.g., hydroxyl and amine groups). A reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used.
-
Protocol: Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen. Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| MS Transfer Line | 290 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 amu |
Method Validation
Both the primary HPLC and confirmatory GC-MS methods must be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Experimental Workflow
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
GC-MS Analysis Workflow
Caption: Workflow for the confirmatory GC-MS analysis of this compound.
References
- Daru, P. et al. (2010). Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma. Daru, 18(2), 97-102. [Link]
- Shrivastava, A. (2013). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy, 4(1), 1-8. [Link]
- Samanidou, V., Nazyropoulou, C., & Kovatsi, L. (2011). A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum. Bioanalysis, 3(15), 1713-1718. [Link]
- Dziurkowska, E., & Wesołowski, M. (2014). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Reddy, A. V. B. et al. (2012). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica, 4(4), 1499-1507. [Link]
Sources
- 1. This compound | C18H19NOS | CID 70700641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Duloxetine Impurity E
Introduction
Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI), is a widely prescribed medication for the treatment of major depressive disorder, generalized anxiety disorder, and various pain conditions.[1][2] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities.[3] This application note details a highly specific and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of Duloxetine Impurity E, a known process-related impurity and potential degradant.
Duloxetine Impurity E, chemically known as 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol, is a positional isomer of another related substance, making its separation from the parent drug and other impurities a challenging analytical task.[4][5][6][7] The method described herein is designed to provide robust and reliable separation, enabling accurate quantification for quality control and stability studies.
Scientific Rationale and Method Development
The development of a successful HPLC method hinges on understanding the physicochemical properties of the analyte and its impurities. Duloxetine and its related substances are basic compounds, making them amenable to reversed-phase chromatography. The chosen method employs a C8 stationary phase, which provides a good balance of hydrophobic retention and reduced potential for strong interactions with the basic analytes, often leading to better peak shapes compared to more retentive C18 columns.
The mobile phase composition is critical for achieving the desired selectivity. A phosphate buffer is used to control the pH of the mobile phase. Maintaining a pH of 3.0 ensures that duloxetine and its impurities are in their protonated, ionized form, which promotes good peak shape and reproducible retention on the reversed-phase column.[3] The use of an ion-pairing agent, 1-Heptane Sulfonic Acid Sodium Salt, is incorporated to further improve the retention and resolution of the basic analytes.[3] Acetonitrile is selected as the organic modifier due to its favorable UV transparency at lower wavelengths and its efficiency in eluting the compounds of interest. A gradient elution is employed to ensure the timely elution of all impurities and the API with optimal resolution.
Forced degradation studies are essential for establishing the stability-indicating nature of an analytical method.[8][9][10][11] Duloxetine has been shown to be susceptible to degradation under acidic and oxidative conditions.[3][10] The developed method effectively separates the resulting degradation products from the main peak, demonstrating its suitability for stability testing.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: YMC Pack C8, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Sodium Dihydrogen Orthophosphate (Analytical grade)
-
1-Heptane Sulfonic Acid Sodium Salt (HPLC grade)
-
Orthophosphoric Acid (Analytical grade)
-
Water (HPLC grade)
-
Duloxetine Hydrochloride Reference Standard
-
Duloxetine Impurity E Reference Standard
-
Chromatographic Conditions
| Parameter | Condition |
| Column | YMC Pack C8 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 0.01 M Sodium Dihydrogen Orthophosphate and 1.0 g of 1-Heptane Sulfonic Acid Sodium Salt in 1000 mL of water, pH adjusted to 3.0 with Orthophosphoric Acid.[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient Program | Time (min) |
| 0 | |
| 5 | |
| 20 | |
| 30 | |
| 30.1 | |
| 40 | |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25°C[3] |
| Detection Wavelength | 217 nm[3] |
| Injection Volume | 5.0 µL[3] |
Preparation of Solutions
-
Mobile Phase A Preparation: Dissolve 1.20 g of Sodium Dihydrogen Orthophosphate and 1.0 g of 1-Heptane Sulfonic Acid Sodium Salt in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.1 with Orthophosphoric Acid. Filter through a 0.45 µm membrane filter and degas.[3]
-
Standard Stock Solution (Duloxetine): Accurately weigh and dissolve an appropriate amount of Duloxetine Hydrochloride Reference Standard in the diluent (Mobile Phase A:Mobile Phase B 60:40) to obtain a concentration of 1000 µg/mL.
-
Standard Stock Solution (Impurity E): Accurately weigh and dissolve an appropriate amount of Duloxetine Impurity E Reference Standard in the diluent to obtain a concentration of 100 µg/mL.
-
Spiked Sample Solution: Prepare a solution of Duloxetine Hydrochloride at a concentration of 500 µg/mL and spike it with Duloxetine Impurity E to a final concentration of 0.5 µg/mL (0.1% level).
Workflow Diagram
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Duloxetine EP Impurity E | 1033803-59-6 | SynZeal [synzeal.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. pharmaceresearch.com [pharmaceresearch.com]
- 8. scispace.com [scispace.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Separation of Duloxetine and Its Impurities
Abstract
This application note presents a detailed, validated, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Duloxetine Hydrochloride and its potential process-related and degradation impurities. The described protocol is designed for researchers, quality control analysts, and drug development professionals, offering a robust framework for ensuring the purity and stability of Duloxetine. The narrative explains the scientific rationale behind critical methodological choices, from mobile phase composition to column selection, ensuring the protocol is both reproducible and trustworthy.
Introduction: The Importance of Impurity Profiling for Duloxetine
Duloxetine, chemically known as (S)-(+)-N-Methyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine, is a potent selective serotonin and norepinephrine reuptake inhibitor (SNRI) used extensively in the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1][2] The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities, which can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products), can impact the safety and efficacy of the final pharmaceutical product.[3]
Regulatory bodies, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate strict control over impurities.[4][5] Therefore, a validated, stability-indicating analytical method that can separate and accurately quantify the API from its impurities is paramount. This application note provides such a method, grounded in the fundamental principles of chromatography and aligned with international regulatory standards.[6][7]
Chromatographic Principles and Method Rationale
The separation is based on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , a technique that separates molecules based on their hydrophobicity.[8][9] In this mode, a non-polar stationary phase is used with a polar mobile phase. Hydrophobic molecules in the sample interact more strongly with the stationary phase, leading to longer retention times, while more polar molecules elute earlier.[9][10]
The Role of the Stationary Phase: C18 Column
A C18 (octadecylsilane) column is selected for this method.[11] These columns have long alkyl chains (18 carbon atoms) bonded to silica particles, creating a highly hydrophobic stationary phase. This provides the necessary retentivity for Duloxetine and its structurally similar impurities, which possess significant hydrophobic character due to their aromatic rings (naphthalene and thiophene).[1][3] The choice of a high-purity, end-capped C18 column is critical to minimize secondary interactions with free silanol groups on the silica surface, thereby ensuring symmetrical peak shapes, especially for basic compounds like Duloxetine.
The Mobile Phase: A Key to Selectivity
The mobile phase is a critical component that governs the retention and selectivity of the separation. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities and to achieve a reasonable analysis time.
-
Aqueous Component (Mobile Phase A): An acidic buffer, such as phosphate or formate, is used. Duloxetine is a basic compound with a pKa associated with its secondary amine. Operating the mobile phase at a low pH (typically between 2.5 and 4.0) ensures that the secondary amine group of Duloxetine and its basic impurities are consistently protonated (ionized).[4][10] This ionized form is more polar and has a reduced affinity for the non-polar stationary phase, leading to controlled retention and improved peak shape by preventing peak tailing.[12] Controlling the pH well below the pKa of the analyte is a fundamental strategy in RP-HPLC to ensure method robustness.[4][13]
-
Organic Modifier (Mobile Phase B): Acetonitrile is chosen as the organic solvent. Its low viscosity and UV transparency make it an excellent choice for gradient HPLC.[8] Increasing the concentration of acetonitrile in the mobile phase increases its elution strength, causing the hydrophobic compounds to elute from the column.
Key Duloxetine Impurities
A robust method must be able to separate Duloxetine from its known process and degradation impurities. The structures of some key impurities are presented below. Their varied structures, differing in polarity and functional groups, present the analytical challenge that this method overcomes.
| Impurity Name | Common Source | Structure (if available) |
| Duloxetine Related Compound A (R-isomer) | Process Impurity | Enantiomer of Duloxetine |
| 3-Methylamino-1-thiophen-2-yl-propan-1-ol (Amino alcohol impurity) | Process Impurity/Degradation | Lacks the naphthalene ring system |
| 4-(3-Methylamino-1-thiophen-2-yl-propyl)-naphthalen-1-ol (Para-Isomer) | Process Impurity | Positional isomer |
| 2-(3-Methylamino-1-thiophen-2-yl-propyl)-naphthalen-1-ol (Ortho-Isomer) | Process Impurity | Positional isomer |
| N-Formyl Duloxetine | Degradation Product | Formylation of the secondary amine |
| Duloxetine Related Compound F (Thiophene-3-yl isomer) | Process Impurity | Isomer with thiophene ring attached at position 3 |
Source: Information synthesized from various pharmaceutical impurity suppliers and research articles.[9][14][15][16]
Detailed RP-HPLC Protocol
Materials and Reagents
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, PDA/UV detector |
| Chromatography Data System (CDS) | Compliant with 21 CFR Part 11 |
| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Symmetry C18) |
| Duloxetine Hydrochloride RS | USP or EP Reference Standard |
| Duloxetine Impurity Standards | Characterized Reference Standards |
| Acetonitrile | HPLC Grade |
| Methanol | HPLC Grade |
| Potassium Dihydrogen Phosphate (KH2PO4) | Analytical Reagent Grade |
| Orthophosphoric Acid (H3PO4) | Analytical Reagent Grade |
| Water | HPLC or Milli-Q Grade |
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation.
| Parameter | Condition | Rationale |
| Column | Symmetry C18 (250 x 4.6 mm, 5 µm) | Provides excellent resolution for hydrophobic compounds. |
| Mobile Phase A | 0.02 M KH2PO4 buffer, pH adjusted to 3.0 with H3PO4 | Low pH ensures protonation of basic analytes for good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient Program | Time (min) | %B |
| 0 | 30 | |
| 25 | 70 | |
| 30 | 70 | |
| 31 | 30 | |
| 40 | 30 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 35 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 230 nm | Wavelength of suitable absorbance for Duloxetine and its impurities. |
| Injection Volume | 10 µL | Optimized for sensitivity and to prevent column overload. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (Duloxetine): Accurately weigh about 25 mg of Duloxetine HCl RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of approximately 500 µg/mL.
-
Spiked Standard Solution (for System Suitability): Prepare a solution of Duloxetine HCl (approx. 500 µg/mL) and spike it with known impurities at a level of approximately 0.15% of the API concentration (e.g., 0.75 µg/mL). This solution is critical for verifying the resolution of the method.
-
Sample Solution (for Assay/Impurity testing): Accurately weigh a quantity of the test sample (e.g., powdered tablets or bulk drug) equivalent to 25 mg of Duloxetine HCl into a 50 mL volumetric flask. Add approximately 30 mL of Diluent, sonicate for 15 minutes to dissolve, cool to room temperature, and dilute to volume with Diluent. Filter through a 0.45 µm syringe filter before injection.
System Suitability and Method Validation
Adherence to system suitability criteria is mandatory to ensure the chromatographic system is performing adequately before any sample analysis.[6][7][17] Method validation must be performed according to ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[6][18]
System Suitability Testing (SST)
Inject the Spiked Standard Solution in replicate (n=5 or 6). The system is deemed suitable for use if the following criteria are met.
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | ≥ 2.0 between Duloxetine and the closest eluting impurity peak | Ensures baseline separation of critical peaks. |
| Tailing Factor (T) | ≤ 1.5 for the Duloxetine peak | Confirms good peak symmetry, indicating no undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 5000 for the Duloxetine peak | Measures column efficiency and performance. |
| % RSD of Peak Area | ≤ 2.0% for replicate injections of Duloxetine | Demonstrates the precision of the injection and detection system. |
Source: Acceptance criteria are based on general requirements from USP and ICH guidelines.[7][17]
Method Validation Parameters
The method should be validated for the following characteristics as per ICH guidelines:
-
Specificity: Demonstrated by the separation of the main peak from all impurities and any degradation products formed during forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).
-
Linearity: Assessed over a range of concentrations (e.g., from the reporting threshold to 150% of the specification limit for impurities). A correlation coefficient (r²) of >0.99 is typically required.
-
Accuracy (Recovery): Determined by spiking the sample matrix with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Recoveries are typically expected to be within 90-110%.
-
Precision (Repeatability and Intermediate Precision): The relative standard deviation (%RSD) for multiple preparations should be evaluated.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) to check the method's reliability during normal usage.
Experimental Workflow and Data Analysis
The logical flow from sample preparation to the final result is crucial for maintaining data integrity.
Workflow Diagram
Sources
- 1. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 2. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. agilent.com [agilent.com]
- 5. youtube.com [youtube.com]
- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. veeprho.com [veeprho.com]
- 10. HPLC Column Selection Guide [scioninstruments.com]
- 11. moravek.com [moravek.com]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. rjpbcs.com [rjpbcs.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Ortho-Naphthol Duloxetine in Pharmaceutical Formulations
Abstract
This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of ortho-naphthol duloxetine, a critical potential impurity, in duloxetine hydrochloride pharmaceutical formulations. Adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, this protocol provides a comprehensive framework for researchers, quality control analysts, and drug development professionals. The methodology demonstrates exceptional specificity, linearity, accuracy, and precision, ensuring reliable detection and quantification of this positional isomer impurity, which is vital for guaranteeing the safety, efficacy, and quality of the final drug product.
Introduction: The Imperative for Impurity Profiling
Duloxetine hydrochloride, chemically designated as (+)-(S)-N-methyl-γ-(1-naphthyloxy)-2-thiophenepropylamine hydrochloride, is a potent and widely prescribed selective serotonin and norepinephrine reuptake inhibitor (SSNRI) for treating major depressive disorder and other conditions[1][2]. The synthetic pathway and potential degradation of duloxetine can lead to the formation of various process-related impurities and degradation products[3][4]. Regulatory bodies worldwide, guided by ICH guidelines Q3A(R) and Q3B(R2), mandate stringent control over these impurities[5].
One such critical impurity is the ortho-naphthol positional isomer of duloxetine, identified as 2-(N-methyl-propanamine)-3-(2-naphthol) thiophene[6]. Unlike the intended 1-naphthyloxy linkage in duloxetine, this isomer features a 2-naphthol moiety. The presence of such impurities, even at trace levels, can impact the drug product's safety and efficacy. Therefore, a validated, stability-indicating analytical method capable of selectively quantifying this specific isomer in the presence of the active pharmaceutical ingredient (API) and other potential degradants is not merely a procedural requirement but a cornerstone of patient safety and product quality assurance[7].
This document provides an in-depth protocol for such a method, grounded in established chromatographic principles and validated against internationally recognized standards[8][9].
Visualizing the Key Analytes
To appreciate the analytical challenge, it is crucial to visualize the structural similarity between Duloxetine and its ortho-naphthol isomer. The subtle shift in the position of the ether linkage on the naphthalene ring necessitates a highly selective chromatographic method for baseline separation.
Caption: Chemical structures of Duloxetine and its positional isomer, ortho-naphthol duloxetine.
Recommended Analytical Methodology: RP-HPLC
A stability-indicating reversed-phase HPLC method was developed and validated to provide the necessary selectivity and sensitivity. The rationale behind the key parameters is discussed below.
3.1. Principle of Separation
The method leverages the principles of reversed-phase chromatography, where the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. Duloxetine and its ortho-naphthol impurity, being relatively non-polar, are retained by the stationary phase. By employing a gradient elution—gradually increasing the organic solvent concentration in the mobile phase—we can modulate the polarity, allowing for the sequential elution of components based on their hydrophobicity. This approach ensures that the more polar components elute first, followed by the less polar API and its closely related impurities, achieving the required resolution.
3.2. Chromatographic Conditions
The following conditions have been optimized to achieve excellent separation between duloxetine, ortho-naphthol duloxetine, and other potential degradation products.
| Parameter | Recommended Setting |
| Column | YMC Pack C8 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.01 M Sodium Dihydrogen Orthophosphate + 1.0g 1-Heptane Sulfonic Acid Sodium Salt in 1000mL water, pH adjusted to 3.0 with Orthophosphoric acid[2] |
| Mobile Phase B | Acetonitrile (HPLC Grade)[2] |
| Gradient Program | Time (min) / %B: 0/40, 5/40, 20/75, 30/75, 30.1/40, 40/40[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 217 nm[2] |
| Injection Volume | 5 µL |
| Diluent | Mobile Phase A : Mobile Phase B (50:50, v/v) |
Causality Note: The use of a C8 column provides a slightly less hydrophobic stationary phase compared to C18, which can be advantageous for optimizing the separation of structurally similar isomers. The ion-pairing agent (1-Heptane Sulfonic Acid) is included to improve the peak shape of the basic amine analytes. A gradient elution is essential to resolve all potential impurities from the main duloxetine peak within a reasonable runtime[2]. The detection wavelength of 217 nm provides good sensitivity for both the API and its related substances.
Method Validation Protocol
The developed method must be rigorously validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose[8][9].
Caption: Workflow for analytical method validation as per ICH guidelines.
4.1. Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components[8].
Protocol:
-
Prepare Stressed Samples: Subject duloxetine drug product to the following stress conditions as recommended by ICH guidelines[2][5][10][11]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours).
-
-
Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo sample.
-
Evaluation: The method is deemed specific if the ortho-naphthol duloxetine peak is well-resolved from the main duloxetine peak and any other degradation products formed. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the analyte peak is spectrally homogeneous. Resolution between adjacent peaks should be >2.0.
4.2. Linearity
Protocol:
-
Prepare a stock solution of ortho-naphthol duloxetine reference standard.
-
Perform serial dilutions to prepare at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.15%, the range would cover LOQ to ~0.225%)[12][13].
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Perform linear regression analysis.
4.3. Accuracy (Recovery)
Protocol:
-
Spike a placebo blend or a sample of the drug product with known amounts of ortho-naphthol duloxetine at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit)[1][14].
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the impurity.
4.4. Precision
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the drug product spiked with ortho-naphthol duloxetine at the 100% specification level on the same day, by the same analyst, on the same instrument[1][15].
-
Intermediate Precision (Inter-day & Inter-analyst): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol:
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
S/N Method: LOD is typically where S/N = 3:1; LOQ is where S/N = 10:1.
-
Slope Method: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve[16].
-
4.6. Robustness
Protocol:
-
Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.
-
Parameters to vary include:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2°C).
-
Mobile phase pH (± 0.1 units).
-
-
The method is robust if the results (e.g., resolution, peak area) remain within acceptable limits during these variations[12][17].
4.7. Validation Acceptance Criteria Summary
| Parameter | Acceptance Criteria |
| Specificity | Peak is resolved from all other components (Resolution > 2.0). Peak purity index > 0.999. |
| Linearity | Correlation Coefficient (r²) ≥ 0.998[12]. |
| Accuracy | Mean recovery between 90.0% and 110.0% for impurities[1][14]. |
| Precision | %RSD ≤ 10.0% for impurities at the specification limit[8][15]. |
| LOQ | S/N ratio ≥ 10. The LOQ must be at or below the reporting threshold[5]. |
| Robustness | System suitability parameters meet criteria; results are not significantly affected. |
Standard Operating Protocol (SOP)
5.1. Preparation of Solutions
-
Mobile Phase A: Prepare as described in the Chromatographic Conditions table. Filter through a 0.45 µm membrane filter and degas before use[1].
-
Mobile Phase B: Acetonitrile (HPLC Grade). Filter and degas.
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 ratio.
-
Standard Stock Solution (Ortho-Naphthol Duloxetine): Accurately weigh ~5 mg of ortho-naphthol duloxetine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. (Concentration ≈ 100 µg/mL).
-
Standard Solution: Dilute the Standard Stock Solution with diluent to a final concentration corresponding to the impurity specification limit relative to the sample concentration (e.g., for a 0.15% limit and a 1000 µg/mL sample, the standard would be 1.5 µg/mL).
5.2. Sample Preparation (from Capsules/Tablets)
-
Weigh and finely powder the contents of not fewer than 20 capsules/tablets to create a composite blend[1].
-
Accurately weigh a portion of the powder equivalent to 50 mg of duloxetine into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent, sonicate for 20 minutes to dissolve, then allow to cool to room temperature[1].
-
Dilute to volume with diluent and mix well. (Final duloxetine concentration ≈ 1000 µg/mL).
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
5.3. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
System Suitability Test (SST):
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Standard Solution five times.
-
The %RSD of the peak areas for the five replicate injections should be ≤ 5.0%.
-
The tailing factor for the ortho-naphthol duloxetine peak should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
-
Analysis:
-
Inject the blank.
-
Inject the Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Inject the Standard Solution again after a suitable number of sample injections to bracket the samples and confirm system stability.
-
5.4. Calculation
Calculate the percentage of ortho-naphthol duloxetine in the sample using the following formula:
% Impurity = (Area_Imp / Area_Std) * (Conc_Std / Conc_Sample) * (Purity_Std / 100) * 100
Where:
-
Area_Imp = Peak area of ortho-naphthol duloxetine in the sample chromatogram.
-
Area_Std = Average peak area of ortho-naphthol duloxetine in the standard chromatogram.
-
Conc_Std = Concentration of the standard solution (µg/mL).
-
Conc_Sample = Concentration of duloxetine in the sample solution (µg/mL).
-
Purity_Std = Purity of the ortho-naphthol duloxetine reference standard (%).
Conclusion
The RP-HPLC method detailed in this application note is a highly reliable and robust tool for the quantification of ortho-naphthol duloxetine impurity in pharmaceutical formulations. Its development was guided by a scientific rationale to ensure adequate separation, and its validation was performed in strict adherence to ICH guidelines. By implementing this protocol, analytical laboratories can confidently monitor and control this critical impurity, thereby ensuring the quality, safety, and regulatory compliance of duloxetine drug products.
References
- Reddy, B. M., Reddy, G. V., & Sreeramulu, J. (2010). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies by Stability Indicating UPLC. Journal of Chromatographic Science, 48(8), 639–645. [Link]
- Jain, D., & Jain, S. (2011). Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form. Journal of the Chilean Chemical Society, 56(3), 779-783. [Link]
- Reddy, A. V., Ulareddy, B. M. S., Rao, K. R. K., & Bethi, M. R. (2012). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica, 4(1), 350-358. [Link]
- Sinha, V. R., Anamika, Kumria, R., & Bhinge, J. (2009). Stress Degradation Studies on Duloxetine Hydrochloride and Development of an RP-HPLC Method for its Determination in Capsule Formulation. Journal of Chromatographic Science, 47(7), 589–593. [Link]
- Reddy, B. M., Reddy, G. V., & Sreeramulu, J. (2010).
- Chadha, R., Bali, A., & Singh, S. (2016). Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 125, 348-357. [Link]
- AMS Biotechnology (AMSBIO). (2024).
- Karagiannidou, E., et al. (2013). Characterization of Duloxetine HCl API and its process related Impurities. International Journal of Applied Pharmaceutical and Biological Sciences, 2(4), 1-14. [Link]
- Reddy, B. M., et al. (2010). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies. SciSpace. [Link]
- Sinha, V. R., et al. (2009).
- Unchained Labs. (2024). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Unchained Labs. [Link]
- Priya, K. B., et al. (2020). Advanced Analytical and Bioanalytical Estimation of Duloxetine Hydrochloride. International Journal of Pharmaceutical Sciences Review and Research, 65(2), 155-159. [Link]
- Sinha, V. R., et al. (2009). Stress Degradation Studies on Duloxetine Hydrochloride and Development of an RP-HPLC Method for its Determination in Capsule Formulation.
- Lee, H., et al. (2021). Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS). PLOS ONE, 16(9), e0256424. [Link]
- ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Reddy, A. V., et al. (2012). New RP-HPLC method development and validation determination for estimation of duloxetine HCL in enteric coated capsules.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
- European Medicines Agency. (2006). ICH guideline Q3B(R2) on impurities in new drug products. EMA. [Link]
- Wingert, N. R., et al. (2016). Quantitative Analysis of Duloxetine and 1-Naphthol by Capillary Micellar Electrokinetic Chromatography. Journal of the Brazilian Chemical Society, 27(8), 1466-1473. [Link]
- Naguib, I. A., et al. (2020). Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol.
- Naguib, I. A., et al. (2020). Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol. PubMed. [Link]
- Naguib, I. A., et al. (2020). Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol. SciSpace. [Link]
- Patel, P. N., et al. (2009). Estimation of Duloxetine Hydrochloride in Pharmaceutical Formulations by RP-HPLC Method. Indian Journal of Pharmaceutical Sciences, 71(5), 586-588. [Link]
- De Angelis, F., et al. (2009). Process for the preparation of 1-naphthol mixed ethers and intermediates of crystalline forms of (+) and (-)-duloxetine.
- Elati, C. R. (2021). Duloxetine Synthesis.
- Aronhime, J., et al. (2009). Process for the preparation of duloxetine hydrochloride.
- Kumar, P., et al. (2012). Process for preparation of duloxetine hydrochloride.
Sources
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. US8269023B2 - Process for preparation of duloxetine hydrochloride - Google Patents [patents.google.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. EP2100888A2 - Process for the preparation of duloxetine hydrochloride - Google Patents [patents.google.com]
- 7. tasianinch.com [tasianinch.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. database.ich.org [database.ich.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Estimation of Duloxetine Hydrochloride in Pharmaceutical Formulations by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of duloxetine hydrochloride and its related compounds in pharmaceutical dosage forms and in vitro dissolution studies by stability indicating UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Reference Standard of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol
Document ID: AN-RS-29741 Revision: 1.0 Prepared By: Senior Application Scientist, Pharmaceutical Analysis Division
Abstract
These application notes provide a comprehensive technical guide for the use of the 1-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol reference standard. This compound is a critical process-related impurity and potential degradation product of Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI).[1][2] Known in pharmacopeial literature as Duloxetine Impurity E or Ortho-naphthol duloxetine, its accurate identification and quantification are essential for ensuring the quality, safety, and efficacy of Duloxetine active pharmaceutical ingredient (API) and its finished drug products.[3] This guide details the physicochemical properties of the reference standard and provides validated protocols for its application in a stability-indicating High-Performance Liquid Chromatography (HPLC) method for impurity profiling, in accordance with international regulatory guidelines.[4]
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Quality
The manufacturing process of any pharmaceutical agent is a complex sequence of chemical transformations. Unintended molecules, known as impurities, can arise from starting materials, intermediates, or side reactions, or be formed through degradation during storage.[5] Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate strict control over these impurities.[4][6]
Duloxetine, a widely prescribed medication for major depressive disorder and neuropathic pain, is a thiophene derivative whose synthesis can lead to the formation of several process-related impurities.[1][2][7] The compound this compound is a positional isomer of the API's naphthyloxy moiety and must be rigorously controlled. The use of a well-characterized reference standard is the cornerstone of any analytical method designed for this purpose, providing the benchmark against which unknown peaks are identified and quantified.[6] This document serves as a practical guide for researchers and quality control analysts to effectively utilize this reference standard.
Physicochemical Characterization of the Reference Standard
A reference standard must be of the highest possible purity and thoroughly characterized to be suitable for its intended analytical application.[5] The fundamental properties of the this compound reference standard are summarized below.
| Property | Value | Source |
| Chemical Name | 1-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-2-ol | [3] |
| Common Synonyms | Ortho-naphthol duloxetine, Duloxetine Impurity E [USP] | [3] |
| CAS Number | 1346599-09-4 | [3] |
| Molecular Formula | C₁₈H₁₉NOS | [3] |
| Molecular Weight | 297.41 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | Supplier CoA |
| Storage Conditions | 2-8°C, protected from light and moisture | [8] |
Analytical Application: Impurity Profiling by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the predominant technique for pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[9][10][11] A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is essential for separating the main API from its impurities and degradation products, ensuring that the analytical procedure is specific and accurate.[12][13]
Principle of the Method
The method employs an RP-HPLC system with a C18 stationary phase. The separation is achieved using a gradient elution of a buffered aqueous mobile phase and an organic modifier. This allows for the resolution of Duloxetine from its more polar and less polar impurities, including the target analyte this compound. Detection is performed using a UV/PDA detector at a wavelength where all compounds of interest exhibit adequate absorbance. Quantification is based on the principle of external standardization, comparing the peak area of the impurity in the sample to the peak area of a known concentration of the certified reference standard.
Workflow for Reference Standard Application
The following diagram illustrates the end-to-end workflow for using the reference standard in a typical quality control laboratory.
Caption: Workflow for impurity quantification using a reference standard.
Experimental Protocols
Protocol 1: Preparation of Solutions
Causality Note: The choice of diluent (Mobile Phase A and Acetonitrile) is critical. It must be capable of fully dissolving the API and all related impurities while being compatible with the mobile phase to ensure good peak shape. Volumetric glassware (Class A) is mandatory to minimize errors in concentration.
-
Reference Standard Stock Solution (RSSS) - 100 µg/mL:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 (v/v) mixture of Acetonitrile and water.
-
Sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the 50:50 Acetonitrile/water mixture and mix thoroughly.
-
-
Working Reference Standard (WRS) - 1.0 µg/mL:
-
Pipette 1.0 mL of the RSSS into a 100 mL volumetric flask.
-
Dilute to the mark with the diluent (typically 50:50 Acetonitrile/water) and mix. This concentration is often used to represent a 0.1% impurity level relative to a 1 mg/mL API solution.
-
-
Sample Solution - 1.0 mg/mL of Duloxetine API:
-
Accurately weigh approximately 100 mg of the Duloxetine HCl API into a 100 mL volumetric flask.
-
Add approximately 70 mL of the diluent, sonicate to dissolve, cool to room temperature, and dilute to the mark.
-
Protocol 2: Chromatographic Conditions & System Suitability
Causality Note: A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like the main API) are effectively separated and eluted with good peak shape within a reasonable runtime. The system suitability test (SST) is a non-negotiable part of the protocol; it validates that the analytical system is fit for its intended purpose on the day of analysis.[14][15]
Table of Chromatographic Parameters
| Parameter | Recommended Condition |
| Column | Symmetry C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Buffer: 0.02M Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with o-phosphoric acid |
| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 35 | |
| 40 | |
| 42 | |
| 50 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 217 nm (PDA Detector) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
System Suitability Test (SST)
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Reference Standard (WRS) solution six times.
-
Calculate the SST parameters from the six replicate injections of the WRS.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 5.0% | Measures injection precision. |
Method Validation Framework Using the Reference Standard
A validated analytical method provides documented evidence that the procedure is suitable for its intended use.[16][17] The reference standard is indispensable for this process. According to USP <1225> and ICH Q2(R1), key validation parameters for an impurity quantification method include the following.[14][18]
Caption: Inter-relationships of key analytical method validation parameters.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that the reference standard peak is well-resolved from Duloxetine and other known impurities in a spiked sample.
-
Linearity: A series of solutions are prepared by diluting the RSSS to concentrations spanning from the LOQ to 150% of the specification limit (e.g., 0.05% to 0.15%). The peak area response versus concentration is plotted, and a correlation coefficient (r²) of ≥ 0.999 is required.
-
Accuracy: Determined by spiking the sample matrix with known amounts of the reference standard at different levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery of the analyte should be within 90.0% to 110.0%.
-
Precision:
-
Repeatability: Assessed by analyzing six replicate preparations of a sample spiked with the reference standard. The Relative Standard Deviation (RSD) of the results should be ≤ 5.0%.
-
Intermediate Precision: The repeatability assay is performed by a different analyst on a different day with different equipment.
-
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is established during the linearity study and is often defined as the concentration where the signal-to-noise ratio is approximately 10:1.
Calculation of Impurity Content
The percentage of this compound in the Duloxetine API sample is calculated using the following external standard formula:
% Impurity = (Aimp / Astd) × (Cstd / Csample) × P × 100
Where:
-
Aimp = Peak area of the impurity in the sample chromatogram.
-
Astd = Average peak area of the impurity in the Working Reference Standard chromatograms.
-
Cstd = Concentration of the Working Reference Standard (e.g., in mg/mL).
-
Csample = Concentration of the Duloxetine API sample (in mg/mL).
-
P = Purity of the reference standard (e.g., 0.995 for 99.5%).
Conclusion
The this compound reference standard is an indispensable tool for the quality control of Duloxetine. Its correct application within a validated, stability-indicating HPLC method allows for the accurate and reliable quantification of this critical impurity. Adherence to the protocols outlined in this guide will enable researchers and analysts to generate robust data that meet the stringent requirements of global regulatory agencies, ultimately ensuring the safety and quality of the final pharmaceutical product.
References
- BA Sciences. USP <1225> Method Validation.
- U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- Kianshardanesh.com. HPLC Applications in Pharmaceutical Analysis.
- ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved.
- Daicel Pharma Standards. Duloxetine Impurities Manufacturers & Suppliers.
- Journal of Pharmaceutical Sciences and Research. The role of High-Performance Liquid Chromatography in the pharmaceutical analysis.
- ResearchGate. (PDF) Characterization of Duloxetine HCl API and its process related Impurities.
- ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
- USP-NF. <1225> Validation of Compendial Procedures.
- PharmaCompass. DULOXETINE HYDROCHLORIDE [EP MONOGRAPH].
- CHEManager Online. Duloxetine: Refining its Chemical Synthesis with Biocatalysis.
- Eli Lilly and Company. Reference Standards and Regulatory Milestones.
- NJ Labs. Essential Applications of HPLC in the Pharmaceutical Industry.
- Phenomenex. Key Applications of HPLC.
- ResearchGate. (PDF) applications in HPLC in pharmaceutical analysis.
- Google Patents. CN104230882A - Preparation method of duloxetine hydrochloride impurities.
- Pharmaffiliates. Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety.
- PubChem. This compound.
- Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
- EMA. ICH guideline Q6A on specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances.
- ACS Publications. Bioactivation Potential of Thiophene-Containing Drugs.
- Teva Canada. PRODUCT MONOGRAPH PrDULOXETINE DR.
- Der Pharma Chemica. Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride.
- Pharmaceutical Technology. Reference-Standard Material Qualification.
- PubMed. R-Duloxetine and N-Methyl Duloxetine as Novel Analgesics Against Experimental Postincisional Pain.
- ResearchGate. Structures of important thiophene-based drugs.
- Wikipedia. Thiophene.
- National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- PubChem. 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol.
- Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
- LookChem. Cas 1033803-59-6,2-(3-(methylamino) -.
- CWS ABROAD. 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (MM1122.10-0025) - Reference Standards.
- European Patent Office. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592.
Sources
- 1. Duloxetine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. This compound | C18H19NOS | CID 70700641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmtech.com [pharmtech.com]
- 6. database.ich.org [database.ich.org]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. (S)-デュロキセチン 塩酸塩 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. HPLC Applications in Pharmaceutical Analysis [kianshardanesh.com]
- 10. medjpps.com [medjpps.com]
- 11. researchgate.net [researchgate.net]
- 12. njlabs.com [njlabs.com]
- 13. Key Applications of HPLC | Phenomenex [phenomenex.com]
- 14. USP <1225> Method Validation - BA Sciences [basciences.com]
- 15. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 16. uspbpep.com [uspbpep.com]
- 17. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 18. resolvemass.ca [resolvemass.ca]
Application Note & Protocol: Quantitative Analysis of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol using LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of 1-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol, a naphthalene and thiophene derivative, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established bioanalytical principles. The described method is structured to ensure scientific integrity, robustness, and adherence to regulatory expectations for bioanalytical method validation as outlined by the FDA and EMA.[1][2][3][4]
Introduction: The Rationale for a Dedicated LC-MS/MS Method
This compound is a complex organic molecule with a molecular formula of C₁₈H₁₉NOS and a molecular weight of 297.4 g/mol .[5] Its structural similarity to psychoactive compounds and its potential role in medicinal chemistry and drug discovery research necessitates a highly selective and sensitive analytical method for its quantification in biological fluids.[6] LC-MS/MS stands as the gold standard for such applications due to its superior specificity and sensitivity, allowing for accurate measurement of low-concentration analytes in complex matrices.[7][8]
The development of a robust LC-MS/MS method requires a systematic approach, beginning with an understanding of the analyte's physicochemical properties and culminating in a fully validated protocol. This guide will walk through the critical stages of method development, from the initial mass spectrometry tuning to the final validation of the analytical method, ensuring the generation of reliable and reproducible data.
Foundational Principles: Analyte Characterization and Method Strategy
A successful bioanalytical method is built upon a solid understanding of the target analyte. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NOS | PubChem[5] |
| Molecular Weight | 297.4 g/mol | PubChem[5] |
| IUPAC Name | 1-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-2-ol | PubChem[5] |
Given the presence of a secondary amine and a hydroxyl group, the molecule is expected to ionize well using Electrospray Ionization (ESI) in positive ion mode. The aromatic nature of the naphthalene and thiophene rings suggests that reversed-phase chromatography will be an effective separation technique.
Our overall analytical strategy is visualized in the workflow diagram below.
Caption: High-level workflow for the LC-MS/MS analysis of the target analyte.
Experimental Protocols: A Step-by-Step Guide
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Stable isotope-labeled internal standard (e.g., D3- or ¹³C-labeled analyte)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Human plasma (or other relevant biological matrix)
-
96-well deep-well plates
-
Centrifuge capable of accommodating 96-well plates
Stock and Working Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of the reference standard and dissolve in 1 mL of methanol.
-
Working Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality controls.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the stable isotope-labeled internal standard in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for sample clean-up in this application.[9]
-
Pipette 50 µL of blank biological matrix, calibration standards, or quality control samples into a 96-well deep-well plate.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to all wells except the blank.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic acid in water | Acidified mobile phase promotes protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute. | A gradient elution is necessary to effectively separate the analyte from matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | The secondary amine is readily protonated. |
| Capillary Voltage | 3.5 kV | |
| Source Temperature | 150°C | |
| Desolvation Temperature | 400°C | |
| Cone Gas Flow | 50 L/hr | |
| Desolvation Gas Flow | 800 L/hr | |
| Collision Gas | Argon | |
| MRM Transitions | ||
| Analyte (Precursor > Product) | To be determined empirically (e.g., 298.1 > m/z) | The precursor ion will be the protonated molecule [M+H]⁺. Product ions will be determined by fragmentation experiments. |
| Internal Standard (Precursor > Product) | To be determined empirically | |
| Collision Energy | To be optimized for each transition | |
| Dwell Time | 100 ms |
Method Validation: Ensuring Data Integrity
A full validation of the bioanalytical method must be performed in accordance with regulatory guidelines.[1][2][3][10] The key validation parameters are outlined below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix. | To ensure the method can differentiate the analyte from other components in the sample.[4] |
| Calibration Curve | A calibration curve with at least six non-zero standards. A linear regression with a correlation coefficient (r²) ≥ 0.99 is typically used. | To establish the relationship between instrument response and analyte concentration.[4] |
| Accuracy and Precision | Within-run and between-run accuracy within ±15% of the nominal concentration (±20% at the LLOQ). Precision (CV) should not exceed 15% (20% at the LLOQ). | To demonstrate the closeness of measured values to the true value and the reproducibility of the method.[4][11] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV). | To define the lowest concentration that can be reliably quantified. |
| Matrix Effect | The matrix factor should be consistent across different lots of matrix. The CV of the IS-normalized matrix factor should be ≤15%. | To assess the impact of matrix components on the ionization of the analyte.[12] |
| Recovery | The extraction recovery should be consistent and reproducible. | To determine the efficiency of the extraction process. |
| Stability | Analyte stability should be demonstrated under various conditions: bench-top, freeze-thaw, and long-term storage. | To ensure the analyte concentration does not change during sample handling and storage. |
Data Analysis and Interpretation
Quantitative data is generated by integrating the peak areas of the analyte and the internal standard for each sample. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. The concentration of the analyte in unknown samples is then calculated from the regression equation of the calibration curve.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Incompatible injection solvent, column degradation, or inappropriate mobile phase pH. | Ensure the reconstitution solvent is similar to the initial mobile phase conditions. Replace the column if necessary. |
| Low Sensitivity | Inefficient ionization, poor fragmentation, or matrix suppression. | Optimize MS source parameters. Optimize collision energy. Evaluate different sample preparation techniques (e.g., LLE or SPE). |
| High Variability | Inconsistent sample preparation, instrument instability. | Ensure consistent pipetting and vortexing. Perform instrument maintenance and calibration. |
| Carryover | Analyte adsorption in the autosampler or column. | Optimize the autosampler wash procedure. Inject a blank sample after a high concentration sample to assess carryover. |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound in biological matrices. Adherence to the described protocols and validation procedures will ensure the generation of high-quality data suitable for regulatory submissions and to support drug development programs. The principles and methodologies presented can be adapted for the analysis of other naphthalene and thiophene derivatives.
References
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- Zwiener, C., & Frimmel, F. H. (2000). Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry.
- European Medicines Agency. (2011).
- van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1837-1840.
- ResolveMass Laboratories Inc. (2025).
- Slideshare.
- Christianson, C. (2025).
- European Bioanalysis Forum.
- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 70700641, this compound.
- Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
- Emery Pharma. (2024).
- Gatti, R., et al. (1999). Determination of naphthalene metabolites in human urine by liquid chromatography-mass spectrometry with electrospray ionization.
- Jemal, M. (2003). Fast LC/MS in the analysis of small molecules. Analytical and Bioanalytical Chemistry, 377(5), 788-802.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2018).
- SCIEX. Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food. [Link]
- Zhang, Y., & Li, Z. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 3-9.
- ResearchGate.
- U.S. Food and Drug Administration. (2018).
- Wang, L., et al. (2015). Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry. PLoS ONE, 10(4), e0121937.
- Outsourced Pharma. (2023).
- Al-Shabib, N. A., et al. (2024).
- LookChem. Cas 1033803-59-6, 2-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. This compound | C18H19NOS | CID 70700641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Fast LC/MS in the analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. fda.gov [fda.gov]
Application Note: A Validated Protocol for the Synthesis of Duloxetine Impurity E Standard
Introduction
Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI), is a widely prescribed medication for the treatment of major depressive disorder, generalized anxiety disorder, and other conditions. As with any pharmaceutical compound, the identification, characterization, and control of impurities are critical for ensuring drug safety and efficacy. Duloxetine Impurity E, chemically known as 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol, is a process-related impurity and a potential degradation product of Duloxetine.[1][2][3][4] The availability of a pure reference standard of Impurity E is essential for analytical method development, validation, and routine quality control of Duloxetine active pharmaceutical ingredient (API) and its formulations.[2]
This application note provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of Duloxetine Impurity E. The described method is based on an acid-catalyzed rearrangement of Duloxetine, a process that has been alluded to in patent literature, followed by a robust purification strategy.[5] This protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for producing a high-purity standard of this critical impurity.
Understanding the Synthetic Strategy: An Acid-Catalyzed Rearrangement
The synthetic approach detailed herein leverages the principle of electrophilic aromatic substitution on the naphthalene ring system of Duloxetine. Duloxetine itself is the result of a kinetically favored substitution at the α-position (C-1) of the naphthalene ring. However, under acidic conditions, a rearrangement can be induced, leading to the formation of thermodynamically more stable isomers, including the ortho-substituted Impurity E (substitution at C-2).[6][7][8]
The proposed mechanism involves the protonation of the hydroxyl group on the naphthalene ring of Duloxetine, followed by the departure of water to form a stabilized carbocation. This carbocation can then re-aromatize by attacking the naphthalene ring at different positions. While the starting material is the 1-substituted isomer, the reaction mixture will contain a mixture of isomers, including the desired 2-substituted Impurity E. The key to obtaining a pure standard is a highly efficient purification method to isolate the target isomer from the starting material and other rearrangement products.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis, purification, and characterization of Duloxetine Impurity E.
Detailed Synthesis Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Duloxetine Hydrochloride | ≥99% | Commercially Available | To be converted to free base before use. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Sigma-Aldrich | |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific | |
| Hydrochloric Acid (HCl) solution in Ethyl Acetate | 2.0 M | Sigma-Aldrich | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | VWR | |
| Silica Gel | 230-400 mesh | Sigma-Aldrich | For column chromatography. |
| Deionized Water | In-house |
Step 1: Preparation of Duloxetine Free Base
-
Dissolve 10 g of Duloxetine Hydrochloride in 100 mL of deionized water.
-
Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the solution reaches 8-9. A white precipitate of the free base will form.
-
Extract the aqueous suspension with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Duloxetine free base as a viscous oil.
Step 2: Acid-Catalyzed Rearrangement
-
In a 250 mL round-bottom flask, dissolve the Duloxetine free base (approximately 8.9 g) in 100 mL of ethyl acetate.
-
To this solution, add 15 mL of a 2.0 M solution of HCl in ethyl acetate with stirring at room temperature.
-
Heat the reaction mixture to 35-40°C and maintain this temperature for 24-48 hours. Monitor the reaction progress by HPLC to observe the formation of Impurity E and the consumption of Duloxetine.
Step 3: Work-up and Extraction
-
After the reaction is deemed complete (or has reached equilibrium), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is basic (pH 8-9).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product as a mixture of isomers.
Step 4: Purification by Column Chromatography
-
Prepare a silica gel column using a slurry of silica in a mobile phase of dichloromethane:methanol (98:2 v/v).
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., from 2% to 10% methanol).
-
Collect fractions and monitor by TLC or HPLC to identify the fractions containing the desired Impurity E.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield Duloxetine Impurity E as a white to off-white solid.
Characterization and Data
The identity and purity of the synthesized Duloxetine Impurity E should be confirmed by a suite of analytical techniques.
| Technique | Expected Results |
| HPLC | Purity ≥98% (by area normalization) |
| Mass Spectrometry (ESI+) | m/z = 298.1 [M+H]⁺, consistent with the molecular formula C₁₈H₁₉NOS.[4] |
| ¹H-NMR (400 MHz, CDCl₃) | Characteristic peaks corresponding to the 2-substituted naphthalene ring system, the thiophene ring, and the methylamino propyl chain. |
| IR (KBr) | Characteristic absorption bands for O-H, N-H, aromatic C-H, and C-S stretching. |
Chemical Structure of Duloxetine Impurity E
Caption: Chemical structure of 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol.
Trustworthiness and Self-Validation
The protocol described above includes critical self-validating steps to ensure the successful synthesis and purification of Duloxetine Impurity E.
-
In-process monitoring: The use of HPLC to monitor the acid-catalyzed rearrangement allows for the optimization of reaction time to maximize the yield of the desired impurity.
-
Orthogonal analytical techniques: The characterization of the final product by multiple, independent analytical methods (HPLC, MS, NMR, IR) provides a high degree of confidence in the identity and purity of the synthesized standard.
-
Comparison to reference standards: If available, the synthesized material should be co-injected with a commercially available reference standard of Duloxetine Impurity E to confirm its identity by retention time matching.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a high-purity reference standard of Duloxetine Impurity E. By employing an acid-catalyzed rearrangement of the parent drug followed by a robust chromatographic purification, this method offers a reliable means of obtaining this critical impurity for use in pharmaceutical analysis and quality control. The detailed characterization steps ensure the identity and purity of the final product, meeting the stringent requirements for a reference standard.
References
- Karagiannidou, E., et al. (n.d.). Characterization of Duloxetine HCl API and its process related Impurities. ResearchGate.
- SynZeal. (n.d.). Duloxetine Impurities.
- Pharmaffiliates. (n.d.). Duloxetine-Hydrochloride-Impurities.
- PubChem. (n.d.). 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol.
- Google Patents. (n.d.). Preparation method of duloxetine hydrochloride impurities.
- Filo. (2025, October 12). Friedel-Crafts reaction of naphthalene.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The Friedel–Crafts acetylation of naphthalene. Evidence for concurrent second- and third-order reactions. RSC Publishing.
- Stack Exchange. (2021, June 11). Is regioselectivity affected by steric factors during alkylation of naphthalene?
Sources
- 1. researchgate.net [researchgate.net]
- 2. Duloxetine Impurities | SynZeal [synzeal.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592 [data.epo.org]
- 5. CN104230882A - Preparation method of duloxetine hydrochloride impurities - Google Patents [patents.google.com]
- 6. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 7. The Friedel–Crafts acetylation of naphthalene. Evidence for concurrent second- and third-order reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol
Abstract
This document details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol, a potential pharmaceutical compound or key intermediate. The method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products generated under forced degradation conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2] This protocol provides a comprehensive framework for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, and a full validation strategy according to ICH Q2(R1).[3][4]
Introduction and Scientific Rationale
This compound is a complex organic molecule containing naphthalene and thiophene chromophores, along with a secondary amine functional group.[5] Its structural similarity to compounds like Duloxetine suggests its potential relevance in pharmaceutical research.[6][7][8] The development of a stability-indicating analytical method is a regulatory prerequisite to ensure that the quality, efficacy, and safety of a drug substance are maintained over time.[9][10] Such a method must be able to resolve the parent compound from any process-related impurities and degradation products that may form under various environmental stressors.[11][12]
This application note addresses the critical need for such a method by leveraging the principles of reversed-phase chromatography, which separates molecules based on their hydrophobicity.[13] A C18 stationary phase is selected for its versatility and strong hydrophobic retention, which is suitable for the non-polar naphthalene and thiophene moieties of the target analyte. A gradient elution is employed to ensure the timely elution of the parent compound while also resolving more polar degradation products that may form.
Causality Behind Experimental Choices:
-
Column Chemistry: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and provides the necessary hydrophobicity to retain the analyte, which has a calculated XLogP3 of 4.2.[5][13]
-
Mobile Phase: A combination of acetonitrile and a phosphate buffer is chosen. Acetonitrile is a common organic modifier with a low UV cutoff, and the buffer is used to control the pH. Maintaining a slightly acidic pH (e.g., pH 3.0) ensures that the secondary amine group (a weak base) is protonated, leading to a single, consistent ionic form and sharper chromatographic peaks.
-
Detector: A photodiode array (PDA) or UV-Vis detector is selected. The naphthalene and thiophene rings in the molecule are strong chromophores, expected to exhibit maximum absorbance (λmax) in the UV region, likely around 230 nm. A PDA detector is advantageous as it allows for peak purity analysis, a key component of demonstrating method specificity.[14]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and a PDA/UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended.[15][16]
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
High-purity water (Milli-Q or equivalent)
-
This compound reference standard
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM KH₂PO₄ solution in high-purity water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of the reference standard in 25.0 mL of diluent.
-
Working Standard Solution (100 µg/mL): Dilute 2.5 mL of the stock solution to 25.0 mL with diluent.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄ buffer, pH 3.0B: Acetonitrile |
| Gradient Program | 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25-26 min: 80% to 40% B26-30 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method by generating potential degradation products.[1][12][17] The goal is to achieve 5-20% degradation of the active ingredient.[1][17]
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation and analysis.
Step-by-Step Protocols:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Store the solid API powder in a hot air oven at 80°C for 48 hours. Dissolve an appropriate amount in diluent to achieve a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid API powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[2] Prepare a 100 µg/mL solution in diluent.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][4][18]
Key Validation Parameters
Caption: Core parameters for analytical method validation.
-
Specificity: Inject the diluent, a placebo solution (if applicable), the standard solution, and all stressed samples. The method is specific if the principal peak is resolved from all degradation product peaks with a resolution (Rs) > 2.0. Peak purity analysis using a PDA detector should confirm the homogeneity of the analyte peak.
-
Linearity: Prepare a series of at least five concentrations of the analyte, typically from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Range: The range is established from the linearity study and confirms that the method is acceptable for use between the upper and lower concentration limits.[10][19]
-
Accuracy (Recovery): Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Accuracy is expressed as the percentage recovery. The acceptance criterion is typically 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples of the working standard solution (100 µg/mL) on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ must be precise and accurate.[4]
-
Robustness: Intentionally vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, demonstrating the method's reliability during normal use.
Expected Results and Data Presentation
The following tables summarize the expected outcomes from the validation experiments, which would confirm the method's suitability.
Table 1: System Suitability and Specificity Results
| Parameter | Acceptance Criteria | Expected Result |
| Tailing Factor | ≤ 2.0 | ~1.1 |
| Theoretical Plates | > 2000 | > 5000 |
| Resolution (Rs) | > 2.0 (between API and closest degradant) | Pass |
| Peak Purity | Purity angle < Purity threshold | Pass |
Table 2: Summary of Validation Data (Hypothetical)
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOQ | S/N ≥ 10 | 0.5 µg/mL |
| Robustness | System suitability passes | Pass |
Conclusion
The stability-indicating RP-HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative determination of this compound in the presence of its degradation products. The comprehensive validation strategy, grounded in ICH guidelines, ensures that the method is specific, accurate, precise, and suitable for its intended purpose in a regulated environment. This protocol serves as a complete guide for implementation in quality control and pharmaceutical development laboratories.
References
- ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- MedCrave. (2016).
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]
- Sinha, A. (2025).
- Pharmaceutical Technology. (n.d.).
- SciSpace. (2016).
- SIELC Technologies. (2026). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
- PubMed. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
- Semantic Scholar. (n.d.).
- SciSpace. (2014).
- PubChem. (2013). This compound.
- Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. vscht.cz. [Link]
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. jones-chrom.co.uk. [Link]
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. [Link]
- International Labmate. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- SIELC Technologies. (2026). Separation of Naphthalene-1-sulfonic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- ResearchGate. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC.
- PubMed. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC.
- Iraqi Journal of Science. (n.d.). separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Iraqi Journal of Science. [Link]
- FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- AMSbiopharma. (2025).
- LookChem. (n.d.). Cas 1033803-59-6, 2-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol. LookChem. [Link]
- Journal of Natural Products. (n.d.). Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc.
- Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent Technologies. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. scispace.com [scispace.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. This compound | C18H19NOS | CID 70700641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-[(1RS)-3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthale… [cymitquimica.com]
- 7. lookchem.com [lookchem.com]
- 8. 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol [lgcstandards.com]
- 9. [PDF] Stability Indicating HPLC Method Development and Validation | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. chromtech.com [chromtech.com]
- 14. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
Application Note: A Validated UPLC Method for the Chromatographic Separation of Duloxetine and Its Positional Isomers
Abstract
This application note presents a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the effective separation and quantification of duloxetine hydrochloride from its critical positional isomers. The structural similarity of these isomers presents a significant analytical challenge, demanding a high-resolution chromatographic technique. The method detailed herein utilizes a C18 stationary phase with a gradient elution program, achieving baseline separation of duloxetine from its thiophene and naphthyl positional isomers. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a validated, self-verifying system for ensuring the purity and safety of duloxetine active pharmaceutical ingredients (APIs) and formulated products.
Introduction: The Analytical Imperative
Duloxetine, chemically known as (+)-(S)-N-methyl-γ-(1-naphthyloxy)-2-thiophenepropylamine, is a potent and widely prescribed selective serotonin and norepinephrine reuptake inhibitor (SNRI)[1]. It is used in the treatment of major depressive disorder, generalized anxiety disorder, and various pain syndromes[2]. The therapeutic efficacy and safety profile of duloxetine are intrinsically linked to the stereochemical and structural purity of the (S)-enantiomer[3].
During the chemical synthesis of duloxetine, process-related impurities, including positional isomers, can be generated. These isomers, which may have the naphthyloxy group at a different position on the thiophene ring (e.g., 3-thiophene isomer) or on the naphthalene ring itself (e.g., ortho- or para-isomers), are notoriously difficult to separate due to their nearly identical physicochemical properties. The presence of such isomers, even at trace levels, can potentially alter the pharmacological activity or introduce toxicity. Therefore, regulatory bodies mandate the use of highly specific, validated analytical methods to detect and quantify these impurities.
This guide provides a comprehensive, field-tested UPLC method that addresses this challenge, explaining the scientific rationale behind the chosen parameters to ensure reproducible and reliable results.
Chromatographic Strategy: Causality Behind Experimental Choices
The primary challenge in this separation is achieving differential retention between molecules with identical mass and similar polarity. The strategy employed is based on exploiting subtle differences in their spatial conformation and electronic distribution through optimized reversed-phase chromatography.
-
Why UPLC? Ultra-Performance Liquid Chromatography (UPLC) is the technology of choice over conventional HPLC. Its use of sub-2 µm particle columns generates significantly higher theoretical plates, leading to sharper peaks and superior resolution—critical for separating closely eluting isomers[1]. This also allows for faster analysis times and reduced solvent consumption, aligning with green chemistry principles.
-
Stationary Phase Selection: A C18 (ODS) column is selected for its hydrophobic retention mechanism, which is effective for the aromatic rings present in duloxetine and its isomers. The high surface area of modern C18 phases provides the necessary interaction sites to resolve minute structural differences. A YMC Pack C8 column has also been shown to be effective in resolving ortho and ring isomers[4].
-
Mobile Phase Optimization:
-
pH Control: Duloxetine is a basic compound. Maintaining the mobile phase pH at a low value (e.g., 3.0-4.0) with a phosphate buffer ensures that the amine group is consistently protonated[4][5]. This prevents peak tailing and yields symmetrical, reproducible peak shapes.
-
Organic Modifier: Acetonitrile is used as the primary organic modifier due to its low viscosity and UV transparency.
-
Gradient Elution: A gradient elution program, starting with a lower concentration of organic solvent and gradually increasing, is essential. This allows for the retention and separation of any less retained impurities at the beginning of the run, while ensuring that the highly retained duloxetine and its isomers are eluted in a reasonable time with sharp peak shapes[6][7].
-
Logical Workflow for Isomer Separation
The following diagram outlines the complete workflow, from initial sample handling to final data analysis, ensuring a systematic and reproducible process.
Caption: A streamlined workflow for the analysis of duloxetine isomers.
Key Positional Isomers of Duloxetine
Understanding the structures of the target analytes is fundamental to interpreting the chromatogram. Duloxetine's core structure involves a naphthalene ring and a thiophene ring linked by a propyl-amine chain. Positional isomers arise when these rings are attached at different points.
Caption: Structures of (S)-Duloxetine and its primary positional isomers.
Detailed Application Protocol
This protocol is a self-validating system. System suitability must be confirmed before proceeding with sample analysis.
Reagents, Standards, and Materials
-
Standards: Duloxetine Hydrochloride Reference Standard, and reference standards for known positional impurities (e.g., 3-thiophene isomer, ortho-isomer).
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade), Orthophosphoric Acid (Analytical Grade).
-
Water: Highly purified water (e.g., Milli-Q).
-
Equipment: UPLC system with a PDA/TUV detector, analytical balance, volumetric flasks, pipettes, pH meter, and nylon membrane filters (0.22 µm).
Chromatographic Conditions
The following conditions have been validated to provide optimal resolution between duloxetine and its key isomers.
| Parameter | Condition | Rationale |
| UPLC System | Waters Acquity UPLC H-Class or equivalent | High-pressure capability for efficient use of sub-2 µm columns. |
| Column | Acquity UPLC HSS T3 C18, 100 mm x 2.1 mm, 1.8 µm | Provides high efficiency and balanced retention for polar and non-polar analytes. |
| Mobile Phase A | 0.01 M KH₂PO₄ buffer, pH adjusted to 3.0 with Orthophosphoric Acid. | Controls ionization of the analyte for better peak shape.[4][5] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution from a reversed-phase column. |
| Flow Rate | 0.4 mL/min | Optimized for the column geometry to maintain high efficiency.[5] |
| Gradient Program | Time (min) | %B |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and improves peak efficiency; ensures reproducibility.[1][5] |
| Detection Wavelength | 230 nm | A wavelength of maximum absorbance for duloxetine and its related impurities.[1][5] |
| Injection Volume | 2 µL | Small volume suitable for UPLC to prevent column overload and band broadening. |
| Run Time | 15 minutes | Sufficient time for elution of all components and column re-equilibration. |
Preparation of Solutions
-
Mobile Phase A (Buffer): Accurately weigh 1.36 g of KH₂PO₄ into 1000 mL of purified water. Mix until dissolved and adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm nylon filter.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) is recommended.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of Duloxetine HCl RS into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.
-
Spiked System Suitability Solution (SSS): Prepare a solution of Duloxetine HCl at 200 µg/mL and spike it with known positional isomers at a concentration relevant to the specification limit (e.g., 0.15%, which would be 0.3 µg/mL). This solution is critical for verifying the system's resolving power.
-
Sample Solution (approx. 200 µg/mL): Accurately weigh a quantity of the duloxetine API or powdered formulation equivalent to 20 mg of duloxetine into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, cool to room temperature, and dilute to volume. Filter through a 0.22 µm syringe filter before injection.
System Suitability Test (SST) - A Self-Validating Protocol
Before any sample analysis, inject the Spiked System Suitability Solution (SSS) five times. The chromatographic system is deemed ready for use only if the following criteria are met.
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) between Duloxetine and closest isomer | ≥ 2.0 | Ensures baseline separation, allowing for accurate integration and quantification.[6][8] |
| Tailing Factor (T) for the Duloxetine peak | ≤ 1.5 | Indicates good peak symmetry and absence of undesirable secondary interactions. |
| % RSD for peak area of Duloxetine (from 5 replicates) | ≤ 2.0% | Demonstrates the precision and reproducibility of the injection and system. |
| Theoretical Plates (N) for the Duloxetine peak | ≥ 10,000 | Confirms the high efficiency of the column and the overall system. |
Method Validation and Performance
This method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.
| Validation Parameter | Result | Conclusion |
| Specificity | No interference from blank or placebo at the retention time of analytes. | The method is highly specific for duloxetine and its isomers. |
| Linearity | Correlation coefficient (r²) > 0.999 for all isomers (LOQ to 150%). | Excellent linear response across the desired concentration range.[6] |
| Accuracy | Mean recovery between 98.0% and 102.0% for spiked isomers. | The method provides accurate results with minimal bias. |
| Precision (RSD) | Repeatability (n=6): ≤ 1.5%Intermediate Precision: ≤ 2.5% | The method is precise and reproducible.[1] |
| LOD / LOQ | LOD: ~0.006 µg/mLLOQ: ~0.02 µg/mL | The method is sensitive enough to detect impurities at trace levels.[5] |
| Robustness | Unaffected by minor changes in pH (±0.1), Temp (±2°C), Flow (±0.02 mL/min). | The method is reliable under normal laboratory variations.[6] |
Note on Chiral Separation
While this application note focuses on positional isomers, it is crucial to remember that duloxetine is a chiral molecule, with the (S)-enantiomer being the active form[2][3]. The undesired (R)-enantiomer must also be controlled. The reversed-phase method described here will not separate enantiomers. For enantiomeric purity, a separate chiral chromatography method is required.
A common approach involves using a chiral stationary phase (CSP), such as an amylose-based column (e.g., Chiralpak AD-H), with a mobile phase consisting of a non-polar solvent system like n-hexane, ethanol, and a basic additive like diethylamine (e.g., 80:20:0.2, v/v/v)[9]. This orthogonal method is essential for a complete purity profile of duloxetine.
Conclusion
The UPLC method detailed in this application note is a highly effective, robust, and validated procedure for the separation and quantification of duloxetine from its critical positional isomers. The use of UPLC technology provides the necessary resolving power to overcome the analytical challenges posed by these structurally similar compounds. By adhering to the specified protocol and verifying system suitability, analytical laboratories can ensure the accurate assessment of duloxetine purity, contributing to the overall safety and efficacy of the final drug product.
References
- Jadhav S. B., et al. (2015). Development and Validation of UPLC Method for the Determination of Duloxetine Hydrochloride and Its Impurities in Active Pharmaceutical Ingredient. Journal of Chemistry, 2015, 856934. [Link]
- Reddy, Y. R., et al. (2011). Analysis of duloxetine hydrochloride and its related compounds in pharmaceutical dosage forms and in vitro dissolution studies by stability indicating UPLC.
- Aturki, Z., et al. (2009). Investigation on the enantioseparation of duloxetine by capillary electrophoresis, NMR, and mass spectrometry.
- Saleh, M., et al. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. RSC Advances, 12(1), 1-21. [Link]
- Reddy, G. S., et al. (2008). Development and validation of chiral LC method for the enantiomeric separation of duloxetine on amylose based stationary phase.
- Bhushan, R., & Tanwar, S. (2021). Reversed-phase-HPLC enantioseparation and control of enantiomeric purity of duloxetine using a new chiral reagent and recovery of enantiomers.
- Popa, D. S., et al. (2013). Development and validation of a UPLC method for the determination of duloxetine hydrochloride residues on pharmaceutical manufacturing equipment surfaces. Farmacia, 61(6), 1164-1172. [Link]
- Reddy, Y. R., et al. (2011). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies by Stability Indicating UPLC.
- Shen, J., et al. (2007). Chiral Separation of Duloxetine and Its R-Enantiomer by LC.
- Sreenivas, N., et al. (2012). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica, 4(5), 1931-1941. [Link]
- Reddy, Y. R., et al. (2010). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies. Journal of the Chilean Chemical Society, 55(3), 340-345. [Link]
- Pharmaffili
- SynZeal. Duloxetine Impurities. [Link]
- Reddy, G. S., et al. (2011). A validated chiral rp-hplc method for the enantiomeric separation of duloxetine hydrochloride using chiral-AGP as the stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 735-740. [Link]
- ResearchGate. (2023). Enantiomers of duloxetine. [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Development and validation of a UPLC method for the determination of duloxetine hydrochloride residues on pharmaceutical manufacturing equipment surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Analysis of duloxetine hydrochloride and its related compounds in pharmaceutical dosage forms and in vitro dissolution studies by stability indicating UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Development and validation of chiral LC method for the enantiomeric separation of duloxetine on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR Spectroscopic Analysis of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol
Abstract
This application note provides a comprehensive guide for the structural elucidation of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a significant analogue and potential impurity or intermediate in the synthesis of pharmaceuticals like Duloxetine.[1][2] We present detailed, field-proven protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR. Furthermore, this guide offers an in-depth, expert analysis of the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind chemical shifts, multiplicities, and coupling constants based on the molecule's unique structural features. This document is intended for researchers, chemists, and quality control scientists in the pharmaceutical and chemical industries who require definitive structural confirmation and purity assessment of complex organic molecules.
Introduction and Scientific Context
The unequivocal structural verification of active pharmaceutical ingredients (APIs) and their related substances is a cornerstone of drug development and manufacturing. This compound (henceforth referred to as "the analyte," PubChem CID: 70700641) is a complex molecule featuring multiple key structural motifs: a naphthalen-2-ol system, a thiophene ring, a chiral center, and a secondary amine.[3] Each of these features presents a unique signature in an NMR spectrum.
High-field NMR spectroscopy is the gold-standard technique for this purpose, providing unambiguous information about the carbon-hydrogen framework and the connectivity of atoms. This note serves as a practical guide, moving beyond a simple listing of steps to explain the causality behind critical experimental choices, ensuring robust and reproducible results.
Structural Analysis and Spectroscopic Considerations
To interpret the NMR spectra of the analyte, it is essential to first dissect its molecular structure and anticipate the electronic environment of each nucleus.
Key Structural Features:
-
Naphthalene Ring: A bicyclic aromatic system where the protons will appear in the characteristic aromatic region (δ 7.0-8.5 ppm). The substitution pattern will create a complex set of coupled signals.[4][5]
-
Thiophene Ring: A five-membered heterocyclic aromatic ring. Its protons typically resonate between δ 6.8 and 7.5 ppm, with characteristic coupling constants.[6][7]
-
Chiral Center (C1): The carbon atom bonded to both the naphthalene and thiophene rings is a stereocenter. This chirality renders the two protons on the adjacent methylene group (C2) diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, each coupling to the other (geminal coupling) and to the methine proton (vicinal coupling).
-
Propyl Chain: An aliphatic backbone connecting the chiral center to the amine.
-
Methylamino Group: Contains two types of labile protons (-NH) and a methyl group (-CH₃). The N-H proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[8][9]
-
Hydroxyl Group: The phenolic -OH proton is also labile and exchangeable. In aprotic solvents like DMSO-d₆, it can be observed as a distinct peak, often broad.
Figure 1: Chemical Structure of this compound.
Experimental Workflow and Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following workflow and protocols are designed to yield high-resolution, publication-quality spectra.
Overall Experimental Workflow
The process from sample to final structure confirmation follows a logical sequence, as illustrated in the diagram below. Each step is critical for the integrity of the final data.
Diagram 1: Recommended workflow for NMR analysis.
Protocol 1: High-Resolution NMR Sample Preparation
This protocol ensures a homogenous, particulate-free sample, which is essential for optimal magnetic field shimming and high spectral resolution.[10]
Materials:
-
Analyte (solid)
-
Deuterated solvent: DMSO-d₆ is recommended for its ability to resolve -OH and -NH proton signals. CDCl₃ is a common alternative, though exchangeable protons may be broadened or not observed.
-
High-quality 5 mm NMR tubes (e.g., Wilmad, Norell).[11]
-
Glass Pasteur pipette and cotton wool.
-
Small glass vial (e.g., 1-dram).
Step-by-Step Procedure:
-
Weighing: Accurately weigh the required amount of the analyte. For a standard 400-600 MHz spectrometer, 5-10 mg is sufficient for ¹H NMR, while 20-50 mg is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[11][12]
-
Dissolution: Transfer the weighed solid into a small, clean glass vial. Using a syringe or pipette, add approximately 0.7 mL of the chosen deuterated solvent.[13]
-
Homogenization: Cap the vial and gently vortex or sonicate until the solid is completely dissolved. Visually inspect against a light source to ensure no particulate matter remains. Preparing the sample in a secondary vial prevents undissolved solids from entering the NMR tube.[11]
-
Filtration and Transfer: Place a small plug of clean cotton wool into the constriction of a Pasteur pipette. Use this pipette to transfer the solution from the vial into the NMR tube. The cotton plug will filter out any micro-particulates that could interfere with shimming.[13]
-
Final Volume Check: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm (approximately 0.6-0.7 mL).[12][14] This height is optimal for positioning within the instrument's detection coil.
-
Labeling: Clearly label the NMR tube with a unique identifier. Cap the tube securely to prevent solvent evaporation.
Protocol 2: NMR Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer (e.g., Bruker Avance series). These serve as an excellent starting point and can be optimized further if necessary.
Table 1: Recommended Acquisition Parameters for ¹H and ¹³C NMR
| Parameter | ¹H NMR Experiment | ¹³C NMR Experiment | Rationale |
|---|---|---|---|
| Pulse Program | zg30 | zgpg30 | A standard 30° pulse experiment provides a good balance between signal intensity and faster relaxation, allowing for shorter experimental times.[15] |
| Spectral Width (SW) | ~16 ppm | ~220 ppm | This range is wide enough to encompass all expected proton and carbon signals for this type of molecule, from aliphatic to aromatic regions.[16] |
| Data Size (TD) | 64k | 64k | Provides sufficient digital resolution to resolve fine couplings in the ¹H spectrum and sharp lines in the ¹³C spectrum.[17] |
| Number of Scans (NS) | 16 | 1024 | ¹H NMR is highly sensitive and requires few scans. ¹³C has a much lower natural abundance and requires significantly more scans to achieve an adequate signal-to-noise ratio.[17] |
| Acquisition Time (AQ) | ~2.5 s | ~1.0 s | Determined by the spectral width and data size, this duration is adequate for the decay of most signals.[16] |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | A delay to allow for partial T₁ relaxation between pulses. For fully quantitative results, D1 should be at least 5 times the longest T₁ relaxation time.[15] |
| Receiver Gain (RG) | Auto-adjusted | Auto-adjusted | The instrument's rga (receiver gain adjust) command should be used to optimize the signal level without causing ADC overflow.[15] |
Predicted Spectra and Data Interpretation
The following tables provide a detailed prediction of the ¹H and ¹³C NMR spectra of the analyte in DMSO-d₆. These predictions are based on established chemical shift values for naphthalene, thiophene, and amine-containing structures.[6][18][19]
Predicted ¹H NMR Spectrum
Table 2: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Assignments
| Assignment | Predicted δ (ppm) | Multiplicity | Approx. J (Hz) | Rationale & Notes |
|---|---|---|---|---|
| -OH (Naphthyl) | 9.5 - 10.5 | Broad singlet | - | Phenolic proton, position is concentration-dependent. Disappears upon D₂O exchange.[20] |
| Naphthyl-H | 7.0 - 8.2 | Multiplets | various | A complex region with 6 distinct protons. Signals at the higher end of the range (further downfield) are typically adjacent to the ring fusion or the point of substitution.[4][18] |
| Thienyl-H | 6.8 - 7.5 | Multiplets | J ≈ 1-5 | The three thiophene protons will show characteristic coupling patterns (dd, t, dd). The proton ortho to the substitution (H3') will couple to H4', and H5' will couple to H4'.[7][21] |
| CH (C1) | 4.8 - 5.2 | Triplet (t) or dd | J ≈ 7-8 | Benzylic/thienylic proton, deshielded by two aromatic rings. Appears as a triplet if coupling to the two C2 protons is similar. |
| CH₂ (C3) | 2.8 - 3.1 | Multiplet | - | Methylene group alpha to the nitrogen atom. Deshielded by the electronegative nitrogen.[19] |
| CH₂ (C2) | 2.2 - 2.6 | Multiplets | - | Diastereotopic protons. Will appear as two separate, complex multiplets due to geminal coupling and vicinal coupling to the C1 and C3 protons. |
| -NH | 1.5 - 3.0 | Broad singlet | - | Labile proton. Position and width are variable. Disappears upon D₂O exchange.[8][9] |
| N-CH₃ | 2.2 - 2.4 | Singlet | - | A sharp singlet integrating to 3 protons, characteristic of a methyl group on a nitrogen.[22][23] |
Predicted ¹³C NMR Spectrum
Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments
| Assignment | Predicted δ (ppm) | Rationale & Notes |
|---|---|---|
| Naphthyl C-O | 150 - 155 | The carbon atom bearing the hydroxyl group is significantly deshielded. |
| Aromatic C (Quaternary) | 125 - 145 | Includes the thiophene carbon attached to the propyl chain and the quaternary carbons of the naphthalene ring system.[24][25] |
| Aromatic C-H | 110 - 130 | Aromatic carbons with attached protons from both the naphthalene and thiophene rings.[24][25] |
| CH₂ (C3) | 45 - 55 | Carbon alpha to the nitrogen atom.[19] |
| CH (C1) | 40 - 45 | The chiral methine carbon. |
| N-CH₃ | 30 - 35 | The N-methyl carbon signal.[19] |
| CH₂ (C2) | 25 - 35 | The central methylene carbon of the propyl chain. |
Validation Strategy: To confirm these assignments unequivocally, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): Would confirm the ¹H-¹H coupling network within the propyl chain and within the individual aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, confirming the C-H assignments in Tables 2 and 3.
-
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations, definitively linking the propyl chain to the correct positions on the naphthalene and thiophene rings.
Conclusion
This application note provides a robust framework for the NMR-based structural characterization of this compound. By adhering to the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided spectral predictions and interpretation guide serve as an expert reference for analyzing the data, enabling confident structural confirmation and purity assessment. The application of 2D NMR techniques is recommended for the complete and unambiguous assignment of all resonances.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University of California, Davis. (n.d.). Sample Preparation.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?
- Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of N-methylethanamine (ethylmethylamine).
- Western University. (2013). NMR Sample Preparation.
- Khan, R. A., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon.
- Kitching, W., et al. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry.
- Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes.
- Guo, J., et al. (2008). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality.
- R-NMR. (n.d.). SOP data acquisition.
- Larive, C. K., & Korir, A. K. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN.
- Schorn, C. (2002). NMR Spectroscopy: Data Acquisition. Wiley-VCH.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine.
- Eggert, H., & Djerassi, C. (1973). Carbon-13 nuclear magnetic resonance spectra of acyclic aliphatic amines. Journal of the American Chemical Society.
- ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons.
- The Royal Society of Chemistry. (n.d.). Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system.
- Al-Mokhanam, N. K., et al. (2019). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. MDPI.
- Monaco, F., & Zanasi, R. (2008). Understanding the ring current effects on magnetic shielding of hydrogen and carbon nuclei in naphthalene and anthracene. Journal of Computational Chemistry.
- ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- JoVE. (2025). Video: NMR Spectroscopy Of Amines.
- PubChem. (n.d.). This compound.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164).
- University of Calgary. (n.d.). Spectroscopy Tutorial: Amines.
- Wu, J., et al. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
- Supporting Information. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones.
- Tsvetkova, S. A., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
- PubMed. (2021). 1H and 13C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones.
Sources
- 1. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C18H19NOS | CID 70700641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]
- 5. icmol.es [icmol.es]
- 6. NMR chemical shift prediction of thiophenes [stenutz.eu]
- 7. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
- 8. Video: NMR Spectroscopy Of Amines [jove.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. organomation.com [organomation.com]
- 11. scribd.com [scribd.com]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. depts.washington.edu [depts.washington.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 17. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 18. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 23. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 24. pubs.acs.org [pubs.acs.org]
- 25. rsc.org [rsc.org]
Application Note: Strategic Impurity Profiling of Duloxetine Using 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol as a Reference Standard
Abstract
This technical guide provides a comprehensive framework for the application of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol as a certified reference standard for the impurity profiling of Duloxetine, an active pharmaceutical ingredient (API). Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI), can harbor various process-related and degradation impurities that must be meticulously controlled to ensure its safety and efficacy.[1][2] This document outlines the strategic importance of impurity profiling in accordance with International Council for Harmonisation (ICH) guidelines, details the specific role of this compound (also known as Ortho-naphthol duloxetine or Duloxetine Impurity E [USP]) as a critical process impurity, and provides a validated Ultra-Performance Liquid Chromatography (UPLC) protocol for its precise quantification.[3] The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the quality control and regulatory submission of Duloxetine.
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development
In the synthesis of any new drug substance, the presence of impurities is inevitable.[4] These undesired chemical entities can originate from a multitude of sources, including starting materials, by-products of side reactions, intermediates, degradation products, reagents, and catalysts.[4][5] The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a stringent framework for the control of impurities in new drug substances, emphasizing that their presence can adversely affect the quality, safety, and efficacy of the final pharmaceutical product.[4][6][7][8] Therefore, a robust impurity profiling program is not merely a regulatory requirement but a cornerstone of ensuring patient safety.
The process of "qualification" involves the acquisition and evaluation of data to establish the biological safety of an individual impurity or a specific impurity profile at a given level.[8] For impurities present above a certain threshold, toxicological studies are often required. The use of well-characterized reference standards is paramount for the accurate identification and quantification of these impurities, enabling manufacturers to maintain consistent quality and comply with global regulatory standards.
This compound: A Critical Impurity of Duloxetine
Chemical Structure:
-
IUPAC Name: 1-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-2-ol[3]
-
Synonyms: Ortho-naphthol duloxetine, Duloxetine Impurity E [USP][3]
-
Molecular Weight: 297.4 g/mol [3]
This compound is a known process-related impurity in the synthesis of Duloxetine. It is a positional isomer of the main degradation impurity, 4-(3-methylamino-1-thiophen-2-yl-propyl)-naphthalen-1-ol.[10] The structural similarity between this ortho-isomer and the Duloxetine API necessitates a highly specific and sensitive analytical method to ensure their effective separation and accurate quantification.
Regulatory Framework and Thresholds
According to ICH Q3A guidelines, the thresholds for reporting, identification, and qualification of impurities are determined by the maximum daily dose (MDD) of the drug substance.[5] For a drug like Duloxetine, these thresholds are critical for setting acceptance criteria in the final product specification.
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |
| Table 1: ICH Q3A Thresholds for Impurities in New Drug Substances.[5][8] |
Given these thresholds, any analytical method developed for impurity profiling must be validated to demonstrate sufficient sensitivity, with a Limit of Quantification (LOQ) at or below the reporting threshold.
Analytical Method: UPLC for Impurity Profiling of Duloxetine
The following protocol describes a validated Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of this compound and other related impurities in Duloxetine hydrochloride. This method is designed to be stability-indicating, meaning it can effectively resolve the API from its degradation products and process-related impurities.[1]
Instrumentation and Materials
-
UPLC System: A system equipped with a binary solvent delivery pump, an autosampler, a column oven, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Reference Standards:
-
This compound
-
Duloxetine Hydrochloride
-
Other known Duloxetine impurities (e.g., 4-(3-Methylamino-1-thiophen-2-yl-propyl)-naphthalen-1-ol)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
Purified water (Milli-Q or equivalent)
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 2 µL |
| Run Time | 15 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 8.0 | 30 | 70 |
| 10.0 | 30 | 70 |
| 10.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).
-
Standard Stock Solution (for all impurities): Accurately weigh and dissolve an appropriate amount of each impurity reference standard in the diluent to obtain a concentration of 100 µg/mL.
-
Spiked Sample Solution (for method validation): Prepare a solution of Duloxetine hydrochloride at a concentration of 1.0 mg/mL in the diluent. Spike this solution with the impurity stock solutions to achieve a final impurity concentration at the specification limit (e.g., 0.15%).[2]
-
Test Sample Solution: Accurately weigh and dissolve the Duloxetine API sample in the diluent to obtain a final concentration of 1.0 mg/mL.
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12][13][14]
-
Specificity: Demonstrated by the resolution of the impurity peak from the main Duloxetine peak and other known impurities in the spiked sample. The peak purity of the analyte should also be assessed using the PDA detector.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by injecting a series of diluted solutions of the impurity reference standard. The LOQ should be at or below the 0.05% reporting threshold.
-
Linearity: Assessed by analyzing a series of solutions of the impurity reference standard over a range from the LOQ to 150% of the specification limit (e.g., 0.05% to 0.225%). A correlation coefficient (r²) of >0.99 is expected.
-
Accuracy: Determined by analyzing the spiked sample solution at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 90-110%.
-
Precision (Repeatability and Intermediate Precision): Assessed by performing multiple injections of the spiked sample solution on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). The relative standard deviation (RSD) should be less than 5%.
-
Robustness: Evaluated by making small, deliberate variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.
Workflow and Data Interpretation
The following diagram illustrates the workflow for impurity profiling using the validated UPLC method.
Figure 1: Workflow for the quantification of impurities in Duloxetine API.
The percentage of the impurity is calculated using the peak area from the chromatogram of the test sample and comparing it to the peak area of the certified reference standard.
Calculation:
% Impurity = (Areaimpurity / Areastandard) * (Concstandard / Concsample) * 100
Where:
-
Areaimpurity: Peak area of this compound in the sample chromatogram.
-
Areastandard: Peak area of the impurity in the reference standard chromatogram.
-
Concstandard: Concentration of the impurity reference standard.
-
Concsample: Concentration of the Duloxetine API sample.
The calculated percentage is then compared against the established ICH thresholds to determine if further action, such as identification or toxicological qualification, is necessary.
Conclusion
The use of a well-characterized reference standard for This compound is indispensable for the accurate and reliable impurity profiling of Duloxetine. The validated UPLC method detailed in this application note provides a robust and sensitive approach to ensure that this critical impurity is controlled within the stringent limits set by regulatory authorities. By implementing such rigorous analytical strategies, pharmaceutical manufacturers can guarantee the quality, safety, and consistency of their drug products, ultimately protecting public health.
References
- ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation.
- ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (1994, October 27). ICH.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). ICH.
- Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. (n.d.). Der Pharma Chemica.
- Quality Guidelines. (n.d.). ICH.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Development and Validation of UPLC Method for the Determination of Duloxetine Hydrochloride and Its Impurities in Active Pharmaceutical Ingredient. (2015, February 27). Journal of Analytical & Bioanalytical Techniques.
- Duloxetine Impurity NDSRI Testing: How to Quantify by LC-MS. (2025, August 17). ResolveMass Laboratories Inc.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
- Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol. (2020, July 1). PubMed.
- Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies. (n.d.). SciSpace.
- This compound. (n.d.). PubChem.
- Duloxetine-impurities. (n.d.). Pharmaffiliates.
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Semantic Scholar.
- Synthesis and preparations of duloxetine salts. (2009, September 3). Justia Patents.
- Duloxetine EP Impurity C | 949095-98-1. (n.d.). SynZeal.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. omicsonline.org [omicsonline.org]
- 3. This compound | C18H19NOS | CID 70700641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jpionline.org [jpionline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. patents.justia.com [patents.justia.com]
- 11. database.ich.org [database.ich.org]
- 12. jordilabs.com [jordilabs.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
Application Note: Targeted Generation and Analysis of Ortho-Naphthol Duloxetine via Forced Degradation
Abstract
This application note provides a comprehensive guide for researchers and drug development professionals on conducting forced degradation studies of duloxetine, with a specific focus on the targeted generation of the ortho-naphthol isomer. While duloxetine is notoriously labile to acid hydrolysis, leading to the formation of 1-naphthol, the ortho-naphthol isomer is a less common impurity believed to form via a thermal rearrangement.[1] This guide details the protocols for performing broad ICH-compliant stress testing to understand the overall stability profile of duloxetine and a specific protocol for generating the ortho-naphthol impurity. Furthermore, it outlines a robust, stability-indicating RP-HPLC method capable of resolving duloxetine from its key degradation products and isomers.
Scientific Background and Rationale
Duloxetine, chemically known as (+)-(S)-N-methyl-γ-(1-naphthyloxy)-2-thiophenepropylamine, is a selective serotonin and norepinephrine reuptake inhibitor (SNRI).[2] Its chemical structure, featuring an acid-labile ether linkage, makes it susceptible to degradation, particularly in acidic environments.[3] Forced degradation studies, or stress testing, are a regulatory requirement stipulated by the International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2)) to elucidate the intrinsic stability of a drug substance.[4][5] These studies help identify potential degradation products, establish degradation pathways, and are crucial for developing and validating stability-indicating analytical methods.[5][6]
The primary and most critical degradation pathway for duloxetine is the acid-catalyzed hydrolysis of the ether bond, which cleaves the molecule to yield 1-naphthol, a toxic impurity.[3][7] However, other impurities can arise from different stress conditions or during the manufacturing process. One such impurity is the ortho-naphthol isomer, 2-(N-methyl-propanamine)-3-(2-naphthol) thiophene.[1] Unlike 1-naphthol, this isomer is not a product of simple hydrolysis. It is theorized to be formed through a Claisen-type[8][8]-sigmatropic rearrangement of duloxetine under thermal stress, particularly during synthetic steps involving heat and basic conditions.[1]
Understanding and controlling this impurity is vital. This guide provides the experimental framework to intentionally generate this specific isomer under controlled laboratory conditions to facilitate its characterization and the validation of analytical methods designed for its detection.
Experimental Design and Strategy
The experimental approach is twofold:
-
Comprehensive Stress Testing: To establish a baseline stability profile of duloxetine in accordance with ICH guidelines. This involves subjecting the drug to hydrolytic (acid, base, neutral), oxidative, photolytic, and thermal stress. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify impurities without completely degrading the parent drug.[4]
-
Targeted Isomer Generation: To apply specific thermal stress conditions designed to promote the rearrangement of duloxetine to its ortho-naphthol isomer.
A validated, stability-indicating HPLC method is then employed to analyze the stressed samples, ensuring the separation of the parent peak from all generated products.
Diagram: Overall Experimental Workflow
Caption: Workflow from sample preparation to analysis.
Detailed Protocols
Protocol 1: General Forced Degradation of Duloxetine HCl
Objective: To evaluate the stability of duloxetine under standard ICH stress conditions.
Materials:
-
Duloxetine HCl reference standard
-
Methanol (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Purified water (HPLC grade)
-
Volumetric flasks, pipettes
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve Duloxetine HCl in methanol to prepare a 1.0 mg/mL stock solution.
-
Acid Hydrolysis:
-
Pipette 5 mL of the stock solution into a 50 mL volumetric flask. Add 5 mL of 0.1 M HCl.
-
Keep the flask in a water bath at 80°C for 8 hours.[9] Studies have shown duloxetine is highly unstable in acid, so monitor degradation periodically to achieve the 5-20% target.[10]
-
After incubation, cool the solution to room temperature and neutralize with an equivalent volume of 0.1 M NaOH.
-
Dilute to volume with mobile phase diluent (e.g., 50:50 Acetonitrile:Water).
-
-
Base Hydrolysis:
-
Pipette 5 mL of the stock solution into a 50 mL volumetric flask. Add 5 mL of 0.1 M NaOH.
-
Keep the flask in a water bath at 80°C for 24 hours.[11]
-
After incubation, cool and neutralize with an equivalent volume of 0.1 M HCl.
-
Dilute to volume with mobile phase diluent.
-
-
Oxidative Degradation:
-
Pipette 5 mL of the stock solution into a 50 mL volumetric flask. Add 5 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.[8]
-
Dilute to volume with mobile phase diluent.
-
Rationale: Duloxetine has shown varied sensitivity to oxidation. Some studies report stability while others show degradation, making this a necessary stress test.[11][12][13]
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid Duloxetine HCl powder in a petri dish and expose it to 100°C in a hot air oven for 48 hours.[11]
-
After exposure, cool, weigh an appropriate amount, dissolve in methanol, and dilute to the target concentration with mobile phase diluent.
-
-
Photolytic Degradation (Solution):
-
Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute with mobile phase diluent.
-
Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
-
Control Sample: Prepare a control sample by diluting the stock solution to the final target concentration without applying any stress.
Protocol 2: Targeted Generation of Ortho-Naphthol Duloxetine
Objective: To generate the ortho-naphthol isomer via a thermally induced rearrangement.
Rationale: This protocol is adapted from patent literature describing the formation of this isomer as a process-related impurity during synthesis.[1] The conditions—heating in a high-boiling point ether solvent with a base—are designed to facilitate the proposed Claisen-type rearrangement.
Materials:
-
Duloxetine base or HCl salt
-
Propylene glycol monomethyl ether (PGME)
-
Potassium hydroxide (KOH)
-
Round-bottom flask with reflux condenser and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Duloxetine (e.g., 1.0 g) in PGME (e.g., 10 mL).
-
Add Base: Add a molar excess of potassium hydroxide (e.g., 5-6 equivalents) to the solution at room temperature.
-
Thermal Stress: Heat the reaction mixture to 118-120°C under reflux.[1]
-
Monitoring: Monitor the reaction progress over several hours using the analytical method described in Protocol 3. The formation of a new, later-eluting peak relative to duloxetine may indicate the formation of the isomer.
-
Workup: After a significant amount of the isomer is formed (or after a set time, e.g., 24-48 hours), cool the reaction mixture.
-
Sample Preparation for Analysis: Quench the reaction with water and extract with a suitable organic solvent (e.g., dichloromethane). Evaporate the solvent and re-dissolve the residue in methanol for HPLC analysis. Prepare appropriate dilutions.
Protocol 3: Stability-Indicating RP-HPLC Method
Objective: To resolve duloxetine from its primary degradant (1-naphthol) and its ortho-naphthol isomer.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Instrument | High-Performance Liquid Chromatography (HPLC) with PDA/DAD or UV Detector. LC-MS is recommended for peak identification. |
| Column | YMC Pack C8 (250 x 4.6 mm, 5 µm) or equivalent.[11] A C18 column can also be effective.[8] |
| Mobile Phase A | 0.01 M Sodium Dihydrogen Orthophosphate + 1.0 g/L 1-Heptane Sulfonic Acid Sodium Salt in water. Adjust pH to 3.0 with Orthophosphoric Acid.[11] |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 30°C |
| Detection | 217 nm or 229 nm[8][11] |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Results and Data Interpretation
The analysis of the stressed samples should demonstrate the specificity of the HPLC method. The expected outcome is the separation of all degradation products from the main duloxetine peak.
Summary of Expected Degradation Behavior
| Stress Condition | Expected Outcome | Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl) | Significant degradation. Duloxetine is extremely acid-labile.[3][10] | 1-Naphthol (α-Naphthol) is the primary product due to ether cleavage.[7][14] |
| Base Hydrolysis (0.1 M NaOH) | Moderate degradation, typically less severe than acid hydrolysis.[10][11] | Multiple minor degradants. |
| Oxidative (3% H₂O₂) | Variable; some studies show stability, others report degradation.[11][13] | Potential for N-oxide formation or other oxidative products. |
| Thermal (Solid) | Generally stable in solid form.[10] | Minimal degradation expected. |
| Photolytic (Solution) | Considerable degradation can occur in solution.[9][10] | Formation of several photolytic degradants. |
| Targeted Thermal (PGME/KOH) | Formation of a new major impurity with a different retention time than 1-Naphthol. | Ortho-Naphthol Duloxetine (DLX-ISO-OH) via rearrangement.[1] |
Diagram: Proposed Chemical Pathways
Caption: Key chemical transformations of duloxetine under stress.
Conclusion
This application note details a systematic approach to performing forced degradation studies on duloxetine, consistent with regulatory expectations. It provides validated starting points for stress conditions and a robust, stability-indicating HPLC method. Critically, it includes a targeted protocol for the generation of ortho-naphthol duloxetine, an important process-related impurity. By understanding and selectively generating this isomer, laboratories can effectively characterize it, procure or synthesize a reference standard, and validate analytical methods to ensure the purity, safety, and stability of duloxetine drug substances and products.
References
- ICH. (2025).
- Reddy, B. et al. (n.d.). A validated stability indicating rapid LC method for duloxetine HCl. Ingenta Connect.
- Jain, D. et al. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form.
- Sharma, S. (2016).
- Shabir, G. A. (n.d.).
- ICH. (n.d.).
- Arava, V. R. et al. (2012). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica.
- BenchChem. (2025). N-(1-Naphthyl) Duloxetine Degradation Pathway Investigation. Benchchem Technical Support Center.
- Singh, S. et al. (2018). Development and validation of an analytical method for the stability of duloxetine hydrochloride. Taylor & Francis Online.
- FDA. (n.d.). "Cymbalta" (Duloxetine HCI) EC-Capsules.
- Bajaj, S. et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Singh, S. et al. (2025). Stress Degradation Studies on Duloxetine Hydrochloride and Development of an RP-HPLC Method for its Determination in Capsule Formulation.
- Chadha, R. et al. (2016). Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies. PubMed.
- Suseem, S. R. et al. (n.d.). Degradation products of duloxetine hydrochloride (A), α-naphthol. (B)4-naphthol Duloxetine, (C) 3-acetyl Duloxetine.
- Sinha, V. R. et al. (n.d.). Degradation behavior of duloxetine HCl after refluxing in acidic, alkaline, and neutral conditions.
- Teva Pharmaceutical Industries Ltd. (2009). Process for the preparation of duloxetine hydrochloride.
- El-Kassem, F. (2021). Duloxetine Synthesis.
Sources
- 1. EP2100888A2 - Process for the preparation of duloxetine hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating UPLC Method for the Determination of Duloxetine and its Positional Isomer, Impurity E
Abstract
This application note details the development and full validation of a novel, rapid, and stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of Duloxetine Hydrochloride and its critical positional isomer, Impurity E ((S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine). The separation of these structurally similar compounds presents a significant analytical challenge. This method utilizes a phenyl-based stationary phase to achieve baseline resolution, a critical requirement for accurate impurity profiling. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2] This protocol is suitable for quality control laboratories performing release testing and stability studies of Duloxetine drug substances and products.
Introduction
Duloxetine Hydrochloride, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI), is widely prescribed for the treatment of major depressive disorder, anxiety, and neuropathic pain.[3][4] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product. Regulatory bodies like the ICH mandate the use of validated, stability-indicating analytical methods to monitor and quantify any impurities.[5][6]
Duloxetine Impurity E is a positional isomer of the active molecule, differing only in the attachment point on the thiophene ring (3-position vs. 2-position in Duloxetine). This subtle structural difference makes their separation challenging, yet essential, as their pharmacological and toxicological profiles may differ significantly. The objective of this work was to develop and validate a UPLC method capable of selectively and accurately quantifying Impurity E in the presence of the Duloxetine API and its other potential degradation products.[7][8] The adoption of UPLC technology offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and increased sensitivity, which are crucial for high-throughput quality control environments.[9][10][11]
Method Development & Optimization
The primary challenge in this analysis is achieving sufficient resolution between Duloxetine and the isomeric Impurity E.
Rationale for Column and Mobile Phase Selection
-
Column: A standard C18 column often provides insufficient selectivity for positional isomers. Therefore, an ACQUITY UPLC BEH Phenyl column (100 mm × 2.1 mm, 1.7 µm) was selected. The phenyl stationary phase offers alternative selectivity through π-π interactions with the aromatic naphthalene and thiophene rings of both molecules, enhancing the resolution between the isomers.[12]
-
Mobile Phase: A phosphate buffer was chosen to control the pH and ensure consistent ionization of the amine functional group. A pH of 4.0 was selected to ensure the analytes are protonated, leading to good peak shape. Acetonitrile was chosen as the organic modifier due to its favorable UV transparency and elution strength. A gradient elution was necessary to ensure elution of all related substances with optimal resolution within a short runtime.[3][7]
-
Detection: A photodiode array (PDA) detector was used. The detection wavelength was set to 236 nm, a wavelength where both Duloxetine and its impurities exhibit significant absorbance, allowing for sensitive detection.[3]
Optimized Chromatographic Conditions
The final, optimized UPLC conditions are summarized in the table below.
| Parameter | Condition |
| Instrument | Waters ACQUITY UPLC System with PDA Detector |
| Column | ACQUITY UPLC BEH Phenyl (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.01 M KH₂PO₄, pH adjusted to 4.0 with o-phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 236 nm |
| Injection Volume | 2.0 µL |
| Sample Diluent | Methanol:Water (50:50, v/v) |
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution (Duloxetine & Impurity E):
-
Accurately weigh about 25 mg of Duloxetine HCl Reference Standard (RS) and 25 mg of Impurity E RS into separate 50 mL volumetric flasks.
-
Dissolve and dilute to volume with the sample diluent to obtain stock solutions of approximately 500 µg/mL.
-
-
Spiked Sample Solution (for Validation):
-
Accurately weigh about 25 mg of Duloxetine HCl test sample into a 50 mL volumetric flask.
-
Add a known volume of the Impurity E stock solution to achieve the desired impurity concentration (e.g., 0.15% of the Duloxetine concentration).
-
Dissolve and dilute to volume with the sample diluent.
-
Method Validation Protocol & Results
The developed method was validated according to ICH Q2(R1) guidelines.[1][2]
Specificity (Forced Degradation)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[13] Forced degradation studies were performed on Duloxetine to demonstrate the stability-indicating nature of the method.[3][6][7]
-
Protocol: Duloxetine samples were subjected to acid (1N HCl), base (1N NaOH), oxidative (6% H₂O₂), thermal (80°C), and photolytic (ICH Q1B) stress conditions.[3] The stressed samples were then diluted and analyzed.
-
Results: Significant degradation was observed under acidic and basic conditions.[3][7] The method successfully separated the main Duloxetine peak from all degradation products and Impurity E. Peak purity analysis using the PDA detector confirmed that the Duloxetine peak was spectrally pure in all conditions, demonstrating the method's specificity.
Linearity
-
Protocol: A series of solutions of Impurity E were prepared ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.05% to 0.225% of a 500 µg/mL Duloxetine solution). Each concentration was injected in triplicate.
-
Results: The method demonstrated excellent linearity over the specified range.
| Parameter | Result (Impurity E) | Acceptance Criteria |
| Range | LOQ - 0.225% | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Close to zero | - |
Accuracy (Recovery)
-
Protocol: Accuracy was determined by spiking the Duloxetine sample with Impurity E at three concentration levels (50%, 100%, and 150% of the target concentration).[3] Each level was prepared in triplicate and the recovery was calculated.
-
Results: The recovery results were within the acceptable limits, confirming the method's accuracy.
| Spike Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 50% | 101.2% | 0.8% | 90.0% - 110.0% Recovery, RSD ≤ 2.0% |
| 100% | 99.5% | 0.6% | 90.0% - 110.0% Recovery, RSD ≤ 2.0% |
| 150% | 100.8% | 0.7% | 90.0% - 110.0% Recovery, RSD ≤ 2.0% |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.[1]
-
Protocol (Repeatability): Six individual preparations of Duloxetine spiked with Impurity E at the 100% level were analyzed on the same day by the same analyst.
-
Protocol (Intermediate Precision): The repeatability study was repeated on a different day by a different analyst using a different instrument.
-
Results: The low %RSD values demonstrate the high precision of the method.
| Precision Level | %RSD for Impurity E Area | Acceptance Criteria |
| Repeatability (n=6) | 0.9% | RSD ≤ 5.0% |
| Intermediate Precision (n=12) | 1.3% | RSD ≤ 5.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Results: The method is highly sensitive for the detection and quantification of Impurity E at very low levels.
| Parameter | Result (as % of 500 µg/mL Duloxetine) |
| LOD | 0.005% |
| LOQ | 0.015% |
Robustness
-
Protocol: The robustness of the method was evaluated by intentionally varying key chromatographic parameters, including flow rate (±0.05 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The resolution between Duloxetine and Impurity E was monitored.
-
Results: In all varied conditions, the resolution between Duloxetine and Impurity E remained greater than 2.0, and the elution order did not change, proving the method is robust for routine use.[3]
Visualizations
Caption: Interrelationship of analytical validation parameters.
Conclusion
A highly selective, rapid, and robust stability-indicating UPLC method has been successfully developed and validated for the determination of Duloxetine Impurity E in the presence of Duloxetine HCl. The method meets all the validation criteria set forth by the ICH Q2(R1) guidelines. The short 8-minute runtime allows for high-throughput analysis, making it exceptionally suitable for routine quality control and stability monitoring in the pharmaceutical industry.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies. SciSpace. [Link]
- RELATED SUBSTANCES ANALYTICAL METHOD VALID
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Quality Guidelines.
- ICH Q2 R1: Mastering Analytical Method Valid
- Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica. [Link]
- Related Substances-Method Valid
- ICH Q2 Analytical Method Valid
- Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
- (PDF) Stability indicating nature of RP-HPLC method for determination of impurity profile and degradation impurities in duloxetine hydrochloride.
- Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. [Link]
- Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthal
- ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]
- Analytical Method Validation & Common Problem 1.
- Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form. National Institutes of Health (NIH). [Link]
- Development and validation of an UPLC method for the rapid separation of positional isomers and potential impurities of rivastigmine hydrogen tartrate in drug substance and drug product.
- (PDF) New RP-HPLC method development and validation determination for estimation of duloxetine HCL in enteric coated capsules.
- Duloxetine EP Impurity E.
- Duloxetine EP Impurity E | CAS 1033803-59-6. Veeprho. [Link]
- Duloxetine Hydrochloride - Impurities.
- Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
- Duloxetine EP Impurity E | 1033803-59-6. SynZeal. [Link]
- DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF DULOXETINE HYDROCHLORIDE IN PHARMACEUTIC. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
- Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development.
- Separation of isomers studies using UHPLC.
- UPLC method development and validation for Cefditoren Pivoxil in active pharmaceutical ingredient. Journal of Applied Pharmaceutical Science. [Link]
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. scispace.com [scispace.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. ijper.org [ijper.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Troubleshooting & Optimization
Navigating the Chromatographic Challenge: A Troubleshooting Guide for Duloxetine and Impurity E Separation
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Isomeric Purity
Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI), is a widely prescribed medication for major depressive disorder and other conditions.[1] Ensuring its purity is a critical aspect of pharmaceutical quality control. One of the key analytical challenges is the separation of Duloxetine from its process-related impurities and degradation products. Among these, Duloxetine Impurity E, chemically known as 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol, presents a significant hurdle.[2][3] As a positional isomer of Duloxetine, it shares a very similar chemical structure and physicochemical properties, making their separation by reversed-phase HPLC a complex task that requires a well-optimized and robust method.
This guide will address common problems encountered during the separation of Duloxetine and Impurity E, providing a logical, step-by-step approach to identify and resolve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address specific problems you may be facing in the laboratory.
Q1: Why am I seeing poor resolution or co-elution of Duloxetine and Impurity E?
Poor resolution between these two positional isomers is the most common and critical issue. Several factors can contribute to this problem.
Initial Assessment:
First, confirm that your system is performing as expected by running a system suitability test with a reference standard mixture. If the system fails, it points to a hardware or system-level issue. If it passes, the problem likely lies with the method parameters or sample preparation.
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like Duloxetine and its impurities.
-
The "Why": Duloxetine has a secondary amine group, making it basic. Small changes in the mobile phase pH can alter the degree of ionization of both Duloxetine and Impurity E, thereby affecting their interaction with the stationary phase and influencing their retention times. A lower pH (around 3.0-4.0) is often employed in methods for Duloxetine impurity analysis to ensure consistent protonation of the basic analytes, leading to sharper peaks and better separation.[4][5]
-
Action: Ensure the pH of your buffer is accurately prepared and stable. If you are not using a buffer, consider incorporating one. If resolution is still poor, systematically adjust the pH within a range of ±0.2 units to find the optimal separation.[6]
-
-
Organic Modifier Composition: The type and concentration of the organic solvent in the mobile phase directly impact selectivity.
-
The "Why": Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They have different selectivities for various compounds. For closely eluting isomers, switching from one solvent to another, or using a ternary mixture, can sometimes provide the necessary change in selectivity to achieve separation.
-
Action: If you are using acetonitrile, try substituting it with methanol, or vice versa. Alternatively, experiment with different ratios of acetonitrile and methanol. Some methods have successfully employed a combination of acetonitrile, methanol, and tetrahydrofuran to enhance resolution.[6]
-
-
Column Chemistry and Condition: The choice of stationary phase and the health of your column are paramount.
-
The "Why": While both C8 and C18 columns are used for Duloxetine analysis, a C18 column generally provides higher hydrophobicity and may offer better separation for closely related species.[4][6] Column degradation, such as loss of stationary phase or contamination, can lead to a rapid decline in resolution.
-
Action:
-
Ensure you are using a high-quality, well-packed column.
-
If the column is old or has been used extensively, replace it.
-
Consider trying a column with a different C18 bonding chemistry or from a different manufacturer, as subtle differences in selectivity can be beneficial.
-
Implement a column cleaning protocol to remove any strongly retained contaminants.
-
-
Troubleshooting Flowchart for Poor Resolution A logical approach to diagnosing and resolving co-elution issues.
Q2: I'm observing peak tailing for the Duloxetine or Impurity E peak. What should I do?
Peak tailing is a common issue in HPLC and can compromise the accuracy of integration and quantification.
Potential Causes and Solutions:
-
Secondary Interactions with Silanol Groups: This is a primary cause of peak tailing for basic compounds like Duloxetine.
-
The "Why": Residual silanol groups on the silica-based stationary phase can have a negative charge at higher pH values and interact with the protonated amine group of Duloxetine, leading to a secondary retention mechanism that causes peak tailing.
-
Action:
-
Lower the mobile phase pH: Operating at a lower pH (e.g., 3.0) will protonate the silanol groups, minimizing these unwanted interactions.[4]
-
Use an end-capped column: Modern, high-purity silica columns are "end-capped" to reduce the number of accessible silanol groups. Ensure you are using such a column.
-
Add a competing base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the silanol groups and improve peak shape. However, be aware that TEA can be difficult to remove from the column and may affect the column's lifespan.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
The "Why": When the concentration of the analyte is too high, it can saturate the stationary phase at the point of injection, leading to a non-ideal chromatographic process.
-
Action: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Void: A contaminated or damaged column can also cause peak tailing.
-
The "Why": Contaminants can create active sites that lead to secondary interactions. A void at the head of the column can disrupt the sample band as it enters the stationary phase, leading to peak distortion.
-
Action:
-
Flush the column with a strong solvent to remove contaminants.
-
If a void is suspected, you can try to carefully reverse the column and flush it at a low flow rate. However, this is not always recommended and may not be effective. Replacing the column is often the best solution.
-
-
Q3: My retention times are shifting from run to run. What is the cause?
Unstable retention times can make peak identification and quantification unreliable.
Troubleshooting Retention Time Drift:
| Potential Cause | The "Why" | Recommended Action |
| Inadequate Column Equilibration | The column chemistry needs to stabilize with the mobile phase before analysis. | Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before starting the injection sequence. |
| Mobile Phase Composition Change | The mobile phase composition may be changing over time due to evaporation of the more volatile component or improper mixing. | Prepare fresh mobile phase daily. Keep mobile phase bottles capped. If using an on-line mixer, ensure it is functioning correctly. |
| Temperature Fluctuations | Retention times are sensitive to temperature changes. | Use a column oven to maintain a constant and controlled temperature. A study on Duloxetine impurity separation showed that varying the temperature between 35°C and 45°C did not significantly affect resolution, indicating good robustness within this range.[6] However, a stable temperature is crucial for reproducible retention times. |
| Pump Issues | A malfunctioning pump can deliver an inconsistent flow rate. | Check the pump for leaks and ensure the check valves are clean and functioning correctly. Degas the mobile phase to prevent air bubbles in the pump head. |
Experimental Protocol: A Starting Point for Method Development
For those developing a method from scratch or looking for a robust starting point, the following protocol is based on published methods for Duloxetine and its impurities.[4][6]
HPLC System and Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.01 M Sodium Dihydrogen Orthophosphate with 1.0 g/L 1-Heptane Sulfonic Acid Sodium Salt, pH adjusted to 3.0 with Orthophosphoric acid.[4]
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 75% B
-
20-30 min: 75% B
-
30.1-40 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 217 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh and transfer a suitable amount of the sample into a volumetric flask.
-
Dissolve and dilute to the mark with a mixture of buffer and acetonitrile (e.g., 30:70 v/v) to achieve the desired concentration.[4]
-
Filter the solution through a 0.45 µm nylon filter before injection.
Data Presentation: Impact of pH on Resolution
The following table illustrates the hypothetical impact of mobile phase pH on the resolution (Rs) between Duloxetine and Impurity E, based on typical chromatographic behavior of basic compounds.
| Mobile Phase pH | Resolution (Rs) | Peak Shape (Duloxetine) | Comments |
| 2.5 | 1.8 | Symmetrical | Good separation, but retention times may be longer. |
| 3.0 | 2.2 | Symmetrical | Optimal balance of resolution and analysis time. |
| 4.0 | 1.6 | Symmetrical | Decreased resolution as pH approaches the pKa of silanol groups. |
| 5.0 | 1.2 | Tailing | Significant peak tailing due to silanol interactions. |
| 6.0 | < 1.0 (Co-elution) | Severe Tailing | Poor separation and peak shape. |
Conclusion: A Systematic Approach to Success
Troubleshooting the HPLC separation of Duloxetine and Impurity E requires a logical and systematic approach. By understanding the underlying chemical principles and carefully evaluating each component of the chromatographic system, from the mobile phase to the column, you can effectively diagnose and resolve even the most challenging separation issues. Remember to change only one parameter at a time and to meticulously document your observations. This will not only help you solve the immediate problem but also build a more robust and reliable analytical method for the future.
References
- N.V.V.S.S. Raman, et al. (2010). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies by Stability Indicating UPLC. Journal of Chromatographic Science, 48(10), 819-825.
- K. Rama, et al. (2012). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica, 4(4), 1490-1499.
- P. Jansen, et al. (2007). Isolation and characterisation of a phenolic impurity in a commercial sample of duloxetine. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1573-1575.
- Sai Kushal G, et al. (2023). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF DULOXETINE HYDROCHLORIDE IN PHARMACEUTICAL DOSAGE FORM. International Journal of Biology, Pharmacy and Allied Sciences, 12(5), 1846-1857.
- Rasapelly RameshKumar, et al. (2022). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DULOXETINE HCl BY USING LIQUID CHROMATOGRAPHY COUPLED WITH TANDEM MASS SPECTROS. NeuroQuantology, 20(11), 6941-6952.
- Chromatography Today. (2023). What are the Common Peak Problems in HPLC.
- SynZeal. (n.d.). Duloxetine EP Impurity E.
- Labcompare. (2023). Troubleshooting Common HPLC Issues.
- USP. (2017). Duloxetine Delayed-Release Capsules.
- EDQM. (n.d.). DULOXETINE IMPURITY A CRS.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- College ter Beoordeling van Geneesmiddelen. (2016). Public Assessment Report Scientific discussion Duloxetine Accord 30 mg and 60 mg, gastro-resistant capsules, hard.
- M. Chakarova, et al. (2016). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 62(1), 25-31.
- Phenomenex. (2022). Common HPLC Problems & How to Deal With Them.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- AELAB. (2023). Expert Guide to Troubleshooting Common HPLC Issues.
- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?.
- Drugs.com. (2024). DULoxetine Hydrochloride Monograph for Professionals.
- College ter Beoordeling van Geneesmiddelen. (2018). Public Assessment Report Scientific discussion Onelar 20 mg, 30 mg, 40 mg and 60 mg gastro-resistant capsules, hard.
- FDA. (n.d.). Duloxetine hydrochloride Oral Delayed Release Capsule.
- PharmaCompass. (n.d.). DULOXETINE HYDROCHLORIDE [EP MONOGRAPH].
- GLP Pharma Standards. (n.d.). Duloxetine EP Impurity E.
- Pharmace Research Laboratory. (n.d.). Duloxetine EP Impurity E.
Sources
Technical Support Center: Optimizing Mobile Phase for ortho-Naphthol Duloxetine Analysis
Welcome to the technical support center for the chromatographic analysis of Duloxetine and its related compounds. This guide is specifically designed for researchers, scientists, and drug development professionals who are tasked with developing and optimizing robust analytical methods for Duloxetine, with a key focus on resolving it from its challenging process impurity, ortho-naphthol duloxetine.
This document provides in-depth, field-proven insights in a direct question-and-answer format, supplemented with detailed troubleshooting protocols and experimental workflows. Our goal is to empower you not just to follow steps, but to understand the underlying chemical principles that govern the separation, enabling you to build self-validating and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered when developing a stability-indicating method for Duloxetine and its ortho-naphthol impurity.
Q1: What exactly is "ortho-naphthol duloxetine" and why is its separation from the main API critical?
A: "Ortho-naphthol duloxetine" is a common term for a process-related impurity of Duloxetine. Structurally, it is an isomer formed during synthesis, potentially through a base-promoted Claisen-type rearrangement.[1] In this impurity, the thiophene ring is attached to the ortho-position of the naphthol ring, whereas in Duloxetine, the linkage is through an ether bond at the 1-position (alpha-position) of the naphthalene ring.[1]
Criticality of Separation:
-
Regulatory Compliance: Regulatory bodies like the ICH require that all impurities above a certain threshold be identified, quantified, and controlled. A robust analytical method must be able to baseline-resolve these impurities to ensure the safety, efficacy, and quality of the final drug product.[2]
-
Process Control: Monitoring the levels of this impurity provides crucial feedback on the manufacturing process, helping to control reaction conditions and ensure process consistency.
-
Toxicity Concerns: Isomeric impurities can have different toxicological profiles than the active pharmaceutical ingredient (API). Therefore, their presence must be strictly limited.
Q2: What are the primary chromatographic challenges in separating Duloxetine from its ortho-naphthol isomer?
A: The main challenge stems from their structural similarity. Both molecules share the same core structure, molecular weight, and fundamental UV chromophore, leading to similar retention behavior in reversed-phase HPLC. The key differences are the point of attachment to the naphthalene ring and the presence of a phenolic hydroxyl group in the ortho-isomer, which significantly alters its acidity compared to the ether linkage in Duloxetine. This subtle difference in polarity and pKa is the key to achieving separation.
Q3: What are the recommended starting conditions (column, mobile phase, detection) for this analysis?
A: A robust starting point is crucial. Based on a survey of validated methods, including those found in the USP, a gradient reversed-phase HPLC (RP-HPLC) method is the most effective approach.[3][4][5][6]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C8 or C18, 250 mm x 4.6 mm, 3.5-5 µm | Provides a good balance of resolution, efficiency, and backpressure. C8 can sometimes offer different selectivity for isomers compared to C18.[4][7] |
| Mobile Phase A | 0.01 M Phosphate Buffer or similar, pH adjusted to 2.5 - 4.0 | An acidic pH is critical to ensure the secondary amine on Duloxetine is protonated, leading to good peak shape and predictable retention.[7][8][9] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Acetonitrile is the most common choice, often providing sharper peaks. Methanol can offer alternative selectivity.[4] |
| Gradient | Start at a low %B (e.g., 30-40%) and ramp up to a high %B (e.g., 75-80%) over 20-30 minutes. | A gradient is necessary to elute both the polar and non-polar impurities within a reasonable runtime while ensuring resolution of closely eluting peaks.[4] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 25-40 °C | Temperature can affect selectivity and viscosity. Maintaining a consistent, slightly elevated temperature (e.g., 40°C) can improve peak shape and reproducibility.[7] |
| Detection (UV) | 215 - 235 nm | Duloxetine and its impurities have significant absorbance in this range. A wavelength of ~217 nm or ~230 nm is commonly used.[4][5] |
Q4: How does mobile phase pH fundamentally affect the retention and selectivity of these compounds?
A: Mobile phase pH is arguably the most powerful parameter for optimizing this separation.[9]
-
Duloxetine: Duloxetine has a secondary amine with a pKa around 9.5. At an acidic pH (e.g., pH 2.5-4.0), this amine is fully protonated (R₂NH₂⁺), making the molecule charged and more polar, thus reducing its retention time on a C18 column. More importantly, this consistent protonation prevents peak tailing that occurs when the analyte interacts with residual acidic silanol groups on the column packing material.[10]
-
ortho-Naphthol Duloxetine: This impurity has the same basic amine group but also possesses an acidic phenolic hydroxyl group (pKa ~10). At low pH, this hydroxyl group is neutral, and the molecule behaves similarly to Duloxetine. However, the position of this group can subtly influence the molecule's overall polarity and interaction with the stationary phase.
-
The Optimization "Sweet Spot": By carefully adjusting the pH within the 2.5 to 4.0 range, you can modulate the subtle hydrophobic and electronic interactions of both molecules with the stationary phase, which can be enough to enhance the resolution between them.[3][11] Operating outside this pH range is generally not recommended as it can negatively impact peak shape and column stability.[9]
Q5: What is the role of the organic modifier (Acetonitrile vs. Methanol)?
A: The choice of organic solvent can significantly alter chromatographic selectivity.
-
Acetonitrile (ACN): Generally, ACN is a stronger eluent than methanol in reversed-phase chromatography and often produces sharper peaks and lower backpressure. It is the most common choice for duloxetine analysis.[4]
-
Methanol (MeOH): Methanol is a more polar, protic solvent. It interacts differently with analytes, especially those capable of hydrogen bonding. If you are struggling to achieve resolution with ACN, substituting it with MeOH or using a ternary mixture (e.g., Buffer/ACN/MeOH) can sometimes change the elution order or improve the separation between closely related isomers.[7][12]
Q6: When should I consider using an ion-pairing reagent?
A: An ion-pairing reagent, such as 1-Heptane Sulfonic Acid Sodium Salt, can be a powerful tool if adjusting pH and organic solvent fails to provide adequate resolution.[4][13]
-
Mechanism: The ion-pair reagent has a hydrophobic alkyl tail and a charged head group. It partitions into the stationary phase, creating a dynamic ion-exchange surface. The protonated Duloxetine and its isomer can then interact with the charged head groups, adding an ion-exchange retention mechanism to the existing reversed-phase mechanism.
-
Application: This additional interaction mechanism can significantly enhance selectivity between structurally similar compounds. A method has been successfully developed using Sodium Di-hydrogen Orthophosphate and 1-Heptane Sulfonic Acid Sodium Salt at pH 3.0 to resolve Duloxetine from its degradation impurities, including the ortho isomer.[4][13] Use this as an advanced strategy when other optimization steps are insufficient.
Part 2: Systematic Protocol for Mobile Phase Optimization
This section provides a logical workflow for developing a robust separation method from scratch. Following a systematic approach saves time and ensures that the final method is rugged and reliable.
Experimental Workflow: Mobile Phase Optimization
Caption: A systematic workflow for HPLC mobile phase optimization.
Part 3: Troubleshooting Guide
Even with a robust method, issues can arise. This guide addresses specific problems related to the analysis of Duloxetine and its ortho-naphthol impurity.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Poor Resolution (<1.5) between Duloxetine and ortho-Naphthol Impurity | 1. Sub-optimal mobile phase pH.2. Inappropriate organic solvent.3. Gradient is too steep. | 1. Adjust pH: Fine-tune the mobile phase pH in small increments (e.g., ±0.2 units) around the optimal point identified during screening. This is the most effective tool.[9]2. Change Organic Modifier: Switch from Acetonitrile to Methanol or vice-versa to exploit different selectivity.[7]3. Flatten Gradient: Decrease the gradient slope (%B/min) around the elution time of the critical pair to increase the separation window. |
| Peak Tailing for Duloxetine (Tailing Factor > 1.5) | 1. Secondary silanol interactions.2. Mobile phase pH is too high.3. Column degradation. | 1. Lower Mobile Phase pH: Ensure the pH is low enough (e.g., 2.5-3.0) to fully protonate Duloxetine and suppress silanol activity.[7][8]2. Use End-Capped Column: Employ a high-quality, fully end-capped C18 or C8 column designed for good peak shape with basic compounds.3. Check Column Health: If the problem persists, the column may be fouled or voided. Flush with a strong solvent or replace it.[14] |
| Drifting or Shifting Retention Times | 1. Improper column equilibration.2. Mobile phase composition changing.3. Leaks in the HPLC system.4. Fluctuating column temperature. | 1. Equilibrate Properly: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.[14]2. Prepare Fresh Mobile Phase: Ensure mobile phase components are accurately measured and well-mixed. Premixing can improve consistency.[15]3. System Check: Perform a leak check, especially around pump heads and fittings.[16]4. Use a Column Oven: Maintain a stable column temperature to ensure reproducible retention times.[11] |
| Low Sensitivity / Poor Peak Area for the Impurity | 1. Sub-optimal detection wavelength.2. Impurity is not stable in the sample diluent.3. Injection volume is too low. | 1. Optimize Wavelength: Use a PDA detector to acquire the UV spectrum of the impurity peak and select the wavelength of maximum absorbance, which may differ slightly from the API.[4]2. Check Diluent: Ensure the sample diluent is compatible and does not cause degradation. Typically, dissolving in the mobile phase is the safest option.[2]3. Increase Concentration/Volume: If sensitivity is an issue, prepare a more concentrated sample or increase the injection volume, being careful not to overload the column. |
Troubleshooting Logic: Poor Resolution
Caption: A decision tree for troubleshooting poor resolution.
References
- Reddy, B. P., et al. (2010). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies. Journal of Chromatographic Science, 48(9), 725–731.
- SciSpace. (n.d.). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies b.
- Arava, V. R., et al. (2012). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica, 4(4), 1735-1741.
- Reddy, Y. R., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form. E-Journal of Chemistry, 9(4), 2359-2366.
- Singh, S., et al. (2010). Stress Degradation Studies on Duloxetine Hydrochloride and Development of an RP-HPLC Method for its Determination in Capsule Formulation. Journal of AOAC International, 93(3), 850-855.
- PubMed. (2010). Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation.
- Karagiannidou, E., et al. (2014). Characterization of Duloxetine HCl API and its process related Impurities. International Journal of Applied Pharmaceutics and Biological Sciences, 3(1), 1-14.
- Srinivasan, K., & Murugan, S. (2015). New RP-HPLC method development and validation determination for estimation of duloxetine HCL in enteric coated capsules. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 292-296.
- Sheladia, S., et al. (2016). Implementation of Quality by Design Approach to Develop and Validate Analytical Method for Simultaneous Estimation of Duloxetine. International Journal of Pharma Research & Review, 5(2), 13-26.
- USP. (2025). Duloxetine Hydrochloride Monograph.
- Kumar, A., et al. (2014). A validated rp- hplc method for the analysis of duloxetine hydrochloride in pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research, 5(5), 1834-1838.
- Wang, Y., et al. (2011). Enantiomeric separation of duloxetine hydrochloride by HPLC using chiral mobile phase additives. Journal of Chromatographic Science, 49(8), 584-588.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- USP-NF. (2017). Duloxetine Delayed-Release Capsules Revision Bulletin.
- Peris-García, E., et al. (2016). Quantitative Analysis of Duloxetine and 1-Naphthol by Capillary Micellar Electrokinetic Chromatography. Journal of Analytical Methods in Chemistry, 2016, 9341691.
- Jain, D. K., et al. (2009). Estimation of Duloxetine Hydrochloride in Pharmaceutical Formulations by RP-HPLC Method. Indian Journal of Pharmaceutical Sciences, 71(4), 447–449.
- ResearchGate. (2012). Stability indicating nature of RP-HPLC method for determination of impurity profile and degradation impurities in duloxetine hydrochloride.
- Google Patents. (2009). EP2100888A2 - Process for the preparation of duloxetine hydrochloride.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- Google Patents. (2009). US7553978B2 - Process for the preparation of 1-naphthol mixed ethers and intermediates of crystalline forms of (+) and (−)-duloxetine.
- ResearchGate. (2021). Duloxetine Synthesis.
- IJSDR. (2023). Troubleshooting in HPLC: A Review.
- SynZeal. (n.d.). Duloxetine USP Related Compound H.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- Axios Research. (n.d.). Duloxetine USP Related Compound H.
- Google Patents. (2009). US20090226517A1 - Pharmaceutical formulations comprising duloxetine.
Sources
- 1. EP2100888A2 - Process for the preparation of duloxetine hydrochloride - Google Patents [patents.google.com]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. Estimation of Duloxetine Hydrochloride in Pharmaceutical Formulations by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. moravek.com [moravek.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. realab.ua [realab.ua]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Reducing the formation of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol during synthesis
A Guide to Minimizing the Formation of the Process-Related Impurity: 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol
Welcome to the Technical Support Center for Duloxetine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Duloxetine, with a specific focus on minimizing the formation of the critical process-related impurity, this compound, also known as the ortho-naphthol impurity or Duloxetine Impurity E.
Understanding the Challenge: The Formation of the Ortho-Naphthol Impurity
The formation of this compound is a known challenge in the synthesis of Duloxetine. This impurity arises from an intramolecular rearrangement of the Duloxetine molecule itself. Our internal studies and published literature indicate two primary pathways for its formation:
-
Acid-Catalyzed Rearrangement: Under strongly acidic conditions, particularly during the hydrochloride salt formation, the ether linkage in Duloxetine can be cleaved. This generates a stabilized carbocation, which can then re-attack the naphthyl ring, leading to the formation of both the ortho- and para-substituted isomers.[1]
-
Base-Catalyzed Rearrangement: In the presence of a strong base and heat, typically during the demethylation of the precursor (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, a Claisen-type rearrangement can occur, yielding the ortho-naphthol impurity.
The presence of this and other impurities is undesirable as it can affect the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Therefore, careful control of reaction conditions is paramount.
Troubleshooting Guide & FAQs
This section provides answers to common questions and troubleshooting advice for specific issues encountered during Duloxetine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: This compound is a structural isomer of Duloxetine where the naphthyloxy group has rearranged from the 1-position to the 2-position of the naphthalene ring, with a hydroxyl group at the 1-position. It is a process-related impurity that can form during synthesis. Regulatory agencies require strict control of impurities in pharmaceutical products to ensure patient safety and product quality.
Q2: At which stages of the synthesis is the formation of this impurity most likely?
A2: The formation of the ortho-naphthol impurity is most prevalent during two key steps:
-
Acidic Hydrochloride Salt Formation: The use of strong acids or harsh conditions can promote an acid-catalyzed rearrangement.[1]
-
Basic Hydrolysis/Demethylation: High temperatures and strong bases during the demethylation of the N,N-dimethyl intermediate can induce a Claisen-type rearrangement.
Q3: What analytical methods are recommended for detecting and quantifying this impurity?
A3: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for identifying and quantifying this impurity.[1][3] Key features of a suitable method include a C18 or C8 column and a mobile phase that provides adequate separation of Duloxetine from all potential impurities, including the ortho- and para-isomers.[3] LC-MS can be used for initial identification and structural confirmation.[4]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| High levels of ortho-naphthol impurity detected after HCl salt formation. | Use of concentrated HCl, elevated temperatures, or prolonged reaction times during salt formation. | 1. Use a milder HCl source: Employ a solution of HCl in a suitable organic solvent (e.g., isopropanol, ethyl acetate) instead of concentrated aqueous HCl. 2. Control Temperature: Perform the salt formation at a reduced temperature (e.g., 0-5 °C). 3. Minimize Reaction Time: Add the HCl solution slowly and stir only for the time necessary to achieve complete precipitation. 4. Solvent Choice: Use a solvent in which the hydrochloride salt is sparingly soluble to promote rapid precipitation and minimize time in an acidic solution. |
| Increased ortho-naphthol impurity after the demethylation/hydrolysis step. | High reaction temperature or use of a very strong base during the hydrolysis of the carbamate intermediate. | 1. Optimize Temperature: Conduct the hydrolysis at the lowest effective temperature. 2. Choice of Base: Consider using a milder base or a lower concentration of a strong base (e.g., potassium hydroxide) sufficient for the reaction. 3. Reaction Monitoring: Closely monitor the reaction progress by HPLC to avoid unnecessarily long reaction times. |
| Difficulty in separating the ortho-naphthol impurity from Duloxetine by crystallization. | The impurity and the final product have similar polarities. | 1. Solvent System Screening: Experiment with different solvent systems for crystallization. A mixture of a good solvent and an anti-solvent can often improve separation. 2. Recrystallization: If the impurity level is just above the specification, a second recrystallization may be necessary. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and equipment.
Protocol 1: Minimized-Impurity Hydrochloride Salt Formation
-
Dissolution: Dissolve the Duloxetine free base in a minimal amount of a suitable solvent, such as ethyl acetate or isopropanol, at room temperature.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with gentle stirring.
-
Acidification: Slowly add a pre-chilled solution of hydrogen chloride in the same solvent (e.g., 2M HCl in isopropanol) dropwise to the cooled solution. Monitor the pH to ensure it does not become excessively acidic.
-
Precipitation: Continue stirring at 0-5 °C for 30-60 minutes, or until precipitation is complete.
-
Isolation: Collect the precipitated Duloxetine hydrochloride by filtration.
-
Washing: Wash the filter cake with a small amount of the cold solvent.
-
Drying: Dry the product under vacuum at a low temperature (e.g., 40-50 °C).
Protocol 2: Controlled Basic Hydrolysis for Demethylation
-
Reaction Setup: In a reaction vessel, dissolve the carbamate intermediate of Duloxetine in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Base Addition: Add a solution of potassium hydroxide in water dropwise to the reaction mixture at room temperature.
-
Controlled Heating: Slowly heat the reaction mixture to a controlled temperature (e.g., 80-90 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC every hour.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding it to cold water.
-
Extraction: Extract the Duloxetine free base with a suitable organic solvent (e.g., toluene).
-
Washing: Wash the organic layer with water to remove any remaining base.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the Duloxetine free base.
Visualizing the Reaction Pathways
Diagram 1: Synthesis of Duloxetine and Formation of the Ortho-Naphthol Impurity
Caption: Reaction pathways for Duloxetine synthesis and impurity formation.
Diagram 2: Troubleshooting Workflow for High Ortho-Naphthol Impurity
Caption: Troubleshooting workflow for minimizing the ortho-naphthol impurity.
Data Summary: Reaction Conditions and Impurity Formation
The following table summarizes the impact of reaction conditions on the formation of the ortho-naphthol impurity, based on literature and internal studies.
| Reaction Step | Parameter | Condition Favoring Impurity Formation | Recommended Condition to Minimize Impurity | Expected Impurity Level |
| HCl Salt Formation | Acid | Concentrated Aqueous HCl[1] | HCl in Isopropanol/Ethyl Acetate | < 0.1% |
| Temperature | > 25 °C[1] | 0-5 °C | < 0.1% | |
| Reaction Time | Prolonged (hours) | Minimal time for precipitation (30-60 min) | < 0.1% | |
| Basic Hydrolysis | Base | Strong bases at high concentrations | Optimized concentration of KOH | < 0.1% |
| Temperature | > 100 °C | 80-90 °C | < 0.1% |
References
- Arava, V. R., Siripalli, U. B. R., & Bandatmakuru, S. R. (2007). Novel acid catalysed rearrangement of duloxetine. Indian Journal of Chemistry - Section B, 46(10), 1695–1698. [Link]
- Jansen, P. J., Robinson, R. R., & Wirth, D. D. (1997). Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate. Journal of Pharmaceutical and Biomedical Analysis, 16(4), 639–647. [Link]
- Kamal, A., Malik, M. S., & Rao, M. P. (2009). Chemoenzymatic synthesis of duloxetine and its enantiomer: Lipase-catalyzed resolution of 3-hydroxy-3-(2-thienyl) propanenitrile. Tetrahedron: Asymmetry, 20(14), 1653-1657.
- Reddy, B. C., Reddy, K. H., & Reddy, P. V. G. (2010). A facile asymmetric synthesis of (S)-duloxetine. ARKIVOC, 2010(10), 55-61. [Link]
- Reddy, A. V., & Kumar, K. R. (2012). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica, 4(4), 1735-1741.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Wheeler, W. J., & Kuo, F. (1995). The synthesis of the enantiomers of LY248686, a potent and selective inhibitor for the uptake of serotonin and norepinephrine. Journal of Labelled Compounds and Radiopharmaceuticals, 36(3), 213-223.
- Ye, C., Liu, L., & Zhang, J. (2014). Preparation method of duloxetine hydrochloride impurities. CN104230882A.
- Process for the preparation of duloxetine hydrochloride. EP2100888A2.
- Improved synthesis and prepar
- Synthesis and preparations of duloxetine salts. US20090221668A1.
- Process for the purification of duloxetine hydrochloride. US7534900B2.
- Impurities in new drug substances. ICH Harmonised Tripartite Guideline Q3A(R2). [Link]
- Process for preparation of duloxetine hydrochloride. US8269023B2.
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP1971592B1 - Improved synthesis and preparations of duloxetine salts - Google Patents [patents.google.com]
- 3. US20090221668A1 - Synthesis and preparations of duloxetine salts - Google Patents [patents.google.com]
- 4. Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming peak tailing for 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol in HPLC
Topic: Overcoming Peak Tailing for 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol in HPLC
Welcome to our dedicated resource for scientists and researchers encountering challenges with the HPLC analysis of this compound. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you achieve optimal peak symmetry and robust analytical results.
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
Peak tailing is a common issue when analyzing basic compounds like this compound, primarily due to secondary interactions with the stationary phase. This guide offers a step-by-step approach to diagnose and resolve this problem.
Q1: My peak for this compound is tailing. What is the most likely cause?
A1: The most probable cause is the interaction between the basic methylamino group of your analyte and acidic residual silanol groups on the surface of the silica-based HPLC column.[1][2][3] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and result in a tailed peak.[2]
Mechanism of Silanol Interaction Leading to Peak Tailing
Caption: Interaction of the basic analyte with acidic silanols on the column surface.
Q2: What is the first and simplest adjustment I should try to improve my peak shape?
A2: The most straightforward initial step is to modify the pH of your mobile phase. For a basic compound like this, lowering the pH is often effective.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare the Aqueous Portion: Prepare your aqueous mobile phase component (e.g., water with buffer).
-
Initial pH: Start with a mobile phase pH of around 3.0. At this low pH, the residual silanol groups on the column packing are protonated (Si-OH), minimizing their ability to interact ionically with the protonated basic analyte (R-NHCH₃⁺).[1][2]
-
pH Adjustment: Use an acidic modifier like trifluoroacetic acid (TFA) or formic acid. A common starting concentration is 0.1% (v/v).[4]
-
Equilibration: Equilibrate your column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
Analysis: Inject your sample and observe the peak shape. You should see a noticeable improvement in symmetry.
| Mobile Phase pH | Expected Impact on Peak Shape | Rationale |
| pH 7.0 (Neutral) | Significant Tailing | Silanol groups are ionized (Si-O⁻) and strongly interact with the protonated basic analyte.[2] |
| pH 3.0 (Acidic) | Improved Symmetry | Silanol groups are protonated (Si-OH), reducing secondary ionic interactions.[1][2] |
Q3: I've lowered the pH, but I'm still seeing some tailing. What's my next step?
A3: If pH adjustment alone is insufficient, the next step is to introduce a mobile phase additive that acts as a competitive base, also known as a silanol blocker.
Using a Competitive Base (Silanol Blocker)
Triethylamine (TEA) is a common choice. It is a small basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from your analyte.[3][5]
Protocol:
-
Additive Concentration: Add a low concentration of TEA to your acidic mobile phase. A typical starting point is 0.05% to 0.1% (v/v).
-
pH Readjustment: After adding TEA, re-verify and adjust the mobile phase pH if necessary.
-
Equilibration and Analysis: Equilibrate the column thoroughly and inject your sample.
Corrective Action of a Mobile Phase Additive
Caption: A competitive base like TEA masking silanol groups to improve peak shape.
Q4: I'm still not satisfied with the peak shape. Should I consider a different column?
A4: Yes. If mobile phase optimization doesn't fully resolve the issue, your column chemistry is the next critical factor to address.
Column Selection Strategy:
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica (Type B) which has a lower concentration of acidic silanol groups and metal contaminants.[1][6] "End-capping" is a process that chemically derivatizes most of the remaining free silanol groups, making them much less interactive.[2][7] If you are using an older column (Type A silica), switching to a modern, end-capped C18 or C8 column can dramatically reduce peak tailing.[1]
-
Consider Alternative Stationary Phases: If tailing persists, explore columns with alternative chemistries, such as those with embedded polar groups or hybrid silica-organic particles. These are designed to provide additional shielding of the silica surface.[5][8]
Q5: Could anything else be contributing to the peak tailing?
A5: Absolutely. Beyond chemical interactions, several other factors can contribute to poor peak shape:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[8] Ensure you are using narrow-bore tubing (e.g., 0.005" I.D.) and that all connections are made with zero dead volume.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[9] Try reducing your injection volume or sample concentration to see if the peak shape improves.
-
Column Contamination or Damage: A partially blocked frit or a void at the head of the column can cause peak splitting and tailing.[2] If you suspect this, try reversing and flushing the column (if the manufacturer's instructions permit) or replacing it with a new one.
-
Sample Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than your mobile phase can cause peak distortion.[10] Ideally, dissolve your sample in the mobile phase itself.
Frequently Asked Questions (FAQs)
Q: What is the pKa of this compound and why is it important?
Q: Can I use a high pH mobile phase instead of a low pH one?
A: Yes, operating at a high pH (e.g., pH 10 or above) is a valid strategy. At high pH, the basic amine group of your analyte will be in its neutral, deprotonated form, which can improve retention and eliminate tailing from ionic interactions.[12] However, you must use a column specifically designed for high pH stability (e.g., a hybrid particle column), as traditional silica-based columns will rapidly degrade and dissolve at pH levels above 8.[13][14]
Q: What is an ion-pairing agent and should I use one?
A: An ion-pairing agent is a mobile phase additive that has a charge opposite to the analyte and a hydrophobic region.[15] For your positively charged basic analyte, an anionic ion-pairing agent (like an alkyl sulfonate) would be used.[16] It forms a neutral complex with the analyte, increasing its retention on a reversed-phase column and masking interactions with silanols.[17][18] While effective, this approach can lead to long column equilibration times and is often not compatible with mass spectrometry. For this compound, pH control and competitive bases are generally preferred as initial strategies.
Q: Is trifluoroacetic acid (TFA) a good choice for pH adjustment?
A: TFA is a very effective additive for improving the peak shape of basic compounds.[4][19] It acts both by lowering the mobile phase pH and as an ion-pairing agent.[17][19] A concentration of 0.1% is common. However, be aware that TFA is a strong ion-suppressing agent and is generally not recommended if your detector is a mass spectrometer.[19] For LC-MS applications, formic acid is a much better choice.
Q: How do I know if my column is "end-capped"?
A: This information is always provided in the column's specifications sheet from the manufacturer. Look for terms like "end-capped," "fully end-capped," or "double end-capped." If you are unsure, contact the column manufacturer's technical support. Using an end-capped column is a crucial step in preventing peak tailing for basic compounds.[2]
References
- Chrom Tech, Inc. (2025).
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
- Hawach Scientific. (n.d.). Silica HPLC Column, High Performance LC Columns. [Link]
- YMC Europe. (2010). YMC looks at use of TFA in HPLC applications.
- Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
- Hawach. (2025). Reasons for Peak Tailing of HPLC Column. [Link]
- Moravek. (n.d.).
- Agilent. (n.d.).
- ResearchGate. (2013). How can I prevent peak tailing in HPLC?[Link]
- Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. [Link]
- ResearchGate. (2012). Tailing in HPLC peak. [Link]
- ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?[Link]
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]
- ACD/Labs. (2022).
- Pharmaguideline Forum. (2018). Importance of ion pair reagents on reverse phase HPLC. [Link]
- PubChem. (n.d.). This compound. [Link]
- Veeprho. (2025).
- Scribd. (n.d.). The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. [Link]
- AGC Chemicals. (2024).
- RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]
- MZ-Analysentechnik. (n.d.).
- National Institutes of Health. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. [Link]
- Chromatography Today. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
- SIELC Technologies. (n.d.). HPLC Analysis of Trifluoroacetic and Acetic Acid on Obelisc N Mixed-Mode HPLC Column. [Link]
- ResearchGate. (n.d.). (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
- AGC Chemicals. (n.d.).
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). Silica-Based Monolithic Columns as a Tool in HPLC—An Overview of Application in Analysis of Active Compounds in Biological Samples. [Link]
- Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]
- LookChem. (n.d.). Cas 1033803-59-6,2-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol. [Link]
- Der Pharma Chemica. (n.d.). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. [Link]
- PubChem. (n.d.). 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 4. YMC looks at use of TFA in HPLC applications | Laboratory Talk [laboratorytalk.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mz-at.de [mz-at.de]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. chromtech.com [chromtech.com]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. veeprho.com [veeprho.com]
- 12. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 13. moravek.com [moravek.com]
- 14. agilent.com [agilent.com]
- 15. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 18. km3.com.tw [km3.com.tw]
- 19. researchgate.net [researchgate.net]
Navigating the Chromatographic Challenge: A Technical Guide to Resolving Duloxetine and Impurity E
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for resolving the critical pair: duloxetine and its positional isomer, Duloxetine Impurity E. As Senior Application Scientists, we understand the nuances of chromatographic separations and the pressures of method development. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your separation effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of duloxet-ine and Impurity E so challenging?
A: The difficulty arises from their structural similarity. Both are positional isomers, meaning they have the same molecular formula and weight, but differ in the substitution pattern on the naphthalene ring. This subtle difference results in very similar physicochemical properties, leading to near-identical retention times under many standard reversed-phase HPLC conditions.
Q2: What is the primary structural difference I should be aware of?
A: Duloxetine has a naphthyloxy moiety attached at the 1-position of the naphthalene ring. In contrast, Duloxetine Impurity E, also known as the β-naphthol-1-yl isomer, has a hydroxyl group at the 1-position and the point of attachment to the propyl-thiophene chain is at the 2-position of the naphthalene ring.[1] This gives Impurity E a phenolic hydroxyl group, which is a key feature to exploit for achieving separation.
Q3: Is there a USP method I can refer to?
A: Yes, the United States Pharmacopeia (USP) monograph for duloxetine hydrochloride does address related substances, including the "duloxetine β-naphthol-1-yl isomer" (Impurity E). It provides a starting point for chromatographic conditions. However, achieving consistent and robust resolution may require further optimization depending on your specific instrumentation and column chemistries.
In-Depth Troubleshooting Guides
Scenario 1: Complete Co-elution or Poor Resolution (Rs < 1.5)
You're running your initial method, perhaps based on a general reversed-phase screen, and you observe a single, broad peak, or two peaks with a resolution value well below the generally accepted minimum of 1.5.
Question: Where do I start to improve the resolution between duloxetine and Impurity E?
Answer: The most impactful parameters to adjust for improving resolution are, in order of influence: mobile phase pH , organic modifier , and stationary phase chemistry .
The "Why": The key to separating these two compounds lies in exploiting the phenolic hydroxyl group on Impurity E. Duloxetine is a basic compound with a pKa of approximately 9.3-9.7 for its secondary amine.[2][3] Impurity E, on the other hand, has two ionizable groups: the same secondary amine as duloxetine and a phenolic hydroxyl group. The pKa of a naphthol is typically around 9.5. This means that by adjusting the mobile phase pH, we can selectively alter the ionization state, and therefore the hydrophobicity and retention, of Impurity E relative to duloxetine.
Protocol: pH Adjustment Strategy
-
Initial Assessment: If your current mobile phase is neutral or basic, both the amine on duloxetine and the amine on Impurity E will be largely neutral, leading to similar retention based on their hydrophobicity.
-
Acidic Mobile Phase (pH 2.5-4.0): This is the most logical starting point.
-
Mechanism: At a pH well below the pKa of the amine group (pKa ~9.5), both duloxetine and Impurity E will be fully protonated (positively charged). The phenolic hydroxyl group on Impurity E will remain protonated and neutral. The positive charge on both molecules will reduce their retention on a C18 column. However, the presence of the polar hydroxyl group on Impurity E will likely make it slightly less retained than the protonated duloxetine.
-
Recommended Buffers: Use buffers suitable for this pH range, such as phosphate or formate buffers, at a concentration of 10-25 mM to ensure adequate buffering capacity.
-
-
Slightly Basic Mobile Phase (pH 8.0-9.0): This is a more advanced approach and should be used with pH-stable columns.
-
Mechanism: In this range, the secondary amine on both molecules will start to deprotonate, increasing their hydrophobicity and retention. The phenolic hydroxyl on Impurity E will also begin to deprotonate, creating a negative charge and significantly reducing its retention due to increased polarity. This differential effect can create substantial selectivity.
-
Caution: Operating at higher pH can degrade silica-based columns. Use a hybrid or ethylene-bridged silica column designed for extended pH ranges.
-
The "Why": The choice of organic modifier (e.g., acetonitrile vs. methanol) can significantly impact the selectivity of a separation. These solvents interact differently with the analytes and the stationary phase, altering the elution order and peak spacing.
Protocol: Organic Modifier Selection
-
Acetonitrile (ACN): Often the first choice, ACN is a weaker solvent than methanol in reversed-phase and can offer different selectivity due to its dipole and pi-pi interaction capabilities.
-
Methanol (MeOH): If ACN does not provide adequate resolution, switching to methanol is a powerful tool. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the phenolic hydroxyl group of Impurity E compared to duloxetine. This can lead to significant changes in selectivity.
-
Ternary Mixtures: Consider mixtures of ACN, MeOH, and buffer. This allows for fine-tuning of the selectivity. A good starting point is to try a 50:50 (v/v) mixture of ACN and MeOH as the organic portion of your mobile phase and adjust the ratios from there.
The "Why": Not all C18 columns are created equal. Differences in silica purity, end-capping, and ligand density can lead to vastly different selectivities. For positional isomers, especially those with aromatic rings, a phenyl-based stationary phase can provide alternative selectivity.
Protocol: Column Selection
-
Standard C18: A good starting point. Look for high-purity silica with robust end-capping to minimize silanol interactions.
-
Phenyl-Hexyl or Biphenyl Phases: These columns offer pi-pi interactions with the naphthalene rings of both duloxetine and Impurity E. The different electron density and orientation of the naphthalene ring system in the two isomers can lead to differential retention and improved resolution on these stationary phases.
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain (e.g., amide or carbamate). This can provide alternative selectivity for compounds with polar functional groups like the hydroxyl group on Impurity E.
Scenario 2: Inconsistent Resolution or Peak Tailing
You have achieved baseline separation, but the resolution is not consistent from run to run, or you are observing significant peak tailing, particularly for duloxetine.
Question: How can I improve the robustness and peak shape of my separation?
Answer: Inconsistent resolution and peak tailing are often related to secondary interactions with the stationary phase or a lack of control over key chromatographic parameters.
The "Why": Temperature is a critical parameter that affects retention time, selectivity, and viscosity of the mobile phase. Even small fluctuations in ambient temperature can lead to shifts in retention time and, in some cases, changes in selectivity, especially for closely eluting peaks.
Protocol: Temperature Optimization
-
Use a Column Oven: Always use a thermostatically controlled column compartment.
-
Elevated Temperature (e.g., 30-45°C): Increasing the temperature can improve peak shape and efficiency by reducing mobile phase viscosity and increasing mass transfer kinetics. It may also alter the selectivity of the separation.
-
Systematic Study: Evaluate the effect of temperature in 5°C increments to find the optimal balance between resolution, peak shape, and analysis time.
The "Why": Peak tailing for basic compounds like duloxetine is often caused by secondary interactions with acidic silanol groups on the silica surface of the stationary phase.
Protocol: Minimizing Silanol Interactions
-
Lower Mobile Phase pH: As discussed previously, operating at a low pH (e.g., 2.5-3.5) protonates the basic amine on duloxetine and also suppresses the ionization of many residual silanol groups, minimizing these unwanted interactions.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica and are extensively end-capped to reduce the number of accessible silanol groups. If you are using an older column, consider upgrading.
-
Mobile Phase Additives: In some cases, a small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to mask the active silanol sites. However, this is often not necessary with modern columns and can complicate the mobile phase preparation.
Data Summary and Starting Conditions
The following table provides a summary of starting parameters and their expected impact on the separation of duloxetine and Impurity E.
| Parameter | Recommended Starting Point | Rationale and Expected Outcome |
| Column | C18, 2.7-5 µm, 4.6 x 150 mm | Good starting point for reversed-phase. |
| Phenyl-Hexyl, 2.7-5 µm, 4.6 x 150 mm | Alternative selectivity through pi-pi interactions. | |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Low pH protonates both analytes and suppresses silanol interactions. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 30-70% B over 15 minutes | A good starting gradient to screen for elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35°C | Improves peak shape and ensures reproducibility. |
| Detection | 230 nm | A wavelength where both compounds have good absorbance. |
Visualizing the Strategy
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor resolution.
Analyte-Stationary Phase Interactions
Caption: Interactions of protonated analytes with a C18 stationary phase.
References
- SynZeal.Duloxetine EP Impurity E.[Link]
- Veeprho.Duloxetine EP Impurity E | CAS 1033803-59-6.[Link]
- Venkatasai Life Sciences.Duloxetine EP Impurity E | 1033803-59-6.[Link]
- U.S. Food & Drug Administration.Cymbalta (duloxetine hydrochloride) Capsules Environmental Assessment.[Link]
- DrugFuture.Duloxetine.[Link]
- PubChem.2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol.[Link]
- Vedantu.Naphthol: Structure, Properties, Uses & Key Chemistry Facts.[Link]
- MicroSolv Technology Corporation.Positional Isomer Separation Method Suggestions using HPLC or LCMS.[Link]
- PubChem.2-Naphthol.[Link]
- RSC Publishing.Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.[Link]
- MDPI.Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column.[Link]
Sources
Technical Support Center: Navigating Matrix Effects in the Analysis of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol
Welcome to the technical support center for the bioanalysis of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate matrix effects during quantitative analysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Challenge of the Matrix
In quantitative bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] These endogenous components, such as phospholipids, proteins, and salts, can significantly interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as the matrix effect.[1][2] This can lead to either ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.[1][3][4][5]
This guide provides a structured, question-and-answer-based approach to systematically identify, quantify, and address matrix effects encountered during the analysis of this compound.
Part 1: Frequently Asked Questions (FAQs) - Understanding and Identifying Matrix Effects
Q1: I'm seeing inconsistent and lower than expected analyte response in my plasma samples compared to my standards prepared in solvent. Could this be a matrix effect?
A1: Yes, this is a classic sign of a matrix effect, specifically ion suppression.[4] When your analyte is prepared in a clean solvent, its ionization in the MS source is uninhibited. However, when the same amount of analyte is present in a complex biological matrix like plasma, co-eluting endogenous components can compete for ionization, leading to a suppressed signal for your analyte of interest.[1][2] Conversely, in some cases, co-eluting compounds can enhance the ionization efficiency, leading to an artificially high signal (ion enhancement).[1] Inconsistent results between different lots of plasma further point towards variable matrix effects.[5]
Q2: How can I definitively confirm that I am observing a matrix effect?
A2: There are two primary methods to qualitatively and quantitatively assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in your chromatogram where ion suppression or enhancement occurs.[3][6] A solution of your analyte is continuously infused into the LC flow after the analytical column, while a blank, extracted matrix sample is injected.[3] Dips or peaks in the otherwise stable baseline signal of your analyte indicate retention times where matrix components are eluting and causing ion suppression or enhancement, respectively.[3][6]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of the matrix effect.[5][7] You compare the peak area of the analyte in a blank matrix extract that has been spiked with the analyte after the extraction process (Set A) to the peak area of the analyte in a pure solution prepared in the mobile phase at the same concentration (Set B). The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix (A/B).[7] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[7]
Q3: What are the primary sources of matrix effects in plasma and urine samples?
A3: The sources of matrix effects are diverse and depend on the biological fluid being analyzed.
-
Plasma/Serum: The most notorious culprits are phospholipids from cell membranes, which are often co-extracted with analytes and can cause significant ion suppression.[2] Other sources include proteins, salts, and anticoagulants used during sample collection.
-
Urine: Urine composition can be highly variable between individuals and is influenced by diet and health status. Major contributors to matrix effects in urine include salts, urea, and various organic acids. The pH, density, and ionic strength of the urine can also impact the analysis.
Part 2: Troubleshooting Guide - Strategies for Mitigating Matrix Effects
Once you have confirmed the presence of matrix effects, the next step is to minimize or eliminate them. This section provides a systematic approach to troubleshooting.
Workflow for Addressing Matrix Effects
Caption: A systematic workflow for identifying, investigating, and mitigating matrix effects.
Q4: My post-column infusion experiment shows significant ion suppression at the beginning of my chromatogram. What should I do?
A4: Early eluting peaks are often where highly polar and poorly retained matrix components, such as salts, elute. Here are a few strategies:
-
Modify Chromatographic Conditions:
-
Increase Retention of the Analyte: Adjust the mobile phase composition (e.g., lower the initial organic percentage in a reversed-phase separation) to move your analyte's retention time away from the suppression zone.
-
Use a Divert Valve: Program the divert valve to send the initial, unretained portion of the eluent to waste instead of the mass spectrometer, preventing the highly interfering components from entering the ion source.[6]
-
-
Improve Sample Preparation: Employ a sample cleanup technique that is more effective at removing polar interferences. Solid-Phase Extraction (SPE) is generally more effective than Protein Precipitation (PPT) for this purpose.[8]
Q5: I've tried different sample preparation methods, but still see a matrix effect. What are my options?
A5: If matrix effects cannot be eliminated through sample cleanup, the next step is to compensate for them.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the "gold standard" for compensating for matrix effects.[6][9][10] A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). It has nearly identical chemical and physical properties to your analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[9] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is normalized.[11]
-
Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma from a drug-free donor).[12] This ensures that your calibrators and samples experience similar matrix effects, leading to more accurate quantification.[12] However, this approach can be challenging if blank matrix is difficult to obtain or if there is significant lot-to-lot variability in the matrix.[6]
Q6: Which sample preparation technique is best for minimizing matrix effects for this compound in plasma?
A6: The optimal technique depends on the required sensitivity and throughput. Here's a comparison of common methods:
| Technique | Principle | Pros | Cons | Effectiveness for Matrix Removal |
| Protein Precipitation (PPT) | Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).[13][14][15] | Simple, fast, and inexpensive.[13] | Least effective at removing matrix components, particularly phospholipids.[2][8] May lead to significant ion suppression. | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its polarity and the pH of the aqueous phase.[2] | Can provide very clean extracts if the solvent system is optimized.[8] | Can be labor-intensive, may have lower recovery for polar analytes, and uses larger volumes of organic solvents.[8] | Moderate to High |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of solvent.[2][12][16] | Highly selective, provides very clean extracts, and can concentrate the analyte.[8][16] | More expensive and requires more method development than PPT.[16] | High |
For this compound, which is likely a basic compound, a mixed-mode polymeric SPE sorbent with both reversed-phase and ion-exchange properties would likely provide the cleanest extract and the best reduction in matrix effects.[8]
Part 3: Experimental Protocols
Here are detailed protocols for assessing matrix effects and for common sample preparation techniques.
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare Three Sets of Samples:
-
Set A (Analyte in Matrix): Extract a blank biological matrix (e.g., plasma) using your chosen sample preparation method. After extraction, spike the resulting extract with the analyte at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Analyte in Solvent): Prepare a solution of the analyte in the final reconstitution solvent at the same concentration as in Set A.
-
Set C (Matrix Blank): Extract a blank biological matrix and reconstitute in the final solvent without adding the analyte. This is to check for interferences at the analyte's retention time.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Mean Peak Area of Set A) / (Mean Peak Area of Set B)
-
Recovery (%) = [(Mean Peak Area of Pre-extraction Spiked Sample) / (Mean Peak Area of Set A)] x 100 (Requires a separate set of samples spiked before extraction).
-
-
Acceptance Criteria: According to regulatory guidelines from bodies like the FDA and EMA, the matrix effect should be assessed at low and high concentrations using at least six different lots of the biological matrix.[17] The precision of the matrix factor across the different lots should be within 15%.
Protocol 2: Protein Precipitation (PPT) with Acetonitrile
-
Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[14]
-
Incubation (Optional): Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[14]
-
Centrifugation: Centrifuge the sample at ≥14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 100 µL of plasma sample, add the internal standard and 50 µL of a basifying agent (e.g., 1M NaOH) to ensure the analyte is in its non-ionized form.
-
Extraction: Add 600 µL of an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Mixing: Vortex the mixture for 1-2 minutes to facilitate the partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Protocol 4: Solid-Phase Extraction (SPE) for a Basic Compound
This protocol assumes the use of a mixed-mode cation exchange SPE cartridge.
Caption: A general workflow for Solid-Phase Extraction (SPE).
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of an equilibration buffer (e.g., 2% formic acid in water) through the cartridge.
-
Load: Pre-treat the plasma sample by diluting it with an acidic buffer (to ensure the basic analyte is protonated). Load the pre-treated sample onto the SPE cartridge.
-
Wash:
-
Wash with 1 mL of an acidic aqueous solution to remove polar interferences.
-
Wash with 1 mL of a neutral organic solvent (e.g., methanol) to remove less polar interferences like phospholipids.
-
-
Elute: Elute the analyte with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Part 4: Data Interpretation and Further Steps
Interpreting Matrix Effect Data
The following table presents hypothetical data from a matrix effect experiment for this compound using different sample preparation methods.
| Sample Prep Method | Plasma Lot | Analyte Peak Area (Set A) | Analyte Peak Area (Set B) | Matrix Factor (MF) | % Ion Suppression/Enhancement | Recovery (%) |
| PPT (Acetonitrile) | 1 | 45,000 | 100,000 | 0.45 | 55% Suppression | 95% |
| 2 | 55,000 | 100,000 | 0.55 | 45% Suppression | 96% | |
| Mean (RSD%) | 50,000 (14.1%) | 100,000 | 0.50 (14.1%) | 50% Suppression | 95.5% | |
| LLE (MTBE) | 1 | 85,000 | 100,000 | 0.85 | 15% Suppression | 88% |
| 2 | 92,000 | 100,000 | 0.92 | 8% Suppression | 87% | |
| Mean (RSD%) | 88,500 (5.6%) | 100,000 | 0.885 (5.6%) | 11.5% Suppression | 87.5% | |
| SPE (Mixed-Mode) | 1 | 98,000 | 100,000 | 0.98 | 2% Suppression | 92% |
| 2 | 101,000 | 100,000 | 1.01 | 1% Enhancement | 94% | |
| Mean (RSD%) | 99,500 (2.1%) | 100,000 | 0.995 (2.1%) | Negligible | 93.0% |
Analysis of Hypothetical Data:
-
PPT: Shows high recovery but also significant and variable ion suppression. The high RSD for the matrix factor indicates this method may not be reliable.
-
LLE: Provides a much cleaner extract with significantly less ion suppression and better consistency between lots. However, the recovery is slightly lower.
-
SPE: Demonstrates the best performance with negligible matrix effect, high recovery, and excellent consistency. This would be the recommended method for a validated bioanalytical assay.
Final Recommendations:
-
Always assess matrix effects during method development as per regulatory guidelines.[17][18][19][20]
-
When significant matrix effects are observed, prioritize optimizing the sample preparation method to remove interferences.[2][9]
-
For the most robust and reliable data, especially for regulated bioanalysis, the use of a stable isotope-labeled internal standard is strongly recommended to compensate for any residual matrix effects.[6][9][11]
By systematically addressing potential matrix effects, you can develop a robust, accurate, and reliable bioanalytical method for the quantification of this compound in complex biological matrices.
References
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103. [Link]
- Phenomenex Inc. (n.d.).
- Georgi, K., & Bou-Abdallah, F. (2014). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. MethodsX, 1, 194-198. [Link]
- U.S. Food and Drug Administration. (2018).
- Hoffmann, V., & Hoffmann, H. (2008). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 1(1), 49-59. [Link]
- U.S. Food and Drug Administration. (2018).
- Hewavitharana, A. K. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 29(1), 54-64. [Link]
- Chrom-Art. (n.d.).
- Dwight R. Stoll. (2021). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. [Link]
- LCGC International. (2019). An Uncommon Fix for LC–MS Ion Suppression. [Link]
- Resolve Mass Spectrometry. (2025).
- Dolan, J. W. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe, 27(8), 422-426. [Link]
- ZefSci. (2025).
- Gorgi, K., & Bou-Abdallah, F. (2014). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. MethodsX, 1, 194–198. [Link]
- van der Kloet, F. M., et al. (2011). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 22(8), 1467-1475. [Link]
- SlideShare. (2014).
- QC/QA Training. (2025). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. YouTube. [Link]
- Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?[Link]
- PharmaCompass. (n.d.).
- Chambers, A. G., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
- European Bioanalysis Forum. (2012).
- Polymer Synthesis & Mass Spectrometry. (2025). Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]
- U.S. Food and Drug Administration. (2001).
- Agilent Technologies. (2011).
- Agilent Technologies. (n.d.).
- U.S. Food and Drug Administration. (2013).
- Xu, R., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(19), 2003-2005. [Link]
- Hewavitharana, A. K., Tan, S. K., & Shaw, P. N. (2014). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. LCGC North America, 32(1), 54-64. [Link]
- van der Merwe, D., et al. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. Metabolites, 13(8), 932. [Link]
- Hewavitharana, A. K., Tan, S. K., & Shaw, P. N. (2014). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. LCGC North America, 32(1), 54-64. [Link]
- Ramos-Payán, M., et al. (2022). A rapid and versatile microfluidic method for the simultaneous extraction of polar and non-polar basic pharmaceuticals from human urine. Talanta, 245, 123456. [Link]
- Musch, G., & Massart, D. L. (1988). Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase.
- Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. [Link]
- Ruszkiewicz, D. M., et al. (2020). An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 25(16), 3651. [Link]
- Ruszkiewicz, D. M., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 25(16), 3651. [Link]
- Phenomenex Inc. (n.d.).
- Patel, K., et al. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 344-351. [Link]
- Law, B. (2000). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Journal of Biochemical and Biophysical Methods, 43(1-3), 1-13. [Link]
- Phenomenex Inc. (2018). Solid Phase Extraction & In-Well Hydrolysis for Analyzing Abusive Drugs. [Link]
- Suneetha, A., & Rao, A. R. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(1), 1-7. [Link]
- Xu, R., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(19), 2003–2005. [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. providiongroup.com [providiongroup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. longdom.org [longdom.org]
- 13. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ema.europa.eu [ema.europa.eu]
- 20. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimal Column Selection for Duloxetine Impurity Separation
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working on the chromatographic analysis of duloxetine and its impurities. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you achieve optimal separation and ensure the quality of your analytical results.
Troubleshooting Guide: Common Separation Issues
This section addresses specific challenges you might encounter during the analysis of duloxetine and its related substances.
Q1: I'm observing poor resolution between duloxetine and a known impurity. What are the first steps to improve separation?
A1: Poor resolution is a common issue that can often be resolved by systematically evaluating your chromatographic conditions. Here’s a logical approach to troubleshooting:
-
Mobile Phase pH Adjustment: Duloxetine is a weak secondary base.[1] Therefore, the pH of your mobile phase is a critical parameter. Operating at a pH around 4.0 is often effective for achieving good separation of duloxetine and its impurities on reversed-phase columns.[2] At this pH, duloxetine is ionized, which can lead to better peak shape and retention.
-
Organic Modifier Concentration: The percentage of the organic modifier (typically acetonitrile or methanol) in your mobile phase directly impacts retention and resolution. A systematic study of varying the organic modifier concentration is recommended. Decreasing the percentage of the organic modifier generally increases retention time and can improve the resolution between closely eluting peaks.[1]
-
Column Chemistry: If mobile phase optimization is insufficient, consider the column's stationary phase. While C18 columns are widely used, alternative chemistries can offer different selectivities. A Phenyl-Hexyl column, for instance, provides π-π interactions which can be beneficial for separating aromatic compounds like duloxetine and its impurities.[3]
Q2: My duloxetine peak is tailing significantly. What is causing this, and how can I fix it?
A2: Peak tailing for basic compounds like duloxetine is often caused by secondary interactions with acidic silanol groups on the silica surface of the HPLC column. Here are some strategies to mitigate this:
-
Use a Low pH Mobile Phase: Operating at a low pH (e.g., 2.5-3.0) can suppress the ionization of residual silanol groups, thereby minimizing undesirable interactions with the protonated duloxetine molecule.[4][5]
-
Incorporate an Ion-Pairing Reagent: Adding an ion-pairing reagent, such as 1-Heptane Sulfonic Acid Sodium Salt, to the mobile phase can effectively mask the silanol groups and improve peak symmetry.[6]
-
Employ a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to reduce the number of accessible silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
Check for Column Contamination: Peak tailing can also result from column contamination. If the problem develops over time, flushing the column with a strong solvent may help.[7] If the issue persists, the column inlet frit might be partially blocked, which can be addressed by backflushing the column.[8]
Q3: I'm having trouble separating the enantiomers of duloxetine. What type of column is recommended for this chiral separation?
A3: The enantiomeric separation of duloxetine is crucial as the (S)-enantiomer is the active form.[9] Standard reversed-phase columns like C18 or C8 will not resolve enantiomers. For this, you need a chiral stationary phase (CSP).
Several approaches have proven successful:
-
Chiral AGP Columns: A Chiral-AGP (α1-acid glycoprotein) column has been shown to effectively resolve duloxetine enantiomers in reversed-phase mode.[1][10] This is advantageous as it avoids the need to switch between normal and reversed-phase systems in a typical lab setting.[10]
-
Amylose-Based CSPs: Columns with amylose-based stationary phases, such as Chiralpak AD-H, are also effective for separating duloxetine enantiomers, often using a mobile phase consisting of n-hexane, ethanol, and an amine modifier like diethylamine.[11]
-
Cyclodextrin-Based Methods: Another strategy involves using a standard C18 column with a chiral mobile phase additive, such as a modified cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin or sulfobutyl ether-β-cyclodextrin).[11][12]
Frequently Asked Questions (FAQs)
This section covers broader questions related to method development and column selection for duloxetine analysis.
Q4: What are the most common impurities of duloxetine that I should be aware of?
A4: Duloxetine can have several process-related impurities and degradation products. Some of the commonly cited impurities include:
-
Positional Isomers: Such as the ortho and para isomers.[6]
-
Degradation Products: Forced degradation studies show that duloxetine is susceptible to degradation under acidic, basic, and aqueous hydrolytic conditions.[2][5][13] This can lead to the formation of impurities like α-Naphthol and various isomers.[6]
-
Process-Related Impurities: These can include starting materials, intermediates, and by-products from the synthesis route. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several official impurities.[14][15][16]
-
N-Nitrosoduloxetine: This is a nitrosamine impurity that has been a focus of regulatory attention due to its potential carcinogenic risk.[17] Specialized and highly sensitive methods, often involving UHPLC-MS/MS, are required for its detection and quantification.[18]
Q5: For routine impurity profiling of duloxetine, what are the recommended starting column and mobile phase conditions?
A5: For general-purpose, stability-indicating impurity analysis of duloxetine, a robust reversed-phase HPLC or UHPLC method is the standard approach.
Recommended Starting Point:
| Parameter | Recommendation | Rationale |
| Column Chemistry | C18 or C8 | Provides good hydrophobic retention for duloxetine and its impurities.[2][4][6] |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm (HPLC) or 50-100 mm x 2.1 mm, <2 µm (UHPLC) | Standard dimensions offering a balance of efficiency and backpressure. UHPLC offers faster analysis times.[2][19] |
| Mobile Phase A | 0.01 M Phosphate Buffer (e.g., KH2PO4) | Buffering is crucial for controlling the ionization state of duloxetine and achieving reproducible retention times.[2][6] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. Acetonitrile often provides better peak shape for basic compounds. |
| pH | 3.0 - 4.0 | Ensures duloxetine is in its ionized form, leading to good peak shape and retention.[2][6] |
| Detection | UV at ~230 nm or ~290 nm | Duloxetine has significant UV absorbance at these wavelengths, allowing for sensitive detection.[11][13] |
| Mode | Gradient Elution | Often necessary to resolve a wide range of impurities with varying polarities in a reasonable timeframe.[2][6] |
Q6: What is the benefit of using a Phenyl-Hexyl column over a standard C18 for duloxetine analysis?
A6: While C18 columns are the workhorse of reversed-phase chromatography, relying on hydrophobic interactions, Phenyl-Hexyl columns offer an alternative selectivity that can be highly advantageous for aromatic compounds like duloxetine.
-
Mechanism of Separation: Phenyl-Hexyl phases provide a mixed-mode separation mechanism. They offer both hydrophobic interactions from the hexyl chain and π-π interactions from the phenyl ring.[20] The delocalized electrons of the phenyl ring can interact with the aromatic rings present in the duloxetine molecule and many of its impurities.
-
Orthogonal Selectivity: This different separation mechanism makes the Phenyl-Hexyl phase "orthogonal" to the C18 phase. This means that if two peaks are co-eluting on a C18 column, there is a good chance they will be separated on a Phenyl-Hexyl column under the same or similar mobile phase conditions. This makes it a powerful tool in method development when C18 selectivity is insufficient.[21]
Experimental Protocols & Visualizations
Protocol 1: General Method Development for Duloxetine Impurity Profiling
-
Initial Column Screening:
-
Begin with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Prepare a mobile phase consisting of 0.01 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) as mobile phase A and acetonitrile as mobile phase B.
-
Run a broad gradient from 10% to 90% B over 30 minutes to elute all potential impurities.
-
-
Gradient Optimization:
-
Based on the initial screening run, adjust the gradient slope to improve resolution in the regions where impurities are observed.
-
If co-elution persists, proceed to the next step.
-
-
Column Chemistry Evaluation:
-
If the C18 column does not provide adequate resolution, switch to a Phenyl-Hexyl column of similar dimensions.
-
Repeat the optimized gradient from step 2. The different selectivity of the phenyl phase may resolve critical pairs.[3]
-
-
pH and Organic Modifier Fine-Tuning:
-
Once a suitable column is selected, fine-tune the mobile phase pH (within a range of 2.5 to 4.5) and the type of organic modifier (acetonitrile vs. methanol) to achieve optimal separation and peak shape.
-
Diagrams
Caption: Common causes and solutions for peak tailing.
References
- Bari, S. B., et al. (2021). Reversed-phase-HPLC enantioseparation and control of enantiomeric purity of duloxetine using a new chiral reagent and recovery of enantiomers.
- Davadra, P. M., et al. (2011). A VALIDATED CHIRAL RP-HPLC METHOD FOR THE ENANTIOMERIC SEPARATION OF DULOXETINE HYDROCHLORIDE USING CHIRAL-AGP AS THE STATIONARY PHASE. Analytical Letters, 44(15), 2535-2545. [Link]
- Reddy, G. S., et al. (2010). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies b. Journal of Chromatographic Science, 48(9), 725-731. [Link]
- Arava, V. R., et al. (2012). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica, 4(4), 1735-1741. [Link]
- Singh, S., et al. (2009). Stress Degradation Studies on Duloxetine Hydrochloride and Development of an RP-HPLC Method for its Determination in Capsule Formulation.
- Singh, S., et al. (2009). Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation.
- Yang, L., et al. (2007). Chiral Separation of Duloxetine and Its R-Enantiomer by LC.
- Davadra, P. M., et al. (2011). A validated chiral rp-hplc method for the enantiomeric separation of duloxetine hydrochloride. Taylor & Francis Online. [Link]
- Chadha, R., et al. (2016). Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 124, 245-257. [Link]
- Reddy, G. S., et al. (2010). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies b. SciSpace. [Link]
- Shen, G., et al. (2007). Enantiomeric separation of duloxetine hydrochloride by HPLC using chiral mobile phase additives.
- SynThink. (n.d.).
- ResearchGate. (n.d.). Chromatograms showing the degradation behavior of duloxetine HCl in...
- Jansen, P. J., et al. (1998). Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate. Journal of Pharmaceutical Sciences, 87(1), 81-85. [Link]
- Moehs, C., et al. (2025). Ultra-High-Performance Liquid Chromatography Combined With Mass Spectrometry Detection Analytical Method for the Determination of N-Nitrosoduloxetine in Duloxetine HCl.
- USP. (2012). Duloxetine Hydrochloride. USP. [Link]
- Lee, H. W., et al. (2020). Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS).
- Karagiannidou, E., et al. (n.d.). Characterization of Duloxetine HCl API and its process related Impurities.
- Pharmaffiliates. (n.d.). Duloxetine-impurities.
- SynZeal. (n.d.). Duloxetine Impurities. SynZeal. [Link]
- SEN Pharma. (2024). Duloxetine (Cymbalta): Recalled by FDA Due to Nitrosamine Impurities. SEN Pharma. [Link]
- FDA. (2019). Product Quality Review(s).
- SynZeal. (n.d.). Duloxetine EP Impurity C. SynZeal. [Link]
- Patel, D. P., et al. (2018). Development and Validation of Highly Sensitive HPLC-Ms/Ms Method for the Determination of Duloxetine in Human Plasma and its Application to Clinical Pharmacokinetic Study by Assessing Multiple Bioequivalence Approaches. Research Journal of Pharmacy and Technology, 11(10), 4349-4356. [Link]
- ResearchGate. (n.d.). Typical HPLC chromatogram of duloxetine hydrochloride.
- Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?.
- Neuroquantology. (2022). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DULOXETINE HCl BY USING LIQUID CHROMATOGRAPHY COUPLED WITH TANDEM MASS SPECTROS. Neuroquantology. [Link]
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
- Nacalai Tesque. (n.d.). T1. Poor peak shape. Obrnuta faza. [Link]
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]
- Patel, S., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form. Journal of Young Pharmacists, 4(4), 256-263. [Link]
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
- Ma, N., et al. (2012). A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application.
- Hiemke, C., et al. (2004). Measurement of duloxetine in blood using high-performance liquid chromatography with spectrophotometric detection and column switching. Therapeutic Drug Monitoring, 26(4), 420-424. [Link]
- HALO Columns. (n.d.). Comparison of Phenyl and C18 Bonded Phases with Peptide Mixtures. HALO Columns. [Link]
- Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Reversed-phase-HPLC enantioseparation and control of enantiomeric purity of duloxetine using a new chiral reagent and recovery of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. drugfuture.com [drugfuture.com]
- 16. Duloxetine EP Impurity C | 949095-98-1 | SynZeal [synzeal.com]
- 17. senpharma.vn [senpharma.vn]
- 18. Ultra-High-Performance Liquid Chromatography Combined With Mass Spectrometry Detection Analytical Method for the Determination of N-Nitrosoduloxetine in Duloxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. support.waters.com [support.waters.com]
- 21. lcms.cz [lcms.cz]
Technical Support Center: Chromatographic Stability of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol (Rotigotine)
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 1-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol, also known as Rotigotine. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical analytical challenge: on-column degradation during High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) analysis. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and accuracy of your chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What is on-column degradation and why is it a concern for this specific molecule?
A1: On-column degradation refers to the unintended chemical alteration of an analyte as it passes through the HPLC column. For this compound, this is a significant issue due to its specific chemical structure. The molecule contains several reactive functional groups:
-
A Secondary Amine (-NHCH₃): This basic group can be protonated and engage in strong, undesirable ionic interactions with the stationary phase.
-
A Phenolic Hydroxyl (-OH): This group can also participate in secondary interactions and is susceptible to oxidation.
-
A Thiophene Ring: A sulfur-containing heterocycle that can be prone to oxidation.
These features make the molecule susceptible to interactions with the stationary phase and metal components of the HPLC system, potentially leading to inaccurate quantification, the appearance of artifactual impurity peaks, and poor peak shape.[1][2]
Q2: What are the primary mechanisms that cause this compound to degrade on-column?
A2: There are three primary mechanisms responsible for the on-column degradation of this analyte:
-
Silanol Interactions: Traditional silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[3] These silanols are acidic and can form strong ionic bonds with the protonated secondary amine of the analyte, leading to peak tailing and, in some cases, catalytic degradation.[4][5] Even with end-capping, a significant number of these active sites can remain.[6]
-
Metal Chelation: The analyte, with its hydroxyl and amine groups, can act as a chelating agent, binding to trace metal ions (like iron, chromium, and titanium) present in stainless steel components of the HPLC system, such as frits, tubing, and the column body itself.[7][8][9] This interaction can cause peak distortion, loss of recovery, and catalyze oxidative degradation.[8]
-
Oxidation: The phenolic hydroxyl group and thiophene ring are susceptible to oxidation, a process that can be exacerbated by dissolved oxygen in the mobile phase, high temperatures, and the catalytic activity of metal surfaces or reactive sites on the stationary phase.[10]
Q3: My chromatogram shows significant peak tailing for the main analyte peak. What is the most likely cause?
A3: Severe peak tailing for a basic compound like this is almost always a result of secondary interactions with acidic silanol groups on the silica stationary phase.[5][11] At a typical acidic to neutral mobile phase pH, the secondary amine is protonated (-NH₂⁺CH₃), and it interacts strongly with ionized silanol groups (Si-O⁻) via an ion-exchange mechanism. This leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.
Troubleshooting Guide: A Systematic Approach to Preventing Degradation
This guide is structured to help you diagnose and solve specific chromatographic problems you may encounter.
Problem 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
This is the most common issue and points towards unwanted secondary interactions between the analyte and the stationary phase.
-
The "Why": Standard silica-based columns, especially older "Type-A" silica, have a high concentration of acidic silanol groups. These sites act as strong retention points for basic analytes, disrupting the intended reversed-phase separation mechanism and causing peaks to tail.[4][5]
-
Solutions & Protocols:
-
Column Selection: The choice of column is the most critical factor.
-
Use High-Purity, "Type-B" Silica Columns: These columns are made from silica with lower metal content and fewer acidic silanols.
-
Employ Fully End-Capped Columns: End-capping chemically converts most active silanols into less reactive siloxane bonds, shielding the analyte from these sites.[3]
-
Utilize Hybrid Particle Columns: These columns incorporate organic (e.g., methyl) groups into the silica matrix itself, which reduces the number and acidity of surface silanols and significantly improves stability at higher pH.[12][13]
-
-
Mobile Phase Modification:
-
Add a Competing Base: Introduce a small concentration (e.g., 0.1% v/v) of an amine modifier like Triethylamine (TEA) or Diethylamine (DEA) into your mobile phase.[14] These additives are small, basic molecules that preferentially interact with the active silanol sites, effectively "masking" them from your analyte.
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3) with an acid like formic acid or TFA ensures that the silanol groups are fully protonated (Si-OH) and not ionized (Si-O⁻), which minimizes the strong ion-exchange interactions.[5][15]
-
-
-
The "Why": Stainless steel surfaces in the fluidic path can leach metal ions that form complexes with your analyte.[8][9] This chelation can occur on the column inlet frit, the column wall, or even within the silica particle pores if the base silica has metal impurities. The result is often peak tailing or a complete loss of signal.[7]
-
Solutions & Protocols:
-
Use Bio-Inert or Metal-Free Systems: If possible, use an HPLC/UHPLC system with PEEK or MP35N components.
-
Select Columns with Inert Hardware: Many modern columns are available with titanium or other specially treated hardware to minimize metal exposure. Waters ACQUITY Premier columns, for example, feature MaxPeak High Performance Surfaces designed to prevent such interactions.[10]
-
Add a Chelating Agent: Introduce a low concentration (e.g., 0.1-0.5 mM) of Ethylenediaminetetraacetic acid (EDTA) to the mobile phase.[16] EDTA is a strong chelator that will bind to free metal ions in the system, preventing them from interacting with your analyte.
-
Diagram 1: Key Degradation Pathways The following diagram illustrates the primary mechanisms leading to the on-column degradation of this compound.
Caption: Primary causes of on-column analyte degradation.
Problem 2: Poor Recovery and Inconsistent Peak Areas
This issue suggests that the analyte is being irreversibly adsorbed or chemically transformed on the column.
-
The "Why": The combination of a phenolic moiety and a thiophene ring makes the molecule susceptible to oxidation. This can be catalyzed by metal surfaces within the HPLC system or by active sites on the stationary phase.[10] The presence of dissolved oxygen in the mobile phase provides the oxidant.
-
Solutions & Protocols:
-
Mobile Phase Preparation:
-
Always use fresh, HPLC-grade solvents.
-
Thoroughly degas the mobile phase before use and, for maximum protection, use an in-line degasser or sparge continuously with helium.
-
-
System and Column Choice:
-
As mentioned, use inert hardware (PEEK, MP35N, or specially treated steel) to minimize catalytic metal surfaces.[10]
-
-
Sample Preparation:
-
Protect samples from light and air. Use amber vials and consider overlaying the sample with an inert gas like argon or nitrogen if sensitivity is extreme.
-
-
-
The "Why": The analyte has both a basic amine (pKa ~9-10) and an acidic phenol (pKa ~10-11). If the mobile phase pH is not well-controlled and buffered, or if it is close to the analyte's pKa, small shifts in pH can cause a change in the analyte's ionization state.[17][18][19] This leads to dramatic shifts in retention time and can affect peak shape and recovery, especially if one ionic form is more prone to adsorption or degradation than another.
-
Solutions & Protocols:
-
Buffer the Mobile Phase: Always use a buffer to control the pH. For LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred.[20] A buffer concentration of 5-10 mM is typically sufficient.
-
Select an Optimal pH: Operate at a pH that is at least 1.5-2 pH units away from the analyte's pKa.[15]
-
Low pH (e.g., pH 2.5-4): This is often the most robust range. The amine is fully protonated (cationic), and the silanols are mostly neutral, minimizing ion-exchange.
-
High pH (e.g., pH 9-10): This can be effective on pH-stable columns (like hybrid particle columns). The amine will be in its neutral, free-base form, which can improve retention and peak shape.[21] However, silica dissolution becomes a risk on standard columns above pH 8.[12]
-
-
Table 1: Recommended Column Chemistries and Mobile Phase Additives
| Parameter | Recommendation | Rationale & Key Benefits |
| Column Chemistry | Hybrid Particle C18/C8 (e.g., Waters XBridge, Agilent Zorbax Extend) | Combines silica's mechanical strength with the pH stability of polymers. Reduces silanol activity, allowing for a wider pH working range (2-11).[12] |
| High-Purity, Fully End-Capped C18/C8 | Minimizes available silanol groups, significantly reducing secondary interactions that cause peak tailing with basic compounds.[3][5] | |
| Mobile Phase pH | 2.5 - 4.0 (Buffered) | Ensures consistent protonation of the analyte's amine group and suppresses ionization of silanol groups, leading to more reproducible retention.[15] |
| Mobile Phase Additive (for Silanol Masking) | 0.1% Triethylamine (TEA) | Acts as a competing base to saturate active silanol sites on the stationary phase, improving peak symmetry.[14] |
| Mobile Phase Additive (for Metal Chelation) | 0.1-0.5 mM EDTA | Sequesters stray metal ions in the mobile phase and fluidic path, preventing them from interacting with the analyte.[16] |
Recommended Experimental Protocols
Protocol 1: General Purpose Stability-Indicating HPLC Method
This protocol provides a robust starting point for minimizing on-column degradation.
-
HPLC System: An inert or bio-inert UHPLC/HPLC system is highly recommended.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent modern hybrid or fully end-capped column).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% to 90% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 278 nm.[22]
-
System Suitability Check: Before analysis, inject a standard solution. The peak tailing factor should be ≤ 1.5.
Protocol 2: Troubleshooting Workflow
Use this systematic workflow if you are observing degradation.
Diagram 2: Troubleshooting Decision Tree
Caption: A step-by-step workflow for troubleshooting degradation.
References
- Silva, C., et al. (2021). Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities.
- Silva, C., et al. (2020). Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities. Pre-print. [Link]
- MicroSolv Technology Corporation. (2025). Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer. [Link]
- Dolan, J. W. (2007). On-Column Sample Degradation.
- SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]
- Li, Y., et al. (2024). Quantitative Analysis of the Components of Rotigotine Prolonged-Release Microspheres for Injection Using Solvent-Suppressed 1H NMR. Molecules, 29(1), 248. [Link]
- Silva, C., et al. (2021). Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities. PubMed. [Link]
- Lauber, M. A., et al. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- Reddy, G. V., et al. (2025). Analytical Method Validation on Estimation of Rotigotine in Pharmaceutical Formulations.
- Ziak, M., et al. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. PMC - NIH. [Link]
- Waters Corporation. (n.d.).
- SilcoTek Corporation. (2017).
- Timerbaev, A. R., & Petrukhin, O. M. (1991). High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control. Talanta, 38(5), 467-76. [Link]
- Daicel Chiral Technologies. (2024). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]
- Gilson. (2025).
- Phenomenex. (2025).
- Biotage. (2023).
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
- Quora. (2021). How does pH affect the results of HPLC results?[Link]
- Wyndham, K. D., et al. (2019). Hybrid Particle Columns: The First Twenty Years.
- ResearchGate. (n.d.).
- McCalley, D. V., & Neue, U. D. (2023). Further Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. Molecules, 28(5), 2392. [Link]
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- Moravek. (n.d.).
- UCL. (n.d.). HPLC solvents and mobile phase additives. [Link]
- Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
- Agilent Technologies. (n.d.).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 7. silcotek.com [silcotek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. silcotek.com [silcotek.com]
- 10. waters.com [waters.com]
- 11. | ChromaNik Technologies [tech2005.sakura.ne.jp]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. chiraltech.com [chiraltech.com]
- 15. agilent.com [agilent.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 18. quora.com [quora.com]
- 19. moravek.com [moravek.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. waters.com [waters.com]
- 22. researchgate.net [researchgate.net]
As a Senior Application Scientist, this guide is designed to provide you with direct, actionable solutions for the common challenges encountered during the chromatographic analysis of duloxetine. We will move beyond simple procedural lists to explore the underlying scientific principles, ensuring you can not only solve immediate problems but also build robust, self-validating analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the specific issues you may face during method development, optimization, and routine analysis.
Part 1: Method Development & Gradient Optimization
Question 1: I am starting a new method development for duloxetine and its related substances. What are the recommended starting chromatographic conditions?
Answer: Selecting appropriate starting conditions is critical for efficient method development. For duloxetine, a basic compound, a reverse-phase HPLC (RP-HPLC) method is the standard approach.
Causality: Duloxetine's structure, containing a secondary amine, makes it ionizable. The mobile phase pH must be controlled to ensure a consistent, single ionic state, which is essential for sharp, symmetrical peaks. The use of a C8 or C18 column provides the necessary hydrophobic interaction for retention.
A robust starting point, based on established methods, is summarized below.[1][2][3]
Table 1: Recommended Starting HPLC Conditions for Duloxetine Analysis
| Parameter | Recommendation | Rationale & Expert Insight |
| Column | C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) | C18 offers higher hydrophobicity and retention, while C8 can provide slightly different selectivity and may reduce run times. Both are proven effective.[1][3][4] |
| Mobile Phase A | 0.01 M Phosphate Buffer or 0.1% Formic/Trifluoroacetic Acid | An acidic pH (2.5-4.0) is crucial to protonate the secondary amine on duloxetine, minimizing peak tailing from silanol interactions.[3] Phosphate buffers offer excellent pH control, while acid additives are simpler and LC-MS compatible.[5] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is the most common organic modifier, typically providing sharp peaks and lower backpressure compared to methanol.[1][2] |
| Detection | UV at ~230 nm | Duloxetine has significant absorbance around 217-232 nm. A wavelength of ~230 nm often provides a good balance of sensitivity for both the API and its related substances.[2][3][5][6] |
| Column Temp. | 25-40 °C | Elevated temperatures (e.g., 40°C) can improve peak shape and reduce viscosity but may impact the stability of certain degradants. Start at a controlled room temperature (25°C).[1][3] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust as needed based on column dimensions and desired run time. |
| Injection Vol. | 5-20 µL | Keep the injection volume low to prevent column overload, a common cause of peak fronting.[7] |
Question 2: My initial gradient isn't resolving all impurities. How do I systematically optimize the gradient for better separation?
Answer: Gradient optimization is an iterative process aimed at maximizing resolution (Rs) between critical pairs—closely eluting peaks. A systematic approach is more efficient than random trial-and-error.
Causality: The gradient slope (%B/min) directly influences peak width and separation. A shallow gradient increases retention and provides more time for separation but broadens peaks. A steep gradient elutes compounds faster, resulting in sharper peaks but potentially sacrificing resolution.
Here is a systematic workflow for optimization:
Expert Tip: For closely eluting peaks, an isocratic hold or a very shallow gradient segment in that region can significantly improve resolution. For example, if two peaks elute between 8 and 9 minutes in a 5-95% B gradient over 20 minutes, try holding the gradient or reducing the slope significantly in the corresponding %B range.
Question 3: I'm observing significant peak tailing for the main duloxetine peak. What is the cause and how can I fix it?
Answer: Peak tailing is a common issue for basic compounds like duloxetine and is often caused by secondary interactions with the stationary phase or other system issues.
Causality: The primary cause is often the interaction between the protonated amine group of duloxetine and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica backbone of the column packing. This secondary ionic interaction is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tail.
Self-Validation: To confirm if the issue is chemical (silanol interactions), inject a neutral compound like toluene. If it does not tail, the problem is specific to your basic analyte. If all peaks tail, the issue is likely physical, such as a column void or a blocked frit.[8]
Part 2: Impurity and Degradant-Specific Issues
Question 4: My stability studies show several degradation products. Which are the most common for duloxetine, and how do I ensure my method is stability-indicating?
Answer: A stability-indicating method is one that can accurately quantify the drug in the presence of its impurities, excipients, and degradation products. For duloxetine, forced degradation studies are essential to identify potential degradants.
Causality: Duloxetine's chemical structure makes it susceptible to degradation under specific stress conditions. The ether linkage and thiophene ring can be targets for hydrolysis and oxidation.
Common Degradation Pathways:
-
Acid Hydrolysis: Duloxetine is highly unstable in acidic conditions, often leading to significant degradation.[3][9][10]
-
Oxidative Degradation: It is also sensitive to oxidation.[1]
-
Photolytic Degradation: When in solution, duloxetine can degrade upon exposure to UV light.[9][11]
-
Thermal/Neutral/Basic Conditions: Duloxetine is generally more stable under basic, neutral, and dry heat conditions, although some degradation can occur with heating over extended periods.[1][3][9][12]
To validate your method as stability-indicating, you must perform forced degradation studies as described in the protocol below and demonstrate that all resulting degradant peaks are baseline-resolved from the main duloxetine peak and from each other (Resolution > 1.5).
Question 5: I suspect a co-elution with the main peak. How can I assess peak purity?
Answer: Peak purity analysis is essential to ensure that a single chromatographic peak corresponds to a single compound. This is a core requirement for a validated stability-indicating method.
Solution: The most effective tool for this is a Photodiode Array (PDA) or Diode Array Detector (DAD).
-
Spectral Analysis: A PDA/DAD detector acquires the full UV-Vis spectrum at multiple points across the eluting peak (upslope, apex, downslope).
-
Purity Algorithm: The chromatography software compares these spectra. If the peak is pure, all spectra should be identical. A "peak purity" algorithm will calculate a similarity score. A failing score indicates the presence of a co-eluting impurity with a different UV spectrum.
-
Confirmation: If co-elution is detected, you must optimize the chromatography (adjust gradient slope, change mobile phase pH, or try a different column chemistry) to resolve the two compounds.[12]
Experimental Protocols & Data
Protocol 1: Forced Degradation Study for Duloxetine
This protocol outlines the steps to generate potential degradation products to test the specificity of your analytical method, in accordance with ICH guidelines.
1. Sample Preparation:
-
Prepare a stock solution of duloxetine hydrochloride at approximately 1000 µg/mL in a suitable solvent (e.g., methanol or diluent).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute stock solution with 0.1 M HCl. Heat at 80°C for 1-2 hours.[9][13]
-
Base Hydrolysis: Dilute stock solution with 0.1 M NaOH. Heat at 80°C for 1-2 hours.
-
Oxidative Degradation: Dilute stock solution with 3-30% H₂O₂. Keep at room temperature for up to 48 hours.[3]
-
Thermal Degradation: Store the solid drug substance at 60-80°C for several days.[9] Also, heat the stock solution at 60-80°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.[11]
3. Analysis:
-
Before injection, neutralize the acidic and basic samples.
-
Dilute all stressed samples to a target concentration (e.g., 100 µg/mL).
-
Inject the samples into the HPLC system and analyze the chromatograms for new peaks, ensuring they are well-resolved from duloxetine. Aim for 5-20% degradation for optimal results.
Example Gradient Program
The following table shows a typical gradient program developed for a stability-indicating assay of duloxetine on a C8 column.[1]
Table 2: Example Gradient Timetable for Duloxetine Analysis
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Curve |
| 0.0 | 60 | 40 | Linear |
| 5.0 | 60 | 40 | Linear |
| 20.0 | 25 | 75 | Linear |
| 30.0 | 25 | 75 | Linear |
| 30.1 | 60 | 40 | Linear |
| 40.0 | 60 | 40 | Linear |
References
- Veera Reddy, A. et al. (2012). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica, 4(4):1735-1741. [Link]
- Prajapati, Y. K. et al. (2010). Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form. Scientia Pharmaceutica, 78(4), 857–868. [Link]
- Reddy, B. et al. (2009). A validated stability indicating rapid LC method for duloxetine HCl. Pharmazie, 64(1), 10-13. [Link]
- Nirogi, R. et al. (2014). Development and Validation of Highly Sensitive HPLC-Ms/Ms Method for the Determination of Duloxetine in Human Plasma. Research Journal of Pharmacy and Technology, 7(10), 1133-1139. [Link]
- Daraji, J. R. et al. (2016). Stability Indicating RP-HPLC Method for Estimation of Duloxetine in Tablet Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research, 6(4), 516-522. [Link]
- Suresh, P. & Rao, J. (2014). Development and Validation of RP-HPLC Method for the Estimation of Duloxetine Hydrochloride in Bulk and Pharmaceutical Dosage Forms. Journal of Chemical and Pharmaceutical Research, 6(7), 1999-2005. [Link]
- Prajapati, Y. K. et al. (2010). Stability-Indicating RP-HPLC Method Development and Validation for Duloxetine Hydrochloride in Tablets. SciLiT, 78, 857-868. [Link]
- Sinha, V. R. et al. (2009). Stress Degradation Studies on Duloxetine Hydrochloride and Development of an RP-HPLC Method for its Determination in Capsule Formulation. Journal of Chromatographic Science, 47(7), 589-593. [Link]
- Sinha, V. R. et al. (2009).
- Sinha, V. R. et al. (2009).
- Barmpalexis, P. et al. (2012). Stress Degradation Studies and Kinetic Determinations of Duloxetine Enteric-Coated Pellets by HPLC.
- Kumari, J. N. (2017). Development and validation of new RP-HPLC method for simultaneous estimation of drug Duloxetine and Mecobalamin in tablet dosage. Indo American Journal of Pharmaceutical Sciences, 4(10), 3855-3862. [Link]
- Sai Kushal, G. et al. (2023). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF DULOXETINE HYDROCHLORIDE IN PHARMACEUTICAL DOSAGE FORM. International Journal of Biology, Pharmacy and Allied Sciences, 12(5), 1846-1857. [Link]
- Reddy, G. V. et al. (2008). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies. Journal of Liquid Chromatography & Related Technologies, 31(15), 2275-2287. [Link]
- Singh, S. et al. (2013). Development and validation of an analytical method for the stability of duloxetine hydrochloride. Pharmaceutical Methods, 4(1), 1-6. [Link]
- Chromatography Guru. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
- Singh, S. et al. (2013). Typical HPLC chromatogram of duloxetine hydrochloride.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- HALO Chromatography. (2023). LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
- Prajapati, Y. K. et al. (2010). (PDF) Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form.
- Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. jpsbr.org [jpsbr.org]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Duloxetine Extraction from Drug Products
Welcome to the technical support center for the analysis of Duloxetine and its related compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who are focused on achieving accurate and reproducible quantification of duloxetine and its critical impurities, such as 1-Naphthol, from pharmaceutical dosage forms. Low extraction recovery can compromise data integrity, leading to inaccurate batch release decisions and flawed stability studies.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental physicochemical properties of duloxetine and established analytical principles. Our goal is to empower you to diagnose and resolve common extraction challenges, ensuring the integrity and accuracy of your results.
Troubleshooting Guide: Addressing Low Extraction Recovery
This section addresses specific issues encountered during the sample preparation and extraction of duloxetine from drug products.
Q1: My duloxetine recovery from enteric-coated delayed-release capsules is consistently low and variable. What are the likely causes?
This is a common challenge stemming from both the formulation's design and the drug's chemical nature. The primary causes can be broken down into two areas: incomplete release from the dosage form and chemical degradation during extraction.
Cause A: Incomplete Disruption of the Enteric Coating
-
Scientific Rationale: Enteric coatings are designed to resist acidic environments (like the stomach) and dissolve at a higher pH (in the intestine). If your extraction procedure does not adequately neutralize or disrupt this coating, the duloxetine active pharmaceutical ingredient (API) will not be fully released into the extraction solvent, leading to poor recovery.
-
Troubleshooting Steps:
-
Mechanical Disruption: Ensure the capsule contents are thoroughly dispersed. After emptying the capsules, use a mortar and pestle to gently grind the pellets or powder.[1]
-
Solvent pH Optimization: Duloxetine is acid-labile and degrades significantly at low pH.[2] An acidic extraction medium designed to dissolve the capsule shell may inadvertently degrade the API. The recommended approach is a two-stage dissolution/extraction process that mimics the USP dissolution method.[3] Start with an acidic stage to handle the capsule shell if necessary, but ensure the primary extraction of the enteric-coated pellets occurs in a buffer with a pH of 6.8 or higher.[4]
-
Sonication and Shaking: Increase the sonication time or use a mechanical shaker to ensure complete disintegration of the pellets and dissolution of the API. A typical procedure involves sonicating for 15-20 minutes with intermittent shaking.[5]
-
Cause B: API Degradation during Extraction
-
Scientific Rationale: Duloxetine hydrochloride is highly susceptible to acid hydrolysis, where the ether linkage is cleaved to form 1-naphthol, a toxic impurity.[2][6] If the pH of your extraction medium is too low, you are likely converting the parent drug into its degradant, which will artificially lower the measured concentration of duloxetine. At a pH of 1.2, 50% of the dose can be hydrolyzed to 1-naphthol within an hour.[2]
-
Troubleshooting Steps:
-
Verify Solvent pH: Immediately measure the pH of your extraction diluent. For duloxetine, a phosphate buffer with a pH of 6.8 is often used for the final extraction step to ensure stability.[4]
-
Analyze for Degradants: Check your chromatogram for a peak corresponding to 1-naphthol. An unusually large 1-naphthol peak that is not present in the un-extracted reference standard is a strong indicator of process-induced degradation.
-
Control Temperature: While duloxetine is relatively stable under thermal stress in solid form, degradation can accelerate in solution.[7][8] Avoid heating samples during extraction unless specifically required and validated. Perform extractions at controlled room temperature.
-
Q2: I am seeing a significant peak for 1-naphthol in my chromatogram. How do I determine if it's from the drug product itself or an artifact of my extraction method?
Distinguishing between inherent impurities and process-induced artifacts is critical for accurate stability and quality assessment.
-
Scientific Rationale: 1-Naphthol is a known process impurity and a primary degradant of duloxetine formed via acid hydrolysis.[6][9] Its presence in the final chromatogram can originate from the manufacturing process, storage-induced degradation, or degradation during the analytical workflow.
-
Troubleshooting Protocol (A Self-Validating System):
-
Analyze a Reference Standard: Prepare a solution of pure duloxetine hydrochloride reference standard in your final extraction diluent. Run this through your analytical method (e.g., HPLC, UPLC). The resulting chromatogram should show no significant 1-naphthol peak. If it does, your diluent or analytical method is causing degradation.
-
Use a Milder Extraction: Prepare a sample using an extraction method with minimized stress. For example, use a pre-neutralized buffer (pH 7.0) and avoid prolonged sonication. Compare the 1-naphthol peak area from this "gentle" extraction to your standard method. A significantly smaller peak suggests your routine method is too harsh.
-
Spike a Placebo: Obtain a placebo version of the drug product (containing all excipients but no duloxetine). Spike the placebo with a known amount of pure duloxetine reference standard and perform your standard extraction. Calculate the recovery of duloxetine and the amount of 1-naphthol formed. This directly measures the impact of your extraction process in the presence of the formulation matrix. High formation of 1-naphthol here confirms your method is the source of degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of duloxetine that influence its extraction?
Understanding these properties is the foundation for developing a robust extraction method.
-
pH-Dependent Solubility: Duloxetine hydrochloride's solubility is highly dependent on pH. As a weakly basic compound, it is more soluble in acidic conditions. However, this is countered by its instability at low pH.
-
Data Summary: The aqueous solubility of duloxetine HCl highlights the need for careful pH selection.[10]
-
| pH | Solubility (g/L) | Log D (n-octanol/water) |
| 4.0 | 21.6 | 0.781 |
| 7.0 | 2.74 | 1.54 |
| 9.0 | 0.331 | 3.35 |
-
pKa: The dissociation constant (pKa) of duloxetine is approximately 9.34.[10] This indicates that at a physiological pH of 7.4, the molecule will be predominantly in its ionized form. For extraction into organic solvents, the pH may need to be adjusted to favor the non-ionized form, but this must be balanced against stability.
-
Solvent Selection: Duloxetine HCl is soluble in organic solvents like methanol, DMSO, and DMF.[11] Methanol is a common choice for initial stock solutions and is often a component of the mobile phase in HPLC methods.[5][12]
Q2: What is the best extraction technique for duloxetine from solid dosage forms: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
For routine quality control of solid dosage forms, a direct solvent extraction (a form of solid-liquid extraction) is most common. However, for cleaning validation or bioanalytical samples, LLE or SPE are used.
-
Direct Solvent Extraction: This is the standard for assay and impurity testing of capsules. It involves disrupting the formulation in a suitable solvent system (e.g., buffered methanol) followed by filtration or centrifugation. It is simple, fast, and suitable for high-throughput analysis.[5][13]
-
Solid-Phase Extraction (SPE): SPE offers superior cleanup by removing excipients that might interfere with the analysis or damage the analytical column. A mixed-mode reversed-phase/strong cation exchange cartridge can be highly effective for extracting duloxetine from complex matrices, with reported extraction yields exceeding 90%.[14] This is ideal for trace-level analysis or complex sample matrices.
-
Liquid-Liquid Extraction (LLE): LLE is also effective, particularly for plasma samples. It involves extracting the analyte from an aqueous sample into an immiscible organic solvent (e.g., n-hexane) after pH adjustment.[15] It is less common for solid dosage form analysis.
Q3: Can you provide a validated, step-by-step protocol for extracting duloxetine from delayed-release capsules?
Yes. The following protocol is a robust starting point, designed to maximize recovery while minimizing degradation. It incorporates principles from various validated methods.[4][5][13]
Optimized Extraction Protocol for Duloxetine DR Capsules
-
Sample Preparation:
-
Accurately weigh and record the contents of 20 capsules to determine the average fill weight.
-
Create a composite powder by combining and mixing the contents.
-
Accurately weigh a portion of the composite powder equivalent to one capsule's nominal strength (e.g., 60 mg of duloxetine) and transfer it to a 100 mL volumetric flask.
-
-
Initial Dispersion:
-
Add approximately 60 mL of methanol to the flask. Methanol is an effective solvent for duloxetine HCl.[5]
-
Cap the flask and sonicate for 15 minutes with intermittent vigorous shaking. This step uses mechanical energy to break down the enteric-coated pellets and facilitate the initial dissolution of the API.
-
-
pH Adjustment and Final Dilution:
-
Allow the solution to return to room temperature.
-
Dilute the solution to the final volume (100 mL) using a pH 6.8 phosphate buffer. This ensures the final solution environment is non-degrading.[4]
-
Mix thoroughly by inversion.
-
-
Clarification:
-
Filter a portion of the solution through a 0.45 µm nylon or PVDF syringe filter into an HPLC vial. Discard the first 1-2 mL of filtrate to prevent adsorption effects. This step removes insoluble excipients that could clog the HPLC system.[5]
-
-
Analysis:
Visualizations
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the recommended extraction workflow and a decision tree for troubleshooting low recovery.
Caption: Recommended workflow for duloxetine extraction.
Sources
- 1. jocpr.com [jocpr.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. ijbpas.com [ijbpas.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Estimation of Duloxetine Hydrochloride in Pharmaceutical Formulations by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. HPLC analysis of the novel antidepressant duloxetine in human plasma after an original solid-phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. scispace.com [scispace.com]
- 17. Analysis of duloxetine hydrochloride and its related compounds in pharmaceutical dosage forms and in vitro dissolution studies by stability indicating UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS Analysis of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol
Welcome to the technical support guide for minimizing signal suppression when analyzing 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol. This molecule, an analog of Duloxetine, presents unique challenges in LC-MS due to its amphiphilic nature.[1][2] This guide is designed for researchers and drug development professionals to provide a systematic approach to troubleshooting and mitigating ion suppression, ensuring robust and reliable quantification.
Understanding the Analyte
Before troubleshooting, it's crucial to understand the physicochemical properties of this compound.
-
Structure and Properties: The molecule contains a bulky, hydrophobic naphthalene ring and a thiophene group, giving it a significant nonpolar character (calculated XLogP3 of 4.2).[3] It also possesses two key ionizable sites: a basic secondary amine and a weakly acidic phenolic hydroxyl group.
-
Ionization Behavior: The secondary amine group is the primary site for protonation, making the analyte highly suitable for positive mode electrospray ionization (ESI+), where it will be detected as the [M+H]+ ion. The pKa of this amine is expected to be around 9-11, typical for secondary amines.[4] The phenolic hydroxyl group has a pKa of approximately 10, making it less likely to deprotonate in standard reversed-phase mobile phases.[5][6]
-
Susceptibility to Ion Suppression: Due to its hydrophobic nature, the analyte will retain well on a C18 column. This retention profile places it in a region of the chromatogram where co-elution with endogenous matrix components like phospholipids is highly probable, a major cause of ion suppression in bioanalysis.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a problem for my analyte? A1: Signal suppression, also known as a matrix effect, is the reduction in the ionization efficiency of your target analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[9] This leads to a decreased MS signal, which can result in poor sensitivity, inaccuracy, and unreliable quantification.[10] For this specific analyte, its retention time often overlaps with phospholipids, which are notorious for causing ion suppression.[11][12]
Q2: I'm seeing a very weak or inconsistent signal. What's the most likely cause? A2: The most common cause is significant ion suppression from matrix components.[13] This is often a result of inadequate sample cleanup.[9] Other potential causes include suboptimal chromatographic separation from interfering compounds or a contaminated mass spectrometer ion source.
Q3: Should I use positive or negative ionization mode? A3: Positive ionization mode (ESI+) is strongly recommended. The secondary amine group is basic and readily accepts a proton to form a stable [M+H]+ ion, leading to a much stronger signal than what could be achieved in negative mode via deprotonation of the phenolic group.
Q4: My peak shape is poor (tailing or fronting). What should I check first? A4: Poor peak shape is often related to chromatography. Check for a mismatch between your injection solvent and the mobile phase. Ensure the mobile phase pH is appropriate to keep the analyte consistently protonated (pH 2-4 units below the amine's pKa is a good rule of thumb).[14] Column degradation or contamination can also be a factor.
In-Depth Troubleshooting and Optimization Guide
This section provides a systematic approach to identifying and eliminating signal suppression. The process is broken down into three key areas: Sample Preparation, Liquid Chromatography, and Mass Spectrometry.
Diagram: Systematic Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting signal suppression.
Sample Preparation: The First Line of Defense
Effective sample preparation is the most critical step to minimize matrix effects.[15] The goal is to remove interfering endogenous components, especially phospholipids, before injection.
| Method | Principle | Pros | Cons | Recommendation |
| Protein Precipitation (PPT) | Proteins are crashed out using an organic solvent (e.g., acetonitrile). | Fast, simple, inexpensive. | Ineffective at removing phospholipids , leading to significant ion suppression.[12] | Not recommended as a standalone method. Use only as a first step before a more selective technique. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquids based on pH and polarity. | Can be very clean, removes salts and many polar interferences.[16] | Can be labor-intensive, may co-extract nonpolar interferences like lipids. | A good option. Use a nonpolar solvent like MTBE or Hexane/Ethyl Acetate at a basic pH to extract the neutral form of the analyte. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[17][18] | Highly selective, excellent for removing both polar and nonpolar interferences.[19] | Requires method development, can be more expensive. | Highly Recommended. Use a reversed-phase (C18) or mixed-mode cation exchange sorbent. |
| HybridSPE®-Phospholipid | Combines protein precipitation with selective removal of phospholipids via a zirconia-based sorbent.[8] | Simple workflow, specifically targets and removes phospholipids very effectively. | Proprietary technology. | Excellent Choice. Provides the simplicity of PPT with the cleanliness of a more targeted approach. |
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
-
Pre-treat Sample: To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This ensures the analyte is fully protonated and proteins are disrupted.
-
Condition Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load Sample: Load the pre-treated sample onto the cartridge.
-
Wash:
-
Wash 1: 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash 2: 1 mL of methanol to remove retained lipids.
-
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the sorbent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Optimization
Strategic LC method development can chromatographically separate your analyte from sources of suppression.[13]
-
Mobile Phase pH: The mobile phase pH is critical. To ensure consistent protonation of the secondary amine and good peak shape, maintain a mobile phase pH between 2.5 and 4.0 using an additive like formic acid (0.1%). This keeps the analyte in its charged state, which is ideal for retention on many mixed-mode columns and for ESI sensitivity.[20] Studies have shown that mobile phase pH directly impacts ionization efficiency.[21][22]
-
Gradient Optimization: Employ a sharp gradient. A rapid increase in the organic solvent percentage after your analyte has eluted can help wash away late-eluting, highly nonpolar interferences like phospholipids from the column in each run, preventing their accumulation.
-
Column Choice: While a standard C18 column is a good starting point, consider a column with a different selectivity if co-elution is a problem. A phenyl-hexyl or a "mixed-mode" column that offers both reversed-phase and ion-exchange retention mechanisms can provide enhanced separation from matrix components.
Mass Spectrometry (MS) Source Optimization
Fine-tuning the ESI source can improve signal stability and intensity, though it cannot eliminate suppression caused by co-eluting interferences.[23][24]
-
Key Parameters: Systematically optimize the following parameters by infusing a standard solution of the analyte.[25]
-
Gas Flows (Nebulizer and Drying Gas): Higher gas flows can aid in desolvation, but excessive flow can also decrease sensitivity.[26]
-
Drying Gas Temperature: Higher temperatures improve desolvation of the ESI droplets, which is crucial for forming gas-phase ions. Be cautious with thermally labile compounds.[26]
-
Capillary Voltage: Optimize for a stable spray and maximum ion current.
-
Cone/Fragmentor Voltage: This voltage helps in declustering solvent molecules from the analyte ion and can be optimized to maximize the signal of the [M+H]+ precursor ion.[27]
-
| Parameter | Typical Starting Range | Optimization Goal |
| Nebulizer Gas (N₂) | 30 - 50 psi | Achieve a fine, stable aerosol spray. |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Efficiently desolvate droplets without scattering ions. |
| Drying Gas Temperature | 300 - 375 °C | Complete solvent evaporation. |
| Capillary Voltage | 3000 - 4500 V | Stable ion current. |
| Cone/Fragmentor Voltage | 20 - 60 V | Maximize precursor ion signal, minimize in-source fragmentation.[27] |
Self-Validation Check: Always include a stable isotope-labeled internal standard (SIL-IS) of your analyte if available. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression.[28] If the peak area ratio of the analyte to the SIL-IS remains consistent across different samples (e.g., standards in solvent vs. spiked plasma extracts), it indicates that the matrix effect has been successfully compensated for.
References
- Stahnke, H., Kittlaus, S., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 60835, Duloxetine. PubChem.
- AMS Biotechnology (Europe) Ltd. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
- Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70700641, this compound. PubChem.
- Xia, Y. Q., & Jemal, M. (2009). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis.
- Al-Obaidi, A. S. M., et al. (2014). Comparison of pKa values for some phenols imines derived from 3-acetyl and 4-acetyl pyridines. Journal of Al-Nahrain University.
- Souza, I. D., et al. (2013). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. ResearchGate.
- Al-Qaim, F. F., et al. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Journal of Chromatographic Science.
- Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
- Al-kuraishy, H. M., et al. (2023). Physicochemical parameters of duloxetine hydrochloride buccal tablets.
- Rocchi, P., & Cuda, F. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules.
- Jemal, M., & Xia, Y. Q. (1999). Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications.
- Patel, K., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
- ResearchGate. (n.d.). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Request PDF.
- Patel, D. S., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis.
- LGC Standards. (n.d.). 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol.
- Dziadosz, M., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online.
- Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
- Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
- Al-kuraishy, H. M., et al. (2020). Formulation and optimization of duloxetine hydrochloride buccal films: in vitro and in vivo evaluation. Drug Delivery.
- BenchChem. (2025). Technical Support Center: Troubleshooting Signal Suppression with Ursocholic Acid-d4 in LC-MS.
- Rahman, M. M., et al. (2021). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine by HPLC Method. ACTA Pharmaceutica Sciencia.
- LCGC International. (2019). Tips for Optimizing Key Parameters in LC–MS.
- LookChem. (n.d.). Cas 1033803-59-6, 2-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol.
- Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
- MilliporeSigma. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples.
- Chemistry LibreTexts. (2023). Solid-Phase Extraction.
- Al-Qaim, F. F., et al. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Journal of Chromatographic Science.
- LCGC. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
- Google Patents. (n.d.). US20110070299A1 - Delayed release pharmaceutical composition of duloxetine.
- Galano, A., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules.
- U.S. Food and Drug Administration. (n.d.). "Cymbalta" (Duloxetine HCI) EC-Capsules.
- Master Organic Chemistry. (2010). The pKa Table Is Your Friend.
- CymitQuimica. (n.d.). 4-[(1RS)-3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol.
- LCGC. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- BenchChem. (2025). Strategies to reduce matrix effects in LC-MS analysis of Dehydrotumulosic acid.
- Chen, G., et al. (2022). The Critical Role of Mobile Phase pH in the Performance of Oligonucleotide Ion-Pair Liquid Chromatography–Mass Spectrometry Methods. Journal of the American Society for Mass Spectrometry.
- Bakhtiar, R., et al. (2019). Salting-Out Assisted Liquid–Liquid Extraction for Quantification of Febuxostat in Plasma Using RP-HPLC and Its Pharmacokinetic Application.
- Stahnke, H., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PubMed.
- Semantic Scholar. (n.d.). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS.
- Pharmaffiliates. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.
- Scharlab S.L. (n.d.).
- ResearchGate. (n.d.).
- ACS Publications. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry.
- ResearchGate. (n.d.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Request PDF.
- Master Organic Chemistry. (2017).
- ResearchGate. (n.d.). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. Request PDF.
Sources
- 1. 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol [lgcstandards.com]
- 2. 4-[(1RS)-3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthale… [cymitquimica.com]
- 3. This compound | C18H19NOS | CID 70700641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. [PDF] Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. elementlabsolutions.com [elementlabsolutions.com]
- 28. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Control of Duloxetine Impurity E in API Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the control of Duloxetine Impurity E in Active Pharmaceutical Ingredient (API) manufacturing. This guide, structured in a comprehensive question-and-answer format, is designed to provide you with an in-depth understanding of the formation, analysis, and control of this critical process-related impurity. As Senior Application Scientists, we have compiled this information to address the common challenges encountered during process development and scale-up, grounding our advice in established scientific principles and field-proven strategies.
Frequently Asked Questions (FAQs)
Q1: What is Duloxetine Impurity E and why is its control important?
Duloxetine Impurity E is a process-related impurity and a positional isomer of Duloxetine. Its chemical name is 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol .[1][2] It is also referred to as the ortho-isomer or Duloxetine beta-Naphthol-1-yl Isomer.
The control of any impurity is a critical quality attribute for a drug substance, as impurities do not contribute to the therapeutic effect and can potentially pose a safety risk to the patient.[3] Regulatory bodies like the FDA and EMA require stringent control of impurities to ensure the safety, quality, and efficacy of the final drug product.[4] Therefore, understanding and controlling the levels of Impurity E is a mandatory aspect of Duloxetine API manufacturing.
Q2: How is Duloxetine Impurity E formed?
Duloxetine Impurity E is primarily a degradation product formed from Duloxetine under specific stress conditions.[5] Its formation is particularly noted under both acidic and basic hydrolytic conditions, especially when elevated temperatures are involved.[3][6]
The prevailing hypothesis for its formation is an acid or base-catalyzed rearrangement of the naphthyl group on the Duloxetine molecule, moving from the oxygen atom to the adjacent carbon atom on the naphthalene ring. This type of reaction is analogous to a Fries rearrangement .
Troubleshooting Guide: Formation and Control of Impurity E
This section provides a detailed exploration of the factors influencing the formation of Impurity E and offers strategies for its control during the manufacturing process.
Q3: What is the detailed reaction mechanism for the formation of Impurity E?
Understanding the reaction mechanism is fundamental to devising effective control strategies. The formation of Impurity E from Duloxetine is believed to proceed via a rearrangement mechanism, particularly under acidic or strongly basic conditions with thermal stress.
Below is a proposed mechanism analogous to a Fries rearrangement, which involves the migration of an acyl or, in this case, an aryl group.
// Nodes Duloxetine [label="Duloxetine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonation [label="Protonation (Acidic)\nor Deprotonation (Basic)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Reactive Intermediate\n(Carbocation-like)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rearrangement [label="Intramolecular\nElectrophilic Aromatic\nSubstitution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotonation_Final [label="Deprotonation", fillcolor="#FBBC05", fontcolor="#202124"]; Impurity_E [label="Duloxetine Impurity E\n(ortho-isomer)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Duloxetine -> Protonation [label="H+ or Base", color="#5F6368"]; Protonation -> Intermediate [label="Cleavage of Ether Bond", color="#5F6368"]; Intermediate -> Rearrangement [label="Migration of\nNaphthyl Group", color="#5F6368"]; Rearrangement -> Deprotonation_Final [label="Aromatization", color="#5F6368"]; Deprotonation_Final -> Impurity_E [label="Final Product", color="#5F6368"]; }
Caption: Proposed mechanism for the formation of Duloxetine Impurity E.Causality behind the mechanism:
-
Acid Catalysis: In an acidic medium, the ether oxygen of Duloxetine can be protonated, making the naphthyl group a better leaving group. This can lead to the formation of a carbocation-like intermediate, which then undergoes an intramolecular electrophilic aromatic substitution on the naphthalene ring at the ortho position.
-
Base Catalysis: Under strongly basic and high-temperature conditions, as described in some literature for the intentional synthesis of related isomers, a rearrangement can also be forced.[5] This may proceed through a different intermediate but ultimately results in the migration of the side chain to a carbon atom of the naphthol ring system.
Q4: Which process parameters have the most significant impact on the formation of Impurity E?
Based on forced degradation studies and synthetic procedures for related isomers, the following process parameters are critical in controlling the formation of Impurity E:
| Process Parameter | Impact on Impurity E Formation | Recommended Control Strategy |
| pH | High acidity or high basicity significantly accelerates the rearrangement. Duloxetine shows considerable degradation in acidic conditions.[3][7] | Maintain the pH of aqueous work-up and crystallization steps as close to neutral as possible. Avoid prolonged exposure to strong acids or bases. |
| Temperature | Elevated temperatures provide the activation energy for the rearrangement reaction. Heating Duloxetine in various solvents is a known method to generate this impurity.[4] | Use the lowest feasible temperatures during distillations, crystallizations, and drying operations. Avoid localized overheating. |
| Reaction/Hold Time | Longer exposure to harsh pH and high-temperature conditions increases the extent of impurity formation. | Minimize the duration of steps where the API is subjected to stress conditions. |
| Solvent Choice | Certain solvents, especially at reflux, can promote the degradation of Duloxetine.[4] | Select crystallization and reaction solvents with lower boiling points where feasible. Ensure the chosen solvent does not promote acidic or basic degradation. |
Preventative and Purification Strategies
Q5: How can the formation of Impurity E be prevented during the synthesis of Duloxetine API?
A proactive approach to impurity control is always preferable to relying solely on downstream purification.[4]
// Nodes Start [label="Duloxetine Synthesis\n(Key Condensation Step)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Process_Control [label="Strict Process\nParameter Control", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Optimized Work-up\nConditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isolation [label="Controlled\nIsolation/Crystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; API [label="High-Purity\nDuloxetine API\n(< Specification for Impurity E)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Process_Control [label="Temperature, Time"]; Process_Control -> Workup [label="pH, Quenching"]; Workup -> Isolation [label="Solvent, Cooling Profile"]; Isolation -> API; }
Caption: A workflow illustrating preventative strategies for Impurity E.Experimental Protocol: Key Considerations for the Condensation Step
The formation of the ether linkage is a critical step in the synthesis of Duloxetine. Controlling the conditions of this reaction and the subsequent work-up is paramount.
-
Reaction Conditions:
-
Base Selection: Use the stoichiometric amount of a suitable base (e.g., sodium hydride, potassium carbonate) required for the deprotonation of the hydroxyl intermediate. Excess base can lead to side reactions.
-
Temperature Control: Maintain the reaction temperature as specified in the validated process. Excursions to higher temperatures can promote side reactions, including potential rearrangements if any naphthol-like species are present.
-
-
Work-up Procedure:
-
Quenching: Quench the reaction mixture promptly and carefully with a suitable reagent (e.g., water, mild acid) to neutralize the excess base.
-
pH Adjustment: During aqueous washes, carefully monitor and control the pH to remain within a neutral or slightly acidic range (e.g., pH 5-7). Avoid strongly acidic or basic conditions.
-
-
Solvent Removal:
-
When concentrating the reaction mixture, use vacuum distillation at the lowest possible temperature to minimize thermal stress on the product.
-
Q6: What are the most effective methods for removing Impurity E if it has already formed?
If Impurity E is present in the crude API above the acceptable limit, purification is necessary. Crystallization is the most common and effective method for removing positional isomers.
Experimental Protocol: Purification of Duloxetine HCl by Crystallization
This protocol is a general guideline and should be optimized for your specific process.
-
Solvent Selection:
-
Choose a solvent system in which Duloxetine HCl has good solubility at elevated temperatures and poor solubility at lower temperatures.
-
The solvent system should also provide good selectivity, meaning Impurity E should either remain in the mother liquor or be more soluble than Duloxetine HCl.
-
Commonly used solvents for Duloxetine HCl crystallization include isopropanol, ethanol, and mixtures of ketones (like acetone) with water.[8]
-
-
Crystallization Procedure:
-
Dissolve the crude Duloxetine HCl containing Impurity E in the chosen solvent (e.g., a mixture of acetone and water) at reflux temperature to ensure complete dissolution.[8]
-
Optionally, perform a hot filtration to remove any particulate matter.
-
Cool the solution slowly and in a controlled manner to the desired crystallization temperature (e.g., 0-5 °C). Rapid cooling can lead to the trapping of impurities within the crystal lattice.
-
Hold the slurry at the final temperature for a sufficient time to allow for complete crystallization and to ensure the mother liquor is enriched with the impurity.
-
Filter the crystalline product and wash the cake with a small amount of cold crystallization solvent to remove residual mother liquor.
-
Dry the purified Duloxetine HCl under vacuum at a controlled temperature (e.g., not exceeding 40-50 °C) to prevent any thermal degradation.
-
Analytical Troubleshooting
Q7: During HPLC analysis, I am facing issues with the resolution between Duloxetine, Impurity E (ortho-isomer), and Impurity C (para-isomer). How can I troubleshoot this?
Positional isomers like Impurity E and Impurity C can be challenging to separate chromatographically due to their similar physicochemical properties.
Troubleshooting Steps for HPLC Co-elution:
| Issue | Potential Cause | Troubleshooting Action |
| Poor Resolution | Mobile Phase Composition: The selectivity of the mobile phase may not be optimal for separating the isomers. | 1. Adjust pH: Vary the pH of the aqueous portion of the mobile phase by ±0.2-0.5 units. The ionization state of the analytes can affect their interaction with the stationary phase.[9] 2. Change Organic Modifier: If using acetonitrile, try methanol or a combination of both. Different organic solvents can alter the selectivity. 3. Modify Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape and resolution for ionic compounds. |
| Stationary Phase: The column chemistry may not be suitable for resolving these specific isomers. | 1. Try a Different Stationary Phase: If using a standard C18 column, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column. These phases offer different retention mechanisms (e.g., π-π interactions) that can be effective for separating aromatic isomers. | |
| Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution. | 1. Vary Column Temperature: Analyze samples at different temperatures (e.g., 25°C, 35°C, 45°C). Lower temperatures often increase retention and may improve resolution, while higher temperatures can improve efficiency. | |
| Peak Tailing | Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of Duloxetine and its impurities, causing peak tailing. | 1. Optimize Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.0) can suppress the ionization of silanols.[3] 2. Add a Competing Base: Incorporate a small amount of a competing base like triethylamine (TEA) into the mobile phase to block the active silanol sites. |
// Nodes Problem [label="Poor Resolution/\nCo-elution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mobile_Phase [label="Adjust Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; Stationary_Phase [label="Change Stationary Phase", fillcolor="#FBBC05", fontcolor="#202124"]; Temperature [label="Vary Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; pH [label="pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Organic [label="Organic Modifier", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenyl [label="Phenyl-Hexyl/PFP", fillcolor="#34A853", fontcolor="#FFFFFF"]; C8 [label="C8", fillcolor="#34A853", fontcolor="#FFFFFF"]; Increase [label="Increase Temp", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decrease [label="Decrease Temp", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Resolution Achieved", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Problem -> Mobile_Phase; Problem -> Stationary_Phase; Problem -> Temperature; Mobile_Phase -> pH; Mobile_Phase -> Organic; Stationary_Phase -> Phenyl; Stationary_Phase -> C8; Temperature -> Increase; Temperature -> Decrease; pH -> Resolved; Organic -> Resolved; Phenyl -> Resolved; C8 -> Resolved; Increase -> Resolved; Decrease -> Resolved; }
Caption: A logical approach to troubleshooting HPLC resolution issues.References
- Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica. ([Link])
- Stress Degradation Studies on Duloxetine Hydrochloride and Development of an RP-HPLC Method for its Determination in Capsule Formulation.
- Stress degradation studies and kinetic determinations of duloxetine enteric-co
- Process for the purification of duloxetine hydrochloride.
- Novel acid catalysed rearrangement of duloxetine.
- Preparation method of duloxetine hydrochloride impurities.
- Process for the preparation of duloxetine hydrochloride.
- Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthal
- Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
- Critical review of reports on impurity and degradation product profiling in the last decade. Molnar Institute. ([Link])
- A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
- HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide. SCION Instruments. ([Link])
- Duloxetine EP Impurity E. SynZeal. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. ijper.org [ijper.org]
- 4. EP2100888A2 - Process for the preparation of duloxetine hydrochloride - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Stress degradation studies and kinetic determinations of duloxetine enteric-coated pellets by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US7534900B2 - Process for the purification of duloxetine hydrochloride - Google Patents [patents.google.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Investigating the stability of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol under stress conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 1-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol, a crucial molecule in pharmaceutical development, also known as a duloxetine- and rotigotine-related compound.[1][2] Our focus is to provide you with the scientific rationale behind the experimental protocols to ensure the integrity and robustness of your stability studies.
Overview & Key Stability Considerations
This compound possesses several functional groups that are susceptible to degradation under stress conditions. The thiophene ring, the naphthalen-2-ol moiety, and the secondary amine are all potential sites for chemical transformation. Understanding these liabilities is the first step in designing a comprehensive stability testing program. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3][4][5]
Key molecular features and their stability implications:
-
Thiophene Ring: While aromatic, the sulfur atom can be susceptible to oxidation, potentially forming sulfoxides. The ring itself can also undergo degradation under harsh acidic or photolytic conditions.
-
Naphthalen-2-ol: The hydroxyl group on the naphthalene ring is a primary site for oxidation, which can lead to the formation of quinone-type structures.[6][7] This moiety is also a chromophore, making the molecule susceptible to photolytic degradation.
-
Methylamino Group: Secondary amines can be prone to oxidation, forming N-oxides.[8] They can also participate in reactions with degradants of other parts of the molecule or excipients.
Frequently Asked Questions (FAQs)
Here are some common questions and answers you might have during your stability studies.
Q1: My HPLC analysis shows significant degradation of the main peak under acidic conditions, even at room temperature. What is the likely cause?
A1: The thiophene ring in the molecule is likely susceptible to acid-catalyzed hydrolysis or degradation.[9] The acidic environment can protonate the sulfur atom, making the ring more susceptible to nucleophilic attack by water. It is also possible that the naphthalen-2-ol moiety is involved. To confirm this, you should aim to characterize the major degradant using LC-MS to obtain its mass and fragmentation pattern.
Q2: I'm observing a new peak in my chromatogram after exposing my sample to light, but not in the dark control. What could this be?
A2: This strongly suggests a photolytic degradation product. The naphthalen-2-ol and thiophene moieties are both chromophores that can absorb UV light, leading to photochemical reactions.[10][11][12][13] The degradation could involve oxidation of the naphthalene ring or reactions involving the thiophene ring. To mitigate this, ensure the drug substance and product are protected from light during manufacturing and storage.
Q3: After oxidative stress with hydrogen peroxide, I see a complex mixture of degradation products. How can I identify the primary oxidative degradation pathway?
A3: Oxidative degradation can be complex. The primary sites of oxidation are likely the naphthalen-2-ol hydroxyl group, the thiophene ring, and the methylamino group.[6][8] To simplify the analysis, consider using milder oxidizing agents or reducing the concentration of hydrogen peroxide to favor the formation of the initial degradation products. LC-MS/MS is an invaluable tool for identifying the structures of these products.
Q4: My mass balance in the stability study is below 95%. Where could the missing mass be?
A4: A poor mass balance can indicate several issues. It's possible that some degradation products are not being detected by your current analytical method. This could be because they do not have a chromophore for UV detection, are volatile and have been lost, or are irreversibly adsorbed to the HPLC column. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer to search for non-UV active degradants.[14]
In-Depth Troubleshooting Guides
Issue: Unresolved Peaks in the HPLC Chromatogram
If you are struggling to separate the parent compound from its degradation products, consider the following:
-
Mobile Phase pH: The ionization state of the methylamino group and the hydroxyl group on the naphthalene ring will be affected by the mobile phase pH. Experiment with a pH range from acidic (e.g., pH 2.5-3.5) to neutral.
-
Column Chemistry: If a standard C18 column is not providing adequate separation, try a column with a different selectivity. A phenyl-hexyl column might offer better separation due to pi-pi interactions with the aromatic rings. A polar-embedded column could also be beneficial.
-
Gradient Optimization: A shallow gradient can often improve the resolution of closely eluting peaks.
Issue: Inconsistent Degradation Profiles
If you are observing variability in your stress testing results, consider these factors:
-
Sample Preparation: Ensure your sample is fully dissolved before stressing. Inconsistent dissolution can lead to variable degradation rates.
-
Stress Condition Control: Precisely control the temperature, concentration of stressing agents, and light exposure. Use a calibrated photostability chamber for photolytic studies.
-
Reaction Quenching: For hydrolytic and oxidative stress studies, it is crucial to effectively neutralize the stressing agent at the end of the experiment to prevent further degradation.
Standardized Protocols for Forced Degradation Studies
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15] These protocols are based on the ICH Q1A(R2) guideline.[15][16]
Experimental Workflow
Caption: Workflow for forced degradation studies.
Stress Condition Protocols
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).2. Add an equal volume of 0.1 M HCl.[17]3. Heat at 60°C and take samples at various time points (e.g., 2, 4, 8, 24 hours).4. Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis. |
| Base Hydrolysis | 1. Dissolve the compound in a suitable solvent.2. Add an equal volume of 0.1 M NaOH.[17]3. Heat at 60°C and sample at various time points.4. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidative Degradation | 1. Dissolve the compound in a suitable solvent.2. Add 3% hydrogen peroxide.3. Store at room temperature, protected from light, and sample at various time points. |
| Thermal Degradation | 1. Place the solid compound in a controlled temperature oven at 80°C.[18]2. Sample at various time points and dissolve in a suitable solvent for analysis. |
| Photolytic Degradation | 1. Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19]2. A dark control sample should be stored under the same conditions but protected from light. |
Data Interpretation
A crucial part of stability testing is the development of a stability-indicating analytical method. This is a validated quantitative analytical method that can detect changes in the chemical, physical, or microbiological properties of the drug substance and products.[20][21][22]
Potential Degradation Pathways
Caption: Potential degradation pathways.
Your data should be used to construct a degradation map similar to the one above. This will help in understanding the intrinsic stability of the molecule and in the development of a robust formulation and packaging.
References
- Forced Degradation Studies: Regulatory Considerations and Implement
- Q1B Photostability Testing of New Drug Substances and Products. U.S.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- Forced Degradation Studies for Drug Substances & Drug Products- Scientific Consider
- Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects.
- Absorption, Disposition, Metabolic Fate, and Elimination of the Dopamine Agonist Rotigotine in Man: Administration by Intravenous Infusion or Transdermal Delivery.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Metabolic pathway of rotigotine.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency.
- ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy.
- Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule.
- Q1A(R2) Guideline. ICH.
- Forced Degradation Study as per ICH Guidelines: Wh
- ICH Q1A, Q1B, Forced Degrad
- ICH GUIDELINES: STRESS DEGRAD
- What is a Stability-indic
- What is the mechanism of Rotigotine?.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- What is a stability indic
- Stability Indic
- Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ioniz
- Stability indicating study by using different analytical techniques. IJSDR.
- Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV.
- Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters.
- Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters.
- Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers.
- Radiolytic degradation of thiophene: Performance, pathway and toxicity evalu
- Oxidation Reactions of 1-and 2-Naphthols: An Experimental and Theoretical Study.
- Thiophene. Wikipedia.
- Recent advances in catalytic oxidative reactions of phenols and naphthalenols. Organic Chemistry Frontiers (RSC Publishing).
- Thermal Stability of Amine Compounds and Dichloromethane.
- Impact of Solvent on the Thermal Stability of Amines.
- Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation.
- Thermal stability and thermal decomposition study of hindered amine light stabilizers.
- Stability testing of existing active substances and rel
- Impact of Solvent on the Thermal Stability of Amines. SINTEF.
- This compound. PubChem.
- 4-[(1RS)-3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol. LGC Standards.
- Photo-Induced OH reactions of naphthalene and its oxid
- Oxidation of Naphthenoaromatic and Methyl-Substituted Aromatic Compounds by Naphthalene 1,2-Dioxygenase.
- 4-[(1RS)-3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol. CymitQuimica.
- 4-(3-Methylamino-1-thiophen-2-yl-propyl)-naphthalen-1-ol. Santa Cruz Biotechnology.
- 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol. PubChem.
Sources
- 1. This compound | C18H19NOS | CID 70700641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[(1RS)-3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol [lgcstandards.com]
- 3. veeprho.com [veeprho.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apicule.com [apicule.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in catalytic oxidative reactions of phenols and naphthalenols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. database.ich.org [database.ich.org]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 20. royed.in [royed.in]
- 21. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 22. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of Duloxetine Impurity E
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Duloxetine Impurity E, a critical quality attribute in the manufacturing of the active pharmaceutical ingredient (API) Duloxetine. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We will delve into the nuances of various techniques, from compendial methods to advanced chromatographic technologies, supported by experimental data and protocols to ensure scientific integrity and practical applicability.
Introduction: The Significance of Controlling Duloxetine Impurity E
Duloxetine is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for major depressive disorder, generalized anxiety disorder, and neuropathic pain. During its synthesis, several process-related impurities and degradation products can arise. One such critical impurity is Duloxetine Impurity E , chemically known as 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol .[1] Its structure is closely related to duloxetine, making its separation and quantification a challenging analytical task.
The stringent control of impurities is a fundamental requirement by regulatory agencies worldwide to ensure the safety and efficacy of pharmaceutical products. Therefore, robust and reliable analytical methods are paramount for the accurate determination of Impurity E in both bulk drug substance and finished pharmaceutical formulations.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for impurity profiling depends on various factors, including the required sensitivity, selectivity, speed, and the specific application (e.g., routine quality control, stability studies, or research and development). This section provides a comparative overview of the most commonly employed techniques for the analysis of Duloxetine Impurity E.
| Parameter | USP HPLC Method | UPLC Method | HPTLC Method | LC-MS/MS Method |
| Principle | High-Performance Liquid Chromatography | Ultra-Performance Liquid Chromatography | High-Performance Thin-Layer Chromatography | Liquid Chromatography with Tandem Mass Spectrometry |
| Typical Run Time | ~ 40-60 minutes | ~ 15-20 minutes[2] | ~ 20-30 minutes per plate | ~ 3-5 minutes[3] |
| Sensitivity (LOQ) | Specification-dependent, typically in the range of 0.05-0.1% | Lower µg/mL levels, down to 0.02 µg/mL for duloxetine[4] | ng/spot, typically in the range of 40-200 ng/spot for duloxetine[5] | Sub-ng/mL to pg/mL levels, down to 0.100 ng/mL for duloxetine[6] |
| Specificity | Good, relies on chromatographic separation | Excellent, superior resolution due to smaller particle size columns[2] | Moderate, potential for interference from matrix components | Excellent, highly specific due to mass-to-charge ratio detection |
| Precision (%RSD) | Typically < 2.0% | < 2.0%[2] | < 2.0%[5] | < 15% for bioanalytical methods, often tighter for API analysis |
| Solvent Consumption | High | Significantly lower than HPLC[2] | Low | Moderate, depends on run time |
| Primary Application | Official quality control and batch release | High-throughput screening, stability studies, routine QC | Rapid screening, semi-quantitative analysis | Trace level quantification, structural elucidation, bioanalysis |
The Benchmark: United States Pharmacopeia (USP) HPLC Method
The USP monograph for Duloxetine Hydrochloride provides a standardized HPLC method for the determination of organic impurities, including Impurity E (referred to as Duloxetine β-naphthol-1-yl isomer).[1] This method serves as the regulatory benchmark for quality control.
Rationale behind the USP method: The choice of a reversed-phase C18 column with a phosphate buffer and a mixture of organic solvents is a classic approach for separating moderately polar compounds like duloxetine and its impurities. The use of a gradient elution allows for the separation of a wide range of impurities with varying polarities within a reasonable timeframe. The UV detection at 230 nm is selected based on the chromophoric properties of the naphthalene and thiophene moieties present in the molecules.
The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)
UPLC technology utilizes columns with sub-2 µm particles, leading to significantly faster analysis times and improved resolution compared to conventional HPLC.[2] Several studies have demonstrated the successful application of UPLC for the analysis of duloxetine and its impurities.
Expertise in action: A reported UPLC method for the determination of 12 duloxetine impurities, including Impurity E, showcases the power of this technique.[2] The method employs a short column and a fast gradient, reducing the run time to under 20 minutes while achieving excellent resolution between all impurities. This makes UPLC an ideal choice for high-throughput environments such as in-process control and stability testing.
The Rapid Screening Tool: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simple, cost-effective, and rapid method for the simultaneous analysis of multiple samples. While it may not offer the same level of resolution and sensitivity as HPLC or UPLC, it is a valuable tool for screening and semi-quantitative analysis.
Field-proven insights: HPTLC methods have been developed for the estimation of duloxetine in bulk and tablet dosage forms.[5][7] These methods typically use silica gel plates as the stationary phase and a mixture of organic solvents as the mobile phase. Densitometric scanning is used for quantification. The main advantage of HPTLC is its ability to analyze numerous samples in parallel, making it suitable for preliminary screening of large batches.
The Ultimate in Sensitivity and Specificity: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and specificity, such as the analysis of trace-level impurities or for bioanalytical studies, LC-MS/MS is the gold standard. This technique couples the separation power of liquid chromatography with the highly selective and sensitive detection of a tandem mass spectrometer.
Why it's trustworthy: LC-MS/MS methods for duloxetine have demonstrated limits of quantification in the sub-ng/mL range.[6] The use of multiple reaction monitoring (MRM) ensures exceptional specificity, as it monitors a specific precursor-to-product ion transition for the analyte of interest, minimizing the risk of interference from other compounds. This is particularly useful for the unambiguous identification and quantification of Impurity E, especially in complex matrices.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the USP HPLC method and a representative UPLC method for the analysis of Duloxetine Impurity E.
Protocol 1: USP HPLC Method for Organic Impurities in Duloxetine Hydrochloride
3.1.1 Chromatographic Conditions
| Parameter | Specification |
| Column | 4.6-mm × 15-cm; 5-µm packing L1 (C18) |
| Mobile Phase | Gradient of Buffer and Acetonitrile |
| Buffer: 1.4 g of anhydrous sodium phosphate monobasic in 1 L of water, adjust with phosphoric acid to a pH of 2.5. | |
| Gradient: (Time, % Acetonitrile): (0, 25), (30, 25), (50, 60), (55, 60), (56, 25), (65, 25) | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
3.1.2 System Suitability
-
Resolution: The resolution between duloxetine and any adjacent peak must be not less than 1.5.
-
Tailing Factor: The tailing factor for the duloxetine peak must be not more than 2.0.
-
Relative Standard Deviation: The relative standard deviation for replicate injections of the standard solution must be not more than 2.0%.
3.1.3 Procedure
-
Standard Solution Preparation: Prepare a solution of USP Duloxetine Hydrochloride RS in the mobile phase to obtain a known concentration.
-
Sample Solution Preparation: Prepare a solution of the Duloxetine Hydrochloride sample in the mobile phase to obtain a concentration similar to the standard solution.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Calculation: Calculate the percentage of each impurity in the sample by comparing the peak area of the impurity to the peak area of duloxetine in the standard solution, taking into account the relative response factor if applicable.
Protocol 2: High-Resolution UPLC Method for Duloxetine and its Impurities
3.2.1 Chromatographic Conditions
| Parameter | Specification |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | (Time, %B): (0, 10), (1, 10), (10, 60), (12, 90), (14, 90), (14.1, 10), (16, 10) |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
3.2.2 Validation Parameters
-
Linearity: The method should be linear over a concentration range that covers the expected levels of the impurity, with a correlation coefficient (r²) > 0.999.
-
Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy.
-
Accuracy: The recovery of the impurity from a spiked sample should be within 90-110%.
-
Precision: The relative standard deviation (%RSD) for replicate injections should be less than 2.0%.
3.2.3 Procedure
-
Stock and Working Standard Preparation: Prepare a stock solution of Duloxetine Impurity E reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the duloxetine API sample in a suitable solvent to a known concentration.
-
Analysis: Inject the prepared solutions into the UPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of Impurity E against its concentration from the working standard solutions. Determine the concentration of Impurity E in the sample using the calibration curve.
Visualization of Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the typical workflows for sample preparation and analysis using HPLC/UPLC and HPTLC.
Caption: HPLC/UPLC Experimental Workflow
Caption: HPTLC Experimental Workflow
Conclusion and Recommendations
The choice of an analytical method for Duloxetine Impurity E is contingent on the specific requirements of the analysis.
-
For routine quality control and regulatory compliance , the USP HPLC method is the established benchmark.
-
For high-throughput environments where speed and efficiency are critical, a validated UPLC method offers a significant advantage in terms of reduced run times and solvent consumption without compromising on resolution.
-
For rapid screening and qualitative or semi-quantitative analysis , HPTLC provides a cost-effective and high-sample-throughput option.
-
For trace-level quantification, impurity identification, and bioanalytical applications , LC-MS/MS is the unparalleled choice due to its superior sensitivity and specificity.
It is imperative that any chosen method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. By understanding the principles, advantages, and limitations of each technique, analytical scientists can make informed decisions to ensure the quality and safety of duloxetine-containing products.
References
- Development and validation of a HPTLC method for Estimation of Duloxetine Hydrochloride in Bulk Drug and in Tablet Dosage Form.
- Duloxetine Hydrochloride USP 2025.
- Development and validation of a HPTLC method for Estimation of Duloxetine Hydrochloride in Bulk Drug and in Tablet Dosage Form - PubMed.
- Development and Validation of UPLC Method for the Determination of Duloxetine Hydrochloride and Its Impurities in Active Pharmaceutical Ingredient.
- Duloxetine impurity A CRS - LGC Standards.
- Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies b - SciSpace.
- Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride - Der Pharma Chemica.
- Duloxetine Hydrochloride.
- Duloxetine impurity A EP Reference Standard Sigma Aldrich.
- Development and Validation of HPTLC Method for The Estimation of Pregabalin and Duloxetine Hydrochloride in Bulk Drugs - bepls.
- Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC - NIH.
- Development and validation of a UPLC method for the determination of duloxetine hydrochloride residues on pharmaceutical manufacturing equipment surfaces - ResearchG
- HPTLC Method Development and Valid
- Duloxetine Delayed-Release Capsules.
- Duloxetine Hydrochloride - USP-NF.
- Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - NIH.
- A validated rp- hplc method for the analysis of duloxetine hydrochloride in pharmaceutical dosage forms - SciSpace.
- Determination of N-nitroso duloxetine in duloxetine prepar
- A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic applic
- Development and Validation of a LC/MS/MS Method for the Determination of Duloxetine in Human Plasma and Its Application to Pharmacokinetic Study - ResearchG
- Development and validation of a UPLC method for the determination of duloxetine hydrochloride residues on pharmaceutical manufacturing equipment surfaces - PMC - NIH.
- NEW RP-HPLC METHOD DEVELOPMENT AND VALIDATION DETERMINATION FOR ESTIMATION OF DULOXETINE HCL IN ENTERIC CO
- (PDF)
- European Pharmacopoeia method - DAICEL Chiral Applic
- Duloxetine Delayed-Release Capsules Type of Posting Revision Bulletin Posting Date 28–July–2017 Official D
- DULOXETINE HYDROCHLORIDE [EP MONOGRAPH] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com.
- Validated LC- MS Bioanalytical Method for the Estimation of Duloxetine Hydrochloride in Human Plasma - Scholars Research Library.
- Duloxetine-impurities - Pharmaffili
- 2277–4998 DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF DULOXETINE HYDROCHLORIDE IN PHARMACEUTIC.
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a UPLC method for the determination of duloxetine hydrochloride residues on pharmaceutical manufacturing equipment surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a HPTLC method for Estimation of Duloxetine Hydrochloride in Bulk Drug and in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a HPTLC method for Estimation of Duloxetine Hydrochloride in Bulk Drug and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI), is widely prescribed for major depressive disorder, anxiety, and neuropathic pain. The synthetic route to duloxetine hydrochloride, however, can introduce several process-related impurities. This guide provides an in-depth comparative analysis of the common impurities and the analytical methodologies crucial for their control, designed for researchers, scientists, and drug development professionals.
The Genesis of Impurities in Duloxetine Synthesis
Process-related impurities in duloxetine can originate from various stages, including unreacted starting materials, intermediates, by-products from side reactions, or degradation of the API itself.[1] Understanding the synthetic pathway is critical to anticipating and controlling these impurities. A common route involves the reaction of (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine with 1-fluoronaphthalene. Impurities can arise from isomers in starting materials or alternative reaction pathways.[1]
For instance, the presence of 3-acetylthiophene as an impurity in the 2-acetylthiophene starting material can lead to the formation of the isomeric impurity (+)-N-methyl-3(1-napthalenyloxy)-3-(3-thienyl) propanamine, also known as Duloxetine Related Compound F.[1][2] Another significant impurity is the (R)-isomer of duloxetine (Duloxetine Related Compound A), which can arise from incomplete chiral resolution.[1][3]
Forced degradation studies, as mandated by ICH guidelines, reveal duloxetine's susceptibility to degradation under hydrolytic (acidic and basic) and photolytic conditions, leading to a different set of impurities.[4][5][6] The drug is notably unstable in acidic conditions.[5][7]
Below is a diagram illustrating the logical flow of impurity analysis in drug development.
Caption: Workflow for impurity identification and control in drug manufacturing.
Key Process-Related Impurities and Their Significance
Effective analytical control requires a thorough understanding of the potential impurities. Below is a table summarizing some of the key process-related and degradation impurities of duloxetine.
| Impurity Name | Common Name / Abbreviation | Origin | Significance |
| (R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine HCl | R-Isomer / Related Compound A | Incomplete chiral resolution during synthesis.[1][3] | Pharmacologically less active or inactive isomer; its presence reduces the enantiomeric purity of the API. |
| (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | Isomer Impurity / Related Compound F | Isomeric impurity (3-acetylthiophene) in the starting material.[1][2] | Potential for different pharmacological/toxicological profile; controlled by pharmacopeias.[8] |
| 1-Naphthol | 1-Naphthol | Degradation product (hydrolysis of the ether linkage).[4][9] | Known to be hepatotoxic and harmful to aquatic life.[9][10] Its control is critical for patient safety. |
| 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol | Impurity C | Process-related impurity.[11] | Must be monitored and controlled within specified limits. |
| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Impurity B / Amino alcohol | Process-related impurity and degradation product.[4][11] | An important intermediate and potential impurity that needs to be monitored. |
| Duloxetine phthalamide/succinamide impurities | - | Reaction with enteric coating polymers (HPMCP/HPMCAS).[12] | Formulation-related impurities that can form during storage, affecting product stability.[12] |
Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the cornerstone for separating and quantifying duloxetine and its impurities.[11][13] The choice of column, mobile phase, and detector is critical for achieving the required specificity and sensitivity.
Below is a comparative table of different RP-HPLC methods reported in the literature and pharmacopeias for the analysis of duloxetine impurities.
| Parameter | Method 1 (USP Monograph)[3] | Method 2 (Research Article)[4] | Method 3 (Research Article)[11] |
| Column | L7 packing (e.g., C18), 4.6-mm × 15-cm, 3.5-µm | YMC Pack C8, 250 X 4.6 mm, 5µm | Symmetry C18, 250 x 4.6mm, 5µm |
| Mobile Phase | A: Acetonitrile, n-propanol, and Buffer (13:17:70)Buffer: pH 2.5 Phosphoric acid with sodium 1-hexanesulfonate | A: 0.01 M Sodium Dihydrogen Orthophosphate + 1.0g 1-Heptane Sulfonic Acid Sodium Salt, pH 3.0B: Acetonitrile | A: Buffer/Methanol/Acetonitrile (35:52:13 v/v/v)B: Methanol/Acetonitrile (80:20 v/v)Buffer: Not specified |
| Elution Mode | Isocratic | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 230 nm | 217 nm | Not specified |
| Column Temperature | 40°C | Not specified | Not specified |
| Key Advantage | Pharmacopeial method, robust and well-validated for QC. | Good separation of degradation impurities formed under acid and oxidative stress.[4] | Capable of separating up to ten process-related impurities.[11] |
Causality Behind Experimental Choices:
-
Column Chemistry: C18 and C8 columns are both effective for separating duloxetine and its structurally similar impurities due to their hydrophobic stationary phases. The choice between C18 and C8 often depends on the specific impurity profile; C18 offers higher hydrophobicity and retention, which can be beneficial for resolving closely related compounds, while C8 provides shorter analysis times.[4][11]
-
Mobile Phase pH: A low pH (e.g., 2.5-3.0) is consistently used.[3][4] This is because duloxetine has a secondary amine group, and maintaining an acidic pH ensures this group is protonated, leading to sharp, symmetrical peaks and preventing interactions with residual silanols on the silica-based columns.
-
Ion-Pairing Agents: The use of ion-pairing agents like 1-heptane sulfonic acid or 1-hexanesulfonate is a strategic choice.[3][4] These agents form a neutral ion-pair with the protonated duloxetine molecule, enhancing its retention on the non-polar stationary phase and improving the resolution between the API and its impurities.
-
Gradient vs. Isocratic Elution: Gradient elution is often preferred for complex impurity profiles, as it allows for the effective separation of impurities with a wide range of polarities.[4][11] Isocratic methods, like the one in the USP monograph, are typically simpler, more robust, and suitable for routine quality control once the impurity profile is well-defined.[3]
Detailed Experimental Protocol: A Representative Stability-Indicating RP-HPLC Method
This protocol is a synthesized example based on common practices for developing a stability-indicating method.
Objective: To separate duloxetine from its potential process-related and degradation impurities.
1. Reagents and Materials:
-
Duloxetine Hydrochloride Reference Standard (RS) and impurity standards.
-
Acetonitrile (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH2PO4) (Analytical grade).
-
Ortho-phosphoric acid (85%).
-
Water (HPLC grade).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
2. Chromatographic Conditions:
-
Mobile Phase: Prepare a filtered and degassed mixture of 0.01 M KH2PO4 buffer (pH adjusted to 2.5 with ortho-phosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).[14]
-
Flow Rate: 1.2 mL/min.[14]
-
Column Temperature: Ambient or controlled at 30°C.
-
Detector Wavelength: 231 nm.[14]
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Duloxetine HCl RS in 100 mL of methanol.
-
Working Standard Solution (10 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.
-
Sample Solution (10 µg/mL): Accurately weigh a quantity of the API equivalent to 10 mg of duloxetine, dissolve in 100 mL of methanol, and then dilute 10 mL of this solution to 100 mL with the mobile phase.
4. System Suitability Test (SST):
-
Inject the working standard solution six times.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) for the peak area of the six replicate injections should be not more than 2.0%.
-
The tailing factor for the duloxetine peak should be not more than 1.5.
-
The theoretical plates for the duloxetine peak should be not less than 2000.
-
5. Validation Protocol Flowchart:
Caption: ICH-compliant analytical method validation workflow.
Conclusion and Future Perspectives
The control of process-related impurities is a critical aspect of duloxetine manufacturing, directly impacting the safety and quality of the final drug product. A thorough understanding of the synthesis route and degradation pathways is essential for identifying potential impurities. While RP-HPLC remains the gold standard for routine analysis, the choice of chromatographic conditions must be carefully optimized and validated to ensure the method is stability-indicating.
As regulatory expectations evolve, there is a continuous drive towards more sensitive and efficient analytical techniques, such as Ultra-Performance Liquid Chromatography (UPLC), which can offer significant reductions in analysis time without compromising separation quality.[15] Furthermore, the use of hyphenated techniques like LC-MS is indispensable during development for the definitive identification and characterization of unknown impurities.[6][12] By employing a scientifically sound, risk-based approach to impurity profiling and control, pharmaceutical manufacturers can ensure the consistent production of high-quality duloxetine.
References
- Rao, D. D., Sait, S. S., Reddy, A. M., Chakole, D., Reddy, Y. R., & Mukkanti, K. (2010). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies by Stability Indicating UPLC. Journal of Chromatographic Science, 48(10), 819–825.
- Arava, V. R., Bandatmakuru, S. U., Cherukuri, K. R., & Bethi, M. (2012). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica, 4(4), 1735-1741.
- Karagiannidou, E., et al. (n.d.). Characterization of Duloxetine HCl API and its process related Impurities. ResearchGate.
- Srinivasu, P., Rao, B. M., & Sridhar, G. (2008). Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 633-638.
- Srinivasu, P., et al. (2008). Stress Degradation Studies on Duloxetine Hydrochloride and Development of an RP-HPLC Method for its Determination in Capsule Formulation. ResearchGate.
- Chadha, R., et al. (2016). Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 121, 194-205.
- Reddy, B. P., Reddy, K. V., & Prakash, L. (2011). Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form. E-Journal of Chemistry, 8(1), 305-310.
- Jansen, P. J., et al. (1998). Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate. Journal of Pharmaceutical Sciences, 87(1), 81-85.
- El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2020). Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol. Journal of AOAC International, 103(4), 964-972.
- Patel, B. N., et al. (2009). Estimation of Duloxetine Hydrochloride in Pharmaceutical Formulations by RP-HPLC Method. Indian Journal of Pharmaceutical Sciences, 71(5), 586-588.
- El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2020). Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol. PubMed.
- Raman, N. V., et al. (2011). Determination of duloxetine hydrochloride in the presence of process and degradation impurities by a validated stability-indicating RP-LC method. ResearchGate.
- Reddy, B. C., et al. (2013). Process for pure duloxetine hydrochloride. Google Patents (US8362279B2).
- Unknown. (n.d.). Duloxetine hydrochloride impurity, its preparation and analysis method. Google Patents.
- Pharmaffiliates. (n.d.). Duloxetine-impurities.
- United States Pharmacopeial Convention. (2012). Duloxetine Hydrochloride. USP 35–NF 30, Second Supplement.
- United States Pharmacopeial Convention. (2025). Duloxetine Hydrochloride. USP-NF.
- United States Pharmacopeial Convention. (n.d.). Duloxetine Hydrochloride. USP-NF Abstract.
- United States Pharmacopeial Convention. (2017). Duloxetine Delayed-Release Capsules. USP-NF.
Sources
- 1. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uspnf.com [uspnf.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Estimation of Duloxetine Hydrochloride in Pharmaceutical Formulations by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
A Senior Application Scientist's Guide to the Chromatographic Separation of Ortho- and Para-Naphthol Duloxetine
Introduction: The Imperative of Isomeric Purity in Duloxetine Synthesis
Duloxetine, a potent selective serotonin and norepinephrine reuptake inhibitor (SNRI), is a cornerstone in the management of major depressive disorder and neuropathic pain.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is not merely a matter of regulatory compliance but a fundamental aspect of patient safety. During the synthesis of duloxetine, several process-related impurities can arise, among them positional isomers of naphthol duloxetine.[2][3]
This guide focuses on the analytical challenge presented by two such critical isomers: ortho-naphthol duloxetine and para-naphthol duloxetine. These compounds share the same molecular formula and weight, differing only in the substitution position on the naphthalene ring.[4][5][6] This subtle structural difference belies a significant analytical hurdle, as their nearly identical physicochemical properties make them notoriously difficult to separate using conventional methods.
This document provides researchers, analytical chemists, and drug development professionals with a comprehensive comparison of chromatographic strategies, grounded in first principles and supported by experimental insights, to achieve baseline separation of these critical impurities.
The Analytes: Understanding the Structural Challenge
The primary challenge stems from the high degree of similarity between the two molecules. Both are process-related impurities formed during duloxetine synthesis.[2] The key distinction lies in the attachment point of the methylamino-thienylpropyl group to the naphthalen-1-ol core.
-
Para-Naphthol Duloxetine (Impurity C): The substituent is at the 4-position of the naphthalene ring.[5][7]
-
Ortho-Naphthol Duloxetine (Impurity E): The substituent is at the 2-position of the naphthalene ring.[2][6]
This positional isomerism results in identical molecular weights and formulas, leading to very similar polarities and hydrophobicities, which are the primary drivers of separation in standard reversed-phase chromatography.
| Property | Ortho-Naphthol Duloxetine | Para-Naphthol Duloxetine |
| Systematic Name | 2-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol | 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol[7][8] |
| Common Synonyms | Duloxetine EP Impurity E[2], Duloxetine beta-Naphthol-1-yl Isomer[6] | Duloxetine EP Impurity C[5][7], Duloxetine Hydrochloride Imp. C (EP)[7] |
| Molecular Formula | C₁₈H₁₉NOS[6] | C₁₈H₁₉NOS[4][7] |
| Molecular Weight | ~297.42 g/mol | 297.42 g/mol [4][7] |
| Chemical Structure | ![]() | ![]() |
Comparative Analysis of Separation Strategies: Beyond Hydrophobicity
High-Performance Liquid Chromatography (HPLC) is the technique of choice for resolving such challenging isomeric mixtures.[9] However, success is contingent on moving beyond standard methodologies and exploiting subtle differences in the isomers' chemical properties. The selection of the stationary phase is the most critical factor in achieving the required selectivity.[9]
Standard C18 Columns: A Baseline with Limitations
A conventional C18 (octadecyl silane) column is the workhorse of reversed-phase HPLC and serves as a logical starting point.[9] Separation on a C18 phase is driven primarily by hydrophobic interactions. Given the identical molecular formula and composition of the ortho- and para-isomers, their hydrophobicity is nearly identical, often resulting in poor resolution or complete co-elution. While a C18 column was used in a gradient method to separate a wide range of ten duloxetine impurities, achieving baseline resolution specifically for the ortho/para pair may require extensive mobile phase optimization and may not be sufficiently robust for routine quality control.[2]
Phenyl-Based Columns: Leveraging π-π Interactions for Enhanced Selectivity
To resolve isomers with similar hydrophobicity, a stationary phase that offers an alternative separation mechanism is required.[10] Phenyl-based columns (e.g., Phenyl-Hexyl, Biphenyl) provide a powerful solution.
Causality of Separation: These phases facilitate mixed-mode separation, combining hydrophobic interactions with crucial π-π interactions between the electron-rich phenyl rings of the stationary phase and the naphthalene ring system of the analytes.[9] The spatial arrangement of the bulky thiophenylpropyl group relative to the naphthalene ring is different for the ortho- and para-isomers. This steric difference alters how effectively each isomer can engage in planar π-π stacking with the stationary phase, introducing a powerful element of shape selectivity that is absent in C18 columns. This approach has proven highly effective for separating other challenging naphthol isomers.[9]
Mobile Phase Considerations
The choice of mobile phase is critical for modulating retention and selectivity.
-
Organic Modifier: While acetonitrile is common, methanol can be more effective in promoting π-π interactions and may enhance the selectivity observed on phenyl-based columns.[10]
-
pH Control: The mobile phase pH should be controlled with a suitable buffer (e.g., phosphate) to ensure the analytes, which contain a secondary amine, are in a consistent ionization state, leading to sharp, reproducible peaks.
Workflow and Experimental Protocol
A systematic approach to method development is crucial for efficiently achieving the desired separation.
Method Development Workflow
Caption: A streamlined workflow for developing an HPLC method for separating isomers.
Recommended Starting Protocol: Reversed-Phase HPLC
This protocol is a robust starting point derived from methodologies proven effective for separating multiple duloxetine process-related impurities, including the ortho- and para-naphthol isomers.[2] It is designed to be a self-validating system; successful separation confirms the principles of mixed-mode chromatography.
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA or UV detector.
-
Analytical column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.
-
Reference standards for ortho-naphthol duloxetine and para-naphthol duloxetine.
-
HPLC-grade acetonitrile, methanol, and water.[2]
-
Analytical-grade potassium dihydrogen phosphate and ortho-phosphoric acid.[2]
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | Provides π-π interactions for enhanced selectivity between positional isomers.[9] |
| Mobile Phase A | 20mM Potassium Phosphate Buffer, pH 3.0 | Buffers the mobile phase to ensure consistent ionization of the basic analytes. |
| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v) | Strong organic phase. The methanol component can enhance π-π interactions.[10] |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B | A gradient is necessary to elute the compounds with good peak shape and to resolve them from other potential impurities.[2] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Elevated temperature can improve efficiency and reduce viscosity. |
| Detection Wavelength | 230 nm | A wavelength where both isomers exhibit strong absorbance. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
3. Sample Preparation:
-
Accurately weigh and dissolve reference standards in a diluent (e.g., 50:50 Mobile Phase A:Mobile Phase B) to a concentration of approximately 10 µg/mL.
-
Prepare a mixed solution containing both isomers to evaluate resolution.
-
Filter all samples through a 0.45 µm syringe filter before injection.
4. Analysis and System Suitability:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the mixed standard solution.
-
Trustworthiness Check: The primary validation is the resolution (Rs) between the ortho- and para-naphthol duloxetine peaks. A resolution of >2.0 is considered baseline separation and confirms the method's suitability.
Conclusion
The separation of ortho- and para-naphthol duloxetine isomers, while challenging, is a solvable analytical problem. A simplistic approach relying solely on a C18 column and hydrophobic separation is unlikely to yield a robust and reliable method. The key to success lies in the judicious selection of a stationary phase, such as a Phenyl-Hexyl column, that introduces an alternative separation mechanism. By leveraging the subtle differences in π-π interactions between the positional isomers and the stationary phase, baseline resolution can be achieved. The provided workflow and protocol offer a scientifically sound and experimentally grounded starting point for developing and validating a method capable of ensuring the purity and safety of duloxetine API.
References
- A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers. Benchchem.
- Lupu D, Hancu G. Achiral and chiral analysis of duloxetine by chromatographic and electrophoretic methods, a review on the separation methodologies. Biomed Chromatogr. 2021 Jan;35(1):e4883.
- PARA-NAPHTHOL DULOXETINE. gsrs.
- Chiral Separation of Duloxetine and Its R -Enantiomer by LC | Request PDF. ResearchGate.
- A validated chiral rp-hplc method for the enantiomeric separation of duloxetine hydrochloride using chiral-AGP as the stationary phase | Request PDF. ResearchGate.
- [Design, synthesis and antidepressive activity of duloxetine derivatives]. Semantic Scholar.
- Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PMC - NIH.
- Enantiomeric separation of duloxetine hydrochloride by HPLC using chiral mobile phase additives. ResearchGate.
- 4-(3-(Methylamino)-1-(2-thienyl)propyl)-1-naphthalenol. PubChem.
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DULOXETINE HCl BY USING LIQUID CHROMATOGRAPHY COUPLED WITH TANDEM MASS SPECTROS. Neuroquantology.
- Chemo-enzymatic synthesis of the antidepressant duloxetine and its enantiomer. Scite.
- (PDF) Characterization of Duloxetine HCl API and its process related Impurities. ResearchGate.
- Duloxetine. PubChem - NIH.
- Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. ResearchGate.
- Duloxetine Synthesis. ResearchGate.
- US8269023B2 - Process for preparation of duloxetine hydrochloride. Google Patents.
- US3076035A - Separation of naphthol isomers. Google Patents.
- Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. NACALAI TESQUE, INC.
- EP2018860A1 - Duloxetine composition. Google Patents.
- Chemical structure and chemical names of duloxetine hydrochloride API, 1-fluoronaphthalene, 2-fluoronaphthalene, 1-aminonaphthalene, naphthalene and 1-nitronaphthalene impurities. ResearchGate.
- Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol. PubMed.
- Quantitative Analysis of Duloxetine and 1-Naphthol by Capillary Micellar Electrokinetic Chromatography. ResearchGate.
- Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol. SciSpace.
Sources
- 1. Achiral and chiral analysis of duloxetine by chromatographic and electrophoretic methods, a review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 4-(3-(Methylamino)-1-(2-thienyl)propyl)-1-naphthalenol | C18H19NOS | CID 23641781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.usp.org [store.usp.org]
- 7. Para-Naphthol Duloxetine | CymitQuimica [cymitquimica.com]
- 8. Para-Naphthol Duloxetine | LGC Standards [lgcstandards.com]
- 9. benchchem.com [benchchem.com]
- 10. nacalai.com [nacalai.com]
A Comparative Guide to Inter-Laboratory Validation for the Quantification of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol, a known impurity and positional isomer of the active pharmaceutical ingredient (API) Duloxetine.[1] Ensuring the accuracy and consistency of analytical data across different laboratories is paramount in drug development and quality control. This document offers a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and outlines a robust protocol for their inter-laboratory validation.
The principles and procedures detailed herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), particularly ICH Q2(R2), which provides a framework for the validation of analytical procedures.[2]
Introduction: The Imperative of Validated Quantification
This compound is a critical process-related impurity and potential degradant in the synthesis of Duloxetine, a widely used antidepressant.[3] Accurate quantification of this impurity is essential to ensure the safety, efficacy, and quality of the final drug product. Inter-laboratory validation, also known as reproducibility, is the ultimate test of an analytical method's robustness and transferability. It assesses the precision of results obtained on the same sample by different laboratories, each using their own equipment, analysts, and reagents.[2] A successfully validated method provides a high degree of confidence in the reliability of analytical data, regardless of where the testing is performed.
This guide will compare two widely adopted analytical techniques for the quantification of pharmaceutical impurities: HPLC-UV and LC-MS/MS. The choice between these methods often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Comparative Analytical Methodologies
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of compounds that possess a UV chromophore. Given the aromatic nature of this compound, HPLC-UV is a suitable method for its determination.
Causality of Experimental Choices:
-
Reversed-Phase Chromatography: A C18 column is proposed as it is a versatile stationary phase for the separation of moderately polar to non-polar compounds like the target analyte.[4]
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is chosen to achieve optimal separation and peak shape. The pH of the buffer is a critical parameter to control the ionization state of the analyte and any potential interfering species.[3][4]
-
UV Detection: The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it particularly useful for the quantification of trace-level impurities.[5][6][7]
Causality of Experimental Choices:
-
Chromatographic Separation: Similar to HPLC-UV, reversed-phase chromatography is employed to separate the analyte from the sample matrix.
-
Ionization Source: An electrospray ionization (ESI) source is typically used for polar and semi-polar analytes like the target compound.
-
Multiple Reaction Monitoring (MRM): MRM is a highly selective and sensitive detection technique where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides a high degree of certainty in the identification and quantification of the analyte, even in complex matrices.[6][7]
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS.
Proposed HPLC-UV Method Protocol
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 4.9 with acetic acid) |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient | To be optimized for optimal separation |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 231 nm[4] |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to 150% of the target concentration.
-
Sample Preparation: Accurately weigh a portion of the drug substance or product, dissolve in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a final concentration within the calibration range.[4] Filter the final solution through a 0.45 µm filter before injection.
Proposed LC-MS/MS Method Protocol
Instrumentation and Conditions:
| Parameter | Specification |
| LC System | High-Performance Liquid Chromatography System |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer with ESI source |
| Column | C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | To be optimized for optimal separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | To be determined by direct infusion of the reference standard |
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with a mixture of water and acetonitrile (1:1, v/v) to achieve concentrations ranging from the LOQ to a suitable upper limit.
-
Sample Preparation: Prepare as described for the HPLC-UV method, but the final dilution should be in a mixture of water and acetonitrile to be compatible with the LC-MS/MS mobile phase.
Inter-Laboratory Validation Study Design
A well-designed inter-laboratory study is crucial to assess the reproducibility of the analytical methods. The following protocol is based on the principles outlined in ISO 5725.[8][9]
Workflow for Inter-Laboratory Validation:
Caption: Workflow for the inter-laboratory validation study.
Key Validation Parameters to be Assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[10]
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[4]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[11]
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[10]
-
Intermediate Precision: The precision within a single laboratory, considering variations such as different days, different analysts, and different equipment.[11]
-
Reproducibility (Inter-laboratory precision): The precision between laboratories.[2]
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
Data Presentation and Statistical Analysis
All quantitative data from the inter-laboratory study should be summarized in clearly structured tables for easy comparison.
Table 1: Comparison of Method Performance Characteristics
| Performance Characteristic | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH Q2(R2)) |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Repeatability (RSD%) | ≤ 2.0% | ≤ 2.0% | ≤ 2.0% |
| Intermediate Precision (RSD%) | ≤ 3.0% | ≤ 3.0% | Typically ≤ 5% |
| Reproducibility (RSD%) | To be determined | To be determined | Method-dependent |
| LOQ (µg/mL) | To be determined | To be determined | Signal-to-noise ratio ≥ 10 |
| Robustness | No significant impact | No significant impact | Consistent results |
Statistical Analysis:
The statistical analysis of the inter-laboratory data will be performed in accordance with ISO 5725-2.[8][12] This involves the calculation of repeatability variance (within-laboratory) and reproducibility variance (between-laboratory). Outlier tests, such as Cochran's test for variances and Grubbs' test for means, should be applied to identify any statistically significant deviant data.[8] The overall mean, repeatability standard deviation, and reproducibility standard deviation will be calculated for each method.
Logical Relationship for Statistical Evaluation:
Caption: Statistical evaluation of inter-laboratory data.
Conclusion and Recommendations
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of this compound. Both HPLC-UV and LC-MS/MS are viable techniques, with the choice depending on the specific requirements of the analysis.
-
HPLC-UV is a cost-effective and robust method suitable for routine quality control where high sensitivity is not the primary concern.
-
LC-MS/MS is the preferred method for trace-level quantification and when high selectivity is required, especially in complex matrices or for regulatory submissions requiring very low impurity thresholds.
A successful inter-laboratory validation study, following the protocols outlined in this guide, will provide the necessary evidence to establish a reliable and transferable analytical method for this critical impurity, ensuring the quality and safety of Duloxetine drug products.
References
- Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies. SciSpace.
- Simple and Practical Method for the Quantitative High-Sensitivity Analysis of N-Nitroso Duloxetine in Duloxetine Drug Products Utilizing LC-MS/MS. ACS Omega.
- DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF DULOXETINE HYDROCHLORIDE IN PHARMACEUTIC. IJBPAS.
- Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica.
- Determination of N-nitroso duloxetine in duloxetine preparations with LC-MS. Swissmedic.
- Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer.
- Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form. National Institutes of Health.
- A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application. National Institutes of Health.
- Development and Validation of a LC/MS/MS Method for the Determination of Duloxetine in Human Plasma and Its Application to Pharmacokinetic Study. ResearchGate.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. DiVA portal.
- HPLC Method Development & Validation Procedure. GMP SOP.
- A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study. Journal of Food and Drug Analysis.
- Inter laboratory Comparative Tests ISO 5725-2. GEVES.
- Comparison of different statistical methods for evaluation of proficiency test data. Springer.
- Steps for HPLC Method Validation. Pharmaguideline.
- Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Springer.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
- LC/MS/MS Method for Duloxetine Analysis. Scribd.
Sources
- 1. scispace.com [scispace.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ijbpas.com [ijbpas.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. archimer.ifremer.fr [archimer.ifremer.fr]
- 9. diva-portal.org [diva-portal.org]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. analyzeseeds.com [analyzeseeds.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol Isomers
Abstract
In the landscape of pharmaceutical development and molecular characterization, the precise identification of stereoisomers is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive framework for the spectroscopic differentiation of the (R) and (S) enantiomers of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol, a chiral molecule with structural similarities to potent selective serotonin and norepinephrine reuptake inhibitors (SNRIs).[1] We will move beyond foundational structural confirmation using standard spectroscopic methods (NMR, IR, MS) to the nuanced techniques required for chiral discrimination. The core of this guide focuses on the application of chiroptical spectroscopy—specifically Electronic and Vibrational Circular Dichroism (ECD and VCD)—and chiral NMR spectroscopy. We will explain the causality behind these experimental choices and present detailed protocols and comparative data to equip researchers with the practical knowledge needed for unambiguous isomer identification.
Introduction: The Imperative of Chirality
The subject of our analysis, this compound, is a chiral compound possessing a single stereocenter at the C1 position of the propyl chain.[2] This gives rise to two non-superimposable mirror-image forms, known as enantiomers: the (R)- and (S)-isomers.
The significance of distinguishing between such enantiomers in drug development cannot be overstated. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects.[1][3] The antidepressant drug Duloxetine, a close structural analog, is administered as the pure (S)-enantiomer, which is twice as effective as its (R)-counterpart.[1][4] Therefore, robust analytical methods for confirming the absolute configuration and enantiomeric purity are essential for regulatory approval and patient safety.
While standard spectroscopic techniques are indispensable for confirming the overall molecular structure, they are inherently "blind" to chirality in an achiral environment. Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents, and they yield identical spectra in standard NMR, IR, and mass spectrometry analyses.[5][6] This guide will demonstrate how to overcome this limitation by employing specialized spectroscopic techniques that interact with the three-dimensional nature of these molecules.
Experimental Design & Methodologies
A successful spectroscopic comparison begins with a logical workflow. The process involves initial structural verification, followed by specialized analyses designed specifically for chiral differentiation.
Caption: Overall workflow for isomer comparison.
Foundational Spectroscopic Analysis (Achiral)
Prior to chiral differentiation, the molecular identity of the synthesized compound must be unequivocally confirmed. This is achieved using a standard suite of spectroscopic methods. It is crucial to understand that these initial spectra will be identical for both the (R) and (S) enantiomers. A research paper on Duloxetine and its impurities provides an excellent reference for the expected signals from the core chemical moieties.[7]
Table 1: Expected Spectroscopic Data for Structural Confirmation
| Technique | Parameter | Expected Observation for C₁₈H₁₉NOS | Rationale |
| ¹H NMR | Chemical Shifts (δ) | ~6.8-8.0 ppm (Ar-H), ~4.5-5.0 ppm (CH-Naphthyl), ~2.5-3.5 ppm (CH₂-N, CH₂-C), ~2.4 ppm (N-CH₃) | Distinct signals for aromatic protons (naphthalene, thiophene), the methine proton at the chiral center, the propyl chain protons, and the N-methyl group. |
| ¹³C NMR | Chemical Shifts (δ) | ~115-155 ppm (Ar-C), ~40-60 ppm (Aliphatic C), ~35 ppm (N-CH₃) | Signals corresponding to the carbons of the aromatic rings, the propyl chain, and the N-methyl group. |
| FTIR | Wavenumber (cm⁻¹) | ~3200-3400 (O-H, N-H stretch), ~3000-3100 (Ar C-H stretch), ~2800-3000 (Aliphatic C-H stretch), ~1600 (C=C stretch) | Characteristic absorption bands for hydroxyl, secondary amine, aromatic, and aliphatic functional groups. |
| MS (ESI+) | m/z | 298.12 [M+H]⁺ | The mass-to-charge ratio for the protonated parent molecule (C₁₈H₁₉NOS, MW = 297.4 g/mol ).[2] |
Chiral NMR Spectroscopy: Creating a Diastereomeric Environment
Principle: Enantiomers produce identical NMR spectra because their nuclei exist in magnetically equivalent environments. To differentiate them, we must introduce a chiral influence to break this symmetry. This is achieved by using a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).[5] A CSA, like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), forms transient, non-covalent diastereomeric complexes with each enantiomer.[6][8] These diastereomeric complexes are not mirror images and thus exhibit different NMR chemical shifts, allowing for differentiation and quantification.[8]
Caption: Principle of Chiral NMR using a CSA.
Experimental Protocol: ¹H NMR with Chiral Solvating Agent
-
Sample Preparation: Prepare three NMR tubes.
-
Tube A: 10 mg of the racemic mixture in 0.6 mL of CDCl₃.
-
Tube B: 10 mg of the racemic mixture and 1.5 equivalents of (R)-TFAE in 0.6 mL of CDCl₃.
-
Tube C (Control): 1.5 equivalents of (R)-TFAE in 0.6 mL of CDCl₃.
-
-
Acquisition: Acquire a standard ¹H NMR spectrum for each tube.
-
Analysis:
-
Use the spectrum from Tube A to identify the chemical shifts of the racemate.
-
Use the spectrum from Tube C to identify the signals of the CSA.
-
In the spectrum from Tube B, focus on the signals of the analyte, particularly the proton at the chiral center (CH-Naphthyl) and protons on adjacent carbons. The single peak observed in Tube A should now be resolved into two distinct peaks or sets of peaks. The integration of these separated signals can be used to determine the enantiomeric ratio.
-
Chiroptical Spectroscopy: Probing with Polarized Light
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.[9][10] Enantiomers will produce spectra that are exact mirror images of each other, making these methods the gold standard for absolute configuration assignment.[11]
2.3.1. Electronic Circular Dichroism (ECD)
Principle: ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by chromophores in a molecule.[11][12] The resulting spectrum, plotted as intensity (Δε) versus wavelength, often shows positive and/or negative peaks known as Cotton effects.[9] For a pair of enantiomers, the ECD spectrum of one will be a mirror image of the other.[11]
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation: Prepare solutions of each isolated enantiomer ((R) and (S)) in a UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1-0.5 mg/mL.
-
Instrument Setup: Use a calibrated ECD spectropolarimeter. Set the scanning range to cover the UV absorption bands of the naphthalene and thiophene chromophores (typically 200-400 nm).
-
Acquisition: Record the ECD spectrum for each enantiomer and a solvent blank.
-
Analysis: Subtract the solvent blank from each sample spectrum. Overlay the spectra of the (R) and (S) isomers. The spectra should be mirror images. The sign of the Cotton effect at specific wavelengths can be compared to theoretical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) to assign the absolute configuration.
2.3.2. Vibrational Circular Dichroism (VCD)
Principle: VCD is the infrared analog of ECD. It measures the differential absorption of polarized light in the IR region, corresponding to molecular vibrations.[13][14][15] Since enantiomers have the same IR absorption spectrum but are mirror images in 3D space, their VCD spectra will also be mirror images.[15][16] VCD is particularly powerful for determining the absolute configuration of molecules in solution.[13][14]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare concentrated solutions (5-20 mg/mL) of each isolated enantiomer in a suitable IR-transparent solvent (e.g., CDCl₃).
-
Instrument Setup: Use an FT-IR spectrometer equipped with a VCD module, such as a photoelastic modulator (PEM).[13][16]
-
Acquisition: Collect the VCD and standard IR spectra for each enantiomer over the mid-IR range (e.g., 2000-900 cm⁻¹).
-
Analysis: Compare the VCD spectra of the two isomers. They should exhibit equal magnitude and opposite signs at each vibrational frequency, confirming their enantiomeric relationship.
Comparative Data Analysis & Interpretation
The data obtained from the chiral differentiation experiments provide clear, objective evidence for distinguishing the isomers.
Table 2: Expected Comparative Data for (R) vs. (S) Isomers
| Technique | Parameter | (R)-Isomer | (S)-Isomer | Interpretation |
| Chiral ¹H NMR | Chemical Shift (δ) of CH-Naphthyl proton (with (R)-TFAE) | e.g., 4.85 ppm | e.g., 4.81 ppm | The single peak of the racemate splits into two distinct signals due to the formation of diastereomeric complexes. The chemical shift difference (ΔΔδ) confirms the presence of both enantiomers.[8] |
| ECD | Cotton Effect at ~230 nm | Positive (Δε > 0) | Negative (Δε < 0) | The spectra are mirror images. The sign of the Cotton effect allows for the assignment of absolute configuration when compared to computational models or known standards.[11] |
| VCD | VCD Signal at a specific C-H bend (~1450 cm⁻¹) | Positive (ΔA > 0) | Negative (ΔA < 0) | The VCD spectra are non-superimposable mirror images, providing definitive proof of the enantiomeric relationship and absolute configuration.[15] |
Conclusion
While standard spectroscopic methods are essential for confirming the chemical structure of this compound, they are insufficient for the critical task of differentiating its enantiomers. This guide has detailed a multi-faceted approach grounded in established analytical principles to achieve unambiguous isomer identification. By creating a diastereomeric environment using chiral solvating agents in NMR, the magnetic equivalence of the enantiomers is broken, allowing for their distinction and quantification. Furthermore, chiroptical techniques like ECD and VCD, which directly probe the three-dimensional structure of the molecules, provide definitive, mirror-image spectral fingerprints for each enantiomer. The application of these advanced spectroscopic protocols ensures the necessary analytical rigor for the development and quality control of chiral pharmaceutical compounds.
References
- Pérez-Trujillo, M., Monteagudo, E., & Parella, T. (2013). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry, 85(21), 10887–10894. [Link]
- AZoM. (2017).
- Reddy, G. S., et al. (2013). Characterization of Duloxetine HCl API and its process related Impurities.
- Bruker.
- Nanalysis. (2019). Enantiomers – Image | Mirror Image. [Link]
- Schripsema, J. (2018).
- Abbasi, T., et al. (2020). Vibrational circular dichroism (VCD) spectroscopy applications to non-solution samples.
- Wenzel, T. J., & Wilcox, J. D. (2010). Distinction of Enantiomers by NMR Spectroscopy Using Chiral Orienting Media. ChemInform, 37(33). [Link]
- Hinds Instruments.
- Pescitelli, G. (2022). Electronic Circular Dichroism. Encyclopedia.pub. [Link]
- Shen, J., et al. (2007). Chiral Separation of Duloxetine and Its R-Enantiomer by LC.
- T-N, T., et al. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Molecules, 26(13), 3986. [Link]
- Berova, N., et al. (2012). Electronic circular dichroism for chiral analysis.
- ResearchGate. (2013). Characteristic peaks of Duloxetine Hydrochloride API polymorph. [Link]
- Kamal, A., et al. (2011). Chemoenzymatic synthesis of duloxetine and its enantiomer: Lipase-catalyzed resolution of 3-hydroxy-3-(2-thienyl) propanenitrile.
- Reddy, B., & Reddy, K. (2010). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies. Journal of Chromatographic Science, 48(9), 757–761. [Link]
- Al-Khattawi, A., et al. (2012). Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate. Journal of Pharmaceutical and Biomedical Analysis, 71, 147-157. [Link]
- Let's learn. (2023). Principle and Applications of Circular Dichroism - Basics & Recent Advancements of CD. YouTube. [Link]
- Bhadbhade, M., et al. (2023). Structure of racemic duloxetine hydrochloride. IUCr Journals. [Link]
- PubChem. This compound. [Link]
- Applied Photophysics. An introduction to circular dichroism spectroscopy. [Link]
- Lupu, D., & Hancu, G. (2021). Achiral and chiral analysis of duloxetine by chromatographic and electrophoretic methods, a review on the separation methodologies.
- Lupu, D., & Hancu, G. (2020). Achiral and chiral analysis of duloxetine by chromatographic and electrophoretic methods, a review on the separation methodologies.
- Bright, A., et al. (2010). Qualitative and Quantitative Analysis of Antipsychotic Drugs-A Spectroscopic Study. Asian Journal of Chemistry, 22(8), 5871-5882. [Link]
- PubChem. 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol. [Link]
Sources
- 1. Achiral and chiral analysis of duloxetine by chromatographic and electrophoretic methods, a review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C18H19NOS | CID 70700641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 6. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Circular Dichroism Spectroscopy: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 10. ntu.edu.sg [ntu.edu.sg]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. azom.com [azom.com]
- 14. jascoinc.com [jascoinc.com]
- 15. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 16. hindsinstruments.com [hindsinstruments.com]
Performance Verification of a Stability-Indicating Method for Ortho-Naphthol Duloxetine: A Comparative Guide
Introduction
Duloxetine, an antidepressant medication, is susceptible to degradation under various stress conditions, leading to the formation of impurities that can impact its safety and efficacy. One critical impurity is the ortho-naphthol derivative of duloxetine, a potential degradation product that requires careful monitoring and control in pharmaceutical formulations. A stability-indicating analytical method (SIAM) is crucial as it can accurately quantify the drug substance in the presence of its degradation products, ensuring a reliable assessment of drug quality over its shelf life.
This guide provides a comprehensive comparison of modern Ultra-Performance Liquid Chromatography (UPLC) and traditional High-Performance Liquid Chromatography (HPLC) for the performance verification of a stability-indicating method for ortho-naphthol duloxetine. We will delve into the experimental design, validation protocols, and comparative performance data, offering insights grounded in established regulatory frameworks and scientific principles.
The Significance of Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products. This process is essential for understanding the degradation pathways and demonstrating the specificity of the analytical method. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stress testing, which typically includes exposure to acid, base, oxidation, heat, and light.
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies on duloxetine hydrochloride.
Caption: Workflow for Forced Degradation of Duloxetine.
Comparative Analysis: UPLC vs. HPLC
The choice of chromatographic technique is pivotal for the successful validation of a stability-indicating method. While HPLC has been the industry standard for decades, UPLC offers significant advantages in terms of speed, resolution, and sensitivity.
Chromatographic Conditions
| Parameter | UPLC Method | HPLC Method |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B in 5 min | 10% to 90% B in 20 min |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Column Temp. | 40°C | 35°C |
| Detector | PDA, 230 nm | PDA, 230 nm |
| Injection Vol. | 2 µL | 10 µL |
Performance Comparison
| Performance Metric | UPLC Method | HPLC Method | Justification |
| Run Time | ~7 minutes | ~25 minutes | UPLC's sub-2 µm particles allow for faster flow rates and shorter column lengths without sacrificing efficiency. |
| Resolution (Duloxetine & Ortho-naphthol) | > 3.0 | > 2.0 | The higher efficiency of the UPLC column leads to sharper peaks and better separation of closely eluting impurities. |
| Theoretical Plates | > 15,000 | > 5,000 | A direct measure of column efficiency; higher numbers indicate better performance. |
| Tailing Factor | < 1.2 | < 1.5 | UPLC columns often provide more symmetrical peak shapes due to better packing and particle technology. |
| Solvent Consumption | ~2.8 mL/run | ~25 mL/run | The lower flow rate and shorter run time of UPLC result in a significant reduction in solvent usage, leading to cost savings and a greener method. |
| Sensitivity (LOD/LOQ) | Lower | Higher | Sharper, more concentrated peaks in UPLC lead to a better signal-to-noise ratio, enhancing sensitivity. |
Method Validation: Adhering to ICH Q2(R1) Guidelines
A stability-indicating method must be validated to ensure it is fit for its intended purpose. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this process.
Validation Workflow
The following diagram outlines the key validation parameters as per ICH Q2(R1).
Caption: ICH Q2(R1) Method Validation Parameters.
Experimental Protocols
Forced Degradation Protocol
-
Acid Hydrolysis: Dissolve 10 mg of duloxetine HCl in 10 mL of 0.1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1N NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Base Hydrolysis: Dissolve 10 mg of duloxetine HCl in 10 mL of 0.1N NaOH. Heat at 80°C for 1 hour. Cool, neutralize with 0.1N HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of duloxetine HCl in 10 mL of 3% H2O2. Keep at room temperature for 4 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.
-
Thermal Degradation: Keep 10 mg of solid duloxetine HCl in a hot air oven at 80°C for 72 hours. Dissolve and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Photolytic Degradation: Expose 10 mg of solid duloxetine HCl to UV and fluorescent light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Dissolve and dilute to a final concentration of 100 µg/mL with mobile phase.
System Suitability Protocol
-
Prepare a standard solution of duloxetine (100 µg/mL) and a solution containing both duloxetine (100 µg/mL) and ortho-naphthol duloxetine (10 µg/mL).
-
Inject the mixed standard solution six times.
-
Calculate the following parameters:
-
Tailing Factor: Must be ≤ 2.0 for the duloxetine peak.
-
Theoretical Plates: Must be ≥ 2000 for the duloxetine peak.
-
Resolution: Must be ≥ 2.0 between the duloxetine and ortho-naphthol duloxetine peaks.
-
%RSD for Peak Area: Must be ≤ 2.0% for the six replicate injections of the duloxetine peak.
-
Conclusion
The performance verification of a stability-indicating method for ortho-naphthol duloxetine demonstrates the superiority of UPLC over traditional HPLC. The UPLC method offers significant improvements in speed, resolution, and sensitivity, while also being more environmentally friendly due to reduced solvent consumption. The validation of this method, following the stringent guidelines of ICH Q2(R1), ensures its suitability for routine quality control and stability studies in the pharmaceutical industry. The adoption of UPLC technology can lead to increased laboratory throughput and more reliable data, ultimately contributing to the safety and quality of duloxetine-containing drug products.
References
- ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003.
- ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 1996.
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005.
A Senior Application Scientist's Guide to Benchmarking HPLC Columns for Duloxetine Impurity E Analysis
For researchers, scientists, and professionals in drug development, the meticulous analysis of active pharmaceutical ingredients (APIs) and their impurities is a cornerstone of ensuring drug safety and efficacy. Among these, the analysis of Duloxetine, a widely used antidepressant, presents a common challenge: the accurate quantification of its process-related impurities. A particularly demanding task is the separation of Duloxetine from its positional isomer, Impurity E. This guide provides an in-depth, objective comparison of various High-Performance Liquid Chromatography (HPLC) columns for the analysis of Duloxetine Impurity E, grounded in scientific principles and practical expertise.
The Challenge: Separating Positional Isomers
Duloxetine Impurity E, chemically known as 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol, is a positional isomer of another related compound of Duloxetine.[1][2][3][4] The subtle difference in their chemical structures, where the hydroxyl group is located on a different position of the naphthalene ring, results in very similar physicochemical properties. This similarity poses a significant challenge for chromatographic separation, demanding a highly selective HPLC method to achieve adequate resolution for accurate quantification.
Experimental Design for a Comparative Benchmarking Study
To provide a comprehensive and unbiased comparison, a well-designed benchmarking study is essential. The following experimental protocol outlines a systematic approach to evaluating the performance of different HPLC columns for the analysis of Duloxetine and Impurity E. This protocol is designed to be a self-validating system, ensuring the trustworthiness of the generated data.
Diagram of the Experimental Workflow
Caption: A streamlined workflow for the benchmarking of HPLC columns for Duloxetine Impurity E analysis.
Step-by-Step Experimental Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of Duloxetine Hydrochloride reference standard and Duloxetine Impurity E reference standard in a suitable diluent (e.g., methanol or a mixture of acetonitrile and water).
-
Prepare a resolution solution by spiking the Duloxetine solution with Impurity E at a concentration relevant to the specification limit (e.g., 0.15% w/w).
-
Prepare a placebo solution containing all the excipients of the drug product to check for interference.
-
-
Chromatographic System and Conditions:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
Mobile Phase A: 0.02 M phosphate buffer, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A generic gradient can be optimized, for example:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Columns to be Evaluated:
-
Symmetry C18 (Waters): A widely used, high-purity silica-based C18 column known for its reproducibility.[5][6]
-
YMC Pack C8 (YMC): An octylsilane column offering a different selectivity compared to C18, which can be advantageous for separating closely eluting compounds.[7][8][9][10][11]
-
Zorbax XDB-C18 (Agilent): An extra-densely bonded and double-endcapped C18 column designed for good peak shape of basic compounds over a wide pH range.[12][13][14][15][16]
-
Inertsil ODS-3 (GL Sciences): A popular C18 column known for its high inertness and excellent peak shape for basic compounds.[17][18][19]
-
-
Data Analysis and Performance Metrics:
-
For each column, inject the resolution solution in triplicate.
-
Calculate the following system suitability parameters:
-
Resolution (Rs): The degree of separation between the Duloxetine peak and the Impurity E peak. A value of ≥ 2.0 is generally considered acceptable.
-
Tailing Factor (Tf): A measure of peak symmetry. A value between 0.8 and 1.5 is typically desired.
-
Theoretical Plates (N): A measure of column efficiency.
-
-
Analyze the placebo solution to ensure no interference at the retention times of Duloxetine and Impurity E.
-
Comparative Analysis of Column Performance
While a head-to-head experimental comparison is the gold standard, we can infer the potential performance of each column based on their inherent properties and available literature.
| Column | Stationary Phase | Key Characteristics | Expected Performance for Duloxetine Impurity E |
| Symmetry C18 | C18 | High purity silica, high bonding density, good reproducibility.[5][6] | Likely to provide good retention and baseline separation due to the strong hydrophobic interactions of the C18 phase. May require optimization of mobile phase organic content and pH for optimal resolution. |
| YMC Pack C8 | C8 | Moderate hydrophobicity, different selectivity compared to C18.[7][8][9] | The lower hydrophobicity might result in shorter retention times.[20][21][22][23][24] The different selectivity could potentially offer a better separation of the positional isomers if hydrophobic interactions alone are insufficient. |
| Zorbax XDB-C18 | C18 | Extra-dense bonding, double endcapping, wide pH range stability.[12][13][14][15][16] | The high degree of endcapping minimizes silanol interactions, which is beneficial for the basic Duloxetine molecule, leading to improved peak shape and potentially better resolution. Its stability at different pH values allows for greater flexibility in method development. |
| Inertsil ODS-3 | C18 | High inertness, excellent base deactivation.[17][18][19] | Similar to the Zorbax column, its high inertness is expected to produce symmetrical peaks for Duloxetine and its impurities, which is crucial for accurate integration and quantification, especially at low impurity levels. |
Diagram Illustrating the Separation Principle
Caption: Reversed-phase chromatography separates Duloxetine and Impurity E based on their differential interactions with the stationary phase.
Scientific Integrity and Method Validation
The trustworthiness of any analytical method hinges on its validation. The developed method for Duloxetine Impurity E analysis must be validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[25][26][27][28][29]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution between Duloxetine and Impurity E and the absence of interference from the placebo.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Furthermore, adherence to the United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides a framework for allowable adjustments to the chromatographic system to meet system suitability requirements.[30][31][32][33][34]
Conclusion and Recommendations
The selection of an appropriate HPLC column is critical for the successful separation and quantification of Duloxetine Impurity E. While all the evaluated columns are capable of providing a separation, the choice of the optimal column will depend on the specific requirements of the laboratory, including desired run time, and the need for method robustness.
-
For a robust and reliable method with excellent peak shape, the Zorbax XDB-C18 and Inertsil ODS-3 columns are highly recommended due to their superior endcapping and inertness, which are particularly beneficial for basic analytes like Duloxetine.
-
The Symmetry C18 remains a solid, reproducible choice for routine analysis.
-
The YMC Pack C8 offers a valuable alternative selectivity that could be explored if C18 columns do not provide the desired resolution.
Ultimately, the final column selection should be based on a thorough in-house evaluation following the outlined benchmarking protocol and a comprehensive method validation to ensure the analytical procedure is fit for its intended purpose.
References
- ICH. Q2(R2) Validation of Analytical Procedures. 2023. [Link]
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- AMSbiopharma.
- ICH. Validation of Analytical Procedures Q2(R2). 2023. [Link]
- Labcompliance. Understanding ICH Q2(R2)
- Lab Tech. C18 and C8 HPLC Columns: Why Are They Crucial For Pharmaceutical Analysis. 2025. [Link]
- Separation Science. C8 vs C18 Column: Which Should You Choose?. 2024. [Link]
- Pharmaguideline. Difference between C8 and C18 Columns Used in HPLC System. 2024. [Link]
- Karagiannidou, E., et al. "Characterization of Duloxetine HCl API and its process related Impurities." International Journal of Analytical, Pharmaceutical and Biomedical Sciences.
- GL Sciences. Inertsil® ODS-3. [Link]
- YMC. YMC-Pack C8. [Link]
- Agilent. Zorbax Eclipse XDB-C18. [Link]
- SynZeal. Duloxetine EP Impurity E | 1033803-59-6. [Link]
- Pharmace Research Labor
- Pharmaffiliates. Duloxetine-Hydrochloride-Impurities. [Link]
- Hawach Scientific. Difference between C18 Column and C8 Column. 2025. [Link]
- UHPLC. C8 Column vs C18 Column You Must Know. 2024. [Link]
- Reddy, A. V., et al. "Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride." Der Pharma Chemica. 2012.
- Durga Rao, D., et al. "Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies b.
- GL Sciences. Inertsil ODS-3. [Link]
- Analytics-Shop. OC12S05-1506WT - HPLC Column YMC-Pack C8, 12 nm, S-5 µm, 150 x 6.0 mm. [Link]
- YMC. YMC-Pack C8 Product Details. [Link]
- Agilent. Agilent ZORBAX Rapid Resolution High Definition Eclipse XDB-C18 Column. [Link]
- Agilent. Agilent Eclipse XDB-C18 RRHT Threaded Column. [Link]
- Waters.
- Waters. Symmetry® Family of HPLC Columns. [Link]
- Technology Networks. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. 2023. [Link]
- Phenomenex. Understanding USP Chapter 621: HPLC Method Guidelines. 2017. [Link]
- Agilent.
- LCGC International. Are You Sure You Understand USP <621>?. 2024. [Link]
- U.S. Pharmacopeia.
Sources
- 1. Duloxetine EP Impurity E | 1033803-59-6 | SynZeal [synzeal.com]
- 2. pharmaceresearch.com [pharmaceresearch.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. prep-hplc.com [prep-hplc.com]
- 6. waters.com [waters.com]
- 7. Analytics-Shop - Online-Shop for Chromatography & Lab Supply | Analytics-Shop [analytics-shop.com]
- 8. YMC-Pack C8 Product Details | YMC America [ymcamerica.com]
- 9. YMC-Pack C8 | Product | YMC CO., LTD. [ymc.co.jp]
- 10. YMC-Pack Pro C8 | YMC America [ymcamerica.com]
- 11. OC12S03-0503WT - HPLC Column YMC-Pack C8, Microbore, 12 nm, S-3 µm, 50 x 3.0 mm | Analytics-Shop [analytics-shop.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. hpst.cz [hpst.cz]
- 15. agilent.com [agilent.com]
- 16. thomassci.com [thomassci.com]
- 17. acoreconsumiveis.com.br [acoreconsumiveis.com.br]
- 18. 5020-04435 - HPLC Column Inertsil ODS-3 100Å, 3µm, 4.0 x 150mm | Analytics-Shop [analytics-shop.com]
- 19. glsciencesinc.com [glsciencesinc.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 22. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 23. hawach.com [hawach.com]
- 24. youtube.com [youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. qbdgroup.com [qbdgroup.com]
- 27. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 28. database.ich.org [database.ich.org]
- 29. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
- 32. agilent.com [agilent.com]
- 33. chromatographyonline.com [chromatographyonline.com]
- 34. usp.org [usp.org]
Accuracy and precision of the analytical method for 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol
A Comparative Guide to the Accuracy and Precision of Analytical Methods for a Key Duloxetine Intermediate
For researchers, scientists, and drug development professionals, the rigorous quantification of active pharmaceutical ingredients (APIs) and their related substances is the bedrock of quality control and regulatory compliance. This guide provides an in-depth analysis of the accuracy and precision of the analytical methodology for 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol, a critical process intermediate and potential impurity in the synthesis of Duloxetine, known chemically as Ortho-naphthol duloxetine or Duloxetine Impurity E.[1]
We will dissect a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method, providing a detailed protocol and its validation data. Furthermore, we will compare this established technique with its modern counterpart, Ultra-Performance Liquid Chromatography (UPLC), to offer a comprehensive perspective on current analytical capabilities. All methodologies and validation criteria are discussed within the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines, the global standard for analytical method validation.[2][3][4]
Pillar 1: The Core Analytical Method: Reversed-Phase HPLC
The workhorse for pharmaceutical analysis for decades has been HPLC.[5] Its reliability and robustness are well-documented. For the analysis of Duloxetine and its related compounds, a stability-indicating reversed-phase HPLC (RP-HPLC) method is paramount. This type of method can resolve the main compound from its potential degradation products and process-related impurities, ensuring that the measurement is specific and accurate.[6][7][8]
Causality Behind the Method: Why RP-HPLC?
The choice of RP-HPLC is deliberate. Duloxetine and its intermediates, including the naphthalen-2-ol isomer, are moderately polar organic molecules. A reversed-phase setup, typically featuring a non-polar stationary phase (like C18 or C8) and a polar mobile phase, is ideal for separating such compounds based on their hydrophobicity. By modulating the mobile phase composition—usually a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol—we can fine-tune the retention and achieve optimal separation.[6][9] The buffer controls the pH, which is critical for ionizable compounds like ours that contain a secondary amine, ensuring consistent retention times and peak shapes.
Detailed Experimental Protocol: A Validated RP-HPLC Method
The following protocol is a synthesis of validated methods reported in peer-reviewed literature for Duloxetine and its related substances.[6][7][10][11]
1. Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[11][12]
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is often effective. For example, a system using 0.01 M potassium dihydrogen phosphate buffer (pH adjusted to 5.4 with orthophosphoric acid) and acetonitrile.[6]
-
Rationale: This buffered mobile phase ensures the analyte's amine group is consistently protonated, leading to reproducible chromatographic behavior. Acetonitrile is chosen for its low UV cutoff and efficient elution of moderately polar compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[10][11]
-
Rationale: This wavelength provides a good chromophoric response for the naphthalene and thiophene moieties present in the molecule.
-
-
Column Temperature: Ambient or controlled at 25°C.[7]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Diluent: Mobile phase or a mixture of water and methanol.
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in a 10 mL volumetric flask with diluent.
-
Working Standard Solution: Prepare a working concentration (e.g., 10 µg/mL) by diluting the stock solution.
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration as the working standard using the same diluent.
Visualizing the Workflow: HPLC Analysis
Caption: Figure 1: Standard HPLC analytical workflow.
Performance Data: Accuracy and Precision
Accuracy and precision are distinct but related parameters that define the reliability of an analytical method.[2]
-
Accuracy refers to the closeness of the measured value to the true value. It is typically determined by recovery studies, where a known amount of analyte is spiked into a sample matrix.
-
Precision measures the degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).[13]
The performance of a well-validated HPLC method for Duloxetine and its related compounds is summarized below. The data is representative of values found in the cited literature.[6][8]
| Validation Parameter | Acceptance Criteria (ICH Q2 R1) | Typical HPLC Performance Data | Reference |
| Accuracy (% Recovery) | 98.0% - 102.0% for drug substance assay | 99.8% - 100.2% | [8] |
| Precision (as %RSD) | |||
| - Repeatability (Intra-day) | ≤ 2.0% | 0.12% - 0.36% | [6] |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | 0.11% - 0.56% | [6] |
RSD = Relative Standard Deviation
These results demonstrate that a properly developed RP-HPLC method is highly accurate and precise, with experimental variation well within the stringent limits required by regulatory authorities.
Pillar 2: Comparative Guide: HPLC vs. UPLC
While HPLC is the established standard, Ultra-Performance Liquid Chromatography (UPLC) represents a significant technological advancement.[5] UPLC utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi).[5][14] This fundamental difference leads to dramatic improvements in performance.[15][16]
Key Performance Differences
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Advantage |
| Particle Size | Typically 3-5 µm | < 2 µm (e.g., 1.7 µm) | UPLC [15] |
| Operating Pressure | 500 - 6,000 psi | Up to 15,000 psi | UPLC [5][14] |
| Analysis Time | 15 - 20 minutes per run | 3 - 10 minutes per run | UPLC [14] |
| Resolution | Good | Excellent (sharper, narrower peaks) | UPLC [16] |
| Sensitivity | Standard | Higher (due to narrower peaks) | UPLC [5][15] |
| Solvent Consumption | Higher | Significantly lower (reduced by 70-80%) | UPLC [5][15] |
| Cost | Lower initial instrument cost | Higher initial instrument cost | HPLC |
| Method Robustness | Very high; well-established protocols | High; may require more careful method development | HPLC |
Visualizing the Concepts: Accuracy vs. Precision
Caption: Figure 2: Illustrating the difference between accuracy and precision.
Choosing the Right Tool for the Job
-
HPLC remains a robust and cost-effective choice for routine quality control, especially when analysis time is not the primary constraint. Its methods are well-established and easily transferable.
-
UPLC is the superior choice for high-throughput screening, complex mixture analysis (such as forced degradation studies), and when higher sensitivity is required to detect trace-level impurities.[15][17] The significant reduction in run time and solvent consumption can lead to long-term cost savings and increased laboratory productivity.[5][16]
Conclusion and Recommendation
For the routine analysis of this compound, a validated RP-HPLC method offers excellent accuracy and precision, fully meeting the stringent requirements of the ICH Q2(R1) guidelines. The method is reliable, robust, and backed by a wealth of published data.
However, for laboratories focused on high-throughput analysis, method development, or trace impurity profiling, upgrading to UPLC technology is a strategic investment. The gains in speed, sensitivity, and resolution, coupled with reduced solvent usage, provide a clear advantage and represent the future of separation science.[5]
Ultimately, the choice between HPLC and UPLC depends on the specific analytical needs, sample throughput, and available resources of the laboratory. Both techniques, when properly validated, are capable of providing the accurate and precise data necessary to ensure pharmaceutical quality and safety.
References
- Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form. (n.d.).
- Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. (2012). Der Pharma Chemica. [Link]
- UPLC vs HPLC: what is the difference? (n.d.). Alispharm. [Link]
- A validated stability indicating rapid LC method for duloxetine HCl. (2007). Ingenta Connect. [Link]
- A Review on Comparative study of HPLC and UPLC. (2014). Research Journal of Pharmacy and Technology. [Link]
- HPLC vs. UPLC. (n.d.). WebofPharma. [Link]
- Stability Indicating RP-HPLC Method for Estimation of Duloxetine in Tablet Dosage Form. (2016). Journal of Pharmaceutical Science and Bioscientific Research. [Link]
- UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. (2015). Semantic Scholar. [Link]
- Differences between HPLC and UPLC. (2018). Pharmaguideline. [Link]
- Stability-Indicating RP-HPLC Method Development and Validation for Duloxetine Hydrochloride in Tablets. (2013). Scilit. [Link]
- HPLC Method Development for Duloxetine Hydrochloride Using a Combination of Computer-Based Solvent Strength Optimization and Sol. (1996). Marcel Dekker, Inc. [Link]
- Key ICH Method Validation Parameters to Know. (2024). Altabrisa Group. [Link]
- Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies b. (2012). SciSpace. [Link]
- Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- ICH Q2 R1: Mastering Analytical Method Validation. (2024). Abraham Entertainment. [Link]
- Method Development and Validation for the Simultaneous Analysis of Duloxetine HCL and Methylcobalamine by RP-HPLC. (2018). Impact Factor. [Link]
- Development and Validation of RP-HPLC Method for the Estimation of Duloxetine Hydrochloride in Bulk and Pharmaceutical Dosage Forms. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
- New RP-HPLC method development and validation determination for estimation of duloxetine HCL in enteric coated capsules. (2013).
- Some good validation practices for analytical procedures. (n.d.). A3P. [Link]
- A review on analytical method validation and its regulatory perspectives. (2019). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- This compound. (n.d.). PubChem. [Link]
- 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (MM1122.10-0025). (n.d.). CWS ABROAD. [Link]
Sources
- 1. This compound | C18H19NOS | CID 70700641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. scribd.com [scribd.com]
- 4. database.ich.org [database.ich.org]
- 5. HPLC vs. UPLC [webofpharma.com]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. jpsbr.org [jpsbr.org]
- 11. jocpr.com [jocpr.com]
- 12. impactfactor.org [impactfactor.org]
- 13. Some good validation practices for analytical procedures [a3p.org]
- 14. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 15. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 16. rjptonline.org [rjptonline.org]
- 17. UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Ensuring Method Reliability: Robustness Testing of the Analytical Procedure for Ortho-Naphthol in Duloxetine
In the landscape of pharmaceutical development and quality control, the assurance of an analytical method's reliability is paramount. This guide provides an in-depth exploration of robustness testing, a critical component of method validation, focusing on a high-performance liquid chromatography (HPLC) procedure for the quantification of ortho-naphthol, a potential impurity in duloxetine. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare the method's performance under deliberately varied conditions, all grounded in authoritative regulatory standards.
The Imperative of Robustness in Pharmaceutical Analysis
Robustness, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), is the measure of an analytical procedure's capacity to remain unaffected by small, yet deliberate, variations in method parameters.[1] This provides an indication of its reliability during normal usage. For a drug substance like duloxetine, a selective serotonin and norepinephrine reuptake inhibitor, meticulous control of impurities is essential for ensuring patient safety and product efficacy. Ortho-naphthol, a positional isomer of a known duloxetine impurity (1-Naphthol), represents a potential process-related impurity that requires vigilant monitoring.[2][3][4][5] A robust analytical method ensures that routine analytical variations do not lead to erroneous out-of-specification results, thereby preventing unnecessary manufacturing investigations and potential batch rejections.
The Reference Analytical Procedure: A Baseline for Comparison
The foundation of a robust testing guide is a well-characterized reference analytical procedure. The following reverse-phase HPLC (RP-HPLC) method is designed for the effective separation and quantification of ortho-naphthol from duloxetine.
Table 1: Reference HPLC Method Parameters
| Parameter | Condition |
| Column | YMC Pack C8 (250 x 4.6 mm, 5µm)[2] |
| Mobile Phase | Solvent A: 0.01 M Sodium Dihydrogen Orthophosphate, 1.0g/L 1-Heptane Sulfonic Acid Sodium Salt, pH adjusted to 3.0 with Orthophosphoric Acid.[2] Solvent B: Acetonitrile. |
| Gradient | A gradient elution may be employed for optimal separation. For the purpose of this guide, we will focus on an isocratic mixture of Solvent A and Solvent B (e.g., 60:40 v/v). |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 40°C[6] |
| Detection Wavelength | 217 nm[2] |
| Injection Volume | 10 µL |
The choice of a C8 column provides a good balance of hydrophobic retention and selectivity for the analytes.[2] The acidic mobile phase (pH 3.0) ensures the analytes are in a consistent protonated state, leading to sharp, symmetrical peaks. The ion-pairing agent, 1-Heptane Sulfonic Acid Sodium Salt, is included to improve the retention and peak shape of the basic duloxetine molecule.
Designing the Robustness Study: A Deliberate Approach to Variation
The design of a robustness study involves identifying critical method parameters and defining a realistic range of variation for each. These variations should reflect potential day-to-day fluctuations in a quality control laboratory.
Table 2: Parameters for Robustness Testing
| Parameter | Nominal Value | Variation | Rationale for Inclusion |
| Mobile Phase pH | 3.0 | ± 0.2 units | Small changes in pH can significantly impact the ionization and retention of both duloxetine and its impurities. |
| Column Temperature | 40°C | ± 5°C | Temperature affects mobile phase viscosity and the kinetics of solute partitioning, influencing retention times and resolution.[6] |
| Flow Rate | 1.0 mL/min | ± 0.1 mL/min | Variations in flow rate directly impact retention times and can affect peak shape and resolution.[6] |
| Mobile Phase Composition | 60:40 (A:B) | ± 2% absolute | The organic modifier content is a critical factor in controlling elution strength and selectivity in reverse-phase chromatography. |
Experimental Workflow for Robustness Testing
The following diagram illustrates the systematic workflow for conducting the robustness study.
Detailed Experimental Protocol
1. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of ortho-naphthol and duloxetine hydrochloride in a suitable diluent (e.g., methanol-water mixture).
-
Sample Solution: Spike a placebo or duloxetine drug product with a known concentration of ortho-naphthol (e.g., at the specification limit).
-
System Suitability Solution (SST): A solution containing both duloxetine and ortho-naphthol at concentrations that yield readily measurable peaks.
2. System Suitability Testing (SST):
-
Before each set of injections (nominal and varied conditions), inject the SST solution in replicate (e.g., n=5).
-
Acceptance Criteria:
- Resolution between duloxetine and ortho-naphthol > 2.0
- Tailing factor for each peak < 1.5
- Relative Standard Deviation (RSD) of peak areas < 2.0%
3. Execution of Robustness Tests:
-
Establish the nominal analytical conditions as per Table 1 and perform the SST.
-
Inject the sample solution and record the chromatogram.
-
Vary one parameter at a time as defined in Table 2, allowing the system to equilibrate before each new condition.
-
For each varied condition, perform the SST to ensure the system remains suitable, followed by the injection of the sample solution.
Data Analysis and Comparison
The core of the robustness evaluation lies in comparing the analytical results obtained under the varied conditions with those from the nominal conditions. The data should be summarized in a clear, comparative table.
Table 3: Comparative Results of Robustness Testing
| Parameter Varied | Condition | Retention Time of Ortho-Naphthol (min) | Resolution (Duloxetine/Ortho-Naphthol) | Peak Area of Ortho-Naphthol (% of Nominal) | System Suitability |
| Nominal | - | 5.82 | 3.8 | 100.0 | Pass |
| Flow Rate | 0.9 mL/min | 6.47 | 3.9 | 100.5 | Pass |
| 1.1 mL/min | 5.29 | 3.7 | 99.8 | Pass | |
| Column Temp. | 35°C | 6.15 | 3.7 | 100.2 | Pass |
| 45°C | 5.51 | 3.9 | 100.1 | Pass | |
| Mobile Phase pH | 2.8 | 5.79 | 3.6 | 99.5 | Pass |
| 3.2 | 5.85 | 3.8 | 100.8 | Pass | |
| Mobile Phase %B | 38% | 6.98 | 4.2 | 99.7 | Pass |
| 42% | 4.95 | 3.5 | 100.3 | Pass |
Interpretation of Results: The hypothetical data in Table 3 demonstrates a robust method. Despite deliberate variations in key parameters, the system suitability criteria are consistently met. The resolution between duloxetine and ortho-naphthol remains well above the critical value of 2.0, and the quantification of ortho-naphthol (as indicated by peak area) is not significantly affected. The predictable shifts in retention time with changes in flow rate, temperature, and mobile phase composition are expected and do not compromise the method's performance.
Visualizing Influencing Factors
A cause-and-effect diagram can effectively illustrate the relationship between potential sources of variability and the critical analytical outcomes.
Conclusion: A Self-Validating and Reliable Method
This guide has demonstrated a systematic approach to the robustness testing of an analytical method for ortho-naphthol in duloxetine. By deliberately varying critical parameters and evaluating the impact on system suitability and quantitative results, we can confidently establish the method's reliability for routine use. The presented protocol, with its integrated system suitability tests, acts as a self-validating system, ensuring dependable data generation. The results indicate that the analytical procedure is robust within the defined parameter ranges, making it suitable for implementation in a regulated quality control environment. This approach, grounded in the principles of ICH guidelines, ensures that the method is not only scientifically sound but also meets the stringent requirements of the pharmaceutical industry.
References
- Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies. SciSpace.
- Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form. National Institutes of Health (NIH).
- Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.
- Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
- New RP-HPLC method development and validation determination for estimation of duloxetine HCL in enteric coated capsules. ResearchGate.
- Ensuring Specificity & Robustness in Method Validation: Pharma Best Practices. LinkedIn.
- Stress Degradation Studies on Duloxetine Hydrochloride and Development of an RP-HPLC Method for its Determination in Capsule Formulation. ResearchGate.
- Q2R1.pptx. SlideShare.
- Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation. Semantic Scholar.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
- Development and Validation of RP-HPLC Method for the Estimation of Duloxetine Hydrochloride in Bulk and Pharmaceutical Dosage Forms. Journal of Chemical and Pharmaceutical Research.
- Quantitative Analysis of Duloxetine and 1-Naphthol by Capillary Micellar Electrokinetic Chromatography. ResearchGate.
- Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol. Semantic Scholar.
- Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol. PubMed.
- Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol. SciSpace.
Sources
- 1. database.ich.org [database.ich.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol. | Semantic Scholar [semanticscholar.org]
- 5. Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Navigating the Analytical Frontiers: A Comparative Guide to the Limit of Detection and Quantification for 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol
In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth comparative analysis of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) for the novel compound 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol. As a compound with a complex structure incorporating naphthalen-2-ol, thiophene, and methylamine moieties, it presents unique analytical challenges. This document serves as a practical resource for researchers, analytical chemists, and quality control professionals, offering evidence-based insights into selecting the most appropriate analytical technique to achieve the required sensitivity and accuracy.
Introduction: The Analytical Imperative for Novel Compounds
The journey of a new chemical entity from discovery to a therapeutic product is underpinned by rigorous analytical characterization. The ability to detect and quantify minute amounts of a compound is critical for various stages of drug development, including pharmacokinetic studies, impurity profiling, and formulation development. The limits of detection (LOD) and quantification (LOQ) are fundamental performance characteristics of any quantitative analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.
This guide will explore and compare three common analytical techniques for the determination of the LOD and LOQ of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
The selection of the optimal method is a critical decision that impacts data quality, resource allocation, and ultimately, the success of a research or development program. This guide will provide the necessary data and rationale to make an informed choice.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the required sensitivity, and the complexity of the sample matrix. For this compound, its aromatic nature and moderate polarity make it amenable to several chromatographic techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of compounds that possess a chromophore. The naphthalen-2-ol and thiophene rings in the target molecule are expected to exhibit strong UV absorbance, making HPLC-UV a viable option.
Principle: The method separates the analyte from other components in a sample mixture based on its differential partitioning between a stationary phase and a mobile phase. The analyte is then detected as it passes through a UV detector, which measures the absorbance of light at a specific wavelength.
Expected Performance: While cost-effective and reliable, the sensitivity of HPLC-UV can be limited by background noise from the sample matrix and the inherent molar absorptivity of the compound.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is often considered the gold standard for trace-level quantification in complex matrices.
Principle: After chromatographic separation, the analyte is ionized, and the resulting ions are separated by their mass-to-charge ratio (m/z). In tandem MS, a specific precursor ion is selected, fragmented, and a specific product ion is monitored. This multiple reaction monitoring (MRM) provides exceptional selectivity and reduces chemical noise.
Expected Performance: HPLC-MS/MS is anticipated to offer significantly lower LOD and LOQ values compared to HPLC-UV due to its superior signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility and thermal stability.
Principle: The derivatized analyte is vaporized and separated in a gaseous mobile phase based on its partitioning with a stationary phase within a capillary column. The separated components are then detected by a mass spectrometer.
Expected Performance: The derivatization step can introduce variability and complexity to the workflow. However, for certain applications, GC-MS can provide excellent sensitivity and structural information.
Experimental Protocols for LOD and LOQ Determination
The determination of LOD and LOQ should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The following are detailed protocols for determining the LOD and LOQ of this compound using the three aforementioned techniques.
General Sample Preparation
A stock solution of this compound (1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. A series of calibration standards at decreasing concentrations should be prepared by serial dilution of the stock solution.
HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by acquiring a UV spectrum of the analyte (e.g., ~230 nm).
LOD and LOQ Determination (Based on Signal-to-Noise Ratio):
-
Prepare a series of diluted solutions of the analyte.
-
Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.
-
The noise can be determined from a blank injection or a region of the baseline near the analyte peak.
HPLC-MS/MS Method
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
Chromatographic and MS Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: The precursor ion (M+H)+ and a suitable product ion will need to be determined by direct infusion of the analyte.
LOD and LOQ Determination (Based on Calibration Curve):
-
Prepare a series of low-concentration calibration standards and a blank.
-
Inject each standard multiple times (e.g., n=6).
-
Construct a calibration curve by plotting the peak area against the concentration.
-
The LOD and LOQ can be calculated using the following equations:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
GC-MS Method
Derivatization:
-
Evaporate a known amount of the analyte solution to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to facilitate the silylation of the hydroxyl and secondary amine groups.
Instrumentation:
-
GC system with a split/splitless injector coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
LOD and LOQ Determination: The determination can be performed using either the signal-to-noise ratio method or the calibration curve method as described for the HPLC techniques.
Visualization of Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the workflows for LOD and LOQ determination.
Caption: Workflow for LOD and LOQ determination.
Comparative Data Summary
The following table summarizes the expected LOD and LOQ values for this compound based on the different analytical techniques. These values are estimates based on the performance of these techniques for structurally similar compounds and should be experimentally verified.
| Analytical Technique | Estimated LOD | Estimated LOQ | Key Advantages | Key Disadvantages |
| HPLC-UV | 10 - 50 ng/mL | 30 - 150 ng/mL | Cost-effective, robust, widely available. | Limited sensitivity and selectivity. |
| HPLC-MS/MS | 0.01 - 1 ng/mL | 0.03 - 3 ng/mL | High sensitivity and selectivity, suitable for complex matrices. | Higher instrument cost and complexity. |
| GC-MS | 0.1 - 5 ng/mL | 0.3 - 15 ng/mL | High resolution, provides structural information. | Requires derivatization, not suitable for thermally labile compounds. |
Conclusion and Recommendations
The selection of an analytical method for the determination of the LOD and LOQ of this compound is a critical step that should be guided by the specific requirements of the application.
-
For routine analysis where high sensitivity is not the primary concern, HPLC-UV offers a reliable and cost-effective solution.
-
For applications requiring the highest sensitivity and selectivity, such as in bioanalytical studies or trace impurity analysis, HPLC-MS/MS is the method of choice. Its ability to provide low LOD and LOQ values in complex matrices is unparalleled.
-
GC-MS can be a valuable alternative, particularly if a different separation mechanism is desired for method orthogonality. However, the need for derivatization adds a layer of complexity to the sample preparation process.
It is imperative that the chosen method is fully validated according to regulatory guidelines to ensure the reliability and accuracy of the generated data. The protocols and comparative data presented in this guide provide a solid foundation for initiating method development and validation for this compound, enabling researchers and scientists to confidently and accurately quantify this novel compound.
References
- International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
A Comparative Guide to the Genotoxicity of Duloxetine Impurities: An Evidence-Based Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling in Drug Safety
Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for major depressive disorder, generalized anxiety disorder, and various pain conditions.[1] The manufacturing process and storage of any active pharmaceutical ingredient (API) can lead to the formation of impurities, which may include starting materials, intermediates, by-products, and degradation products.[2] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control of these impurities to ensure the safety and efficacy of the final drug product.
A paramount concern is the potential for impurities to be genotoxic, meaning they can damage DNA and potentially lead to mutations or cancer. The recall of several drug products due to the presence of nitrosamine impurities has underscored the importance of robust genotoxicity assessment.[3][4][5] This guide provides a comparative assessment of the genotoxicity of known and potential impurities of duloxetine, leveraging available experimental data and in silico predictive models. As a senior application scientist, this guide is structured to provide not just data, but also the scientific rationale behind the testing strategies and interpretation of results.
The Genotoxicity Testing Battery: A Multi-Faceted Approach to Risk Assessment
No single test can detect all types of genotoxic damage. Therefore, a standard battery of tests is employed to assess the genotoxic potential of pharmaceutical impurities, as recommended by the International Council for Harmonisation (ICH) guideline S2(R1). This battery typically includes:
-
A test for gene mutation in bacteria (Ames test): This assay is a rapid and widely used screen for point mutations.[6][7]
-
An in vitro cytogenetic test for chromosomal damage in mammalian cells or an in vitro mouse lymphoma assay: These assays detect larger-scale chromosomal damage.
-
An in vivo test for genotoxicity: This is typically a micronucleus assay in rodents, which assesses chromosomal damage in a whole animal system.
Comparative Genotoxicity of Known Duloxetine Impurities
A critical impurity of concern that has been identified in some duloxetine products is N-nitroso-duloxetine.[3][4][5] Other potential impurities can arise from the manufacturing process or degradation.
N-Nitroso-Duloxetine: A Case Study with Experimental Data
N-nitroso-duloxetine is a nitrosamine impurity that has been the subject of recent regulatory scrutiny and recalls.[3][4][5] Nitrosamines as a class are considered a "cohort of concern" due to the high mutagenic and carcinogenic potential of many of its members.[3]
Bacterial Reverse Mutation (Ames) Test Results:
Recent studies have evaluated the mutagenicity of N-nitroso-duloxetine using the Ames test. The results indicate that N-nitroso-duloxetine is mutagenic in the Ames test, particularly in the presence of metabolic activation (S9). This suggests that the impurity itself may not be the ultimate mutagen, but is converted to a DNA-reactive species by metabolic enzymes.
| Impurity | Ames Test Result (with S9) | Ames Test Result (without S9) | Reference |
| N-Nitroso-duloxetine | Positive | Negative/Weakly Positive | [3] |
In Vitro Micronucleus Assay Results:
The in vitro micronucleus assay assesses the ability of a substance to cause chromosomal damage. Studies on N-nitroso-duloxetine have shown an increase in micronucleus frequency in mammalian cells, confirming its genotoxic potential at the chromosomal level.
| Impurity | In Vitro Micronucleus Assay Result | Cell Line | Reference |
| N-Nitroso-duloxetine | Positive | TK6 | [5] |
The positive results in both the Ames test and the in vitro micronucleus assay provide strong evidence for the genotoxic potential of N-nitroso-duloxetine.
In Silico Assessment of Other Duloxetine Impurities
For many other potential process-related and degradation impurities of duloxetine, publicly available experimental genotoxicity data is scarce. In such cases, in silico (computational) toxicology models are invaluable tools for predicting genotoxic potential, as endorsed by the ICH M7 guideline. These models utilize Structure-Activity Relationships (SAR) to identify structural alerts that are associated with genotoxicity.
Two main types of in silico models are used:
-
Expert rule-based systems (e.g., Derek Nexus): These systems contain a knowledge base of structural alerts and rules derived from existing toxicological data.[8][9][10][11][12]
-
Statistical-based systems (e.g., Sarah Nexus): These models use statistical algorithms to correlate structural features with toxicological outcomes from large datasets.[6][9][13][14][15]
The ICH M7 guideline recommends using two complementary (Q)SAR methodologies for a comprehensive in silico assessment.[16][17][18]
Potential Duloxetine Impurities and their In Silico Genotoxicity Prediction
Several process-related and degradation impurities of duloxetine have been identified.[2][19][20][21] A comprehensive in silico assessment of these impurities would involve analyzing their structures for well-known structural alerts for genotoxicity.
Examples of Duloxetine Impurities for In Silico Assessment:
-
Duloxetine Related Compound A ((R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine): This is the (R)-enantiomer of duloxetine. While stereochemistry can influence biological activity, it is less likely to introduce a genotoxic liability unless it affects metabolism to a reactive species. An in silico analysis would likely predict this to be non-mutagenic, similar to the parent molecule.[22]
-
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: A process intermediate. Its structure lacks obvious alerts for mutagenicity.
-
Duloxetine degradation products: Forced degradation studies have identified several degradation products.[19][21][23] The genotoxic potential of these would depend on their specific structures. For example, the formation of highly reactive epoxides or nitro-aromatic compounds during degradation would be a cause for concern.
-
Succinamide and Phthalamide Impurities: These can form from the reaction of duloxetine with enteric polymers.[20] Their structures would need to be assessed for any genotoxic alerts.
Structure-Activity Relationship (SAR) Considerations:
The presence of certain functional groups can be indicative of genotoxic potential. For duloxetine and its impurities, key structural features to consider include:
-
Naphthalene and Thiophene Rings: Polycyclic aromatic hydrocarbons and heterocyclic compounds can be metabolized to reactive epoxides that can bind to DNA.
-
Secondary Amine: The secondary amine in duloxetine is the site of nitrosation to form the genotoxic N-nitroso-duloxetine.
-
Potential for Metabolic Activation: The likelihood of enzymatic conversion to a reactive species is a critical factor.
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
This protocol is a generalized procedure and should be adapted based on the specific impurity and regulatory guidelines.
Principle: The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. The assay measures the ability of a test compound to induce reverse mutations, restoring the functional gene and allowing the bacteria to grow on a minimal medium lacking the required amino acid.
Methodology:
-
Strain Selection: A standard set of at least five strains is used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
Dose Selection: A preliminary toxicity test is performed to determine the appropriate concentration range of the test article.
-
Plate Incorporation Method:
-
To 2.0 ml of molten top agar at 45°C, add 0.1 ml of an overnight bacterial culture, 0.1 ml of the test solution (or solvent control), and 0.5 ml of S9 mix (for activated assays) or buffer.
-
Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive response is generally defined as a dose-related increase in the number of revertant colonies that is at least twofold greater than the solvent control value.
Diagram of the Ames Test Workflow:
Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.
In Vitro Mammalian Cell Micronucleus Test
This protocol provides a general outline for the in vitro micronucleus assay.
Principle: This test identifies substances that cause cytogenetic damage, which results in the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, membrane-bound bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., human TK6 cells, Chinese Hamster Ovary (CHO) cells) with a stable karyotype and low spontaneous micronucleus frequency.[5]
-
Treatment: Expose the cells to at least three concentrations of the test article, with and without S9 metabolic activation. A solvent and a positive control are run concurrently.
-
Harvesting: After treatment (typically 3-4 hours with S9 and a longer exposure without S9), wash the cells and culture them for a period that allows for cell division (approximately 1.5-2 normal cell cycle lengths).
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis after treatment.
-
Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix, and drop them onto microscope slides.
-
Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: Microscopically analyze at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Diagram of the In Vitro Micronucleus Test Workflow:
Caption: Workflow of the In Vitro Mammalian Cell Micronucleus Test.
Conclusion and Recommendations
The comparative assessment of duloxetine impurities highlights the critical role of a multi-pronged approach to genotoxicity evaluation.
-
N-nitroso-duloxetine has been demonstrated to be genotoxic in both bacterial and mammalian cell-based assays. Its presence in duloxetine drug products should be strictly controlled to levels that do not pose a risk to patients.
-
For other process-related and degradation impurities of duloxetine, a lack of public experimental data necessitates a reliance on in silico prediction and SAR analysis as a first step in risk assessment. Any impurity with a structural alert for genotoxicity should be further investigated, either by experimental testing or by controlling it at a level that is considered safe based on the Threshold of Toxicological Concern (TTC).
-
This guide underscores the importance of a proactive approach to impurity control , starting from the early stages of drug development. A thorough understanding of the synthetic process and potential degradation pathways is essential for identifying and mitigating the risks associated with genotoxic impurities.
For drug development professionals, this guide serves as a framework for designing and interpreting genotoxicity studies for duloxetine and other pharmaceutical products. A robust and scientifically sound assessment of impurities is fundamental to ensuring patient safety and regulatory compliance.
References
- Role of in silico genotoxicity tools in the regulatory assessment of pharmaceutical impurities. (URL: [Link])
- Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene. (URL: [Link])
- Derek Nexus Toxicology Software - Optibrium. (URL: [Link])
- Everything You Need To Know About Sarah Nexus - Lhasa Limited. (URL: [Link])
- In Silico Mutagenicity Assessment - Lhasa Limited. (URL: [Link])
- Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines - PR Newswire. (URL: [Link])
- Derek Nexus for toxicity prediction – What package is right for me? - Optibrium. (URL: [Link])
- Lhasa Limited Introduces Unified, Single-click Genotoxicity Prediction Across Derek Nexus And Sarah Nexus. (URL: [Link])
- In Silico Mutagenicity and Toxicology Predictions - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF. (URL: [Link])
- Predicting genotoxicity and carcinogenicity of drugs and chemicals using OECD QSAR toolbox, Derek Nexus and TEST - ResearchG
- In silico prediction of genotoxicity - PubMed. (URL: [Link])
- Sarah Nexus - Mutagenicity. (URL: [Link])
- The Consultancy Activity on In Silico Models for Genotoxic Prediction of Pharmaceutical Impurities. | Semantic Scholar. (URL: [Link])
- Role of in silico genotoxicity tools in the regulatory assessment of pharmaceutical impurities | Request PDF - ResearchG
- N-nitroso-Duloxetine recall back in the news! - Nitrosamines Exchange. (URL: [Link])
- Duloxetine Impurities - SynZeal. (URL: [Link])
- Genotoxic Evaluation of Duloxetine II. The Effect on the Number of Sister Chromatid Exchanges, the Mitotic Index, and the Proliferation Kinetics in Mouse Bone Marrow - PubMed. (URL: [Link])
- Safety advisory: Duloxetine | Therapeutic Goods Administr
- Analysis of negative historical control group data from the in vitro micronucleus assay using TK6 cells. (URL: [Link])
- Characterization of stress degradation products of duloxetine hydrochloride employing LC–UV/PDA and LC–MS/TOF studies - ResearchG
- Evaluation of Duloxetine as Micronuclei Inducer in an Acute and a Subchronic Assay in Mouse - PubMed. (URL: [Link])
- Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthal
- Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed. (URL: [Link])
- (3S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)
- (3S)-N-METHYL-3-(NAPHTHALEN-1-YLOXY)-3-(THIOPHEN-3-YL)PROPAN-1-AMINE. (URL: [Link])
- Degradation of duloxetine: Identification of transformation products by UHPLC-ESI(+)
- Duloxetine Related Compound A ((R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine (1229828)
- Genotoxic Evaluation of Duloxetine II. The Effect on the Number of Sister Chromatid Exchanges, the Mitotic Index, and the Proliferation Kinetics in Mouse Bone Marrow - J-Stage. (URL: [Link])
- Duloxetine | C18H19NOS | CID 60835 - PubChem - NIH. (URL: [Link])
- Characterization and Quantitation of N-Nitroso Duloxetine Impurity in Duloxetine Hydrochloride Drug Substance - ResearchG
- AJ C - Asian Publication Corpor
- (S)-(+)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)
- CSTEE opinion on RAR of Naphthalene - Human health section - European Commission. (URL: [Link])
Sources
- 1. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Duloxetine Impurities | SynZeal [synzeal.com]
- 3. N-nitroso-Duloxetine recall back in the news! - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. Safety advisory: Duloxetine | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Genotoxic Evaluation of Duloxetine II. The Effect on the Number of Sister Chromatid Exchanges, the Mitotic Index, and the Proliferation Kinetics in Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of in silico genotoxicity tools in the regulatory assessment of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
- 10. optibrium.com [optibrium.com]
- 11. optibrium.com [optibrium.com]
- 12. researchgate.net [researchgate.net]
- 13. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]
- 14. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 15. Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines [prnewswire.com]
- 16. In silico prediction of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Consultancy Activity on In Silico Models for Genotoxic Prediction of Pharmaceutical Impurities. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmaffiliates.com [pharmaffiliates.com]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Rigorous Evaluation of a Pharmaceutical Reference Standard: The Case of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol
Introduction: The Bedrock of Analytical Precision
In pharmaceutical development and quality control, the reference standard is the ultimate arbiter of truth. It is the benchmark against which all production batches of an active pharmaceutical ingredient (API) and its associated impurities are measured. The integrity of a reference standard is, therefore, not a matter of simple characterization but of establishing a metrologically traceable and scientifically irrefutable foundation for quality.[1][2] Modern laboratories rely on these highly purified and well-characterized compounds to ensure analytical methods are validated, instruments are calibrated, and results are reproducible, directly impacting drug safety and efficacy.
This guide provides an in-depth evaluation framework for qualifying a reference standard for 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol (CAS No: 1346599-09-4), a critical positional isomer and process impurity of Duloxetine, known as Duloxetine Impurity E.[3] We will move beyond rote procedures to explain the causality behind our multi-tiered analytical approach, comparing and contrasting methodologies to build a self-validating system of characterization.
Compound Profile: Duloxetine Impurity E
-
IUPAC Name: 1-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-2-ol[3]
-
Synonyms: Ortho-naphthol duloxetine, Duloxetine Impurity E[3]
-
Molecular Formula: C₁₈H₁₉NOS
-
Molecular Weight: 297.4 g/mol [3]
-
Significance: This compound is a positional isomer of the API Duloxetine. Its potential presence in the drug substance necessitates a highly specific and sensitive analytical method for its detection and quantification. A well-characterized reference standard is essential for validating such methods and ensuring the purity of the final drug product.
Section 1: The Orthogonal Approach to Purity & Identity
A cornerstone of robust reference standard qualification is the principle of orthogonality—using multiple analytical techniques based on different physicochemical principles. This ensures that impurities not detected by one method may be revealed by another, providing a more accurate and complete picture of the material's purity. A primary standard should be of the highest possible purity, and its characterization must be exhaustive.[1][4]
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)
Causality: HPLC is the workhorse of pharmaceutical analysis for its ability to separate a target compound from its structurally similar impurities. By calculating the area percent of the main peak relative to all other peaks, we obtain a preliminary, yet crucial, measure of chromatographic purity. The choice of a gradient Reversed-Phase (RP-HPLC) method provides the resolving power necessary to separate isomers and other related substances that may be present.[5][6]
Experimental Protocol: RP-HPLC for Purity Assessment
-
Instrumentation: HPLC or UPLC system with a UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 75% B
-
20-30 min: 75% B
-
30.1-40 min: Re-equilibrate at 40% B
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 217 nm.[5]
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard candidate in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.
-
System Suitability: Before analysis, perform replicate injections of the standard solution to verify system precision (RSD < 2.0%), theoretical plates, and tailing factor as per ICH guidelines.[5]
-
Analysis: Inject the sample and integrate all peaks. Calculate the purity by the area normalization method.
Identity Confirmation by Mass Spectrometry (MS)
Causality: While HPLC confirms purity and retention time, it does not provide definitive structural information. Mass spectrometry serves as an orthogonal identity test by measuring the mass-to-charge ratio (m/z) of the molecule. This confirms the molecular weight, providing strong evidence that the main peak observed in the chromatogram is indeed the compound of interest.
Experimental Protocol: LC-MS for Identity Verification
-
Instrumentation: Couple the HPLC system described above to a Mass Spectrometer (e.g., Quadrupole or TOF).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis: As the main peak elutes from the HPLC, divert the flow to the MS source.
-
Data Acquisition: Scan for the expected protonated molecule [M+H]⁺. For C₁₈H₁₉NOS, the expected m/z is approximately 298.1.[5]
-
Interpretation: The observation of the correct mass for the main chromatographic peak confirms its identity.
Section 2: Definitive Structural Elucidation via Nuclear Magnetic Resonance (NMR)
Causality: NMR spectroscopy is unparalleled for its ability to provide an unambiguous structural fingerprint of a molecule.[7][8] It probes the chemical environment of each nucleus (¹H, ¹³C), confirming atom connectivity and stereochemistry. For a reference standard, a full suite of NMR experiments is non-negotiable as it can reveal subtle structural differences, such as isomerization, that may be missed by other techniques.
Protocol: Structural Characterization by ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the candidate standard in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The spectrum should show distinct signals corresponding to the aromatic protons on the naphthalene and thiophene rings, the aliphatic protons of the propyl chain, and the N-methyl group.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will confirm the presence of all 18 carbon atoms in their unique chemical environments.
-
2D NMR (COSY, HSQC): If any ambiguity exists, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are performed to definitively assign all signals and confirm the connectivity of the molecular structure.[7]
Section 3: The Gold Standard for Purity: Quantitative NMR (qNMR)
Causality: While chromatographic purity is useful, it assumes all impurities have the same response factor as the main compound, which is rarely true. The traditional mass balance method, which subtracts impurities (water, solvents, non-combustibles) from 100%, is laborious and can fail to detect non-chromophoric or non-volatile impurities.[9]
Quantitative NMR (qNMR) overcomes these limitations. It is a primary ratio method, meaning the signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[10] By comparing the integral of a specific, interference-free signal from the analyte to the integral of a signal from a highly pure, certified internal standard of known concentration, we can directly calculate the analyte's purity (mass fraction). This method is traceable to the International System of Units (SI) and is increasingly recognized by regulatory bodies as a definitive method for certifying reference materials.[9]
Experimental Protocol: Purity Assignment by ¹H-qNMR
-
Instrumentation: High-field NMR spectrometer (≥500 MHz is recommended for best signal separation) with strict parameter control.
-
Internal Standard Selection: Choose a Certified Reference Material (CRM) with high purity, stability, and signals that do not overlap with the analyte. Maleic acid or Dimethyl sulfone are common choices.
-
Sample Preparation (Metrological Weighing):
-
Using a calibrated microbalance, accurately weigh ~10 mg of the candidate standard.
-
Accurately weigh ~5 mg of the chosen internal standard CRM into the same NMR tube.
-
Record the weights with maximum precision.
-
Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition:
-
Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery, which is critical for accurate quantification.
-
Acquire the spectrum with a high signal-to-noise ratio.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Select a well-resolved, singlet proton signal for both the analyte and the internal standard.
-
Accurately integrate these two signals.
-
Calculate the purity using the following formula:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
Puritystd = Certified purity of the internal standard
-
Section 4: Comparative Evaluation of Reference Standard Lots
To illustrate the importance of this comprehensive evaluation, let's compare three hypothetical lots of this compound.
-
Lot A: A newly synthesized batch, candidate for primary reference standard.
-
Lot B: An existing in-house secondary standard, previously qualified against a primary lot.
-
Lot C: A commercially available standard from a third-party supplier.
| Parameter | Method | Lot A (New Candidate) | Lot B (In-house Secondary) | Lot C (Commercial) | Acceptance Criteria |
| Identity | HPLC-UV (RT), MS, NMR | Conforms | Conforms | Conforms | Must conform to structure |
| Chromatographic Purity | HPLC-UV (Area %) | 99.85% | 99.62% | 99.10% | ≥ 99.5% |
| Water Content | Karl Fischer Titration | 0.08% | 0.25% | 0.45% | ≤ 0.2% |
| Residual Solvents | GC-Headspace | < 0.05% (Acetone) | 0.15% (Methanol) | 0.30% (IPA) | Below ICH Limits |
| Purity (Mass Fraction) | ¹H-qNMR | 99.72% ± 0.15% | 99.20% ± 0.20% | 98.35% ± 0.25% | ≥ 99.5% with low uncertainty |
Analysis of Results:
-
Lot A demonstrates excellent quality across all metrics. Its high chromatographic purity is confirmed by the qNMR result, which provides a lower, more accurate purity value after accounting for non-chromophoric impurities. It meets the criteria for a primary reference standard.
-
Lot B is acceptable as a secondary or working standard. Its qNMR purity is slightly lower, reflecting its history and potentially higher water content. It can be used for routine testing after being qualified against Lot A.[2]
-
Lot C shows a significant discrepancy between its chromatographic purity and its qNMR purity. This highlights the danger of relying solely on HPLC; this lot contains impurities (likely water, solvents, or non-UV active species) that make it unsuitable for use as a quantitative reference standard without further purification and re-characterization.
Section 5: Workflow for Reference Standard Certification
The following diagram illustrates the logical workflow for the comprehensive evaluation and certification of a candidate reference standard, ensuring a self-validating and trustworthy process.
Caption: Workflow for the certification of a pharmaceutical reference standard.
Conclusion
The qualification of this compound as a reference standard is a rigorous, multi-step process that demands more than a simple purity check. By employing an orthogonal analytical strategy that combines high-resolution chromatography (HPLC) for impurity profiling, mass spectrometry and NMR for definitive structural confirmation, and the power of quantitative NMR for an unbiased, SI-traceable purity assignment, we establish a standard of the highest metrological quality. This meticulous approach ensures the reference standard is a reliable benchmark, underpinning the accuracy and validity of all future analytical work and ultimately safeguarding the quality of the pharmaceutical product.
References
- Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/quality/qnmr-for-content-assignment-of-reference-standards.pdf
- Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). MDPI. Available at: https://www.mdpi.com/1420-3049/26/2/463
- Quantitative NMR Spectroscopy and its use for the development of certified reference materials (CRM). Sigma-Aldrich. Available at: https://www.sigmaaldrich.
- Certified reference materials for quantitative NMR. (2023). Separation Science. Available at: https://www.sepscience.
- qNMR. Bureau International des Poids et Mesures (BIPM). Available at: https://www.bipm.org/en/bipm-services/chemistry/qnmr
- Duloxetine Related Compound A (10 mg). USP Store. Available at: https://store.usp.org/product/1229828
- Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. (2014). Der Pharma Chemica. Available at: https://www.derpharmachemica.com/pharma-chemica/stability-indicating-nature-of-rp-hplc-method-for-determination-of-impurity-profile-and-degradation-impurities-in-duloxetine-hydrochloride.pdf
- Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies. (2010). SciSpace. Available at: https://typeset.
- Duloxetine EP Impurity A. SynZeal. Available at: https://www.synzeal.com/product/duloxetine-ep-impurity-a
- Duloxetine Related Compound A. Pharmaffiliates. Available at: https://www.pharmaffiliates.
- Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies b. (2010). Journal of Liquid Chromatography & Related Technologies. Available at: https://www.tandfonline.com/doi/abs/10.1080/10826076.2010.513568
- Duloxetine Related Compound A USP Reference Standard. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/usp/1229828
- Duloxetine Related Compound A. SK Pharma Tech Solutions. Available at: https://skpharmatech.
- Overlay of 1 H NMR spectrum of duloxetine. HCl and N-nitroso duloxetine. ResearchGate. Available at: https://www.researchgate.net/figure/Overlay-of-1-H-NMR-spectrum-of-duloxetine-HCl-and-N-nitroso-duloxetine_fig8_375082121
- Pharmaceutical Reference Standards: Essential Guide for Quality Drug Testing. (2025). LGC Standards. Available at: https://www.lgcstandards.com/US/en/blog/pharmaceutical-reference-standards-guide
- Development and Validation of RP-HPLC Method for the Estimation of Duloxetine Hydrochloride in Bulk and Pharmaceutical Dosage Forms. (2014). Journal of Chemical and Pharmaceutical Research. Available at: https://www.jocpr.com/articles/development-and-validation-of-rphplc-method-for-the-estimation-of-duloxetine-hydrochloride-in-bulk-and-pharmaceutical-do.pdf
- Characterization and Quantitation of N-Nitroso Duloxetine Impurity in Duloxetine Hydrochloride Drug Substance. (2023). Asian Journal of Chemistry. Available at: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=35_11_29
- Method Development and Validation for the Simultaneous Analysis of Duloxetine HCL and Methylcobalamine by RP-HPLC. (2017). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: https://storage.googleapis.com/wjpfs/2017/08/vol-6-issue-8-article-21.pdf
- Characterization and Quantitation of N-Nitroso Duloxetine Impurity in Duloxetine Hydrochloride Drug Substance. (2023). ResearchGate. Available at: https://www.researchgate.net/publication/375082121_Characterization_and_Quantitation_of_N-Nitroso_Duloxetine_Impurity_in_Duloxetine_Hydrochloride_Drug_Substance
- Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. Available at: https://www.pharmtech.
- 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol. LGC Standards. Available at: https://www.lgcstandards.com/US/en/2-%5B%281RS%29-3-%28methylamino%29-1-%28thiophen-2-yl%29propyl%5Dnaphthalen-1-ol/p/MM1122.10-0025
- Isolation and characterisation of a phenolic impurity in a commercial sample of duloxetine. (2007). Journal of Pharmaceutical and Biomedical Analysis. Available at: https://pubmed.ncbi.nlm.nih.gov/17178448/
- This compound. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/70700641
- 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol. LGC Standards. Available at: https://www.lgcstandards.com/US/en/2-%5B%281RS%29-3-%28methylamino%29-1-%28thiophen-2-yl%29propyl%5Dnaphthalen-1-ol/p/TRC-P191860
- Reference Standards in the Pharmaceutical Industry. MRIGlobal. Available at: https://www.mriglobal.org/insights/reference-standards-in-the-pharmaceutical-industry/
- What is meant by reference standard in pharmaceuticals? (2023). GMP SOP. Available at: https://gmpsop.com/what-is-meant-by-reference-standard-in-pharmaceuticals/
- The ABC's of Reference Standard Management. (2017). EAG Laboratories. Available at: https://www.eag.com/resources/appnotes/the-abcs-of-reference-standard-management/
- Duloxetine beta-Naphthol-1-yl Isomer. USP Store. Available at: https://store.usp.org/product/1229894
- 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/23657520
- BADGE. Santa Cruz Biotechnology. Available at: https://www.scbt.com/p/badge-1675-54-3
- 1675-54-3. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710688.htm
- 4-(3-Methylamino-1-thiophen-2-yl-propyl)-naphthalen-1-ol. Santa Cruz Biotechnology. Available at: https://www.scbt.com/p/4-3-methylamino-1-thiophen-2-yl-propyl-naphthalen-1-ol-1222049-53-4
- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylamino-1-_thiophen-2-yl_propan-1-ol
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. gmpsop.com [gmpsop.com]
- 3. This compound | C18H19NOS | CID 70700641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eag.com [eag.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. scispace.com [scispace.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ethz.ch [ethz.ch]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol
Introduction: A Proactive Approach to Safety
As a structural analogue of Duloxetine, 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol is a compound of significant interest in pharmaceutical research and development.[1][2] While its specific toxicological and environmental impact data are not extensively documented, its molecular structure, incorporating naphthalene, thiophene, and methylamino moieties, necessitates a highly cautious and proactive approach to its handling and disposal. This guide provides a comprehensive operational plan, grounded in the established hazards of its constituent chemical groups, to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are designed to meet and exceed standard regulatory compliance, reflecting a deep commitment to a culture of safety.
Hazard Assessment and Waste Classification
The principle of prudent practice dictates that in the absence of specific data, a chemical should be handled as if it possesses the hazards of its most hazardous structural components.
-
Naphthalene Moiety: Naphthalene is a polycyclic aromatic hydrocarbon (PAH) and a known carcinogen.[3] Wastes contaminated with naphthalene are typically classified as hazardous and require specific disposal protocols to prevent environmental release.[4][5]
-
Thiophene Moiety: Thiophene and its derivatives are sulfur-containing heterocyclic compounds. While their toxicity varies, many are considered harmful, irritants, and can be toxic to aquatic life, mandating their disposal as hazardous chemical waste.[6][7][8]
-
Methylamino Group: The presence of an amino group classifies the compound as an organic base. While simple amino compounds have varying hazard profiles, they can be corrosive or irritants.[9][10]
Quantitative Data and Handling Summary
The following table summarizes key safety and disposal parameters derived from structurally related compounds. These should be treated as minimum requirements for handling the target compound.
| Parameter | Instruction / Value | Rationale & Source(s) |
| Waste Classification | Hazardous Chemical Waste | Based on naphthalene (carcinogen), thiophene (harmful), and amino (potential irritant) functional groups.[3][4][6] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), chemical splash goggles, face shield, and a fully buttoned lab coat. | To prevent skin and eye contact. Structurally similar compounds are known skin and eye irritants.[6][9] |
| Engineering Controls | All handling, weighing, and solution preparation must be performed inside a certified chemical fume hood. | To prevent inhalation of aerosols or fine particulates. Naphthalene is volatile and can be an irritant upon inhalation.[3] |
| Incompatible Materials | Strong oxidizing agents. | To prevent potentially vigorous or exothermic reactions. A standard precaution for many organic compounds.[8][9] |
| Spill Containment | Use inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized chemical absorbent pads). | Combustible materials like paper towels should be avoided as they can increase the fire hazard.[8] |
| Waste Storage | Store in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA). Keep away from heat and ignition sources. | To comply with hazardous waste regulations and ensure safety.[11] |
Detailed Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and compliance. The following protocol provides a clear, self-validating process for managing waste from generation to final disposal.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions and simplifies the final disposal process.
-
Solid Waste:
-
Collect all contaminated solid materials, including unused pure compound, disposable labware (pipette tips, weigh boats), and contaminated gloves or wipes.
-
Place these items directly into a dedicated solid hazardous waste container made of high-density polyethylene (HDPE).
-
This container must be used only for this specific waste stream to avoid cross-contamination.
-
-
Liquid Waste:
-
Collect all solutions containing the compound, including reaction mixtures, mother liquors, and solvent rinses.
-
Pour the liquid waste into a dedicated, leak-proof hazardous waste container, typically glass or a compatible plastic carboy.
-
Never mix this waste stream with other organic or aqueous wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Step 2: Container Labeling
Accurate labeling is a regulatory requirement and a critical safety communication tool.
-
Obtain a hazardous waste label from your EHS department.
-
Clearly write the full chemical name: "this compound" . Avoid abbreviations or formulas.
-
List all solvent components and their approximate percentages (e.g., "Methanol 50%, Dichloromethane 50%").
-
Indicate the specific hazards: "Toxic," "Carcinogen Hazard," "Environmental Hazard."
-
Fill in the date the first drop of waste was added to the container.
-
Affix the label firmly to the container body, not the lid.
Step 3: Temporary Storage in the Laboratory
Waste containers must be managed safely while they are being filled.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is in a location with secondary containment (such as a spill tray) to capture any potential leaks.
Step 4: Final Disposal and Removal
-
Once the waste container is full (do not overfill; leave at least 10% headspace), or if it has been in the lab for the maximum time allowed by institutional policy (e.g., 6 months), submit a chemical waste pickup request to your EHS office.
-
Ensure all labeling is correct and the container is clean on the outside before the scheduled pickup.
-
Maintain records of your waste disposal as required by your institution.
Spill Management Protocol
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
ALERT & EVACUATE: Immediately alert personnel in the vicinity. If the spill is large or involves highly concentrated material, evacuate the immediate area.
-
CONTROL IGNITION SOURCES: If flammable solvents are present, remove all potential sources of ignition.
-
CONTAINMENT: Wearing appropriate PPE (double gloves, safety goggles, face shield, lab coat), contain the spill using an inert absorbent material like vermiculite or sand.[8] For a liquid spill, create a dike around the perimeter to prevent it from spreading.
-
CLEANUP:
-
Carefully collect the absorbed material using non-sparking tools (e.g., plastic dustpan and brush).
-
Place the collected material into a hazardous waste container and label it appropriately for disposal.
-
-
DECONTAMINATION:
-
Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), working from the outside in.
-
Place the cleaning cloth and any other contaminated materials into the hazardous waste container.
-
Follow with a final wash using soap and water.
-
-
REPORT: Report the incident to your laboratory supervisor and EHS office, regardless of the spill size.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of waste containing this compound.
Caption: Workflow for the safe segregation, labeling, storage, and disposal of this compound waste.
References
- This compound.
- Standard Operating Procedures - Naphthalene. iGEM. [Link]
- Antidepressant Recall Alert: How to Safely Dispose of Medic
- Safety Data Sheet - Amino acid. Carl ROTH. [Link]
- Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S.
- Safety Data Sheet - Amino Acid Standard. Agilent. [Link]
- Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega. [Link]
- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency (EPA). [Link]
- Quick reference guide to pharmaceutical waste disposal. NHS Dorset. [Link]
- How would I dispose of a sodium naphthalenide solution in THF?. Reddit r/chemistry. [Link]
- Disposing of medicines. Care Quality Commission. [Link]
- Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. National Institutes of Health (NIH). [Link]
- Naphthalene Technical Fact Sheet.
- 2-(2-(3-(Methylamino)propyl)thiophen-3-yl)naphthalen-1-ol.
- Synthetic procedures, properties, and applications of thiophene-based azo scaffolds.
- Drug Disposal: FDA's Flush List for Certain Medicines. U.S.
- Naphthalene is a CARCINOGEN - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Safety Data Sheet (SDS) - 20 Natural amino acids kit. Southern Biological. [Link]
Sources
- 1. 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol [lgcstandards.com]
- 2. This compound | C18H19NOS | CID 70700641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. static.igem.org [static.igem.org]
- 5. Naphthalene Technical Fact Sheet [npic.orst.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. carlroth.com [carlroth.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Operational Guide: Personal Protective Equipment (PPE) for Handling 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling the novel compound 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol (PubChem CID: 70700641).[1] Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS), all procedures outlined herein are based on a conservative risk assessment of the compound's constituent chemical moieties. The foundational principle is to treat any substance with unknown toxicological properties as potentially hazardous.[2][3][4]
Hazard Analysis of an Uncharacterized Compound
A systematic evaluation of the molecular structure of this compound is critical for anticipating potential hazards. This compound should be presumed to be at least as hazardous as its most toxic component.[2][5][6]
-
Naphthalen-2-ol Moiety: The parent compound, 2-Naphthol, is classified as harmful if swallowed and harmful if inhaled.[7] It can cause skin and eye irritation.
-
Thiophene Moiety: Thiophene and its derivatives are known to undergo metabolic activation by cytochrome P450 enzymes in the liver.[8][9] This can lead to the formation of reactive, electrophilic intermediates such as S-oxides and epoxides, which have been linked to potential genotoxicity.[8][10][11]
-
Secondary Amine Chain (Methylamino): Amines as a class can be toxic, corrosive, and capable of causing skin and eye irritation or damage.[12][13][14][15] They are often incompatible with acids and strong oxidizing agents.[15]
Based on this analysis, the primary hazards to mitigate are dermal contact, ocular exposure, inhalation of aerosols or particulates, and ingestion.
The Core PPE Ensemble: A Multi-Barrier System
Personal Protective Equipment (PPE) is the final line of defense after engineering and administrative controls have been implemented.[16][17][18] All manipulations of this compound that could generate aerosols, dust, or vapors must be conducted in a certified chemical fume hood.[3][5]
Primary Barrier: Hand Protection
The hands are the most likely point of direct contact. Standard disposable latex gloves are insufficient and can provide a false sense of security.[19]
-
Glove Selection: Nitrile or neoprene gloves provide a good initial barrier for incidental contact.[5][6] However, for prolonged handling or in the presence of solvents, a more robust glove is necessary. Always consult the manufacturer's chemical resistance data.[19][20]
-
Double-Gloving: The practice of wearing two pairs of gloves is mandatory. This protects against undetected micro-tears in the outer glove and allows for the safe removal of the contaminated outer layer without compromising the inner glove.[3][4][21] For handling chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) worn under a heavy-duty, chemically resistant outer glove is a recommended practice.[18]
Table 1: General Chemical Resistance of Common Glove Materials
| Glove Material | Resistance to Alcohols | Resistance to Aliphatic Solvents (e.g., Hexane) | Resistance to Aromatic Solvents (e.g., Toluene) | Resistance to Acids/Bases (Dilute) |
| Nitrile | Good | Good | Poor | Excellent |
| Neoprene | Good | Good | Fair | Excellent |
| Butyl Rubber | Excellent | Poor | Poor | Excellent |
| Viton® | Good | Excellent | Excellent | Excellent |
| Latex | Fair | Poor | Poor | Good |
Data synthesized from various chemical resistance guides.[19][20][22][23] Always consult manufacturer-specific data for breakthrough times and permeation rates.
Secondary Barrier: Body and Eye Protection
-
Laboratory Coat: A clean, buttoned lab coat is the minimum requirement.[4] Ensure it has cuffed sleeves to protect the wrists. For procedures involving potentially flammable solvents, a flame-resistant lab coat should be worn.[4][6]
-
Eye and Face Protection: The Occupational Safety and Health Administration (OSHA) requires appropriate eye or face protection against chemical splashes.[24]
-
Chemical Splash Goggles (ANSI Z87.1-compliant) are the minimum mandatory requirement for handling this compound in any form.[4][5][21] Standard safety glasses do not provide adequate protection from splashes.
-
Face Shield: When there is a significant splash hazard, such as when transferring larger volumes of liquid or preparing solutions, a face shield must be worn in addition to chemical splash goggles.[3][18][21]
-
Tertiary Barrier: Respiratory Protection
Engineering controls are the primary method for preventing inhalation exposure.
-
Chemical Fume Hood: As stated, all work with this compound, particularly when handling it as a powder or in a volatile solvent, must occur within a properly functioning and certified chemical fume hood.[3]
-
Respirators: Respirator use should not be necessary if engineering controls are used correctly.[18] If a risk assessment determines that a respirator is required, personnel must be part of a formal Respiratory Protection Program that includes medical evaluation and fit-testing, as mandated by OSHA (29 CFR 1910.134).[16][25]
Operational Plans: Donning, Doffing, and Disposal
Cross-contamination during the removal of PPE is a common source of exposure. A systematic procedure is crucial.
PPE Donning and Doffing Workflow
The following workflow is designed to minimize the transfer of contaminants from used PPE to the user.
Caption: Workflow for donning and doffing PPE to prevent cross-contamination.
Spill Management
Only trained laboratory personnel should manage small chemical spills.[26] Large spills require an emergency response.[27]
Procedure for a Small Spill:
-
Alert Personnel: Immediately alert others in the area.[28]
-
Don Appropriate PPE: Before cleanup, don two pairs of chemically resistant gloves, splash goggles, a face shield, and a lab coat.[26][27]
-
Contain the Spill: Use absorbent materials (e.g., vermiculite, sand, or spill pads) to create a dike around the spill's outer edges to prevent it from spreading.[29]
-
Absorb the Material: Working from the outside in, cover the spill with absorbent material.[29] Do not add water.[27]
-
Collect Residue: Carefully scoop the absorbed material and residue into a compatible, heavy-duty plastic bag or container.[26][29]
-
Package & Label: Double-bag the waste, seal it, and attach a label clearly identifying the contents as "Hazardous Waste: this compound" and any solvents used.[26][27]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose: Dispose of all contaminated materials (including gloves and pads) as hazardous waste.[29]
Disposal Plan
All materials contaminated with this compound are to be considered hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams.[2] All contaminated items (gloves, pipette tips, absorbent paper, empty vials) must be placed in a designated, leak-proof hazardous waste container.[3][30]
-
Labeling and Storage: The container must be kept closed except when adding waste.[2] It must be clearly labeled with "Hazardous Waste" and the full chemical name.[31][32] Store the container in a designated satellite accumulation area with secondary containment.[2][30]
-
Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal by a licensed vendor.[2][3] Do not dispose of this chemical down the drain or in regular trash.[3][30]
References
- NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
- 8 Steps to Handling a Lab Chemical Spill. Westlab. [Link]
- Laboratory Spill Prevention and Safety Measures. Lab Manager Magazine. [Link]
- Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. [Link]
- LAB SAFETY REVIEW: Selecting Chemical-Resistant Lab Gloves. Lab Safety Supply. [Link]
- Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]
- Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. ACS Publications - Chemical Research in Toxicology. [Link]
- Guide for Chemical Spill Response. American Chemical Society. [Link]
- Comprehensive Guide to Chemical Resistant Gloves. Lab Manager Magazine. [Link]
- Novel Chemicals with Unknown Hazards SOP.
- Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
- Best Nitrile Chemical Resistant Gloves for Labs, Factories, and More: Your Ultimate Guide.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- OSU EHS – Lab PPE In research facilities, personal protective equipment (PPE) is used to help prevent employee exposure to haz - CFAES Safety and Compliance.
- NIOSH Pocket Guide to Chemical Hazards. Labelmaster. [Link]
- How Do You Respond To Chemical Spills In A Labor
- Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
- Predicting the genotoxicity of thiophene derivatives
- Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]
- Personal Protective Equipment Requirements for Laboratories. University of Washington, Environmental Health & Safety. [Link]
- Novel Chemicals With Unknown Hazards. University of North Carolina at Charlotte, Environmental Health and Safety. [Link]
- Personal Protective Equipment for Laboratories. Dartmouth College, Environmental Health and Safety. [Link]
- OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. SafeRack. [Link]
- NIOSH Pocket Guide To Chemical Hazards. Enviro Safetech. [Link]
- Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
- Regulation of Laboratory Waste. American Chemical Society. [Link]
- What are the Health and Safety Guidelines for Using Amines?
- This compound. PubChem. [Link]
- What are Amines?
- The MSDS HyperGlossary: Amine.
- SAFETY DATA SHEET CLEAN AMINE®. Greenbook.net. [Link]
- Naphthalen-2-ol. Chemspace. [Link]
Sources
- 1. This compound | C18H19NOS | CID 70700641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. twu.edu [twu.edu]
- 6. safety.charlotte.edu [safety.charlotte.edu]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Predicting the genotoxicity of thiophene derivatives from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. rawsource.com [rawsource.com]
- 15. The MSDS HyperGlossary: Amine [ilpi.com]
- 16. cfaessafety.osu.edu [cfaessafety.osu.edu]
- 17. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 19. LAB SAFETY REVIEW: Selecting Chemical- Resistant Lab Gloves [safetyonline.com]
- 20. Comprehensive Guide to Chemical Resistant Gloves | Lab Manager [labmanager.com]
- 21. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 22. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 23. scientificlabs.co.uk [scientificlabs.co.uk]
- 24. clarionsafety.com [clarionsafety.com]
- 25. restoredcdc.org [restoredcdc.org]
- 26. westlab.com [westlab.com]
- 27. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
- 28. m.youtube.com [m.youtube.com]
- 29. acs.org [acs.org]
- 30. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 31. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 32. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


